Levocarnitine Chloride
Descripción
Propiedades
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014449 | |
| Record name | Levocarnitine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6645-46-1 | |
| Record name | L-(-)-Carnitine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6645-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levocarnitine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levocarnitine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(3-carboxy-2-hydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOCARNITINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Y5E6IKS3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levocarnitine Chloride: An In-depth Technical Guide on its Core Mechanism of Action in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active L-isomer of carnitine, is a conditionally essential amino acid derivative that plays a pivotal role in cellular energy metabolism.[1] Chemically known as (R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, its primary and most well-understood function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP).[2][3] This guide provides a comprehensive technical overview of the mechanism of action of Levocarnitine Chloride, detailing its role in fatty acid metabolism, its impact on mitochondrial function, and its broader effects on cellular bioenergetics.
Core Mechanism of Action: The Carnitine Shuttle
The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs), which are a major source of energy for many tissues, particularly the heart and skeletal muscles.[4][5] Levocarnitine is the central component of the carnitine shuttle, a transport system that overcomes this barrier.[1][6] The shuttle involves the coordinated action of three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of LCFAs (in the form of acyl-CoA) to levocarnitine, forming acylcarnitine.[5][7] This is the rate-limiting step in fatty acid oxidation.[8]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine.[3][9]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitine and coenzyme A (CoA) back into acyl-CoA and free levocarnitine.[5][7]
The newly formed acyl-CoA in the mitochondrial matrix can then enter the β-oxidation pathway to generate acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to produce ATP.[1][6]
Modulation of the Mitochondrial Acyl-CoA/CoA Ratio
Levocarnitine also plays a crucial role in maintaining the balance between free Coenzyme A (CoA) and acyl-CoA within the mitochondria.[10][11] By converting acyl-CoA to acylcarnitine, it prevents the accumulation of acyl-CoA, which can be toxic and inhibit key metabolic enzymes, including those in the Krebs cycle.[11] This buffering action is particularly important under conditions of high fatty acid availability or in certain metabolic disorders.[10] Levocarnitine can also accept acetyl groups from acetyl-CoA to form acetyl-L-carnitine, thereby regenerating the pool of free CoA necessary for the pyruvate (B1213749) dehydrogenase complex and other mitochondrial enzymes to function optimally. This regulation of the acetyl-CoA/CoA ratio is vital for metabolic flexibility, allowing the cell to switch between carbohydrate and fatty acid metabolism based on energy demands.[11]
Antioxidant Properties
Emerging evidence suggests that levocarnitine possesses antioxidant properties, which may contribute to its therapeutic effects.[2] It has been shown to enhance the activity of mitochondrial antioxidant enzyme systems and reduce lipid peroxidation induced by free radicals.[12] By improving the efficiency of mitochondrial respiration and reducing the leakage of electrons that can generate reactive oxygen species (ROS), levocarnitine helps to mitigate oxidative stress.[12]
Quantitative Data on Levocarnitine's Effects
Several studies have quantified the impact of levocarnitine supplementation on various metabolic parameters. The following tables summarize key findings from the literature.
Table 1: Effect of Levocarnitine Supplementation on Fatty Acid Oxidation
| Study Population | Levocarnitine Dosage | Duration | Outcome Measure | Result | Reference |
| Healthy Adults | 3 g/day | 10 days | ¹³C-Fat Oxidation | Significant increase (15.8% vs 19.3%) | [13] |
| Healthy Adults | 3 g/day | 10 days | ¹³CO₂ exhalation from ¹³C-palmitic acid | Significant increase | [14][15] |
| Primary Carnitine Deficiency Patients | Daily treatment | - | Total fatty acid oxidation rate during exercise | Higher with treatment (12.3 vs 8.5 µmol/kg/min) | [8] |
| Slightly Overweight Subjects | 3 g/day | 10 days | ¹³C-Fat Oxidation | Significant increase | [16] |
Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT-I) in Young Pigs
| Tissue | Dietary L-carnitine (B1674952) | Km for carnitine (µmol/L) | Effect of Supplementation | Reference |
| Liver | Control | 164 | - | [17][18] |
| Liver | 500 mg/kg | 216 | Increased Km | [17][18] |
| Muscle | Control | 480 ± 44 | - | [17][18] |
| Muscle | 500 mg/kg | 480 ± 44 | No significant effect | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to evaluate the effects of levocarnitine.
Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate
This method quantifies the rate of β-oxidation by measuring the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
[¹⁴C]- or [³H]-palmitate
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium or tissue homogenization buffer
-
Perchloric acid
-
Scintillation fluid and counter
Protocol:
-
Substrate Preparation: Prepare a solution of radiolabeled palmitate complexed with BSA in the appropriate buffer or medium.
-
Incubation: Incubate cells or tissue homogenates with the radiolabeled palmitate substrate for a defined period at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates unoxidized fatty acids and proteins.
-
Separation of Metabolites: Centrifuge the samples to pellet the precipitate. The supernatant contains the acid-soluble metabolites (acetyl-CoA, Krebs cycle intermediates).
-
Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) can be converted to the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate.
Seahorse XF Analyzer Fatty Acid Oxidation Assay
This assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acid oxidation in real-time.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with L-carnitine, glucose, and the fatty acid of interest like palmitate-BSA)
-
Mitochondrial inhibitors (e.g., etomoxir (B15894), oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Assay Preparation: Replace the cell culture medium with the fatty acid oxidation assay medium and incubate in a non-CO₂ incubator at 37°C.
-
Assay Execution: Place the cell plate and the calibrated sensor cartridge into the Seahorse XF Analyzer. The instrument measures the basal OCR. To determine the OCR specifically due to fatty acid oxidation, a CPT1 inhibitor like etomoxir is injected, and the subsequent decrease in OCR is measured. Further injections of mitochondrial inhibitors can be used to determine other parameters of mitochondrial function.
Luciferase-Based ATP Quantification Assay
This highly sensitive assay quantifies ATP levels based on the ATP-dependent light emission from the luciferase-luciferin reaction.
Materials:
-
Luciferase-based ATP assay kit (containing luciferase, D-luciferin, and assay buffer)
-
Cell lysis buffer
-
Luminometer
Protocol:
-
Sample Preparation: Culture and treat cells as required.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
ATP Detection Cocktail Preparation: Prepare the ATP detection cocktail containing luciferase and D-luciferin in the assay buffer immediately before use.
-
Measurement: Add the ATP detection cocktail to the cell lysate. The luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Quantification: Measure the light output (luminescence) using a luminometer. The luminescence is directly proportional to the ATP concentration, which can be quantified by comparing to a standard curve of known ATP concentrations.
Conclusion
This compound is a critical molecule in cellular metabolism, with its primary mechanism of action centered on the transport of long-chain fatty acids into the mitochondria for energy production via the carnitine shuttle. Beyond this fundamental role, it is also integral to maintaining the mitochondrial acyl-CoA/CoA balance, which is essential for metabolic flexibility. Furthermore, its antioxidant properties contribute to the protection of cellular components from oxidative damage. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for researchers and professionals in drug development exploring the therapeutic potential of levocarnitine in various metabolic and mitochondrial-related disorders.
References
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sm.unife.it [sm.unife.it]
- 5. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tabaslab.com [tabaslab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid oxidation [bio-protocol.org]
- 11. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of l-carnitine on fat oxidation, protein turnover, and body composition in slightly overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 18. Kinetics of carnitine palmitoyltransferase-I are altered by dietary variables and suggest a metabolic need for supplemental carnitine in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocarnitine Chloride: An In-depth Technical Guide on its Core Mechanism of Action in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active L-isomer of carnitine, is a conditionally essential amino acid derivative that plays a pivotal role in cellular energy metabolism.[1] Chemically known as (R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, its primary and most well-understood function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce energy in the form of adenosine triphosphate (ATP).[2][3] This guide provides a comprehensive technical overview of the mechanism of action of Levocarnitine Chloride, detailing its role in fatty acid metabolism, its impact on mitochondrial function, and its broader effects on cellular bioenergetics.
Core Mechanism of Action: The Carnitine Shuttle
The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs), which are a major source of energy for many tissues, particularly the heart and skeletal muscles.[4][5] Levocarnitine is the central component of the carnitine shuttle, a transport system that overcomes this barrier.[1][6] The shuttle involves the coordinated action of three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of LCFAs (in the form of acyl-CoA) to levocarnitine, forming acylcarnitine.[5][7] This is the rate-limiting step in fatty acid oxidation.[8]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine.[3][9]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitine and coenzyme A (CoA) back into acyl-CoA and free levocarnitine.[5][7]
The newly formed acyl-CoA in the mitochondrial matrix can then enter the β-oxidation pathway to generate acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to produce ATP.[1][6]
Modulation of the Mitochondrial Acyl-CoA/CoA Ratio
Levocarnitine also plays a crucial role in maintaining the balance between free Coenzyme A (CoA) and acyl-CoA within the mitochondria.[10][11] By converting acyl-CoA to acylcarnitine, it prevents the accumulation of acyl-CoA, which can be toxic and inhibit key metabolic enzymes, including those in the Krebs cycle.[11] This buffering action is particularly important under conditions of high fatty acid availability or in certain metabolic disorders.[10] Levocarnitine can also accept acetyl groups from acetyl-CoA to form acetyl-L-carnitine, thereby regenerating the pool of free CoA necessary for the pyruvate dehydrogenase complex and other mitochondrial enzymes to function optimally. This regulation of the acetyl-CoA/CoA ratio is vital for metabolic flexibility, allowing the cell to switch between carbohydrate and fatty acid metabolism based on energy demands.[11]
Antioxidant Properties
Emerging evidence suggests that levocarnitine possesses antioxidant properties, which may contribute to its therapeutic effects.[2] It has been shown to enhance the activity of mitochondrial antioxidant enzyme systems and reduce lipid peroxidation induced by free radicals.[12] By improving the efficiency of mitochondrial respiration and reducing the leakage of electrons that can generate reactive oxygen species (ROS), levocarnitine helps to mitigate oxidative stress.[12]
Quantitative Data on Levocarnitine's Effects
Several studies have quantified the impact of levocarnitine supplementation on various metabolic parameters. The following tables summarize key findings from the literature.
Table 1: Effect of Levocarnitine Supplementation on Fatty Acid Oxidation
| Study Population | Levocarnitine Dosage | Duration | Outcome Measure | Result | Reference |
| Healthy Adults | 3 g/day | 10 days | ¹³C-Fat Oxidation | Significant increase (15.8% vs 19.3%) | [13] |
| Healthy Adults | 3 g/day | 10 days | ¹³CO₂ exhalation from ¹³C-palmitic acid | Significant increase | [14][15] |
| Primary Carnitine Deficiency Patients | Daily treatment | - | Total fatty acid oxidation rate during exercise | Higher with treatment (12.3 vs 8.5 µmol/kg/min) | [8] |
| Slightly Overweight Subjects | 3 g/day | 10 days | ¹³C-Fat Oxidation | Significant increase | [16] |
Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT-I) in Young Pigs
| Tissue | Dietary L-carnitine | Km for carnitine (µmol/L) | Effect of Supplementation | Reference |
| Liver | Control | 164 | - | [17][18] |
| Liver | 500 mg/kg | 216 | Increased Km | [17][18] |
| Muscle | Control | 480 ± 44 | - | [17][18] |
| Muscle | 500 mg/kg | 480 ± 44 | No significant effect | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to evaluate the effects of levocarnitine.
Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate
This method quantifies the rate of β-oxidation by measuring the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
[¹⁴C]- or [³H]-palmitate
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium or tissue homogenization buffer
-
Perchloric acid
-
Scintillation fluid and counter
Protocol:
-
Substrate Preparation: Prepare a solution of radiolabeled palmitate complexed with BSA in the appropriate buffer or medium.
-
Incubation: Incubate cells or tissue homogenates with the radiolabeled palmitate substrate for a defined period at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates unoxidized fatty acids and proteins.
-
Separation of Metabolites: Centrifuge the samples to pellet the precipitate. The supernatant contains the acid-soluble metabolites (acetyl-CoA, Krebs cycle intermediates).
-
Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) can be converted to the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate.
Seahorse XF Analyzer Fatty Acid Oxidation Assay
This assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acid oxidation in real-time.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with L-carnitine, glucose, and the fatty acid of interest like palmitate-BSA)
-
Mitochondrial inhibitors (e.g., etomoxir, oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Assay Preparation: Replace the cell culture medium with the fatty acid oxidation assay medium and incubate in a non-CO₂ incubator at 37°C.
-
Assay Execution: Place the cell plate and the calibrated sensor cartridge into the Seahorse XF Analyzer. The instrument measures the basal OCR. To determine the OCR specifically due to fatty acid oxidation, a CPT1 inhibitor like etomoxir is injected, and the subsequent decrease in OCR is measured. Further injections of mitochondrial inhibitors can be used to determine other parameters of mitochondrial function.
Luciferase-Based ATP Quantification Assay
This highly sensitive assay quantifies ATP levels based on the ATP-dependent light emission from the luciferase-luciferin reaction.
Materials:
-
Luciferase-based ATP assay kit (containing luciferase, D-luciferin, and assay buffer)
-
Cell lysis buffer
-
Luminometer
Protocol:
-
Sample Preparation: Culture and treat cells as required.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
ATP Detection Cocktail Preparation: Prepare the ATP detection cocktail containing luciferase and D-luciferin in the assay buffer immediately before use.
-
Measurement: Add the ATP detection cocktail to the cell lysate. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Quantification: Measure the light output (luminescence) using a luminometer. The luminescence is directly proportional to the ATP concentration, which can be quantified by comparing to a standard curve of known ATP concentrations.
Conclusion
This compound is a critical molecule in cellular metabolism, with its primary mechanism of action centered on the transport of long-chain fatty acids into the mitochondria for energy production via the carnitine shuttle. Beyond this fundamental role, it is also integral to maintaining the mitochondrial acyl-CoA/CoA balance, which is essential for metabolic flexibility. Furthermore, its antioxidant properties contribute to the protection of cellular components from oxidative damage. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for researchers and professionals in drug development exploring the therapeutic potential of levocarnitine in various metabolic and mitochondrial-related disorders.
References
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sm.unife.it [sm.unife.it]
- 5. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tabaslab.com [tabaslab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid oxidation [bio-protocol.org]
- 11. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of l-carnitine on fat oxidation, protein turnover, and body composition in slightly overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 18. Kinetics of carnitine palmitoyltransferase-I are altered by dietary variables and suggest a metabolic need for supplemental carnitine in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Integral Role of Levocarnitine Chloride in Mitochondrial Fatty Acid Transport: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Levocarnitine, a naturally occurring amino acid derivative, is indispensable for cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical prerequisite for their subsequent β-oxidation and energy production.[1][2][3] This process, known as the carnitine shuttle, involves a coordinated series of enzymatic reactions and transport steps. Levocarnitine Chloride, a stable and commonly used form of L-carnitine, serves as the essential cofactor in this pathway. This guide provides an in-depth technical overview of the carnitine shuttle's core mechanism, presents key quantitative data for its components, details relevant experimental protocols, and illustrates the associated biochemical and regulatory pathways.
The Carnitine Shuttle: Mechanism of Action
The inner mitochondrial membrane is impermeable to long-chain fatty acids activated to their coenzyme A (CoA) esters (acyl-CoAs).[4][5] The carnitine shuttle overcomes this barrier through three key components: Carnitine Palmitoyltransferase I (CPT I), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT II).[1][6]
Step 1: Acylcarnitine Formation In the cytoplasm, long-chain fatty acids are first activated to long-chain acyl-CoAs. CPT I, an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to levocarnitine, forming acylcarnitine and releasing free CoA.[1][4][7] This is the rate-limiting step of the entire process.[7]
Step 2: Translocation across the Inner Mitochondrial Membrane The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as the carnitine carrier (CAC).[1][8][9] CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix.
Step 3: Regeneration of Acyl-CoA in the Matrix Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II), located on the inner side of the inner mitochondrial membrane, catalyzes the reverse reaction. It transfers the acyl group from acylcarnitine back to a molecule of mitochondrial CoA, regenerating acyl-CoA.[1][3][4] The liberated free carnitine is then transported back to the intermembrane space by CACT, ready to participate in another transport cycle.[6]
Step 4: β-Oxidation The regenerated long-chain acyl-CoA in the mitochondrial matrix is now available to undergo β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2.[1][2] These products subsequently enter the citric acid cycle and oxidative phosphorylation to generate large quantities of ATP.
References
- 1. Kinetic characterization of the reconstituted carnitine carrier from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mitochondrial carnitine acylcarnitine translocase system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of carnitine acylcarnitine translocase-catalyzed import of acylcarnitines into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 6. Differential carnitine/acylcarnitine translocase expression defines distinct metabolic signatures in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
The Integral Role of Levocarnitine Chloride in Mitochondrial Fatty Acid Transport: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Levocarnitine, a naturally occurring amino acid derivative, is indispensable for cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical prerequisite for their subsequent β-oxidation and energy production.[1][2][3] This process, known as the carnitine shuttle, involves a coordinated series of enzymatic reactions and transport steps. Levocarnitine Chloride, a stable and commonly used form of L-carnitine, serves as the essential cofactor in this pathway. This guide provides an in-depth technical overview of the carnitine shuttle's core mechanism, presents key quantitative data for its components, details relevant experimental protocols, and illustrates the associated biochemical and regulatory pathways.
The Carnitine Shuttle: Mechanism of Action
The inner mitochondrial membrane is impermeable to long-chain fatty acids activated to their coenzyme A (CoA) esters (acyl-CoAs).[4][5] The carnitine shuttle overcomes this barrier through three key components: Carnitine Palmitoyltransferase I (CPT I), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT II).[1][6]
Step 1: Acylcarnitine Formation In the cytoplasm, long-chain fatty acids are first activated to long-chain acyl-CoAs. CPT I, an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to levocarnitine, forming acylcarnitine and releasing free CoA.[1][4][7] This is the rate-limiting step of the entire process.[7]
Step 2: Translocation across the Inner Mitochondrial Membrane The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as the carnitine carrier (CAC).[1][8][9] CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix.
Step 3: Regeneration of Acyl-CoA in the Matrix Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II), located on the inner side of the inner mitochondrial membrane, catalyzes the reverse reaction. It transfers the acyl group from acylcarnitine back to a molecule of mitochondrial CoA, regenerating acyl-CoA.[1][3][4] The liberated free carnitine is then transported back to the intermembrane space by CACT, ready to participate in another transport cycle.[6]
Step 4: β-Oxidation The regenerated long-chain acyl-CoA in the mitochondrial matrix is now available to undergo β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2.[1][2] These products subsequently enter the citric acid cycle and oxidative phosphorylation to generate large quantities of ATP.
References
- 1. Kinetic characterization of the reconstituted carnitine carrier from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mitochondrial carnitine acylcarnitine translocase system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of carnitine acylcarnitine translocase-catalyzed import of acylcarnitines into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 6. Differential carnitine/acylcarnitine translocase expression defines distinct metabolic signatures in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biosynthesis and Physiological Role of Levocarnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, also known as L-carnitine, is a naturally occurring quaternary ammonium (B1175870) compound that is indispensable for cellular energy metabolism.[1] Its chloride salt, levocarnitine chloride, is frequently utilized in therapeutic and supplemental formulations. This technical guide provides a comprehensive overview of the biosynthesis of levocarnitine, its critical physiological roles, and detailed methodologies for its study. The information is tailored for professionals in research and drug development who require a deep, technical understanding of this vital molecule.
I. Biosynthesis of Levocarnitine
The endogenous synthesis of levocarnitine is a multi-step enzymatic process that primarily occurs in the liver, kidneys, and brain.[2][3] It involves the conversion of essential amino acids, L-lysine and L-methionine, through a series of reactions catalyzed by specific enzymes.[1][4]
The biosynthetic pathway begins with the methylation of lysine (B10760008) residues within proteins to form ε-N-trimethyllysine (TML).[5][6] Following protein degradation, free TML is released and serves as the initial substrate for the carnitine biosynthesis pathway.[5] The subsequent steps are outlined below:
-
Hydroxylation of Trimethyllysine: ε-N-trimethyllysine is hydroxylated by the mitochondrial enzyme trimethyllysine hydroxylase (TMLH), also known as trimethyllysine dioxygenase (TMLD), to form β-hydroxy-ε-N-trimethyllysine (HTML).[3][6] This reaction requires iron (Fe2+) and 2-oxoglutarate as co-factors.[6]
-
Aldol Cleavage of Hydroxytrimethyllysine: HTML is then cleaved by hydroxytrimethyllysine aldolase (B8822740) (HTMLA) in the cytosol, yielding γ-trimethylaminobutyraldehyde (TMABA) and glycine.[3][6] This enzyme is dependent on pyridoxal (B1214274) 5'-phosphate.[5] Recent research suggests that in humans, serine hydroxymethyltransferase (SHMT) 1 and 2 can catalyze this reaction.
-
Dehydrogenation of Trimethylaminobutyraldehyde: TMABA is oxidized in the cytoplasm by trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) to produce γ-butyrobetaine (GBB).[3][6] This reaction is NAD+-dependent.[3] In humans, aldehyde dehydrogenase 9 family member A1 (ALDH9A1) has been identified as the enzyme responsible for this step.
-
Hydroxylation of γ-Butyrobetaine: The final step occurs in the mitochondrial matrix, where γ-butyrobetaine is hydroxylated by γ-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase, to form levocarnitine.[3] This enzyme also requires iron (Fe2+) and 2-oxoglutarate.[3]
A. Quantitative Data on Levocarnitine Biosynthesis
The following tables summarize key quantitative data related to the enzymes and intermediates of the levocarnitine biosynthetic pathway.
Table 1: Kinetic Properties of Human Levocarnitine Biosynthesis Enzymes
| Enzyme | Substrate | Km | Vmax |
| Trimethyllysine Hydroxylase (TMLH) | Trimethyllysine | Data not available | Data not available |
| Hydroxytrimethyllysine Aldolase (SHMT1) | Hydroxytrimethyllysine | 3.79 ± 0.44 mM | 0.122 ± 0.006 s⁻¹ |
| Hydroxytrimethyllysine Aldolase (SHMT2) | Hydroxytrimethyllysine | 0.80 ± 0.16 mM | 0.005 ± 0.000 s⁻¹ |
| Trimethylaminobutyraldehyde Dehydrogenase (ALDH9A1) | γ-Trimethylaminobutyraldehyde | 4.8 µM - 7 µM | Data not available |
| γ-Butyrobetaine Hydroxylase (BBOX) | γ-Butyrobetaine | Data not available | Data not available |
Table 2: Tissue Concentrations of Levocarnitine and its Precursors in Humans
| Compound | Plasma (nmol/mL) | Liver | Heart | Skeletal Muscle | Kidney |
| Levocarnitine | 30.22 - 37.38 | Data not available | Data not available | Data not available | Data not available |
| γ-Butyrobetaine (GBB) | 0.79 - 0.97 | Data not available | Data not available | Data not available | Data not available |
| Trimethyllysine (TML) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data on human tissue concentrations are limited. The provided plasma concentrations are from a study on gastric cancer patients and healthy controls.[7]
B. Visualization of Levocarnitine Biosynthesis Pathway
Caption: The biosynthetic pathway of Levocarnitine.
II. Physiological Role of Levocarnitine
Levocarnitine plays a central role in cellular metabolism, primarily through its function in the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[8][9] This process, known as the carnitine shuttle, is crucial for tissues with high energy demands, such as skeletal and cardiac muscle.[8]
A. The Carnitine Shuttle and Fatty Acid Oxidation
-
Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are activated to their coenzyme A (CoA) esters (acyl-CoA) by acyl-CoA synthetase.[8]
-
Formation of Acylcarnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the acyl group from acyl-CoA to levocarnitine, forming acylcarnitine.[8]
-
Translocation into the Mitochondrial Matrix: Acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[8]
-
Regeneration of Acyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) transfers the acyl group from acylcarnitine back to CoA, regenerating acyl-CoA and freeing levocarnitine.[8] The reformed acyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently enters the citric acid cycle for ATP generation.[8]
B. Other Physiological Roles
Beyond its primary role in fatty acid metabolism, levocarnitine is involved in several other essential cellular functions:
-
Modulation of the Acyl-CoA/CoA Ratio: Levocarnitine helps to maintain a healthy balance between free CoA and acyl-CoA esters within the mitochondria. By buffering excess acyl groups, it prevents their accumulation, which can be toxic and inhibit key metabolic enzymes.[8]
-
Removal of Toxic Acyl Groups: Levocarnitine can bind to and facilitate the removal of excess or abnormal acyl groups from the cell, a process that is important in various metabolic disorders.
-
Antioxidant Properties: Levocarnitine has been shown to possess antioxidant properties, helping to mitigate oxidative stress within cells.[8][9]
-
Influence on Glucose Metabolism: Some studies suggest that levocarnitine can improve insulin (B600854) sensitivity and glucose utilization.
C. Quantitative Data on the Physiological Effects of Levocarnitine Supplementation
The following tables summarize the quantitative effects of levocarnitine supplementation on various physiological and metabolic parameters from human clinical trials.
Table 3: Effects of Levocarnitine Supplementation on Inflammatory Markers
| Marker | Dosage | Duration | Population | Change | p-value |
| C-reactive protein (CRP) | 3 g/day | 7 days | Sepsis patients | -22.77 ± 25.40 (vs. +1.02 ± 21.10 in placebo) | 0.001 |
| Interleukin-6 (IL-6) | 50 mg/kg | 10 weeks | Hemodialysis children | Significant reduction | <0.05 |
| Tumor necrosis factor-α (TNF-α) | Not specified | Not specified | Meta-analysis | WMD: -1.43 pg/mL | <0.05 |
Table 4: Effects of Levocarnitine Supplementation on Metabolic Markers
| Marker | Dosage | Duration | Population | Change | p-value |
| Fasting Blood Sugar (FBS) | >1 g/day | 8-24 weeks | Metabolic Syndrome | -11.41 mg/dL | <0.05 |
| Triglycerides (TG) | >1 g/day | 8-24 weeks | Metabolic Syndrome | -29.85 mg/dL | <0.05 |
| HDL-Cholesterol | >1 g/day | 8-24 weeks | Metabolic Syndrome | +1.66 mg/dL | 0.0007 |
| Waist Circumference | 0.75-3 g/day | 8-24 weeks | Metabolic Syndrome | Significant reduction | <0.05 |
| Systolic Blood Pressure | 0.75-3 g/day | 8-24 weeks | Metabolic Syndrome | -7.41 mmHg | 0.04 |
D. Visualization of Levocarnitine's Role in Fatty Acid Transport
Caption: The Carnitine shuttle for fatty acid transport.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of levocarnitine biosynthesis and function.
A. Quantification of Levocarnitine in Human Plasma by HPLC-MS/ESI
This method allows for the accurate determination of levocarnitine concentrations in human plasma.[8]
1. Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Ultimate XB-CN column (4.6 mm × 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Mildronate (internal standard)
-
Levocarnitine standard solutions
-
Human plasma samples
2. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
3. HPLC-MS/ESI Conditions:
-
Column: Ultimate XB-CN (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (gradient may be required, specific ratio to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS Detection: Positive ion mode with Selected Ion Monitoring (SIM)
-
Levocarnitine: m/z 162.1 ([M+H]+)
-
Mildronate (Internal Standard): m/z 147.1 ([M+H]+)
-
4. Data Analysis:
-
Generate a calibration curve using the levocarnitine standard solutions (e.g., in the range of 0.4-12.8 mg/L).
-
Calculate the peak area ratio of levocarnitine to the internal standard for both standards and samples.
-
Determine the concentration of levocarnitine in the plasma samples by interpolating from the calibration curve.
B. Assay for Carnitine Acetyltransferase (CrAT) Activity
This spectrophotometric assay measures the activity of carnitine acetyltransferase, an enzyme involved in the carnitine shuttle.
1. Materials and Reagents:
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Reaction buffer: 50mM Tris-HCl, 1M EDTA, pH 7.8
-
Acetyl-CoA solution (0.45 mM)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (0.1 mM)
-
L-carnitine solution (5 mM)
-
Sample (e.g., tissue homogenate, isolated mitochondria)
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and DTNB.
-
Add the sample to the reaction mixture and obtain a baseline measurement of absorbance at 412 nm for 2 minutes.
-
Initiate the reaction by adding the L-carnitine solution.
-
Monitor the increase in absorbance at 412 nm for 10 minutes. The rate of increase is proportional to the rate of free CoA liberation, which reduces DTNB.
3. Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of reduced DTNB (14,150 M⁻¹cm⁻¹).
C. Assay for γ-Butyrobetaine Hydroxylase (BBOX) Activity
This radioisotopic assay measures the activity of the final enzyme in the levocarnitine biosynthesis pathway.[2]
1. Materials and Reagents:
-
Scintillation counter
-
[2,3-³H]γ-butyrobetaine (tritiated substrate)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer)
-
Cofactors: FeSO₄, 2-oxoglutarate, ascorbate
-
Sample (e.g., tissue homogenate)
-
Dowex 50 resin (H+ form)
-
Scintillation cocktail
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the sample.
-
Initiate the reaction by adding [2,3-³H]γ-butyrobetaine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acid).
-
Separate the product (³H₂O) from the unreacted substrate by passing the reaction mixture through a small column of Dowex 50 resin. The positively charged [³H]γ-butyrobetaine will bind to the resin, while the neutral ³H₂O will pass through.
-
Collect the eluate and mix it with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
3. Calculation of Enzyme Activity:
-
The amount of ³H₂O formed is directly proportional to the BBOX activity.
-
A correction factor may be needed to account for the isotope effect.
D. Gene Expression Analysis of Levocarnitine Biosynthesis Enzymes by Real-Time PCR
This method quantifies the mRNA levels of the enzymes involved in levocarnitine biosynthesis.[5]
1. Materials and Reagents:
-
Real-Time PCR system
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green PCR Master Mix
-
Primers specific for the target genes (TMLH, HTMLA/SHMT, TMABA-DH/ALDH9A1, BBOX) and a reference gene (e.g., GAPDH, β-actin)
2. Procedure:
-
RNA Extraction: Extract total RNA from tissue or cell samples using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare a PCR reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers for the target or reference gene, and the cDNA template.
-
Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.
-
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
E. Visualization of Experimental Workflows
Caption: Workflow for HPLC-MS/ESI analysis of Levocarnitine.
Caption: General workflow for enzyme activity assays.
Conclusion
Levocarnitine is a molecule of profound importance in cellular bioenergetics. A thorough understanding of its biosynthesis and multifaceted physiological roles is crucial for researchers and clinicians in various fields, including metabolic diseases, cardiology, and neurology. The methodologies outlined in this guide provide a robust framework for the continued investigation of levocarnitine, paving the way for new diagnostic and therapeutic strategies. The provided quantitative data and visual representations of key pathways serve as a valuable resource for professionals in drug development and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. The effects of L-carnitine supplementation on inflammation, oxidative stress, and clinical outcomes in critically Ill patients with sepsis: a randomized, double-blind, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ameliorating effects of L-carnitine and synbiotic co-supplementation on anthropometric measures and cardiometabolic traits in women with obesity: a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of L-carnitine supplementation on indicators of inflammation and oxidative stress: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biosynthesis and Physiological Role of Levocarnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, also known as L-carnitine, is a naturally occurring quaternary ammonium compound that is indispensable for cellular energy metabolism.[1] Its chloride salt, levocarnitine chloride, is frequently utilized in therapeutic and supplemental formulations. This technical guide provides a comprehensive overview of the biosynthesis of levocarnitine, its critical physiological roles, and detailed methodologies for its study. The information is tailored for professionals in research and drug development who require a deep, technical understanding of this vital molecule.
I. Biosynthesis of Levocarnitine
The endogenous synthesis of levocarnitine is a multi-step enzymatic process that primarily occurs in the liver, kidneys, and brain.[2][3] It involves the conversion of essential amino acids, L-lysine and L-methionine, through a series of reactions catalyzed by specific enzymes.[1][4]
The biosynthetic pathway begins with the methylation of lysine residues within proteins to form ε-N-trimethyllysine (TML).[5][6] Following protein degradation, free TML is released and serves as the initial substrate for the carnitine biosynthesis pathway.[5] The subsequent steps are outlined below:
-
Hydroxylation of Trimethyllysine: ε-N-trimethyllysine is hydroxylated by the mitochondrial enzyme trimethyllysine hydroxylase (TMLH), also known as trimethyllysine dioxygenase (TMLD), to form β-hydroxy-ε-N-trimethyllysine (HTML).[3][6] This reaction requires iron (Fe2+) and 2-oxoglutarate as co-factors.[6]
-
Aldol Cleavage of Hydroxytrimethyllysine: HTML is then cleaved by hydroxytrimethyllysine aldolase (HTMLA) in the cytosol, yielding γ-trimethylaminobutyraldehyde (TMABA) and glycine.[3][6] This enzyme is dependent on pyridoxal 5'-phosphate.[5] Recent research suggests that in humans, serine hydroxymethyltransferase (SHMT) 1 and 2 can catalyze this reaction.
-
Dehydrogenation of Trimethylaminobutyraldehyde: TMABA is oxidized in the cytoplasm by trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) to produce γ-butyrobetaine (GBB).[3][6] This reaction is NAD+-dependent.[3] In humans, aldehyde dehydrogenase 9 family member A1 (ALDH9A1) has been identified as the enzyme responsible for this step.
-
Hydroxylation of γ-Butyrobetaine: The final step occurs in the mitochondrial matrix, where γ-butyrobetaine is hydroxylated by γ-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase, to form levocarnitine.[3] This enzyme also requires iron (Fe2+) and 2-oxoglutarate.[3]
A. Quantitative Data on Levocarnitine Biosynthesis
The following tables summarize key quantitative data related to the enzymes and intermediates of the levocarnitine biosynthetic pathway.
Table 1: Kinetic Properties of Human Levocarnitine Biosynthesis Enzymes
| Enzyme | Substrate | Km | Vmax |
| Trimethyllysine Hydroxylase (TMLH) | Trimethyllysine | Data not available | Data not available |
| Hydroxytrimethyllysine Aldolase (SHMT1) | Hydroxytrimethyllysine | 3.79 ± 0.44 mM | 0.122 ± 0.006 s⁻¹ |
| Hydroxytrimethyllysine Aldolase (SHMT2) | Hydroxytrimethyllysine | 0.80 ± 0.16 mM | 0.005 ± 0.000 s⁻¹ |
| Trimethylaminobutyraldehyde Dehydrogenase (ALDH9A1) | γ-Trimethylaminobutyraldehyde | 4.8 µM - 7 µM | Data not available |
| γ-Butyrobetaine Hydroxylase (BBOX) | γ-Butyrobetaine | Data not available | Data not available |
Table 2: Tissue Concentrations of Levocarnitine and its Precursors in Humans
| Compound | Plasma (nmol/mL) | Liver | Heart | Skeletal Muscle | Kidney |
| Levocarnitine | 30.22 - 37.38 | Data not available | Data not available | Data not available | Data not available |
| γ-Butyrobetaine (GBB) | 0.79 - 0.97 | Data not available | Data not available | Data not available | Data not available |
| Trimethyllysine (TML) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data on human tissue concentrations are limited. The provided plasma concentrations are from a study on gastric cancer patients and healthy controls.[7]
B. Visualization of Levocarnitine Biosynthesis Pathway
Caption: The biosynthetic pathway of Levocarnitine.
II. Physiological Role of Levocarnitine
Levocarnitine plays a central role in cellular metabolism, primarily through its function in the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[8][9] This process, known as the carnitine shuttle, is crucial for tissues with high energy demands, such as skeletal and cardiac muscle.[8]
A. The Carnitine Shuttle and Fatty Acid Oxidation
-
Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are activated to their coenzyme A (CoA) esters (acyl-CoA) by acyl-CoA synthetase.[8]
-
Formation of Acylcarnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the acyl group from acyl-CoA to levocarnitine, forming acylcarnitine.[8]
-
Translocation into the Mitochondrial Matrix: Acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[8]
-
Regeneration of Acyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) transfers the acyl group from acylcarnitine back to CoA, regenerating acyl-CoA and freeing levocarnitine.[8] The reformed acyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently enters the citric acid cycle for ATP generation.[8]
B. Other Physiological Roles
Beyond its primary role in fatty acid metabolism, levocarnitine is involved in several other essential cellular functions:
-
Modulation of the Acyl-CoA/CoA Ratio: Levocarnitine helps to maintain a healthy balance between free CoA and acyl-CoA esters within the mitochondria. By buffering excess acyl groups, it prevents their accumulation, which can be toxic and inhibit key metabolic enzymes.[8]
-
Removal of Toxic Acyl Groups: Levocarnitine can bind to and facilitate the removal of excess or abnormal acyl groups from the cell, a process that is important in various metabolic disorders.
-
Antioxidant Properties: Levocarnitine has been shown to possess antioxidant properties, helping to mitigate oxidative stress within cells.[8][9]
-
Influence on Glucose Metabolism: Some studies suggest that levocarnitine can improve insulin sensitivity and glucose utilization.
C. Quantitative Data on the Physiological Effects of Levocarnitine Supplementation
The following tables summarize the quantitative effects of levocarnitine supplementation on various physiological and metabolic parameters from human clinical trials.
Table 3: Effects of Levocarnitine Supplementation on Inflammatory Markers
| Marker | Dosage | Duration | Population | Change | p-value |
| C-reactive protein (CRP) | 3 g/day | 7 days | Sepsis patients | -22.77 ± 25.40 (vs. +1.02 ± 21.10 in placebo) | 0.001 |
| Interleukin-6 (IL-6) | 50 mg/kg | 10 weeks | Hemodialysis children | Significant reduction | <0.05 |
| Tumor necrosis factor-α (TNF-α) | Not specified | Not specified | Meta-analysis | WMD: -1.43 pg/mL | <0.05 |
Table 4: Effects of Levocarnitine Supplementation on Metabolic Markers
| Marker | Dosage | Duration | Population | Change | p-value |
| Fasting Blood Sugar (FBS) | >1 g/day | 8-24 weeks | Metabolic Syndrome | -11.41 mg/dL | <0.05 |
| Triglycerides (TG) | >1 g/day | 8-24 weeks | Metabolic Syndrome | -29.85 mg/dL | <0.05 |
| HDL-Cholesterol | >1 g/day | 8-24 weeks | Metabolic Syndrome | +1.66 mg/dL | 0.0007 |
| Waist Circumference | 0.75-3 g/day | 8-24 weeks | Metabolic Syndrome | Significant reduction | <0.05 |
| Systolic Blood Pressure | 0.75-3 g/day | 8-24 weeks | Metabolic Syndrome | -7.41 mmHg | 0.04 |
D. Visualization of Levocarnitine's Role in Fatty Acid Transport
Caption: The Carnitine shuttle for fatty acid transport.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of levocarnitine biosynthesis and function.
A. Quantification of Levocarnitine in Human Plasma by HPLC-MS/ESI
This method allows for the accurate determination of levocarnitine concentrations in human plasma.[8]
1. Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Ultimate XB-CN column (4.6 mm × 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Mildronate (internal standard)
-
Levocarnitine standard solutions
-
Human plasma samples
2. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
3. HPLC-MS/ESI Conditions:
-
Column: Ultimate XB-CN (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (gradient may be required, specific ratio to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS Detection: Positive ion mode with Selected Ion Monitoring (SIM)
-
Levocarnitine: m/z 162.1 ([M+H]+)
-
Mildronate (Internal Standard): m/z 147.1 ([M+H]+)
-
4. Data Analysis:
-
Generate a calibration curve using the levocarnitine standard solutions (e.g., in the range of 0.4-12.8 mg/L).
-
Calculate the peak area ratio of levocarnitine to the internal standard for both standards and samples.
-
Determine the concentration of levocarnitine in the plasma samples by interpolating from the calibration curve.
B. Assay for Carnitine Acetyltransferase (CrAT) Activity
This spectrophotometric assay measures the activity of carnitine acetyltransferase, an enzyme involved in the carnitine shuttle.
1. Materials and Reagents:
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Reaction buffer: 50mM Tris-HCl, 1M EDTA, pH 7.8
-
Acetyl-CoA solution (0.45 mM)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (0.1 mM)
-
L-carnitine solution (5 mM)
-
Sample (e.g., tissue homogenate, isolated mitochondria)
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and DTNB.
-
Add the sample to the reaction mixture and obtain a baseline measurement of absorbance at 412 nm for 2 minutes.
-
Initiate the reaction by adding the L-carnitine solution.
-
Monitor the increase in absorbance at 412 nm for 10 minutes. The rate of increase is proportional to the rate of free CoA liberation, which reduces DTNB.
3. Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of reduced DTNB (14,150 M⁻¹cm⁻¹).
C. Assay for γ-Butyrobetaine Hydroxylase (BBOX) Activity
This radioisotopic assay measures the activity of the final enzyme in the levocarnitine biosynthesis pathway.[2]
1. Materials and Reagents:
-
Scintillation counter
-
[2,3-³H]γ-butyrobetaine (tritiated substrate)
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Cofactors: FeSO₄, 2-oxoglutarate, ascorbate
-
Sample (e.g., tissue homogenate)
-
Dowex 50 resin (H+ form)
-
Scintillation cocktail
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the sample.
-
Initiate the reaction by adding [2,3-³H]γ-butyrobetaine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acid).
-
Separate the product (³H₂O) from the unreacted substrate by passing the reaction mixture through a small column of Dowex 50 resin. The positively charged [³H]γ-butyrobetaine will bind to the resin, while the neutral ³H₂O will pass through.
-
Collect the eluate and mix it with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
3. Calculation of Enzyme Activity:
-
The amount of ³H₂O formed is directly proportional to the BBOX activity.
-
A correction factor may be needed to account for the isotope effect.
D. Gene Expression Analysis of Levocarnitine Biosynthesis Enzymes by Real-Time PCR
This method quantifies the mRNA levels of the enzymes involved in levocarnitine biosynthesis.[5]
1. Materials and Reagents:
-
Real-Time PCR system
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green PCR Master Mix
-
Primers specific for the target genes (TMLH, HTMLA/SHMT, TMABA-DH/ALDH9A1, BBOX) and a reference gene (e.g., GAPDH, β-actin)
2. Procedure:
-
RNA Extraction: Extract total RNA from tissue or cell samples using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare a PCR reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers for the target or reference gene, and the cDNA template.
-
Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.
-
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
E. Visualization of Experimental Workflows
Caption: Workflow for HPLC-MS/ESI analysis of Levocarnitine.
Caption: General workflow for enzyme activity assays.
Conclusion
Levocarnitine is a molecule of profound importance in cellular bioenergetics. A thorough understanding of its biosynthesis and multifaceted physiological roles is crucial for researchers and clinicians in various fields, including metabolic diseases, cardiology, and neurology. The methodologies outlined in this guide provide a robust framework for the continued investigation of levocarnitine, paving the way for new diagnostic and therapeutic strategies. The provided quantitative data and visual representations of key pathways serve as a valuable resource for professionals in drug development and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. The effects of L-carnitine supplementation on inflammation, oxidative stress, and clinical outcomes in critically Ill patients with sepsis: a randomized, double-blind, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ameliorating effects of L-carnitine and synbiotic co-supplementation on anthropometric measures and cardiometabolic traits in women with obesity: a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of L-carnitine supplementation on indicators of inflammation and oxidative stress: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Levocarnitine Chloride and Its Impact on Cellular Energy Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine, a naturally occurring amino acid derivative, plays a pivotal role in cellular energy metabolism. This technical guide provides an in-depth examination of the molecular mechanisms by which levocarnitine chloride influences cellular energy production, with a primary focus on its essential function in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This process is fundamental for the generation of acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and subsequent ATP synthesis via oxidative phosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP), is indispensable for myriad physiological processes. The mitochondria, often termed the "powerhouses of the cell," are central to this energy production through the catabolism of substrates like glucose and fatty acids.[1] Levocarnitine, chemically known as (R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, is a conditionally essential nutrient that is critical for fatty acid metabolism.[2] It can be synthesized endogenously from the amino acids lysine (B10760008) and methionine or obtained from dietary sources.[3] this compound is a stable and commonly used form of L-carnitine in supplementation and clinical applications.[4]
This guide will explore the multifaceted role of this compound in cellular bioenergetics, including its mechanism of action in the carnitine shuttle, its impact on enzyme kinetics, and its influence on key metabolic pathways that culminate in ATP production.
The Carnitine Shuttle: Mechanism of Action
The primary and most well-established function of levocarnitine is to facilitate the transport of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[5] The inner mitochondrial membrane is impermeable to LCFAs, necessitating this specialized transport system.[3] The shuttle involves the coordinated action of three key proteins: carnitine palmitoyltransferase I (CPT-I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT-II).[6]
The process can be delineated into the following steps:
-
Activation of Fatty Acids: In the cytosol, long-chain fatty acids are first activated to their coenzyme A (CoA) esters, forming long-chain fatty acyl-CoAs, a reaction catalyzed by acyl-CoA synthetase.[4]
-
Formation of Acylcarnitine: CPT-I, located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from long-chain fatty acyl-CoA to the hydroxyl group of levocarnitine, forming acylcarnitine and releasing free CoA.[7]
-
Translocation across the Inner Mitochondrial Membrane: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a molecule of free carnitine.[6]
-
Regeneration of Acyl-CoA: Once inside the mitochondrial matrix, CPT-II, located on the inner mitochondrial membrane, transfers the acyl group from acylcarnitine back to CoA, regenerating long-chain fatty acyl-CoA and free levocarnitine.[7]
The regenerated long-chain fatty acyl-CoA is now available for β-oxidation within the mitochondrial matrix.
Impact on β-Oxidation and the Tricarboxylic Acid (TCA) Cycle
By facilitating the entry of LCFAs into the mitochondria, levocarnitine directly enhances the rate of β-oxidation.[8] This metabolic process sequentially cleaves the fatty acyl-CoA into two-carbon acetyl-CoA units. Acetyl-CoA is a central molecule in cellular metabolism, serving as the primary fuel for the TCA cycle.[9]
The entry of acetyl-CoA into the TCA cycle, through its condensation with oxaloacetate to form citrate, initiates a series of reactions that generate reducing equivalents in the form of NADH and FADH2. These electron carriers then donate their electrons to the electron transport chain, driving oxidative phosphorylation and the synthesis of large quantities of ATP.[10] Therefore, by increasing the intramitochondrial pool of fatty acyl-CoA, levocarnitine supplementation can lead to an increased flux through the TCA cycle and a corresponding rise in ATP production, particularly in tissues with high energy demands such as skeletal and cardiac muscle.[5]
Furthermore, levocarnitine plays a crucial role in maintaining the mitochondrial acetyl-CoA/CoA ratio.[11] An accumulation of acetyl-CoA can inhibit key enzymes, including pyruvate (B1213749) dehydrogenase. By converting acetyl-CoA to acetyl-L-carnitine (a reaction catalyzed by carnitine acetyltransferase), levocarnitine can buffer the excess acetyl groups and regenerate free CoA, which is essential for the continued operation of both β-oxidation and the TCA cycle.[11]
Quantitative Data on Levocarnitine's Effects
The impact of levocarnitine on cellular energy metabolism has been quantified in various studies. The following tables summarize key findings on its effect on enzyme kinetics and ATP production.
Table 1: Effect of Levocarnitine Supplementation on Carnitine Palmitoyltransferase I (CPT-I) Kinetics in Young Pigs
| Tissue | Dietary Group | Vmax (nmol/min/mg mitochondrial protein) | Km for Carnitine (µmol/L) |
| Liver | Control | 1.22 ± 0.15 | 164 ± 20 |
| Levocarnitine (500 mg/kg) | Not Significantly Affected | 216 ± 20 | |
| Skeletal Muscle | Control | 0.54 ± 0.08 | 480 ± 44 |
| Levocarnitine (500 mg/kg) | Not Significantly Affected | Not Significantly Affected |
Data adapted from a study on young pigs.[3][4]
Table 2: Effect of Levocarnitine Supplementation on ATP Production in Cultured Newborn Rat Hepatocytes
| Substrate | Levocarnitine Supplementation | Intracellular ATP Concentration (nmol/mg protein) |
| Oleate + Lactate | No | 12.5 ± 1.5 |
| Yes | 18.2 ± 2.1 |
Data adapted from a study on cultured hepatocytes.
Experimental Protocols
Measurement of CPT-I and CPT-II Activity in Isolated Mitochondria (Spectrophotometric Assay)
This protocol describes a method to determine the activity of CPT-I and CPT-II in isolated mitochondria by monitoring the reaction of CoA with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Isolated mitochondria
-
Reaction Buffer: 20 mM HEPES, 1 mM EGTA, 220 mM sucrose, 40 mM KCl, pH 7.4
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Bovine Serum Albumin (BSA)
-
Palmitoyl-CoA solution (10 mM)
-
L-carnitine solution (100 mM)
-
Malonyl-CoA solution (1 mM) (for CPT-II assay)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a suitable method (e.g., BCA assay).
-
Total CPT Activity (CPT-I + CPT-II): a. In a cuvette, prepare a 1 ml reaction mixture containing the reaction buffer, 0.1 mM DTNB, 1.3 mg/ml BSA, and 40 µM palmitoyl-CoA. b. Add approximately 200 µg of mitochondrial protein to the cuvette and incubate for 2 minutes at 25°C to establish a baseline. c. Initiate the reaction by adding 1 mM L-carnitine. d. Immediately monitor the change in absorbance at 412 nm for 4 minutes. The rate of change is proportional to the total CPT activity.
-
CPT-II Activity: a. Follow the same procedure as for total CPT activity, but add 10 µM malonyl-CoA to the reaction mixture before the addition of mitochondrial protein. Malonyl-CoA is an inhibitor of CPT-I. b. The resulting activity measured is attributed to CPT-II.
-
CPT-I Activity Calculation: a. CPT-I activity is calculated by subtracting the CPT-II activity from the total CPT activity.
Measurement of Fatty Acid Oxidation (FAO) using a Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) as an indicator of fatty acid oxidation in cultured cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF sensor cartridge
-
Seahorse XF Calibrant
-
FAO Assay Medium: Substrate-free base medium supplemented with L-carnitine and the fatty acid of interest (e.g., palmitate conjugated to BSA).
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Assay Preparation: a. Prepare the FAO assay medium. b. Wash the cells with the FAO assay medium. c. Incubate the cells in the FAO assay medium in a non-CO₂ 37°C incubator for approximately one hour before the assay.
-
Seahorse XF Analyzer Assay: a. Load the hydrated sensor cartridge with compounds to be injected during the assay (e.g., inhibitors of other metabolic pathways). b. Place the cell culture microplate into the Seahorse XF Analyzer. c. Initiate the assay protocol, which will measure the basal OCR and the OCR after the injection of various compounds.
-
Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation.
Conclusion
This compound is a fundamental component of cellular energy metabolism, primarily through its indispensable role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This mechanism directly fuels the TCA cycle and subsequent ATP production via oxidative phosphorylation. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of levocarnitine in conditions characterized by impaired energy metabolism. A thorough understanding of its mechanism of action is crucial for the development of novel therapeutic strategies targeting mitochondrial function.
References
- 1. Radioisotopic Assay of L-carnitine (CN) [protocols.io]
- 2. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocarnitine Chloride and Its Impact on Cellular Energy Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine, a naturally occurring amino acid derivative, plays a pivotal role in cellular energy metabolism. This technical guide provides an in-depth examination of the molecular mechanisms by which levocarnitine chloride influences cellular energy production, with a primary focus on its essential function in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This process is fundamental for the generation of acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and subsequent ATP synthesis via oxidative phosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Cellular energy, primarily in the form of adenosine triphosphate (ATP), is indispensable for myriad physiological processes. The mitochondria, often termed the "powerhouses of the cell," are central to this energy production through the catabolism of substrates like glucose and fatty acids.[1] Levocarnitine, chemically known as (R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, is a conditionally essential nutrient that is critical for fatty acid metabolism.[2] It can be synthesized endogenously from the amino acids lysine and methionine or obtained from dietary sources.[3] this compound is a stable and commonly used form of L-carnitine in supplementation and clinical applications.[4]
This guide will explore the multifaceted role of this compound in cellular bioenergetics, including its mechanism of action in the carnitine shuttle, its impact on enzyme kinetics, and its influence on key metabolic pathways that culminate in ATP production.
The Carnitine Shuttle: Mechanism of Action
The primary and most well-established function of levocarnitine is to facilitate the transport of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[5] The inner mitochondrial membrane is impermeable to LCFAs, necessitating this specialized transport system.[3] The shuttle involves the coordinated action of three key proteins: carnitine palmitoyltransferase I (CPT-I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT-II).[6]
The process can be delineated into the following steps:
-
Activation of Fatty Acids: In the cytosol, long-chain fatty acids are first activated to their coenzyme A (CoA) esters, forming long-chain fatty acyl-CoAs, a reaction catalyzed by acyl-CoA synthetase.[4]
-
Formation of Acylcarnitine: CPT-I, located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from long-chain fatty acyl-CoA to the hydroxyl group of levocarnitine, forming acylcarnitine and releasing free CoA.[7]
-
Translocation across the Inner Mitochondrial Membrane: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a molecule of free carnitine.[6]
-
Regeneration of Acyl-CoA: Once inside the mitochondrial matrix, CPT-II, located on the inner mitochondrial membrane, transfers the acyl group from acylcarnitine back to CoA, regenerating long-chain fatty acyl-CoA and free levocarnitine.[7]
The regenerated long-chain fatty acyl-CoA is now available for β-oxidation within the mitochondrial matrix.
Impact on β-Oxidation and the Tricarboxylic Acid (TCA) Cycle
By facilitating the entry of LCFAs into the mitochondria, levocarnitine directly enhances the rate of β-oxidation.[8] This metabolic process sequentially cleaves the fatty acyl-CoA into two-carbon acetyl-CoA units. Acetyl-CoA is a central molecule in cellular metabolism, serving as the primary fuel for the TCA cycle.[9]
The entry of acetyl-CoA into the TCA cycle, through its condensation with oxaloacetate to form citrate, initiates a series of reactions that generate reducing equivalents in the form of NADH and FADH2. These electron carriers then donate their electrons to the electron transport chain, driving oxidative phosphorylation and the synthesis of large quantities of ATP.[10] Therefore, by increasing the intramitochondrial pool of fatty acyl-CoA, levocarnitine supplementation can lead to an increased flux through the TCA cycle and a corresponding rise in ATP production, particularly in tissues with high energy demands such as skeletal and cardiac muscle.[5]
Furthermore, levocarnitine plays a crucial role in maintaining the mitochondrial acetyl-CoA/CoA ratio.[11] An accumulation of acetyl-CoA can inhibit key enzymes, including pyruvate dehydrogenase. By converting acetyl-CoA to acetyl-L-carnitine (a reaction catalyzed by carnitine acetyltransferase), levocarnitine can buffer the excess acetyl groups and regenerate free CoA, which is essential for the continued operation of both β-oxidation and the TCA cycle.[11]
Quantitative Data on Levocarnitine's Effects
The impact of levocarnitine on cellular energy metabolism has been quantified in various studies. The following tables summarize key findings on its effect on enzyme kinetics and ATP production.
Table 1: Effect of Levocarnitine Supplementation on Carnitine Palmitoyltransferase I (CPT-I) Kinetics in Young Pigs
| Tissue | Dietary Group | Vmax (nmol/min/mg mitochondrial protein) | Km for Carnitine (µmol/L) |
| Liver | Control | 1.22 ± 0.15 | 164 ± 20 |
| Levocarnitine (500 mg/kg) | Not Significantly Affected | 216 ± 20 | |
| Skeletal Muscle | Control | 0.54 ± 0.08 | 480 ± 44 |
| Levocarnitine (500 mg/kg) | Not Significantly Affected | Not Significantly Affected |
Data adapted from a study on young pigs.[3][4]
Table 2: Effect of Levocarnitine Supplementation on ATP Production in Cultured Newborn Rat Hepatocytes
| Substrate | Levocarnitine Supplementation | Intracellular ATP Concentration (nmol/mg protein) |
| Oleate + Lactate | No | 12.5 ± 1.5 |
| Yes | 18.2 ± 2.1 |
Data adapted from a study on cultured hepatocytes.
Experimental Protocols
Measurement of CPT-I and CPT-II Activity in Isolated Mitochondria (Spectrophotometric Assay)
This protocol describes a method to determine the activity of CPT-I and CPT-II in isolated mitochondria by monitoring the reaction of CoA with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Isolated mitochondria
-
Reaction Buffer: 20 mM HEPES, 1 mM EGTA, 220 mM sucrose, 40 mM KCl, pH 7.4
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Bovine Serum Albumin (BSA)
-
Palmitoyl-CoA solution (10 mM)
-
L-carnitine solution (100 mM)
-
Malonyl-CoA solution (1 mM) (for CPT-II assay)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a suitable method (e.g., BCA assay).
-
Total CPT Activity (CPT-I + CPT-II): a. In a cuvette, prepare a 1 ml reaction mixture containing the reaction buffer, 0.1 mM DTNB, 1.3 mg/ml BSA, and 40 µM palmitoyl-CoA. b. Add approximately 200 µg of mitochondrial protein to the cuvette and incubate for 2 minutes at 25°C to establish a baseline. c. Initiate the reaction by adding 1 mM L-carnitine. d. Immediately monitor the change in absorbance at 412 nm for 4 minutes. The rate of change is proportional to the total CPT activity.
-
CPT-II Activity: a. Follow the same procedure as for total CPT activity, but add 10 µM malonyl-CoA to the reaction mixture before the addition of mitochondrial protein. Malonyl-CoA is an inhibitor of CPT-I. b. The resulting activity measured is attributed to CPT-II.
-
CPT-I Activity Calculation: a. CPT-I activity is calculated by subtracting the CPT-II activity from the total CPT activity.
Measurement of Fatty Acid Oxidation (FAO) using a Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) as an indicator of fatty acid oxidation in cultured cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF sensor cartridge
-
Seahorse XF Calibrant
-
FAO Assay Medium: Substrate-free base medium supplemented with L-carnitine and the fatty acid of interest (e.g., palmitate conjugated to BSA).
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Assay Preparation: a. Prepare the FAO assay medium. b. Wash the cells with the FAO assay medium. c. Incubate the cells in the FAO assay medium in a non-CO₂ 37°C incubator for approximately one hour before the assay.
-
Seahorse XF Analyzer Assay: a. Load the hydrated sensor cartridge with compounds to be injected during the assay (e.g., inhibitors of other metabolic pathways). b. Place the cell culture microplate into the Seahorse XF Analyzer. c. Initiate the assay protocol, which will measure the basal OCR and the OCR after the injection of various compounds.
-
Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation.
Conclusion
This compound is a fundamental component of cellular energy metabolism, primarily through its indispensable role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This mechanism directly fuels the TCA cycle and subsequent ATP production via oxidative phosphorylation. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of levocarnitine in conditions characterized by impaired energy metabolism. A thorough understanding of its mechanism of action is crucial for the development of novel therapeutic strategies targeting mitochondrial function.
References
- 1. Radioisotopic Assay of L-carnitine (CN) [protocols.io]
- 2. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Chemical Properties of Levocarnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine, a naturally occurring amino acid derivative, is a critical component of mammalian energy metabolism. As the chloride salt, Levocarnitine Chloride offers specific physicochemical properties advantageous for pharmaceutical formulation. This document provides a comprehensive overview of the structural and chemical characteristics of this compound, its fundamental role in cellular metabolism, and detailed experimental methodologies for its analysis.
Structural and Physicochemical Properties
This compound is the hydrochloride salt of L-carnitine. Its chemical identity and core properties are summarized below.
Chemical Identity
| Identifier | Value |
| IUPAC Name | [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium chloride[1] |
| CAS Number | 6645-46-1[1][2][3] |
| Molecular Formula | C₇H₁₆ClNO₃[1][2][3] |
| Molecular Weight | 197.66 g/mol [1][2][3] |
| Synonyms | L-Carnitine chloride, (R)-Carnitine hydrochloride, Levocarnitine hydrochloride[1][2] |
Physicochemical Characteristics
These properties are essential for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Physical Form | White to off-white crystalline solid[3][4] | ChemicalBook, ResearchGate |
| Melting Point | 142 °C[3] | ChemicalBook |
| pKa (Strongest Acidic) | 4.2[2][5] | DrugBank Online |
| pKa (Strongest Basic) | -3.6[2][5] | DrugBank Online |
| Hygroscopicity | Hygroscopic[3][4] | ChemicalBook, ResearchGate |
Solubility Profile
The solubility of this compound is a key factor in its formulation and bioavailability.
| Solvent | Solubility | Source |
| Water | 2500 g/L (20 °C)[6]; Readily soluble[4] | ChemicalBook, ResearchGate |
| Ethanol | 25 mg/mL[7] | Cayman Chemical |
| DMSO | 20 mg/mL[7]; 40 mg/mL[8] | Cayman Chemical, Selleck Chemicals |
| PBS (pH 7.2) | 10 mg/mL[7] | Cayman Chemical |
| Acetone | Insoluble[4] | ResearchGate |
Crystallographic Data
The crystal structure of this compound has been determined, providing insight into its solid-state conformation.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | Ng, Seik Weng (2012)[1] |
| Space Group | P 2₁ 2₁ 2₁[1] | Ng, Seik Weng (2012)[1] |
| Unit Cell Dimensions | a = 6.3043 Å, b = 11.5256 Å, c = 13.4905 Å | Ng, Seik Weng (2012)[1] |
| Unit Cell Angles | α = 90.00°, β = 90.00°, γ = 90.00° | Ng, Seik Weng (2012)[1] |
Mechanism of Action and Signaling Pathways
Levocarnitine's primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for β-oxidation and subsequent energy production.[9][10][11] This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as skeletal and cardiac muscle.[9][10][12]
The Carnitine Shuttle for Fatty Acid Oxidation
The transport of long-chain fatty acids into the mitochondria is a multi-step process mediated by a system of enzymes.[9][10]
-
Activation: Cytosolic long-chain fatty acids are first activated to their coenzyme A (CoA) esters (fatty acyl-CoA).
-
Mitochondrial Entry: Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to levocarnitine, forming acylcarnitine.[10]
-
Translocation: Acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the enzyme Carnitine-Acylcarnitine Translocase (CACT).[10]
-
Regeneration: Inside the matrix, Carnitine Palmitoyltransferase II (CPT II) transfers the acyl group from acylcarnitine back to CoA, reforming fatty acyl-CoA and freeing levocarnitine.[10]
-
β-Oxidation: The regenerated fatty acyl-CoA is now available to enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production.[10][11]
Involvement in Other Signaling Pathways
Beyond its primary metabolic function, research suggests levocarnitine influences other cellular signaling pathways:
-
Wnt/β-catenin and PKA Pathways: Studies have shown that levocarnitine can promote the neurogenesis of adipose-derived stem cells by activating the PKA and Wnt/β-catenin signaling pathways.[13]
-
Bax/Bcl-2 Apoptotic Pathway: Levocarnitine has been demonstrated to ameliorate left ventricular remodeling after myocardial infarction, partly through the inhibition of the Bax/Bcl-2 apoptotic signaling pathway.[14]
Experimental Protocols & Methodologies
Accurate quantification and characterization of this compound are crucial for research and quality control.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a standard method for the sensitive and specific quantification of levocarnitine in biological matrices. The use of a stable isotope-labeled internal standard is critical for accuracy.
Objective: To determine the concentration of levocarnitine in a plasma sample.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., L-Carnitine-d₃ chloride in water).[7]
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Isocratic or a shallow gradient suitable for separating levocarnitine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Levocarnitine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 162.1 → m/z 103.1).
-
L-Carnitine-d₃ (Internal Standard): Monitor the corresponding transition (e.g., m/z 165.1 → m/z 106.1).[7]
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound spiked into a blank matrix.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a well-characterized compound with defined structural and chemical properties that are critical for its application in research and pharmaceutical development. Its central role in fatty acid metabolism is well-established, and emerging research continues to uncover its influence on other significant signaling pathways. The analytical methodologies outlined provide a robust framework for its accurate quantification, enabling further investigation into its therapeutic potential.
References
- 1. This compound | C7H16ClNO3 | CID 656657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. L(-)-Carnitine hydrochloride | 6645-46-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. L-carnitine | 541-15-1 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 11. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 12. droracle.ai [droracle.ai]
- 13. L-carnitine contributes to enhancement of neurogenesis from mesenchymal stem cells through Wnt/β-catenin and PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Carnitine Alleviates the Myocardial Infarction and Left Ventricular Remodeling through Bax/Bcl-2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Chemical Properties of Levocarnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine, a naturally occurring amino acid derivative, is a critical component of mammalian energy metabolism. As the chloride salt, Levocarnitine Chloride offers specific physicochemical properties advantageous for pharmaceutical formulation. This document provides a comprehensive overview of the structural and chemical characteristics of this compound, its fundamental role in cellular metabolism, and detailed experimental methodologies for its analysis.
Structural and Physicochemical Properties
This compound is the hydrochloride salt of L-carnitine. Its chemical identity and core properties are summarized below.
Chemical Identity
| Identifier | Value |
| IUPAC Name | [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium chloride[1] |
| CAS Number | 6645-46-1[1][2][3] |
| Molecular Formula | C₇H₁₆ClNO₃[1][2][3] |
| Molecular Weight | 197.66 g/mol [1][2][3] |
| Synonyms | L-Carnitine chloride, (R)-Carnitine hydrochloride, Levocarnitine hydrochloride[1][2] |
Physicochemical Characteristics
These properties are essential for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Physical Form | White to off-white crystalline solid[3][4] | ChemicalBook, ResearchGate |
| Melting Point | 142 °C[3] | ChemicalBook |
| pKa (Strongest Acidic) | 4.2[2][5] | DrugBank Online |
| pKa (Strongest Basic) | -3.6[2][5] | DrugBank Online |
| Hygroscopicity | Hygroscopic[3][4] | ChemicalBook, ResearchGate |
Solubility Profile
The solubility of this compound is a key factor in its formulation and bioavailability.
| Solvent | Solubility | Source |
| Water | 2500 g/L (20 °C)[6]; Readily soluble[4] | ChemicalBook, ResearchGate |
| Ethanol | 25 mg/mL[7] | Cayman Chemical |
| DMSO | 20 mg/mL[7]; 40 mg/mL[8] | Cayman Chemical, Selleck Chemicals |
| PBS (pH 7.2) | 10 mg/mL[7] | Cayman Chemical |
| Acetone | Insoluble[4] | ResearchGate |
Crystallographic Data
The crystal structure of this compound has been determined, providing insight into its solid-state conformation.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | Ng, Seik Weng (2012)[1] |
| Space Group | P 2₁ 2₁ 2₁[1] | Ng, Seik Weng (2012)[1] |
| Unit Cell Dimensions | a = 6.3043 Å, b = 11.5256 Å, c = 13.4905 Å | Ng, Seik Weng (2012)[1] |
| Unit Cell Angles | α = 90.00°, β = 90.00°, γ = 90.00° | Ng, Seik Weng (2012)[1] |
Mechanism of Action and Signaling Pathways
Levocarnitine's primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for β-oxidation and subsequent energy production.[9][10][11] This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as skeletal and cardiac muscle.[9][10][12]
The Carnitine Shuttle for Fatty Acid Oxidation
The transport of long-chain fatty acids into the mitochondria is a multi-step process mediated by a system of enzymes.[9][10]
-
Activation: Cytosolic long-chain fatty acids are first activated to their coenzyme A (CoA) esters (fatty acyl-CoA).
-
Mitochondrial Entry: Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to levocarnitine, forming acylcarnitine.[10]
-
Translocation: Acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the enzyme Carnitine-Acylcarnitine Translocase (CACT).[10]
-
Regeneration: Inside the matrix, Carnitine Palmitoyltransferase II (CPT II) transfers the acyl group from acylcarnitine back to CoA, reforming fatty acyl-CoA and freeing levocarnitine.[10]
-
β-Oxidation: The regenerated fatty acyl-CoA is now available to enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production.[10][11]
Involvement in Other Signaling Pathways
Beyond its primary metabolic function, research suggests levocarnitine influences other cellular signaling pathways:
-
Wnt/β-catenin and PKA Pathways: Studies have shown that levocarnitine can promote the neurogenesis of adipose-derived stem cells by activating the PKA and Wnt/β-catenin signaling pathways.[13]
-
Bax/Bcl-2 Apoptotic Pathway: Levocarnitine has been demonstrated to ameliorate left ventricular remodeling after myocardial infarction, partly through the inhibition of the Bax/Bcl-2 apoptotic signaling pathway.[14]
Experimental Protocols & Methodologies
Accurate quantification and characterization of this compound are crucial for research and quality control.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a standard method for the sensitive and specific quantification of levocarnitine in biological matrices. The use of a stable isotope-labeled internal standard is critical for accuracy.
Objective: To determine the concentration of levocarnitine in a plasma sample.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., L-Carnitine-d₃ chloride in water).[7]
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Isocratic or a shallow gradient suitable for separating levocarnitine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Levocarnitine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 162.1 → m/z 103.1).
-
L-Carnitine-d₃ (Internal Standard): Monitor the corresponding transition (e.g., m/z 165.1 → m/z 106.1).[7]
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound spiked into a blank matrix.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a well-characterized compound with defined structural and chemical properties that are critical for its application in research and pharmaceutical development. Its central role in fatty acid metabolism is well-established, and emerging research continues to uncover its influence on other significant signaling pathways. The analytical methodologies outlined provide a robust framework for its accurate quantification, enabling further investigation into its therapeutic potential.
References
- 1. This compound | C7H16ClNO3 | CID 656657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. L(-)-Carnitine hydrochloride | 6645-46-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. L-carnitine | 541-15-1 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 11. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 12. droracle.ai [droracle.ai]
- 13. L-carnitine contributes to enhancement of neurogenesis from mesenchymal stem cells through Wnt/β-catenin and PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Carnitine Alleviates the Myocardial Infarction and Left Ventricular Remodeling through Bax/Bcl-2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Scientific Journey of Levocarnitine Chloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine, a naturally occurring amino acid derivative, has traversed a remarkable scientific journey from its initial discovery as a muscle constituent to its current status as a therapeutic agent for a range of metabolic disorders. This in-depth technical guide chronicles the history of Levocarnitine Chloride research, detailing its discovery, the evolution of its synthesis, its fundamental biochemical roles, and the breadth of clinical investigations into its therapeutic applications. This document provides a comprehensive resource for researchers, scientists, and drug development professionals, featuring detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate a deeper understanding of this vital molecule.
Discovery and Historical Milestones
The story of Levocarnitine begins in 1905 when Russian scientists Gulewitsch and Krimberg first isolated a novel substance from muscle extracts.[1] Initially named "carnitine" from the Latin "carnis" meaning flesh, its structure and physiological significance remained enigmatic for decades. It was initially classified as "vitamin BT" due to its essential role as a growth factor for the mealworm, Tenebrio molitor.
A pivotal moment in carnitine research arrived with the elucidation of its crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a process essential for cellular energy production.[2][3][4][5] This discovery transformed the understanding of carnitine from a simple growth factor to a key player in intermediary metabolism.
Subsequent research led to the identification of carnitine deficiency syndromes, both primary and secondary, characterized by impaired energy metabolism. The first report of a potential therapeutic application for carnitine emerged in 1958 for treating nutritional deficiencies in infants. A significant breakthrough occurred in 1973 with the first report of a patient with a lipid storage myopathy due to systemic carnitine deficiency, who responded favorably to Levocarnitine supplementation. These findings paved the way for the therapeutic use of this compound in treating various metabolic disorders.
Synthesis of this compound
The commercial production of this compound has evolved significantly, with various methods developed to ensure the synthesis of the biologically active L-isomer. Early methods often involved the resolution of a racemic mixture of D,L-carnitine, which was inefficient as the D-isomer is biologically inactive. Modern approaches focus on stereospecific synthesis to yield the pure L-enantiomer.
Chemical Synthesis: Enantioselective Reduction
A widely used industrial method involves the enantioselective reduction of a prochiral ketone. One common starting material is ethyl 4-chloroacetoacetate.
Experimental Protocol: Enantioselective Reduction of Ethyl 4-chloroacetoacetate
-
Step 1: Asymmetric Hydrogenation. Ethyl 4-chloroacetoacetate is hydrogenated in the presence of a chiral ruthenium catalyst, such as one complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP), under a hydrogen atmosphere. The reaction is typically carried out in an organic solvent like methanol (B129727) or ethanol (B145695) at a specific temperature and pressure to favor the formation of (R)-ethyl 4-chloro-3-hydroxybutyrate.
-
Step 2: Amination. The resulting (R)-ethyl 4-chloro-3-hydroxybutyrate is then reacted with an excess of trimethylamine (B31210) in an aqueous or alcoholic solution. This nucleophilic substitution reaction replaces the chlorine atom with a trimethylamino group, forming the ethyl ester of Levocarnitine.
-
Step 3: Hydrolysis. The ethyl ester is subsequently hydrolyzed under acidic or basic conditions to yield Levocarnitine.
-
Step 4: Salt Formation and Purification. The Levocarnitine is then treated with hydrochloric acid to form this compound. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline product.
Biological Methods
Microbiological processes offer an alternative, environmentally friendly route to Levocarnitine. These methods utilize microorganisms or isolated enzymes to perform stereospecific transformations.
Experimental Protocol: Microbiological Hydroxylation of γ-Butyrobetaine
-
Step 1: Culture Preparation. A selected strain of microorganism known to possess γ-butyrobetaine hydroxylase activity (e.g., Agrobacterium/Rhizobium species) is cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration to achieve optimal growth and enzyme expression.
-
Step 2: Biotransformation. γ-Butyrobetaine, the precursor to Levocarnitine, is added to the microbial culture. The γ-butyrobetaine hydroxylase enzyme within the microorganisms stereospecifically hydroxylates the γ-butyrobetaine at the 3-position to produce Levocarnitine.
-
Step 3: Product Isolation and Purification. After the biotransformation is complete, the microbial cells are separated from the culture broth by centrifugation or filtration. The Levocarnitine is then isolated from the broth using techniques such as ion-exchange chromatography and crystallization. The purified Levocarnitine is subsequently converted to this compound.
Biochemical Role and Signaling Pathways
The primary and most well-understood function of Levocarnitine is its indispensable role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the "carnitine shuttle."[2][3][4][5]
The Carnitine Shuttle
dot
Caption: The Carnitine Shuttle mechanism for fatty acid transport.
Modulation of Gene Expression and Signaling Pathways
Beyond its role in fatty acid transport, research has indicated that Levocarnitine can influence gene expression and modulate various signaling pathways. Studies have shown that Levocarnitine supplementation can alter the expression of genes involved in lipid and glucose metabolism.[6][7][8]
One of the key pathways influenced by Levocarnitine is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism.
dot
References
- 1. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 2. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dietary L-carnitine alters gene expression in skeletal muscle of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
- 8. L-Carnitine supplementation increases expression of PPAR-γ and glucose transporters in skeletal muscle of chronically and acutely exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Scientific Journey of Levocarnitine Chloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine, a naturally occurring amino acid derivative, has traversed a remarkable scientific journey from its initial discovery as a muscle constituent to its current status as a therapeutic agent for a range of metabolic disorders. This in-depth technical guide chronicles the history of Levocarnitine Chloride research, detailing its discovery, the evolution of its synthesis, its fundamental biochemical roles, and the breadth of clinical investigations into its therapeutic applications. This document provides a comprehensive resource for researchers, scientists, and drug development professionals, featuring detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate a deeper understanding of this vital molecule.
Discovery and Historical Milestones
The story of Levocarnitine begins in 1905 when Russian scientists Gulewitsch and Krimberg first isolated a novel substance from muscle extracts.[1] Initially named "carnitine" from the Latin "carnis" meaning flesh, its structure and physiological significance remained enigmatic for decades. It was initially classified as "vitamin BT" due to its essential role as a growth factor for the mealworm, Tenebrio molitor.
A pivotal moment in carnitine research arrived with the elucidation of its crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a process essential for cellular energy production.[2][3][4][5] This discovery transformed the understanding of carnitine from a simple growth factor to a key player in intermediary metabolism.
Subsequent research led to the identification of carnitine deficiency syndromes, both primary and secondary, characterized by impaired energy metabolism. The first report of a potential therapeutic application for carnitine emerged in 1958 for treating nutritional deficiencies in infants. A significant breakthrough occurred in 1973 with the first report of a patient with a lipid storage myopathy due to systemic carnitine deficiency, who responded favorably to Levocarnitine supplementation. These findings paved the way for the therapeutic use of this compound in treating various metabolic disorders.
Synthesis of this compound
The commercial production of this compound has evolved significantly, with various methods developed to ensure the synthesis of the biologically active L-isomer. Early methods often involved the resolution of a racemic mixture of D,L-carnitine, which was inefficient as the D-isomer is biologically inactive. Modern approaches focus on stereospecific synthesis to yield the pure L-enantiomer.
Chemical Synthesis: Enantioselective Reduction
A widely used industrial method involves the enantioselective reduction of a prochiral ketone. One common starting material is ethyl 4-chloroacetoacetate.
Experimental Protocol: Enantioselective Reduction of Ethyl 4-chloroacetoacetate
-
Step 1: Asymmetric Hydrogenation. Ethyl 4-chloroacetoacetate is hydrogenated in the presence of a chiral ruthenium catalyst, such as one complexed with a chiral phosphine ligand (e.g., BINAP), under a hydrogen atmosphere. The reaction is typically carried out in an organic solvent like methanol or ethanol at a specific temperature and pressure to favor the formation of (R)-ethyl 4-chloro-3-hydroxybutyrate.
-
Step 2: Amination. The resulting (R)-ethyl 4-chloro-3-hydroxybutyrate is then reacted with an excess of trimethylamine in an aqueous or alcoholic solution. This nucleophilic substitution reaction replaces the chlorine atom with a trimethylamino group, forming the ethyl ester of Levocarnitine.
-
Step 3: Hydrolysis. The ethyl ester is subsequently hydrolyzed under acidic or basic conditions to yield Levocarnitine.
-
Step 4: Salt Formation and Purification. The Levocarnitine is then treated with hydrochloric acid to form this compound. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline product.
Biological Methods
Microbiological processes offer an alternative, environmentally friendly route to Levocarnitine. These methods utilize microorganisms or isolated enzymes to perform stereospecific transformations.
Experimental Protocol: Microbiological Hydroxylation of γ-Butyrobetaine
-
Step 1: Culture Preparation. A selected strain of microorganism known to possess γ-butyrobetaine hydroxylase activity (e.g., Agrobacterium/Rhizobium species) is cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration to achieve optimal growth and enzyme expression.
-
Step 2: Biotransformation. γ-Butyrobetaine, the precursor to Levocarnitine, is added to the microbial culture. The γ-butyrobetaine hydroxylase enzyme within the microorganisms stereospecifically hydroxylates the γ-butyrobetaine at the 3-position to produce Levocarnitine.
-
Step 3: Product Isolation and Purification. After the biotransformation is complete, the microbial cells are separated from the culture broth by centrifugation or filtration. The Levocarnitine is then isolated from the broth using techniques such as ion-exchange chromatography and crystallization. The purified Levocarnitine is subsequently converted to this compound.
Biochemical Role and Signaling Pathways
The primary and most well-understood function of Levocarnitine is its indispensable role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the "carnitine shuttle."[2][3][4][5]
The Carnitine Shuttle
dot
Caption: The Carnitine Shuttle mechanism for fatty acid transport.
Modulation of Gene Expression and Signaling Pathways
Beyond its role in fatty acid transport, research has indicated that Levocarnitine can influence gene expression and modulate various signaling pathways. Studies have shown that Levocarnitine supplementation can alter the expression of genes involved in lipid and glucose metabolism.[6][7][8]
One of the key pathways influenced by Levocarnitine is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism.
dot
References
- 1. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 2. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dietary L-carnitine alters gene expression in skeletal muscle of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
- 8. L-Carnitine supplementation increases expression of PPAR-γ and glucose transporters in skeletal muscle of chronically and acutely exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocarnitine Chloride: A Comprehensive Technical Guide to its Core Metabolic Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine chloride, the biologically active form of carnitine, is a critical endogenous compound essential for intermediary metabolism. Its primary and most well-understood role is the facilitation of long-chain fatty acid transport from the cytoplasm into the mitochondrial matrix, a rate-limiting step in fatty acid β-oxidation. Beyond this canonical function, levocarnitine modulates the intramitochondrial acyl-CoA to coenzyme A (CoA) ratio, a key regulator of energy homeostasis. It also participates in the removal of excess acyl groups from mitochondria, mitigating cellular toxicity. Emerging evidence further indicates a role for levocarnitine in influencing key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor (PPAR), and the mechanistic target of rapamycin (B549165) (mTOR) pathways. This technical guide provides an in-depth exploration of this compound's involvement in these metabolic processes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development.
Core Mechanism of Action: The Carnitine Shuttle
Levocarnitine is indispensable for the mitochondrial oxidation of long-chain fatty acids, which are a major energy source for tissues such as skeletal and cardiac muscle.[1][2] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters. Levocarnitine circumvents this barrier via a transport system known as the carnitine shuttle, which involves three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a long-chain fatty acyl group from coenzyme A to levocarnitine, forming acylcarnitine.[3][4]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[5][6]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the fatty acyl group from acylcarnitine back to coenzyme A within the mitochondrial matrix, regenerating levocarnitine and forming fatty acyl-CoA, which can then enter the β-oxidation spiral.[3][4]
This intricate process ensures a continuous supply of fatty acids for energy production within the mitochondria.
Diagram: The Carnitine Shuttle
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. m.youtube.com [m.youtube.com]
- 3. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue-specific regulation of 4E-BP1 and S6K1 phosphorylation by alpha-ketoisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Levocarnitine Chloride: A Comprehensive Technical Guide to its Core Metabolic Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine chloride, the biologically active form of carnitine, is a critical endogenous compound essential for intermediary metabolism. Its primary and most well-understood role is the facilitation of long-chain fatty acid transport from the cytoplasm into the mitochondrial matrix, a rate-limiting step in fatty acid β-oxidation. Beyond this canonical function, levocarnitine modulates the intramitochondrial acyl-CoA to coenzyme A (CoA) ratio, a key regulator of energy homeostasis. It also participates in the removal of excess acyl groups from mitochondria, mitigating cellular toxicity. Emerging evidence further indicates a role for levocarnitine in influencing key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor (PPAR), and the mechanistic target of rapamycin (mTOR) pathways. This technical guide provides an in-depth exploration of this compound's involvement in these metabolic processes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development.
Core Mechanism of Action: The Carnitine Shuttle
Levocarnitine is indispensable for the mitochondrial oxidation of long-chain fatty acids, which are a major energy source for tissues such as skeletal and cardiac muscle.[1][2] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters. Levocarnitine circumvents this barrier via a transport system known as the carnitine shuttle, which involves three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a long-chain fatty acyl group from coenzyme A to levocarnitine, forming acylcarnitine.[3][4]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[5][6]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the fatty acyl group from acylcarnitine back to coenzyme A within the mitochondrial matrix, regenerating levocarnitine and forming fatty acyl-CoA, which can then enter the β-oxidation spiral.[3][4]
This intricate process ensures a continuous supply of fatty acids for energy production within the mitochondria.
Diagram: The Carnitine Shuttle
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. m.youtube.com [m.youtube.com]
- 3. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue-specific regulation of 4E-BP1 and S6K1 phosphorylation by alpha-ketoisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
The Multifaceted Therapeutic Potential of Levocarnitine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine, the biologically active form of carnitine, is an essential endogenous compound critical for cellular energy metabolism. Its primary function as a carrier molecule for long-chain fatty acids across the inner mitochondrial membrane underpins its therapeutic applications in a wide range of clinical conditions. This technical guide provides a comprehensive overview of the current understanding of Levocarnitine Chloride's therapeutic potential, focusing on its mechanism of action, clinical efficacy in various disease states, and detailed experimental protocols from key studies. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, facilitating further exploration of this versatile molecule.
Introduction
Levocarnitine is a quaternary ammonium (B1175870) compound synthesized in the human body from the amino acids lysine (B10760008) and methionine, with dietary intake also serving as a major source.[1][2] It plays a pivotal role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1][2][3] this compound, a salt form of levocarnitine, is utilized therapeutically to address both primary and secondary carnitine deficiencies and has shown promise in a variety of other conditions characterized by impaired energy metabolism or mitochondrial dysfunction.[4][5] This guide will delve into the molecular mechanisms of this compound and its therapeutic applications, supported by quantitative data from clinical trials and detailed experimental methodologies.
Mechanism of Action
The fundamental mechanism of action of this compound revolves around its role in fatty acid metabolism and the maintenance of cellular energy homeostasis.
The Carnitine Shuttle System
The transport of long-chain fatty acids into the mitochondria is mediated by the carnitine shuttle, a process involving three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the conversion of long-chain fatty acyl-CoA to acylcarnitine.[2]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for free carnitine.
-
Carnitine Palmitoyltransferase II (CPT II): Situated on the inner mitochondrial membrane, CPT II converts acylcarnitine back to acyl-CoA and free carnitine. The regenerated acyl-CoA then enters the β-oxidation pathway.
This process is crucial for tissues with high energy demands, such as cardiac and skeletal muscles.[2][4]
Modulation of Intramitochondrial Acyl-CoA/CoA Ratio and Toxin Removal
Levocarnitine also plays a vital role in maintaining the intramitochondrial ratio of acyl-CoA to free CoA. By converting short- and medium-chain acyl-CoA esters to their corresponding acylcarnitines, it prevents the accumulation of these potentially toxic metabolites and frees up coenzyme A for other metabolic processes.[6] This "detoxification" mechanism is particularly important in conditions where there is an overload of fatty acids or inborn errors of metabolism.
Antioxidant and Anti-inflammatory Effects
Beyond its primary metabolic role, Levocarnitine has demonstrated antioxidant and anti-inflammatory properties.[2][4] It is believed to reduce oxidative stress by improving mitochondrial function and decreasing the production of reactive oxygen species (ROS).[2][7] Its anti-inflammatory effects may be linked to the modulation of signaling pathways involved in inflammation.[7]
Therapeutic Applications and Clinical Evidence
The therapeutic utility of this compound has been investigated in a multitude of clinical settings.
Carnitine Deficiency
Levocarnitine is the standard of care for primary carnitine deficiency, a genetic disorder affecting the carnitine transporter. It is also used to treat secondary carnitine deficiency, which can arise from various conditions, including chronic kidney disease requiring hemodialysis and the use of certain drugs like valproic acid.[4][5]
Cardiovascular Diseases
In patients with heart failure, Levocarnitine may improve cardiac function.[8] For individuals with peripheral artery disease (PAD), treatment has been shown to increase walking distance.[9][10]
Patients Undergoing Hemodialysis
Patients on hemodialysis are prone to carnitine deficiency due to its removal during the dialysis process and reduced dietary intake.[1][11] Supplementation with Levocarnitine in this population has been associated with improvements in anemia, cardiac function, and intradialytic symptoms like hypotension and muscle cramps.[11][12][13]
Valproic Acid Toxicity
Levocarnitine is used as an off-label antidote for hyperammonemia and hepatotoxicity induced by valproic acid (VPA).[5][14] VPA can interfere with fatty acid metabolism and deplete carnitine stores, leading to mitochondrial dysfunction.[14] Levocarnitine helps to restore mitochondrial function and detoxify VPA metabolites.[14]
Male Infertility
In cases of male infertility characterized by asthenozoospermia (reduced sperm motility), Levocarnitine supplementation has been shown to significantly improve sperm motility.[15][16] This is attributed to its role in providing energy for sperm cells.
Fatigue-Related Conditions
Levocarnitine has been investigated for its potential to alleviate fatigue in various conditions, including chronic fatigue syndrome (CFS), chemotherapy-induced fatigue, and fatigue in patients with cirrhosis.[17][18][19][20] The rationale is that by improving energy metabolism, it can combat feelings of exhaustion.
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from clinical trials investigating the efficacy of this compound in various therapeutic areas.
Table 1: Levocarnitine in Male Infertility (Asthenozoospermia)
| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result (Levocarnitine vs. Placebo) | p-value |
| Randomized Controlled Trial (2023)[16] | 330 mg twice daily | 3 months | Sperm Motility (%) | 36.58 ± 5.16 vs. 16.36 ± 1.19 | <0.05 |
| Randomized Controlled Trial (2023)[15] | Not Specified | Not Specified | Total Motile Count (TMC) | 22.91 ± 14.88 vs. 7.71 ± 4.91 | <0.05 |
Table 2: Levocarnitine in Peripheral Artery Disease
| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result (Levocarnitine vs. Placebo) | p-value |
| Double-blind, cross-over study[10] | 2 g twice daily | 3 weeks | Absolute Walking Distance (m) | 306 ± 122 vs. 174 ± 63 | <0.01 |
| Double-blind, placebo-controlled trial (with cilostazol)[21] | 1 g twice daily | 180 days | Mean ln ratio in Peak Walking Time (PWT) | 0.267 vs. 0.145 (per-protocol) | 0.048 |
Table 3: Levocarnitine in Hemodialysis Patients
| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result (Levocarnitine vs. Control) | p-value |
| Meta-analysis (2022)[13] | > 4,200 mg/week | Not Specified | Incidence of Dialysis-Related Hypotension (Odds Ratio) | 0.03 | 0.02 |
| Meta-analysis (2022)[13] | Not Specified | Not Specified | Incidence of Muscle Cramps (Odds Ratio) | 0.22 | 0.02 |
Table 4: Levocarnitine in Chronic Fatigue Syndrome
| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result |
| Crossover trial (vs. amantadine)[18][22] | Not Specified | 8 weeks | Clinical Improvement | Statistically significant improvement in 12 of 18 studied parameters. |
Detailed Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in this guide.
Randomized Controlled Trial in Male Infertility with Asthenozoospermia
-
Study Design: A randomized, placebo-controlled trial.[16]
-
Participants: 72 infertile men diagnosed with asthenozoospermia were included in the study.[16]
-
Intervention: Participants were randomly assigned to two groups. Group A received 330 mg of Levocarnitine orally twice daily for three months. Group B received a placebo on the same schedule.
-
Outcome Measures: The primary outcome was the change in sperm motility. Semen analysis was performed at baseline and after the 3-month treatment period.
-
Statistical Analysis: A p-value of less than 0.05 was considered statistically significant.[16]
Double-Blind, Cross-Over Study in Peripheral Vascular Disease
-
Study Design: A double-blind, cross-over study.[10]
-
Participants: 20 patients with peripheral vascular disease were enrolled.[10]
-
Intervention: After a washout period, patients were randomly assigned to receive either oral Levocarnitine (2 g twice daily) or a placebo for 3 weeks. Following this, they were crossed over to the other treatment for an additional 3 weeks.[10]
-
Outcome Measures: The primary outcome was the change in walking distance, which was assessed using a treadmill test at the end of each treatment period.[10]
-
Metabolic Assessments: In a subset of patients, arterial and popliteal venous lactate (B86563) and pyruvate (B1213749) concentrations were measured at rest and after exercise to assess metabolic changes.[10]
Randomized Controlled Trial in Hemodialysis Patients with Left Ventricular Hypertrophy
-
Study Design: A multicenter, prospective, open-label, parallel, randomized, controlled trial.[12]
-
Participants: Hemodialysis patients with carnitine deficiency and left ventricular hypertrophy.
-
Intervention: Patients were randomized to receive either Levocarnitine therapy or standard care (control group).
-
Outcome Measures: The primary outcomes were changes in cardiac function and left ventricular mass index. Secondary outcomes included N-terminal pro-brain natriuretic peptide (NT-proBNP) levels and the erythropoietin responsiveness index.[12]
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound.
Caption: The Carnitine Shuttle: Transport of long-chain fatty acids into the mitochondria.
Caption: Role of Levocarnitine in mitigating Valproic Acid-induced toxicity.
Caption: Workflow for a randomized controlled trial of Levocarnitine in male infertility.
Conclusion and Future Directions
This compound is a well-established therapeutic agent for the management of carnitine deficiencies and has demonstrated significant potential in a variety of other clinical conditions. Its fundamental role in cellular energy metabolism provides a strong rationale for its use in diseases characterized by mitochondrial dysfunction and impaired energy production. The clinical evidence, particularly in the areas of cardiovascular disease, male infertility, and for patients on hemodialysis, is promising.
Future research should focus on elucidating the precise molecular mechanisms underlying its antioxidant and anti-inflammatory effects. Large-scale, well-designed clinical trials are needed to further validate its efficacy in conditions such as chronic fatigue syndrome and chemotherapy-induced fatigue. Furthermore, investigations into novel delivery systems and combination therapies could enhance its therapeutic benefits. A deeper understanding of the pharmacogenomics of Levocarnitine metabolism may also allow for more personalized therapeutic approaches. The continued exploration of this compound holds the potential to yield new and improved treatments for a range of metabolic and energy-deficient disorders.
References
- 1. Significance of Levocarnitine Treatment in Dialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. L‐carnitine for valproic acid‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. jwatch.org [jwatch.org]
- 10. Increases in walking distance in patients with peripheral vascular disease treated with L-carnitine: a double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significance of Levocarnitine Treatment in Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levocarnitine Improves Cardiac Function in Hemodialysis Patients With Left Ventricular Hypertrophy: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of levocarnitine supplementation on dialysis-related hypotension: A systematic review, meta-analysis, and trial sequential analysis | PLOS One [journals.plos.org]
- 14. mdpoison.com [mdpoison.com]
- 15. ijrcog.org [ijrcog.org]
- 16. ijrcog.org [ijrcog.org]
- 17. [Experience with this compound supplementation for the treatment of fatigue in cancer patients undergoing chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. plioplys.com [plioplys.com]
- 19. Frontiers | Association between fatigue, peripheral serotonin, and L-carnitine in hypothyroidism and in chronic fatigue syndrome [frontiersin.org]
- 20. The Efficacy of Levocarnitine Treatment in Relieving Fatigue in Patients with Cirrhosis but without Overt Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. L-Carnitine plus cilostazol versus cilostazol alone for the treatment of claudication in patients with peripheral artery disease: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholars.northwestern.edu [scholars.northwestern.edu]
The Multifaceted Therapeutic Potential of Levocarnitine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocarnitine, the biologically active form of carnitine, is an essential endogenous compound critical for cellular energy metabolism. Its primary function as a carrier molecule for long-chain fatty acids across the inner mitochondrial membrane underpins its therapeutic applications in a wide range of clinical conditions. This technical guide provides a comprehensive overview of the current understanding of Levocarnitine Chloride's therapeutic potential, focusing on its mechanism of action, clinical efficacy in various disease states, and detailed experimental protocols from key studies. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, facilitating further exploration of this versatile molecule.
Introduction
Levocarnitine is a quaternary ammonium compound synthesized in the human body from the amino acids lysine and methionine, with dietary intake also serving as a major source.[1][2] It plays a pivotal role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1][2][3] this compound, a salt form of levocarnitine, is utilized therapeutically to address both primary and secondary carnitine deficiencies and has shown promise in a variety of other conditions characterized by impaired energy metabolism or mitochondrial dysfunction.[4][5] This guide will delve into the molecular mechanisms of this compound and its therapeutic applications, supported by quantitative data from clinical trials and detailed experimental methodologies.
Mechanism of Action
The fundamental mechanism of action of this compound revolves around its role in fatty acid metabolism and the maintenance of cellular energy homeostasis.
The Carnitine Shuttle System
The transport of long-chain fatty acids into the mitochondria is mediated by the carnitine shuttle, a process involving three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the conversion of long-chain fatty acyl-CoA to acylcarnitine.[2]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for free carnitine.
-
Carnitine Palmitoyltransferase II (CPT II): Situated on the inner mitochondrial membrane, CPT II converts acylcarnitine back to acyl-CoA and free carnitine. The regenerated acyl-CoA then enters the β-oxidation pathway.
This process is crucial for tissues with high energy demands, such as cardiac and skeletal muscles.[2][4]
Modulation of Intramitochondrial Acyl-CoA/CoA Ratio and Toxin Removal
Levocarnitine also plays a vital role in maintaining the intramitochondrial ratio of acyl-CoA to free CoA. By converting short- and medium-chain acyl-CoA esters to their corresponding acylcarnitines, it prevents the accumulation of these potentially toxic metabolites and frees up coenzyme A for other metabolic processes.[6] This "detoxification" mechanism is particularly important in conditions where there is an overload of fatty acids or inborn errors of metabolism.
Antioxidant and Anti-inflammatory Effects
Beyond its primary metabolic role, Levocarnitine has demonstrated antioxidant and anti-inflammatory properties.[2][4] It is believed to reduce oxidative stress by improving mitochondrial function and decreasing the production of reactive oxygen species (ROS).[2][7] Its anti-inflammatory effects may be linked to the modulation of signaling pathways involved in inflammation.[7]
Therapeutic Applications and Clinical Evidence
The therapeutic utility of this compound has been investigated in a multitude of clinical settings.
Carnitine Deficiency
Levocarnitine is the standard of care for primary carnitine deficiency, a genetic disorder affecting the carnitine transporter. It is also used to treat secondary carnitine deficiency, which can arise from various conditions, including chronic kidney disease requiring hemodialysis and the use of certain drugs like valproic acid.[4][5]
Cardiovascular Diseases
In patients with heart failure, Levocarnitine may improve cardiac function.[8] For individuals with peripheral artery disease (PAD), treatment has been shown to increase walking distance.[9][10]
Patients Undergoing Hemodialysis
Patients on hemodialysis are prone to carnitine deficiency due to its removal during the dialysis process and reduced dietary intake.[1][11] Supplementation with Levocarnitine in this population has been associated with improvements in anemia, cardiac function, and intradialytic symptoms like hypotension and muscle cramps.[11][12][13]
Valproic Acid Toxicity
Levocarnitine is used as an off-label antidote for hyperammonemia and hepatotoxicity induced by valproic acid (VPA).[5][14] VPA can interfere with fatty acid metabolism and deplete carnitine stores, leading to mitochondrial dysfunction.[14] Levocarnitine helps to restore mitochondrial function and detoxify VPA metabolites.[14]
Male Infertility
In cases of male infertility characterized by asthenozoospermia (reduced sperm motility), Levocarnitine supplementation has been shown to significantly improve sperm motility.[15][16] This is attributed to its role in providing energy for sperm cells.
Fatigue-Related Conditions
Levocarnitine has been investigated for its potential to alleviate fatigue in various conditions, including chronic fatigue syndrome (CFS), chemotherapy-induced fatigue, and fatigue in patients with cirrhosis.[17][18][19][20] The rationale is that by improving energy metabolism, it can combat feelings of exhaustion.
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from clinical trials investigating the efficacy of this compound in various therapeutic areas.
Table 1: Levocarnitine in Male Infertility (Asthenozoospermia)
| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result (Levocarnitine vs. Placebo) | p-value |
| Randomized Controlled Trial (2023)[16] | 330 mg twice daily | 3 months | Sperm Motility (%) | 36.58 ± 5.16 vs. 16.36 ± 1.19 | <0.05 |
| Randomized Controlled Trial (2023)[15] | Not Specified | Not Specified | Total Motile Count (TMC) | 22.91 ± 14.88 vs. 7.71 ± 4.91 | <0.05 |
Table 2: Levocarnitine in Peripheral Artery Disease
| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result (Levocarnitine vs. Placebo) | p-value |
| Double-blind, cross-over study[10] | 2 g twice daily | 3 weeks | Absolute Walking Distance (m) | 306 ± 122 vs. 174 ± 63 | <0.01 |
| Double-blind, placebo-controlled trial (with cilostazol)[21] | 1 g twice daily | 180 days | Mean ln ratio in Peak Walking Time (PWT) | 0.267 vs. 0.145 (per-protocol) | 0.048 |
Table 3: Levocarnitine in Hemodialysis Patients
| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result (Levocarnitine vs. Control) | p-value |
| Meta-analysis (2022)[13] | > 4,200 mg/week | Not Specified | Incidence of Dialysis-Related Hypotension (Odds Ratio) | 0.03 | 0.02 |
| Meta-analysis (2022)[13] | Not Specified | Not Specified | Incidence of Muscle Cramps (Odds Ratio) | 0.22 | 0.02 |
Table 4: Levocarnitine in Chronic Fatigue Syndrome
| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result |
| Crossover trial (vs. amantadine)[18][22] | Not Specified | 8 weeks | Clinical Improvement | Statistically significant improvement in 12 of 18 studied parameters. |
Detailed Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in this guide.
Randomized Controlled Trial in Male Infertility with Asthenozoospermia
-
Study Design: A randomized, placebo-controlled trial.[16]
-
Participants: 72 infertile men diagnosed with asthenozoospermia were included in the study.[16]
-
Intervention: Participants were randomly assigned to two groups. Group A received 330 mg of Levocarnitine orally twice daily for three months. Group B received a placebo on the same schedule.
-
Outcome Measures: The primary outcome was the change in sperm motility. Semen analysis was performed at baseline and after the 3-month treatment period.
-
Statistical Analysis: A p-value of less than 0.05 was considered statistically significant.[16]
Double-Blind, Cross-Over Study in Peripheral Vascular Disease
-
Study Design: A double-blind, cross-over study.[10]
-
Participants: 20 patients with peripheral vascular disease were enrolled.[10]
-
Intervention: After a washout period, patients were randomly assigned to receive either oral Levocarnitine (2 g twice daily) or a placebo for 3 weeks. Following this, they were crossed over to the other treatment for an additional 3 weeks.[10]
-
Outcome Measures: The primary outcome was the change in walking distance, which was assessed using a treadmill test at the end of each treatment period.[10]
-
Metabolic Assessments: In a subset of patients, arterial and popliteal venous lactate and pyruvate concentrations were measured at rest and after exercise to assess metabolic changes.[10]
Randomized Controlled Trial in Hemodialysis Patients with Left Ventricular Hypertrophy
-
Study Design: A multicenter, prospective, open-label, parallel, randomized, controlled trial.[12]
-
Participants: Hemodialysis patients with carnitine deficiency and left ventricular hypertrophy.
-
Intervention: Patients were randomized to receive either Levocarnitine therapy or standard care (control group).
-
Outcome Measures: The primary outcomes were changes in cardiac function and left ventricular mass index. Secondary outcomes included N-terminal pro-brain natriuretic peptide (NT-proBNP) levels and the erythropoietin responsiveness index.[12]
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound.
Caption: The Carnitine Shuttle: Transport of long-chain fatty acids into the mitochondria.
Caption: Role of Levocarnitine in mitigating Valproic Acid-induced toxicity.
Caption: Workflow for a randomized controlled trial of Levocarnitine in male infertility.
Conclusion and Future Directions
This compound is a well-established therapeutic agent for the management of carnitine deficiencies and has demonstrated significant potential in a variety of other clinical conditions. Its fundamental role in cellular energy metabolism provides a strong rationale for its use in diseases characterized by mitochondrial dysfunction and impaired energy production. The clinical evidence, particularly in the areas of cardiovascular disease, male infertility, and for patients on hemodialysis, is promising.
Future research should focus on elucidating the precise molecular mechanisms underlying its antioxidant and anti-inflammatory effects. Large-scale, well-designed clinical trials are needed to further validate its efficacy in conditions such as chronic fatigue syndrome and chemotherapy-induced fatigue. Furthermore, investigations into novel delivery systems and combination therapies could enhance its therapeutic benefits. A deeper understanding of the pharmacogenomics of Levocarnitine metabolism may also allow for more personalized therapeutic approaches. The continued exploration of this compound holds the potential to yield new and improved treatments for a range of metabolic and energy-deficient disorders.
References
- 1. Significance of Levocarnitine Treatment in Dialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. L‐carnitine for valproic acid‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. jwatch.org [jwatch.org]
- 10. Increases in walking distance in patients with peripheral vascular disease treated with L-carnitine: a double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significance of Levocarnitine Treatment in Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levocarnitine Improves Cardiac Function in Hemodialysis Patients With Left Ventricular Hypertrophy: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of levocarnitine supplementation on dialysis-related hypotension: A systematic review, meta-analysis, and trial sequential analysis | PLOS One [journals.plos.org]
- 14. mdpoison.com [mdpoison.com]
- 15. ijrcog.org [ijrcog.org]
- 16. ijrcog.org [ijrcog.org]
- 17. [Experience with this compound supplementation for the treatment of fatigue in cancer patients undergoing chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. plioplys.com [plioplys.com]
- 19. Frontiers | Association between fatigue, peripheral serotonin, and L-carnitine in hypothyroidism and in chronic fatigue syndrome [frontiersin.org]
- 20. The Efficacy of Levocarnitine Treatment in Relieving Fatigue in Patients with Cirrhosis but without Overt Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. L-Carnitine plus cilostazol versus cilostazol alone for the treatment of claudication in patients with peripheral artery disease: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholars.northwestern.edu [scholars.northwestern.edu]
Levocarnitine Chloride: A Technical Guide to its Antioxidant Properties and Mechanisms
Executive Summary: Levocarnitine, a conditionally essential amino acid derivative, is fundamentally recognized for its critical role in the mitochondrial transport of long-chain fatty acids for β-oxidation and cellular energy production.[1][2] Beyond this primary metabolic function, a substantial body of evidence has established Levocarnitine as a potent antioxidant agent.[3][4] Its protective effects against oxidative stress are not mediated by a single mechanism but rather through a multifaceted approach. This includes direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, enhancement of endogenous antioxidant enzyme systems, and strategic modulation of key cellular signaling pathways, most notably the Nrf2/ARE pathway.[5][6][7] This technical guide provides an in-depth review of these antioxidant properties and mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways for researchers, scientists, and drug development professionals.
Core Antioxidant Mechanisms of Levocarnitine
Levocarnitine mitigates oxidative stress through a combination of direct chemical interactions and indirect biological regulation. These mechanisms collectively reduce the burden of oxidative damage and bolster the cell's intrinsic defense systems.
Direct Antioxidant Actions
Levocarnitine can directly neutralize harmful molecules involved in oxidative stress. Its chemical structure lends itself to two primary direct-action mechanisms:
-
Free Radical Scavenging: Levocarnitine has demonstrated the ability to directly scavenge various free radicals, including superoxide (B77818) anions and hydrogen peroxide.[1][8][9] This activity is partly attributed to its carbonyl group, which can help stabilize free radicals.[6][9] By neutralizing these reactive species, Levocarnitine prevents them from damaging critical cellular components like lipids, proteins, and DNA.[8][9]
-
Metal Ion Chelation: Certain transition metals, such as ferrous ions (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Levocarnitine has been shown to possess metal chelating properties, effectively binding to these ions and rendering them inactive.[6][9][10][11] This action prevents the metal-catalyzed generation of ROS, thus reducing a major source of oxidative stress.[12] The hydroxyl and carboxylate groups of the carnitine molecule can participate in forming a stable ring structure with the metal ion.[13]
Caption: Direct antioxidant actions of Levocarnitine.
Enhancement of Endogenous Antioxidant Systems
A key indirect mechanism of Levocarnitine is its ability to augment the body's own antioxidant defenses by increasing the activity and expression of primary antioxidant enzymes.[8] Studies in both healthy subjects and patients with coronary artery disease have consistently shown that Levocarnitine supplementation leads to a significant increase in the plasma concentrations and activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[6][14][15] These enzymes form the first line of defense against ROS, converting superoxide radicals to hydrogen peroxide (SOD) and then to water (CAT and GPx).
Table 1: Effect of Levocarnitine Supplementation on Antioxidant Enzyme Activities in Humans
| Study Population | Levocarnitine Dosage | Duration | Change in SOD Activity | Change in CAT Activity | Change in GPx Activity | Change in T-AOC | Reference |
|---|---|---|---|---|---|---|---|
| Healthy Subjects | 2.0 g (single dose) | 3.5 hours | Significant Increase | Significant Increase | Significant Increase (GSH-Px) | Significant Increase | [14] |
| Coronary Artery Disease Patients | 1000 mg/day | 12 weeks | +47% | +16% | +12% | Not Reported |[6][16] |
SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; T-AOC: Total Antioxidant Capacity.
Modulation of Cellular Signaling Pathways
Levocarnitine exerts sophisticated control over cellular responses to oxidative stress by modulating critical signaling pathways.
1.3.1 Activation of the Nrf2/ARE Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, or upon stimulation by agents like Levocarnitine, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[17]
Levocarnitine has been shown to promote Nrf2 nuclear translocation, leading to the upregulated expression of downstream protective enzymes, including heme oxygenase-1 (HO-1).[5][18][19] This activation can be mediated by the upstream kinase Akt, which phosphorylates and activates Nrf2.[7][20] By activating this pathway, Levocarnitine initiates a broad and coordinated antioxidant defense.
Caption: Levocarnitine activates the Akt/Nrf2/HO-1 signaling pathway.
1.3.2 Inhibition of Pro-oxidant and Inflammatory Pathways In addition to upregulating defense pathways, Levocarnitine can suppress pathways that generate ROS and promote inflammation. In response to stimuli like Angiotensin II (Ang II), Levocarnitine has been found to counteract the pro-oxidative response by modulating the NADPH oxidase enzyme.[21] It achieves this by reducing the activity of Protein Kinase C (PKC) and inhibiting the translocation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) to the nucleus.[21] This dual action prevents the formation of superoxide from NADPH oxidase and reduces the expression of inflammatory mediators.
Quantitative Assessment of Antioxidant Efficacy
The antioxidant capacity of Levocarnitine has been quantified in numerous studies using a variety of in vitro and in vivo models.
In Vitro Antioxidant Activity
Standardized chemical assays provide a quantitative measure of Levocarnitine's direct antioxidant potential compared to well-known antioxidants.
Table 2: Quantitative In Vitro Antioxidant Activity of Levocarnitine
| Assay | Concentration | Levocarnitine Activity | Comparative Standard | Reference |
|---|---|---|---|---|
| Inhibition of Lipid Peroxidation | 45 µg/mL | 97.1% inhibition | α-tocopherol: 88.8%; Trolox: 86.2% | [9][10][22] |
| DPPH Radical Scavenging | 45 µg/mL | 38.2% scavenging | α-tocopherol: 81.7%; Trolox: 15.6% | [22] |
| Hydrogen Peroxide Scavenging | Not specified | 59% scavenging | Not specified | [23] |
| Superoxide Anion Scavenging | 45 µg/mL | Effective scavenging | α-tocopherol: 75.4%; Trolox: 82.2% |[22] |
In Vivo and Clinical Efficacy
Human and animal studies confirm that the antioxidant effects of Levocarnitine translate to a biological context, showing measurable reductions in biomarkers of oxidative stress.
Table 3: Effect of Levocarnitine on Oxidative Stress Markers In Vivo
| Study Model | Levocarnitine Dosage | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Human (Coronary Artery Disease) | 1000 mg/day | 12 weeks | -7% reduction in Malondialdehyde (MDA) levels. | [6][16] |
| Rat (Cerebral Ischemia-Reperfusion) | Not specified | Not specified | Significantly decreased MDA levels, increased SOD levels. | [5] |
| Rat (Myocardial Ischemia-Reperfusion) | Not specified | Not specified | Significantly reduced MDA, increased SOD expression. | [18][19] |
| Human (Healthy) | 2.0 g (single dose) | 24 hours | Increased Total Antioxidant Capacity (T-AOC). |[14] |
Key Experimental Protocols
The following section details the methodologies for key experiments used to characterize the antioxidant properties of Levocarnitine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenyl-picrylhydrazine. The change in absorbance is measured spectrophotometrically.[22]
-
Reagents: DPPH solution in methanol (B129727), Levocarnitine Chloride solutions of varying concentrations, methanol (as blank), and a positive control (e.g., Ascorbic Acid or α-tocopherol).
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a microplate or cuvette, mix a fixed volume of the DPPH solution with various concentrations of the Levocarnitine solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically ~517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Levocarnitine sample.
-
Ferrous Ion (Fe²⁺) Chelating Activity Assay
This method assesses the ability of a compound to compete with ferrozine (B1204870) for ferrous ions, preventing the formation of the colored ferrozine-Fe²⁺ complex.
-
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺. A chelating agent will bind to Fe²⁺, disrupting the formation of the ferrozine complex and causing a decrease in color intensity.
-
Reagents: Levocarnitine solutions, FeCl₂ solution, Ferrozine solution.
-
Protocol:
-
Mix the Levocarnitine sample with the FeCl₂ solution.
-
Allow the mixture to incubate for a short period to facilitate chelation.
-
Add the ferrozine solution to initiate the colorimetric reaction.
-
After incubation at room temperature, measure the absorbance at approximately 562 nm.
-
The percentage of chelation is calculated using a formula similar to the DPPH assay, comparing the sample absorbance to a control without the chelating agent.
-
Western Blot Analysis for Nrf2 Pathway Activation
This technique is used to detect and quantify the levels of specific proteins (e.g., Nrf2, HO-1) in cell or tissue lysates to determine pathway activation.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target protein and enzyme-linked secondary antibodies for visualization.
-
Workflow:
-
Cell/Tissue Lysis: Cells or tissues are treated with Levocarnitine. For Nrf2 translocation, nuclear and cytoplasmic protein fractions are isolated.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Lysates are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity corresponds to the protein level.
-
Caption: A typical workflow for Western Blot analysis.
Conclusion and Future Directions
This compound's role as an antioxidant is robust and multifaceted, extending far beyond its foundational function in energy metabolism. It operates through direct free-radical scavenging and metal chelation, while also bolstering the cell's endogenous antioxidant defenses by enhancing enzyme activity and activating the master regulatory Nrf2/ARE pathway.[5][8][9][14] Its ability to concurrently suppress pro-oxidant and inflammatory signaling cascades like NF-κB further underscores its therapeutic potential.[21]
The quantitative data from a range of in vitro and in vivo studies provide compelling evidence for its efficacy in reducing oxidative stress markers and protecting against cellular damage. For drug development professionals, Levocarnitine represents a promising agent for supplementary therapy in a host of pathologies where oxidative stress is a key etiological factor, including cardiovascular, neurodegenerative, and metabolic diseases.[14][24]
Future research should focus on large-scale clinical trials to further elucidate its efficacy in specific disease states, optimize dosing strategies, and explore synergistic effects with other antioxidant compounds. Deeper investigation into its modulation of other cellular signaling pathways may reveal additional mechanisms and therapeutic targets.
References
- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 2. droracle.ai [droracle.ai]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of levocarnitine on cerebral ischemia-reperfusion rats via activating Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-carnitine protects human hepatocytes from oxidative stress-induced toxicity through Akt-mediated activation of Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and antiradical activities of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of exfoliating efficacy of L-carnitine with ion-pair method monitored by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US7910137B2 - Metal carnitine chelates - Google Patents [patents.google.com]
- 14. Single dose administration of L-carnitine improves antioxidant activities in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of levocarnitine on mitochondrial antioxidant systems and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial | springermedizin.de [springermedizin.de]
- 17. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. l-Carnitine ameliorates the oxidative stress response to angiotensin II by modulating NADPH oxidase through a reduction in protein kinase c activity and NF-κB translocation to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2024.sci-hub.box [2024.sci-hub.box]
- 23. researchgate.net [researchgate.net]
- 24. clinicaltrials.eu [clinicaltrials.eu]
Levocarnitine Chloride: A Technical Guide to its Antioxidant Properties and Mechanisms
Executive Summary: Levocarnitine, a conditionally essential amino acid derivative, is fundamentally recognized for its critical role in the mitochondrial transport of long-chain fatty acids for β-oxidation and cellular energy production.[1][2] Beyond this primary metabolic function, a substantial body of evidence has established Levocarnitine as a potent antioxidant agent.[3][4] Its protective effects against oxidative stress are not mediated by a single mechanism but rather through a multifaceted approach. This includes direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, enhancement of endogenous antioxidant enzyme systems, and strategic modulation of key cellular signaling pathways, most notably the Nrf2/ARE pathway.[5][6][7] This technical guide provides an in-depth review of these antioxidant properties and mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways for researchers, scientists, and drug development professionals.
Core Antioxidant Mechanisms of Levocarnitine
Levocarnitine mitigates oxidative stress through a combination of direct chemical interactions and indirect biological regulation. These mechanisms collectively reduce the burden of oxidative damage and bolster the cell's intrinsic defense systems.
Direct Antioxidant Actions
Levocarnitine can directly neutralize harmful molecules involved in oxidative stress. Its chemical structure lends itself to two primary direct-action mechanisms:
-
Free Radical Scavenging: Levocarnitine has demonstrated the ability to directly scavenge various free radicals, including superoxide anions and hydrogen peroxide.[1][8][9] This activity is partly attributed to its carbonyl group, which can help stabilize free radicals.[6][9] By neutralizing these reactive species, Levocarnitine prevents them from damaging critical cellular components like lipids, proteins, and DNA.[8][9]
-
Metal Ion Chelation: Certain transition metals, such as ferrous ions (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Levocarnitine has been shown to possess metal chelating properties, effectively binding to these ions and rendering them inactive.[6][9][10][11] This action prevents the metal-catalyzed generation of ROS, thus reducing a major source of oxidative stress.[12] The hydroxyl and carboxylate groups of the carnitine molecule can participate in forming a stable ring structure with the metal ion.[13]
Caption: Direct antioxidant actions of Levocarnitine.
Enhancement of Endogenous Antioxidant Systems
A key indirect mechanism of Levocarnitine is its ability to augment the body's own antioxidant defenses by increasing the activity and expression of primary antioxidant enzymes.[8] Studies in both healthy subjects and patients with coronary artery disease have consistently shown that Levocarnitine supplementation leads to a significant increase in the plasma concentrations and activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[6][14][15] These enzymes form the first line of defense against ROS, converting superoxide radicals to hydrogen peroxide (SOD) and then to water (CAT and GPx).
Table 1: Effect of Levocarnitine Supplementation on Antioxidant Enzyme Activities in Humans
| Study Population | Levocarnitine Dosage | Duration | Change in SOD Activity | Change in CAT Activity | Change in GPx Activity | Change in T-AOC | Reference |
|---|---|---|---|---|---|---|---|
| Healthy Subjects | 2.0 g (single dose) | 3.5 hours | Significant Increase | Significant Increase | Significant Increase (GSH-Px) | Significant Increase | [14] |
| Coronary Artery Disease Patients | 1000 mg/day | 12 weeks | +47% | +16% | +12% | Not Reported |[6][16] |
SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; T-AOC: Total Antioxidant Capacity.
Modulation of Cellular Signaling Pathways
Levocarnitine exerts sophisticated control over cellular responses to oxidative stress by modulating critical signaling pathways.
1.3.1 Activation of the Nrf2/ARE Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, or upon stimulation by agents like Levocarnitine, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[17]
Levocarnitine has been shown to promote Nrf2 nuclear translocation, leading to the upregulated expression of downstream protective enzymes, including heme oxygenase-1 (HO-1).[5][18][19] This activation can be mediated by the upstream kinase Akt, which phosphorylates and activates Nrf2.[7][20] By activating this pathway, Levocarnitine initiates a broad and coordinated antioxidant defense.
Caption: Levocarnitine activates the Akt/Nrf2/HO-1 signaling pathway.
1.3.2 Inhibition of Pro-oxidant and Inflammatory Pathways In addition to upregulating defense pathways, Levocarnitine can suppress pathways that generate ROS and promote inflammation. In response to stimuli like Angiotensin II (Ang II), Levocarnitine has been found to counteract the pro-oxidative response by modulating the NADPH oxidase enzyme.[21] It achieves this by reducing the activity of Protein Kinase C (PKC) and inhibiting the translocation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) to the nucleus.[21] This dual action prevents the formation of superoxide from NADPH oxidase and reduces the expression of inflammatory mediators.
Quantitative Assessment of Antioxidant Efficacy
The antioxidant capacity of Levocarnitine has been quantified in numerous studies using a variety of in vitro and in vivo models.
In Vitro Antioxidant Activity
Standardized chemical assays provide a quantitative measure of Levocarnitine's direct antioxidant potential compared to well-known antioxidants.
Table 2: Quantitative In Vitro Antioxidant Activity of Levocarnitine
| Assay | Concentration | Levocarnitine Activity | Comparative Standard | Reference |
|---|---|---|---|---|
| Inhibition of Lipid Peroxidation | 45 µg/mL | 97.1% inhibition | α-tocopherol: 88.8%; Trolox: 86.2% | [9][10][22] |
| DPPH Radical Scavenging | 45 µg/mL | 38.2% scavenging | α-tocopherol: 81.7%; Trolox: 15.6% | [22] |
| Hydrogen Peroxide Scavenging | Not specified | 59% scavenging | Not specified | [23] |
| Superoxide Anion Scavenging | 45 µg/mL | Effective scavenging | α-tocopherol: 75.4%; Trolox: 82.2% |[22] |
In Vivo and Clinical Efficacy
Human and animal studies confirm that the antioxidant effects of Levocarnitine translate to a biological context, showing measurable reductions in biomarkers of oxidative stress.
Table 3: Effect of Levocarnitine on Oxidative Stress Markers In Vivo
| Study Model | Levocarnitine Dosage | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Human (Coronary Artery Disease) | 1000 mg/day | 12 weeks | -7% reduction in Malondialdehyde (MDA) levels. | [6][16] |
| Rat (Cerebral Ischemia-Reperfusion) | Not specified | Not specified | Significantly decreased MDA levels, increased SOD levels. | [5] |
| Rat (Myocardial Ischemia-Reperfusion) | Not specified | Not specified | Significantly reduced MDA, increased SOD expression. | [18][19] |
| Human (Healthy) | 2.0 g (single dose) | 24 hours | Increased Total Antioxidant Capacity (T-AOC). |[14] |
Key Experimental Protocols
The following section details the methodologies for key experiments used to characterize the antioxidant properties of Levocarnitine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenyl-picrylhydrazine. The change in absorbance is measured spectrophotometrically.[22]
-
Reagents: DPPH solution in methanol, Levocarnitine Chloride solutions of varying concentrations, methanol (as blank), and a positive control (e.g., Ascorbic Acid or α-tocopherol).
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a microplate or cuvette, mix a fixed volume of the DPPH solution with various concentrations of the Levocarnitine solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically ~517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Levocarnitine sample.
-
Ferrous Ion (Fe²⁺) Chelating Activity Assay
This method assesses the ability of a compound to compete with ferrozine for ferrous ions, preventing the formation of the colored ferrozine-Fe²⁺ complex.
-
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺. A chelating agent will bind to Fe²⁺, disrupting the formation of the ferrozine complex and causing a decrease in color intensity.
-
Reagents: Levocarnitine solutions, FeCl₂ solution, Ferrozine solution.
-
Protocol:
-
Mix the Levocarnitine sample with the FeCl₂ solution.
-
Allow the mixture to incubate for a short period to facilitate chelation.
-
Add the ferrozine solution to initiate the colorimetric reaction.
-
After incubation at room temperature, measure the absorbance at approximately 562 nm.
-
The percentage of chelation is calculated using a formula similar to the DPPH assay, comparing the sample absorbance to a control without the chelating agent.
-
Western Blot Analysis for Nrf2 Pathway Activation
This technique is used to detect and quantify the levels of specific proteins (e.g., Nrf2, HO-1) in cell or tissue lysates to determine pathway activation.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target protein and enzyme-linked secondary antibodies for visualization.
-
Workflow:
-
Cell/Tissue Lysis: Cells or tissues are treated with Levocarnitine. For Nrf2 translocation, nuclear and cytoplasmic protein fractions are isolated.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Lysates are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity corresponds to the protein level.
-
Caption: A typical workflow for Western Blot analysis.
Conclusion and Future Directions
This compound's role as an antioxidant is robust and multifaceted, extending far beyond its foundational function in energy metabolism. It operates through direct free-radical scavenging and metal chelation, while also bolstering the cell's endogenous antioxidant defenses by enhancing enzyme activity and activating the master regulatory Nrf2/ARE pathway.[5][8][9][14] Its ability to concurrently suppress pro-oxidant and inflammatory signaling cascades like NF-κB further underscores its therapeutic potential.[21]
The quantitative data from a range of in vitro and in vivo studies provide compelling evidence for its efficacy in reducing oxidative stress markers and protecting against cellular damage. For drug development professionals, Levocarnitine represents a promising agent for supplementary therapy in a host of pathologies where oxidative stress is a key etiological factor, including cardiovascular, neurodegenerative, and metabolic diseases.[14][24]
Future research should focus on large-scale clinical trials to further elucidate its efficacy in specific disease states, optimize dosing strategies, and explore synergistic effects with other antioxidant compounds. Deeper investigation into its modulation of other cellular signaling pathways may reveal additional mechanisms and therapeutic targets.
References
- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 2. droracle.ai [droracle.ai]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of levocarnitine on cerebral ischemia-reperfusion rats via activating Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-carnitine protects human hepatocytes from oxidative stress-induced toxicity through Akt-mediated activation of Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and antiradical activities of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of exfoliating efficacy of L-carnitine with ion-pair method monitored by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US7910137B2 - Metal carnitine chelates - Google Patents [patents.google.com]
- 14. Single dose administration of L-carnitine improves antioxidant activities in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of levocarnitine on mitochondrial antioxidant systems and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial | springermedizin.de [springermedizin.de]
- 17. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. l-Carnitine ameliorates the oxidative stress response to angiotensin II by modulating NADPH oxidase through a reduction in protein kinase c activity and NF-κB translocation to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2024.sci-hub.box [2024.sci-hub.box]
- 23. researchgate.net [researchgate.net]
- 24. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Note: HPLC Analytical Method for Levocarnitine Chloride Quantification
This application note provides a detailed protocol for the quantification of Levocarnitine Chloride in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC). The described method is a stability-indicating reversed-phase HPLC (RP-HPLC) technique with UV detection, suitable for routine quality control and analysis.
Introduction
Levocarnitine is a naturally occurring quaternary ammonium (B1175870) compound involved in fatty acid metabolism. It is used as a medication to treat primary and secondary carnitine deficiency. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. This document outlines a validated HPLC method for this purpose, providing detailed experimental procedures and performance data.
Principle
The method separates Levocarnitine from its potential impurities and degradation products on a C18 stationary phase. An ion-pairing agent is incorporated into the mobile phase to enhance the retention of the highly polar Levocarnitine molecule on the non-polar column. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample with that of a certified reference standard.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
3.1. Reagents and Materials
-
This compound Reference Standard (USP or equivalent)
-
This compound sample (e.g., tablets, oral solution)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium 1-heptanesulfonate (ion-pairing agent)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid (85%)
-
Ethanol (B145695) (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
3.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Volumetric flasks and pipettes
3.3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 3.0) : Ethanol (99:1, v/v) containing 0.56 mg/mL of Sodium 1-heptanesulfonate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[1][2] |
| Detection Wavelength | 225 nm[1][2] |
| Injection Volume | 20 µL |
| Run Time | Approximately 8 minutes[3] |
3.4. Preparation of Solutions
-
0.05 M Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: To the 0.05 M Phosphate Buffer (pH 3.0), add sodium 1-heptanesulfonate to a final concentration of 0.56 mg/mL. Mix thoroughly. Add ethanol to the buffer in a 99:1 ratio (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 80 µg/mL to 3400 µg/mL)[1][2].
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in the table below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 84.74 - 3389.50 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 100.83% - 101.54%[1][2] |
| Precision (RSD%) | < 2.0%[1][2] |
| Limit of Detection (LOD) | 21 µg/mL[4] |
| Limit of Quantitation (LOQ) | 64 µg/mL[4] |
| Specificity | The method is specific and can separate Levocarnitine from its degradation products.[1][4] |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for HPLC analysis of Levocarnitine.
5.2. Method Validation Logical Relationship
The following diagram shows the logical relationship between the key validation parameters for an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC Analytical Method for Levocarnitine Chloride Quantification
This application note provides a detailed protocol for the quantification of Levocarnitine Chloride in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC). The described method is a stability-indicating reversed-phase HPLC (RP-HPLC) technique with UV detection, suitable for routine quality control and analysis.
Introduction
Levocarnitine is a naturally occurring quaternary ammonium compound involved in fatty acid metabolism. It is used as a medication to treat primary and secondary carnitine deficiency. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. This document outlines a validated HPLC method for this purpose, providing detailed experimental procedures and performance data.
Principle
The method separates Levocarnitine from its potential impurities and degradation products on a C18 stationary phase. An ion-pairing agent is incorporated into the mobile phase to enhance the retention of the highly polar Levocarnitine molecule on the non-polar column. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample with that of a certified reference standard.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
3.1. Reagents and Materials
-
This compound Reference Standard (USP or equivalent)
-
This compound sample (e.g., tablets, oral solution)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium 1-heptanesulfonate (ion-pairing agent)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (85%)
-
Ethanol (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
3.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Volumetric flasks and pipettes
3.3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 3.0) : Ethanol (99:1, v/v) containing 0.56 mg/mL of Sodium 1-heptanesulfonate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[1][2] |
| Detection Wavelength | 225 nm[1][2] |
| Injection Volume | 20 µL |
| Run Time | Approximately 8 minutes[3] |
3.4. Preparation of Solutions
-
0.05 M Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: To the 0.05 M Phosphate Buffer (pH 3.0), add sodium 1-heptanesulfonate to a final concentration of 0.56 mg/mL. Mix thoroughly. Add ethanol to the buffer in a 99:1 ratio (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 80 µg/mL to 3400 µg/mL)[1][2].
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in the table below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 84.74 - 3389.50 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 100.83% - 101.54%[1][2] |
| Precision (RSD%) | < 2.0%[1][2] |
| Limit of Detection (LOD) | 21 µg/mL[4] |
| Limit of Quantitation (LOQ) | 64 µg/mL[4] |
| Specificity | The method is specific and can separate Levocarnitine from its degradation products.[1][4] |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for HPLC analysis of Levocarnitine.
5.2. Method Validation Logical Relationship
The following diagram shows the logical relationship between the key validation parameters for an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Levocarnitine Chloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the administration of Levocarnitine Chloride to mice in various research models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
Levocarnitine, the biologically active L-isomer of carnitine, is an essential endogenous compound involved in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for cellular energy production. This compound, the hydrochloride salt of Levocarnitine, is a stable and commonly used form in research and clinical settings. Beyond its role in metabolism, Levocarnitine has demonstrated pleiotropic effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. These characteristics have led to its investigation in a variety of preclinical models of disease, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound administration in mice across different experimental models.
Table 1: Effects of Levocarnitine on Oxidative Stress Markers in a Mouse Model of Aluminum-Induced Neurotoxicity
| Treatment Group | Malondialdehyde (MDA) Level (nmol/mg protein) | Glutathione (GSH) Level (µmol/mg protein) | Nitric Oxide (NO) Level (µmol/mg protein) |
| Control | 1.2 ± 0.15 | 0.45 ± 0.05 | 0.20 ± 0.03 |
| Aluminum Chloride (AlCl₃) | 2.8 ± 0.30 | 0.20 ± 0.04 | 0.45 ± 0.06* |
| AlCl₃ + Levocarnitine (50 mg/kg) | 1.5 ± 0.18# | 0.40 ± 0.06# | 0.25 ± 0.04# |
*p < 0.05 compared to Control; #p < 0.05 compared to AlCl₃ group. Data are presented as mean ± standard deviation.[1]
Table 2: Effects of Levocarnitine on Cardiac Injury Biomarkers in a Mouse Model of Myocardial Infarction (MI)
| Treatment Group | Lactate Dehydrogenase (LDH) (U/L) | N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) (pg/mL) | Cardiac Troponin T (cTnT) (ng/mL) | Aspartate Aminotransferase (AST) (U/L) |
| Sham | 150 ± 25 | 200 ± 50 | 0.1 ± 0.05 | 80 ± 15 |
| MI Model | 450 ± 50 | 800 ± 100 | 1.5 ± 0.3 | 250 ± 40 |
| MI + Levocarnitine (0.5 g/kg) | 250 ± 40# | 400 ± 75# | 0.5 ± 0.1# | 150 ± 30# |
*p < 0.01 compared to Sham; #p < 0.05 compared to MI Model group. Data are presented as mean ± standard error of the mean.[2]
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound administration in mice.
Protocol 1: Oral Administration of this compound in a Neuroprotection Model
This protocol is adapted from a study investigating the neuroprotective effects of Levocarnitine against aluminum-induced neurotoxicity.[1]
1. Animals:
-
Species: Swiss albino mice
-
Sex: Male
-
Weight: 30-35 g
-
Housing: Standard laboratory conditions (25°C, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Materials:
-
This compound powder
-
Aluminum Chloride (AlCl₃)
-
Distilled water
-
Oral gavage needles
3. This compound Solution Preparation:
-
Dissolve this compound in distilled water to a final concentration of 2.5 mg/mL (for a 50 mg/kg dose in a 30g mouse, the volume would be 0.6 mL).
-
Prepare fresh daily.
4. Experimental Groups:
-
Control Group: Receives oral administration of saline.
-
AlCl₃ Group: Receives oral administration of AlCl₃ (50 mg/kg body weight).
-
AlCl₃ + Levocarnitine Group: Receives oral administration of both AlCl₃ (50 mg/kg) and this compound (50 mg/kg).
-
Levocarnitine Only Group: Receives oral administration of this compound (50 mg/kg).
5. Administration Procedure:
-
Administer the respective solutions orally using a gavage needle once daily for 6 weeks.
-
The volume of administration should be adjusted based on the body weight of each mouse.
6. Endpoint Analysis:
-
At the end of the treatment period, animals can be euthanized, and brain tissues collected for biochemical analysis of oxidative stress markers (MDA, GSH, NO) and histopathological examination.
Protocol 2: Intraperitoneal Administration of this compound in a Cardiac Injury Model
This protocol is based on a study evaluating the cardioprotective effects of Levocarnitine in a mouse model of myocardial infarction.[2]
1. Animals:
-
Species: ICR mice
-
Sex: Male
-
Weight: 25-30 g
-
Housing: Standard laboratory conditions.
2. Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Surgical instruments for MI induction
-
Insulin syringes with 27-gauge needles
3. This compound Solution Preparation:
-
Dissolve this compound in sterile saline to a final concentration of 25 mg/mL (for a 0.5 g/kg dose in a 30g mouse, the volume would be 0.6 mL).
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
4. Experimental Groups:
-
Sham Group: Undergoes a sham surgical procedure without ligation of the coronary artery and receives daily intraperitoneal (i.p.) injections of saline.
-
MI Model Group: Undergoes surgical induction of myocardial infarction and receives daily i.p. injections of saline.
-
MI + Levocarnitine Group: Undergoes surgical induction of MI and receives daily i.p. injections of this compound (0.5 g/kg).
5. Administration Procedure:
-
Begin this compound or saline administration immediately after the surgical procedure.
-
Administer the solutions via intraperitoneal injection once daily for 2 weeks.
6. Endpoint Analysis:
-
After the treatment period, blood samples can be collected for the analysis of cardiac injury biomarkers (LDH, NT-proBNP, cTnT, AST).
-
Hearts can be harvested for histological analysis of infarct size and Western blot analysis of signaling pathway proteins.
Visualization of Pathways and Workflows
Experimental Workflow Diagram
References
Application Notes and Protocols for Levocarnitine Chloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the administration of Levocarnitine Chloride to mice in various research models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
Levocarnitine, the biologically active L-isomer of carnitine, is an essential endogenous compound involved in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for cellular energy production. This compound, the hydrochloride salt of Levocarnitine, is a stable and commonly used form in research and clinical settings. Beyond its role in metabolism, Levocarnitine has demonstrated pleiotropic effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. These characteristics have led to its investigation in a variety of preclinical models of disease, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound administration in mice across different experimental models.
Table 1: Effects of Levocarnitine on Oxidative Stress Markers in a Mouse Model of Aluminum-Induced Neurotoxicity
| Treatment Group | Malondialdehyde (MDA) Level (nmol/mg protein) | Glutathione (GSH) Level (µmol/mg protein) | Nitric Oxide (NO) Level (µmol/mg protein) |
| Control | 1.2 ± 0.15 | 0.45 ± 0.05 | 0.20 ± 0.03 |
| Aluminum Chloride (AlCl₃) | 2.8 ± 0.30 | 0.20 ± 0.04 | 0.45 ± 0.06* |
| AlCl₃ + Levocarnitine (50 mg/kg) | 1.5 ± 0.18# | 0.40 ± 0.06# | 0.25 ± 0.04# |
*p < 0.05 compared to Control; #p < 0.05 compared to AlCl₃ group. Data are presented as mean ± standard deviation.[1]
Table 2: Effects of Levocarnitine on Cardiac Injury Biomarkers in a Mouse Model of Myocardial Infarction (MI)
| Treatment Group | Lactate Dehydrogenase (LDH) (U/L) | N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) (pg/mL) | Cardiac Troponin T (cTnT) (ng/mL) | Aspartate Aminotransferase (AST) (U/L) |
| Sham | 150 ± 25 | 200 ± 50 | 0.1 ± 0.05 | 80 ± 15 |
| MI Model | 450 ± 50 | 800 ± 100 | 1.5 ± 0.3 | 250 ± 40 |
| MI + Levocarnitine (0.5 g/kg) | 250 ± 40# | 400 ± 75# | 0.5 ± 0.1# | 150 ± 30# |
*p < 0.01 compared to Sham; #p < 0.05 compared to MI Model group. Data are presented as mean ± standard error of the mean.[2]
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound administration in mice.
Protocol 1: Oral Administration of this compound in a Neuroprotection Model
This protocol is adapted from a study investigating the neuroprotective effects of Levocarnitine against aluminum-induced neurotoxicity.[1]
1. Animals:
-
Species: Swiss albino mice
-
Sex: Male
-
Weight: 30-35 g
-
Housing: Standard laboratory conditions (25°C, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Materials:
-
This compound powder
-
Aluminum Chloride (AlCl₃)
-
Distilled water
-
Oral gavage needles
3. This compound Solution Preparation:
-
Dissolve this compound in distilled water to a final concentration of 2.5 mg/mL (for a 50 mg/kg dose in a 30g mouse, the volume would be 0.6 mL).
-
Prepare fresh daily.
4. Experimental Groups:
-
Control Group: Receives oral administration of saline.
-
AlCl₃ Group: Receives oral administration of AlCl₃ (50 mg/kg body weight).
-
AlCl₃ + Levocarnitine Group: Receives oral administration of both AlCl₃ (50 mg/kg) and this compound (50 mg/kg).
-
Levocarnitine Only Group: Receives oral administration of this compound (50 mg/kg).
5. Administration Procedure:
-
Administer the respective solutions orally using a gavage needle once daily for 6 weeks.
-
The volume of administration should be adjusted based on the body weight of each mouse.
6. Endpoint Analysis:
-
At the end of the treatment period, animals can be euthanized, and brain tissues collected for biochemical analysis of oxidative stress markers (MDA, GSH, NO) and histopathological examination.
Protocol 2: Intraperitoneal Administration of this compound in a Cardiac Injury Model
This protocol is based on a study evaluating the cardioprotective effects of Levocarnitine in a mouse model of myocardial infarction.[2]
1. Animals:
-
Species: ICR mice
-
Sex: Male
-
Weight: 25-30 g
-
Housing: Standard laboratory conditions.
2. Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Surgical instruments for MI induction
-
Insulin syringes with 27-gauge needles
3. This compound Solution Preparation:
-
Dissolve this compound in sterile saline to a final concentration of 25 mg/mL (for a 0.5 g/kg dose in a 30g mouse, the volume would be 0.6 mL).
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
4. Experimental Groups:
-
Sham Group: Undergoes a sham surgical procedure without ligation of the coronary artery and receives daily intraperitoneal (i.p.) injections of saline.
-
MI Model Group: Undergoes surgical induction of myocardial infarction and receives daily i.p. injections of saline.
-
MI + Levocarnitine Group: Undergoes surgical induction of MI and receives daily i.p. injections of this compound (0.5 g/kg).
5. Administration Procedure:
-
Begin this compound or saline administration immediately after the surgical procedure.
-
Administer the solutions via intraperitoneal injection once daily for 2 weeks.
6. Endpoint Analysis:
-
After the treatment period, blood samples can be collected for the analysis of cardiac injury biomarkers (LDH, NT-proBNP, cTnT, AST).
-
Hearts can be harvested for histological analysis of infarct size and Western blot analysis of signaling pathway proteins.
Visualization of Pathways and Workflows
Experimental Workflow Diagram
References
Application Notes and Protocols for Cell Culture Treatment with Levocarnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active L-isomer of carnitine, is a quaternary ammonium (B1175870) compound essential for fatty acid metabolism.[1] Levocarnitine Chloride, a stable salt form, is widely used in research to investigate its cytoprotective and metabolic regulatory roles. Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production. Beyond its metabolic role, Levocarnitine exhibits significant antioxidant properties, protecting cells from oxidative stress-induced apoptosis. These characteristics make this compound a compound of interest in various research fields, including metabolic disorders, cardiovascular diseases, and oncology.
These application notes provide detailed protocols for treating cultured cells with this compound and for assessing its effects on cell viability, oxidative stress, and key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of Levocarnitine and its derivatives on various cell lines as reported in the literature.
Table 1: IC50 Values of Levocarnitine and its Derivatives in Different Cell Lines
| Compound | Cell Line | Cell Type | Incubation Time | IC50 |
| Acetyl-L-carnitine | HepG2 | Human Liver Cancer | 24 h | 43.12 µM |
| 48 h | 40.61 µM | |||
| 72 h | 45.70 µM | |||
| Acetyl-L-carnitine | HT29 | Human Colorectal Adenocarcinoma | 24 h | 56.42 µM |
| 48 h | 54.71 µM | |||
| 72 h | 56.28 µM | |||
| Levocarnitine | MDA-MB-231 (CD44+ CSCs) | Human Breast Cancer Stem-like Cells | 24 h | Significant decrease in proliferation at 2.5 mM and 5 mM |
Table 2: Quantitative Effects of Levocarnitine Treatment on Key Cellular Markers
| Cell Line/Model | Treatment Conditions | Marker | Observed Effect | Reference |
| Mouse Model (Formalin-induced stress) | 100 mg/kg Levocarnitine | Bcl-2 Expression | Increased | [2][3] |
| Bax Expression | Decreased | [2][3] | ||
| MDA-MB-231 (CD44+ CSCs) | 2.5 mM Levocarnitine | Caspase-3 Level | 9.4-fold increase | [4] |
| 5 mM Levocarnitine | Caspase-3 Level | 12.7-fold increase | [4] | |
| Jurkat Cells | 5 mM Levocarnitine | Recombinant Caspase-3, -7, -8 Activity | Potent inhibition | |
| N27 Cells (H2O2-induced stress) | 10 µM H2O2 | Caspase-3 Activity | ~10-fold increase | [5] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound
-
Complete cell culture medium
-
Serum-free medium
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
PBS
-
An inducing agent for oxidative stress (e.g., H2O2)
-
24-well plates or other suitable culture vessels
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound at desired concentrations for a specific duration.
-
Induction of Oxidative Stress: If applicable, induce oxidative stress by adding an agent like H2O2 for a short period.
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.
Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol outlines the procedure for detecting changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.
Signaling Pathways and Experimental Workflows
Intrinsic Apoptosis Pathway
This compound can modulate the intrinsic apoptosis pathway, primarily by influencing the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: this compound's role in the intrinsic apoptosis pathway.
PPARα Signaling Pathway
This compound has been shown to indirectly activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. It upregulates PPARα mRNA expression, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. Key downstream targets include genes involved in fatty acid oxidation such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).
Caption: Indirect activation of the PPARα pathway by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.
Caption: A general workflow for studying this compound in vitro.
References
- 1. Pyruvate dehydrogenase kinase 4 mRNA is increased in the hypertrophied ventricles of carnitine-deficient juvenile visceral steatosis (JVS) mice [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic low dose oxidative stress induces caspase-3 dependent PKCδ proteolytic activation and apoptosis in a cell culture model of dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with Levocarnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active L-isomer of carnitine, is a quaternary ammonium compound essential for fatty acid metabolism.[1] Levocarnitine Chloride, a stable salt form, is widely used in research to investigate its cytoprotective and metabolic regulatory roles. Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production. Beyond its metabolic role, Levocarnitine exhibits significant antioxidant properties, protecting cells from oxidative stress-induced apoptosis. These characteristics make this compound a compound of interest in various research fields, including metabolic disorders, cardiovascular diseases, and oncology.
These application notes provide detailed protocols for treating cultured cells with this compound and for assessing its effects on cell viability, oxidative stress, and key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of Levocarnitine and its derivatives on various cell lines as reported in the literature.
Table 1: IC50 Values of Levocarnitine and its Derivatives in Different Cell Lines
| Compound | Cell Line | Cell Type | Incubation Time | IC50 |
| Acetyl-L-carnitine | HepG2 | Human Liver Cancer | 24 h | 43.12 µM |
| 48 h | 40.61 µM | |||
| 72 h | 45.70 µM | |||
| Acetyl-L-carnitine | HT29 | Human Colorectal Adenocarcinoma | 24 h | 56.42 µM |
| 48 h | 54.71 µM | |||
| 72 h | 56.28 µM | |||
| Levocarnitine | MDA-MB-231 (CD44+ CSCs) | Human Breast Cancer Stem-like Cells | 24 h | Significant decrease in proliferation at 2.5 mM and 5 mM |
Table 2: Quantitative Effects of Levocarnitine Treatment on Key Cellular Markers
| Cell Line/Model | Treatment Conditions | Marker | Observed Effect | Reference |
| Mouse Model (Formalin-induced stress) | 100 mg/kg Levocarnitine | Bcl-2 Expression | Increased | [2][3] |
| Bax Expression | Decreased | [2][3] | ||
| MDA-MB-231 (CD44+ CSCs) | 2.5 mM Levocarnitine | Caspase-3 Level | 9.4-fold increase | [4] |
| 5 mM Levocarnitine | Caspase-3 Level | 12.7-fold increase | [4] | |
| Jurkat Cells | 5 mM Levocarnitine | Recombinant Caspase-3, -7, -8 Activity | Potent inhibition | |
| N27 Cells (H2O2-induced stress) | 10 µM H2O2 | Caspase-3 Activity | ~10-fold increase | [5] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound
-
Complete cell culture medium
-
Serum-free medium
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
PBS
-
An inducing agent for oxidative stress (e.g., H2O2)
-
24-well plates or other suitable culture vessels
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound at desired concentrations for a specific duration.
-
Induction of Oxidative Stress: If applicable, induce oxidative stress by adding an agent like H2O2 for a short period.
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.
Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol outlines the procedure for detecting changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.
Signaling Pathways and Experimental Workflows
Intrinsic Apoptosis Pathway
This compound can modulate the intrinsic apoptosis pathway, primarily by influencing the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: this compound's role in the intrinsic apoptosis pathway.
PPARα Signaling Pathway
This compound has been shown to indirectly activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. It upregulates PPARα mRNA expression, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. Key downstream targets include genes involved in fatty acid oxidation such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).
Caption: Indirect activation of the PPARα pathway by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.
Caption: A general workflow for studying this compound in vitro.
References
- 1. Pyruvate dehydrogenase kinase 4 mRNA is increased in the hypertrophied ventricles of carnitine-deficient juvenile visceral steatosis (JVS) mice [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic low dose oxidative stress induces caspase-3 dependent PKCδ proteolytic activation and apoptosis in a cell culture model of dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of Levocarnitine Chloride Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active L-isomer of carnitine, is a crucial compound in cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key energy-generating pathway. Due to its vital role, Levocarnitine is a widely used therapeutic agent for treating primary and secondary carnitine deficiencies and is a common component in dietary supplements. Accurate and reliable quantification of Levocarnitine in pharmaceutical formulations and biological samples is therefore essential for quality control, dosage determination, and research.
Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for the determination of Levocarnitine concentration. This document provides detailed protocols for three distinct spectrophotometric methods: a direct UV analysis, a derivatization-based colorimetric assay, and an enzymatic assay. Each method's principles, procedures, and validation parameters are outlined to guide researchers in selecting and implementing the most suitable technique for their specific application.
Method 1: Direct Ultraviolet (UV) Spectrophotometry
This method is the most straightforward approach, relying on the intrinsic, albeit weak, UV absorbance of Levocarnitine at low wavelengths. It is best suited for the analysis of pure Levocarnitine Chloride in raw materials or simple formulations where interfering substances are absent.
Experimental Protocol
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Reagents:
-
This compound reference standard
-
Deionized water
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in deionized water to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 50 µg/mL to 500 µg/mL by diluting with deionized water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in deionized water to obtain a theoretical concentration within the standard curve range.
-
-
Measurement:
-
Set the spectrophotometer to scan from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 205 nm.
-
Measure the absorbance of the blank (deionized water), standard solutions, and sample solution at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~205 nm | [1][2] |
| Linearity Range | Sample-dependent, requires validation | N/A |
| Limit of Detection (LOD) | Sample-dependent, requires validation | N/A |
| Limit of Quantitation (LOQ) | Sample-dependent, requires validation | N/A |
Note: This method is highly susceptible to interference from other UV-absorbing compounds. Specificity must be thoroughly validated for each sample matrix.
Experimental Workflow
Method 2: Derivatization-Based Spectrophotometry
Levocarnitine lacks a strong chromophore, making direct spectrophotometry in the visible range impossible. This method introduces a chemical derivatization step to attach a chromophoric agent to the Levocarnitine molecule, enabling colorimetric analysis. The following protocol is adapted from pre-column derivatization procedures used in HPLC.
Experimental Protocol
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents:
-
This compound reference standard
-
1-Aminoanthracene (1AA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1 M Hydrochloric Acid (HCl)
-
Phosphate buffer (pH 7.0)
-
Acetone
-
Deionized water
-
-
Reagent Preparation:
-
1AA Solution: Prepare a 16 mg/mL solution of 1-aminoanthracene in acetone.
-
EDC Solution: Prepare a 160 mg/mL solution of EDC in phosphate buffer.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound reference standard and the sample in deionized water.
-
Create a series of standard solutions with concentrations ranging from 0.1 mg/L to 2.5 mg/L.[3]
-
-
Derivatization Procedure:
-
Measurement:
-
Determine the λmax of the derivatized product by scanning from 300 nm to 600 nm.
-
Measure the absorbance of the derivatized standards and sample at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve and calculate the sample concentration as described in Method 1.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Derivatizing Agents | 1-Aminoanthracene (1AA) and EDC | [3][4] |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally | N/A |
| Linearity Range | 0.1–2.5 mg/L | [3] |
| Limit of Detection (LOD) | 0.024 mg/L | [3] |
| Limit of Quantitation (LOQ) | 0.076 mg/L | [3] |
| Recovery | 97.16%–106.56% | [3] |
Derivatization and Analysis Workflow
Method 3: Enzymatic Spectrophotometry
This highly specific method utilizes the enzyme L-carnitine dehydrogenase to catalyze the conversion of Levocarnitine, with the concomitant reduction of NAD+ to NADH. The increase in NADH is directly proportional to the Levocarnitine concentration and can be monitored by measuring the absorbance at 340 nm.[5]
Experimental Protocol
-
Instrumentation: A UV-Visible spectrophotometer with temperature control.
-
Reagents:
-
This compound reference standard
-
L-carnitine dehydrogenase
-
Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (pH 8.9)
-
Deionized water
-
-
Reagent Preparation:
-
NAD-containing buffer: Prepare a Tris-HCl buffer (pH 8.9) containing a known concentration of NAD+.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard and the sample in deionized water.
-
Prepare a series of standard solutions with concentrations up to 100 µmol/L.[5]
-
-
Measurement Procedure:
-
For each standard and sample, prepare two tubes: an "experiment tube" and a "control tube".
-
To both tubes, add the NAD-containing buffer and the Levocarnitine standard or sample solution.
-
To the "experiment tube," add a specific volume of L-carnitine dehydrogenase solution.[5]
-
To the "control tube," add an equal volume of deionized water instead of the enzyme.[5]
-
Incubate both tubes in a water bath at 37°C.[5]
-
After a defined incubation period, measure the absorbance of both tubes at 340 nm.[5]
-
-
Data Analysis:
-
Calculate the corrected absorbance for each standard and sample by subtracting the absorbance of the control tube from the experiment tube.
-
Construct a calibration curve by plotting the corrected absorbance against the concentration of the standards.
-
Determine the Levocarnitine concentration in the sample from the calibration curve.[5]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | L-carnitine dehydrogenase | [5] |
| Wavelength of Measurement | 340 nm | [5] |
| Linearity Range | Up to 100 µmol/L | [5] |
| Limit of Detection (LOD) | 1.90 µmol/L | [5] |
| Recovery | 95.4%–108.0% | [5] |
| Correlation Coefficient (r) | 0.9957–0.9965 | [5] |
Enzymatic Reaction and Measurement Pathway
Conclusion
The choice of a spectrophotometric method for this compound analysis depends on the sample matrix, required sensitivity, and available instrumentation. Direct UV spectrophotometry is a rapid screening tool for pure substances, while derivatization-based methods offer increased sensitivity for more complex samples. Enzymatic assays provide the highest specificity and are well-suited for biological matrices and applications where accuracy is paramount. Proper method validation is crucial before implementing any of these protocols for routine analysis.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 5. CN103499547A - Method for determination of L-carnitine by enzymatic spectrophotometry - Google Patents [patents.google.com]
Application Notes and Protocols for the Spectrophotometric Analysis of Levocarnitine Chloride Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active L-isomer of carnitine, is a crucial compound in cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key energy-generating pathway. Due to its vital role, Levocarnitine is a widely used therapeutic agent for treating primary and secondary carnitine deficiencies and is a common component in dietary supplements. Accurate and reliable quantification of Levocarnitine in pharmaceutical formulations and biological samples is therefore essential for quality control, dosage determination, and research.
Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for the determination of Levocarnitine concentration. This document provides detailed protocols for three distinct spectrophotometric methods: a direct UV analysis, a derivatization-based colorimetric assay, and an enzymatic assay. Each method's principles, procedures, and validation parameters are outlined to guide researchers in selecting and implementing the most suitable technique for their specific application.
Method 1: Direct Ultraviolet (UV) Spectrophotometry
This method is the most straightforward approach, relying on the intrinsic, albeit weak, UV absorbance of Levocarnitine at low wavelengths. It is best suited for the analysis of pure Levocarnitine Chloride in raw materials or simple formulations where interfering substances are absent.
Experimental Protocol
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Reagents:
-
This compound reference standard
-
Deionized water
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in deionized water to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 50 µg/mL to 500 µg/mL by diluting with deionized water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in deionized water to obtain a theoretical concentration within the standard curve range.
-
-
Measurement:
-
Set the spectrophotometer to scan from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 205 nm.
-
Measure the absorbance of the blank (deionized water), standard solutions, and sample solution at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~205 nm | [1][2] |
| Linearity Range | Sample-dependent, requires validation | N/A |
| Limit of Detection (LOD) | Sample-dependent, requires validation | N/A |
| Limit of Quantitation (LOQ) | Sample-dependent, requires validation | N/A |
Note: This method is highly susceptible to interference from other UV-absorbing compounds. Specificity must be thoroughly validated for each sample matrix.
Experimental Workflow
Method 2: Derivatization-Based Spectrophotometry
Levocarnitine lacks a strong chromophore, making direct spectrophotometry in the visible range impossible. This method introduces a chemical derivatization step to attach a chromophoric agent to the Levocarnitine molecule, enabling colorimetric analysis. The following protocol is adapted from pre-column derivatization procedures used in HPLC.
Experimental Protocol
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents:
-
This compound reference standard
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1 M Hydrochloric Acid (HCl)
-
Phosphate (B84403) buffer (pH 7.0)
-
Acetone
-
Deionized water
-
-
Reagent Preparation:
-
1AA Solution: Prepare a 16 mg/mL solution of 1-aminoanthracene in acetone.
-
EDC Solution: Prepare a 160 mg/mL solution of EDC in phosphate buffer.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound reference standard and the sample in deionized water.
-
Create a series of standard solutions with concentrations ranging from 0.1 mg/L to 2.5 mg/L.[3]
-
-
Derivatization Procedure:
-
Measurement:
-
Determine the λmax of the derivatized product by scanning from 300 nm to 600 nm.
-
Measure the absorbance of the derivatized standards and sample at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve and calculate the sample concentration as described in Method 1.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Derivatizing Agents | 1-Aminoanthracene (1AA) and EDC | [3][4] |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally | N/A |
| Linearity Range | 0.1–2.5 mg/L | [3] |
| Limit of Detection (LOD) | 0.024 mg/L | [3] |
| Limit of Quantitation (LOQ) | 0.076 mg/L | [3] |
| Recovery | 97.16%–106.56% | [3] |
Derivatization and Analysis Workflow
Method 3: Enzymatic Spectrophotometry
This highly specific method utilizes the enzyme L-carnitine dehydrogenase to catalyze the conversion of Levocarnitine, with the concomitant reduction of NAD+ to NADH. The increase in NADH is directly proportional to the Levocarnitine concentration and can be monitored by measuring the absorbance at 340 nm.[5]
Experimental Protocol
-
Instrumentation: A UV-Visible spectrophotometer with temperature control.
-
Reagents:
-
This compound reference standard
-
L-carnitine dehydrogenase
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Tris-HCl buffer (pH 8.9)
-
Deionized water
-
-
Reagent Preparation:
-
NAD-containing buffer: Prepare a Tris-HCl buffer (pH 8.9) containing a known concentration of NAD+.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard and the sample in deionized water.
-
Prepare a series of standard solutions with concentrations up to 100 µmol/L.[5]
-
-
Measurement Procedure:
-
For each standard and sample, prepare two tubes: an "experiment tube" and a "control tube".
-
To both tubes, add the NAD-containing buffer and the Levocarnitine standard or sample solution.
-
To the "experiment tube," add a specific volume of L-carnitine dehydrogenase solution.[5]
-
To the "control tube," add an equal volume of deionized water instead of the enzyme.[5]
-
Incubate both tubes in a water bath at 37°C.[5]
-
After a defined incubation period, measure the absorbance of both tubes at 340 nm.[5]
-
-
Data Analysis:
-
Calculate the corrected absorbance for each standard and sample by subtracting the absorbance of the control tube from the experiment tube.
-
Construct a calibration curve by plotting the corrected absorbance against the concentration of the standards.
-
Determine the Levocarnitine concentration in the sample from the calibration curve.[5]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | L-carnitine dehydrogenase | [5] |
| Wavelength of Measurement | 340 nm | [5] |
| Linearity Range | Up to 100 µmol/L | [5] |
| Limit of Detection (LOD) | 1.90 µmol/L | [5] |
| Recovery | 95.4%–108.0% | [5] |
| Correlation Coefficient (r) | 0.9957–0.9965 | [5] |
Enzymatic Reaction and Measurement Pathway
Conclusion
The choice of a spectrophotometric method for this compound analysis depends on the sample matrix, required sensitivity, and available instrumentation. Direct UV spectrophotometry is a rapid screening tool for pure substances, while derivatization-based methods offer increased sensitivity for more complex samples. Enzymatic assays provide the highest specificity and are well-suited for biological matrices and applications where accuracy is paramount. Proper method validation is crucial before implementing any of these protocols for routine analysis.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 5. CN103499547A - Method for determination of L-carnitine by enzymatic spectrophotometry - Google Patents [patents.google.com]
Measuring Levocarnitine Chloride Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active isomer of carnitine, is a crucial nutrient for cellular energy metabolism. It plays a vital role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2][3] The uptake of levocarnitine into cells is a mediated process, primarily facilitated by the organic cation/carnitine transporter novel 2 (OCTN2), a member of the solute carrier family 22 (SLC22A5).[3][4][5][6][7] Dysregulation of levocarnitine transport is associated with various pathological conditions, including primary carnitine deficiency, cardiomyopathy, and skeletal muscle weakness.[5][7] Therefore, accurate measurement of levocarnitine uptake in cells is essential for studying its physiological roles, understanding disease mechanisms, and for the development of therapeutic interventions.
This document provides detailed application notes and protocols for three common techniques used to measure levocarnitine chloride uptake in cells: Radiolabeled Substrate Uptake Assays, Fluorometric-Based Assays, and Mass Spectrometry-Based Analysis.
Key Transporters Involved in Levocarnitine Uptake
The primary transporter responsible for the high-affinity, sodium-dependent uptake of levocarnitine into most cells is OCTN2 (SLC22A5) .[3][4][5][6] In addition to OCTN2, other transporters that may contribute to levocarnitine transport, particularly in specific cell types or under certain conditions, include OCTN1 (SLC22A4) and, in rodents, Octn3 (Slc22a21).[5]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for levocarnitine's role in fatty acid oxidation and a general experimental workflow for measuring its uptake.
Caption: Levocarnitine's role in fatty acid oxidation.
Caption: General workflow for cell-based uptake assays.
Radiolabeled Substrate Uptake Assay
This is the most common and direct method for measuring levocarnitine uptake. It utilizes radiolabeled levocarnitine (e.g., [³H]L-carnitine or [¹⁴C]L-carnitine) to quantify its accumulation in cells.
Experimental Protocol
Materials:
-
Cultured cells (e.g., C2C12 myotubes, human airway epithelial cells).[7][8]
-
Cell culture medium and supplements.
-
96-well or 24-well cell culture plates.[9]
-
Radiolabeled L-carnitine (B1674952) (e.g., [³H]L-carnitine).
-
Unlabeled L-carnitine chloride.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).[9]
-
Ice-cold wash buffer (e.g., PBS).[9]
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Scintillation cocktail.[9]
-
Scintillation counter.[10]
Procedure:
-
Cell Seeding: Seed cells in 24- or 96-well plates and culture until they reach near confluence.[9]
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Add 0.5 mL (for 24-well) or 0.15 mL (for 96-well) of uptake buffer and pre-incubate at 37°C for 15-30 minutes.[9]
-
Initiate Uptake: To initiate the uptake, add the radiolabeled L-carnitine solution to each well at the desired final concentration. For competition or inhibition studies, co-incubate with unlabeled levocarnitine or inhibitors.[9]
-
Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 1, 5, 10, 15 minutes). Time points should be chosen to ensure initial linear uptake rates.[11]
-
Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.[9]
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.[9]
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9][10]
-
Protein Assay: Determine the protein concentration in each well (from a parallel plate) using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
Data Analysis:
-
Calculate the uptake of radiolabeled levocarnitine in pmol/mg protein/min.
-
For kinetic analysis, perform uptake assays over a range of levocarnitine concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Quantitative Data Summary
| Cell Line | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Human Muscle Cells (High Affinity) | [³H]L-carnitine | 4.17 - 5.50 | 0.20 - 0.33 | [12] |
| Human Muscle Cells (Low Affinity) | [³H]L-carnitine | 25 - 200 | Varies with differentiation | [12] |
| Caco-2 cells | [³H]L-carnitine | 4.34 | Not specified | [4] |
Fluorometric-Based Assays
This method utilizes a coupled enzymatic reaction that results in a fluorescent product proportional to the amount of L-carnitine present. Commercial kits are available for this purpose.
Experimental Protocol (based on a commercial kit)
Materials:
-
L-Carnitine Assay Kit (e.g., Sigma-Aldrich MAK063, Abcam ab83392).[13][14]
-
Cultured cells.
-
96-well black plates with clear bottoms.[13]
-
Fluorometric microplate reader (excitation/emission ≈ 535/587 nm).[13]
-
Homogenization buffer (provided in the kit or PBS).
-
10 kDa molecular weight cut-off (MWCO) spin filter (optional for deproteinization).[13]
Procedure:
-
Cell Culture and Uptake: Follow steps 1-5 of the radiolabeled assay protocol using unlabeled this compound.
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a standard curve using the L-carnitine standard provided in the kit.[13]
-
Reaction Setup: Add the cell lysate and standards to a 96-well plate. Prepare the reaction mixture containing the carnitine converting enzyme and probe as per the kit's instructions.[13]
-
Incubation: Incubate the plate for the time specified in the kit protocol (usually 30-60 minutes) at 37°C, protected from light.[14]
-
Measurement: Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.[13]
-
Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the L-carnitine concentration in the samples. Normalize the data to protein concentration.
Quantitative Data Summary
| Assay Type | Detection Range (nmol/well) | Sample Type | Reference |
| Fluorometric | 0.2 - 1.0 | Cell/Tissue Lysates, Serum | [13] |
| Colorimetric | 2 - 10 | Cell/Tissue Lysates, Serum | [13] |
Mass Spectrometry (MS)-Based Analysis
Liquid chromatography-mass spectrometry (LC-MS) offers high specificity and sensitivity for the quantification of levocarnitine and its acyl derivatives.[15][16][17]
Experimental Protocol
Materials:
-
Cultured cells.
-
Uptake and wash buffers (as in the radiolabeled assay).
-
Extraction solvent (e.g., acetonitrile (B52724) for protein precipitation).[18]
-
Internal standard (e.g., deuterated L-carnitine).
-
HPLC system coupled with a mass spectrometer (e.g., ESI-MS).[18]
-
Analytical column (e.g., C18 or HILIC).[19]
Procedure:
-
Cell Culture and Uptake: Follow steps 1-5 of the radiolabeled assay protocol using unlabeled this compound.
-
Sample Preparation:
-
After washing, lyse the cells.
-
Add ice-cold extraction solvent containing the internal standard to precipitate proteins.[18]
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant (e.g., under nitrogen) and reconstitute in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate levocarnitine from other cellular components using an appropriate HPLC method.[18]
-
Detect and quantify levocarnitine and the internal standard using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[18]
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of levocarnitine with the internal standard.
-
Calculate the concentration of levocarnitine in the samples based on the peak area ratio of the analyte to the internal standard.
-
Normalize the data to protein concentration.
-
Quantitative Data Summary
| Technique | Sample Type | Linearity Range | Limit of Detection (LOD) | Reference |
| HPLC-MS/ESI | Human Plasma | 0.4 - 12.8 mg/L | 0.4 mg/L | [18] |
| LC-MS/MS | Breast Cancer Tissue | Not specified | Not specified | [17] |
Conclusion
The choice of method for measuring levocarnitine uptake depends on the specific research question, available equipment, and the desired level of sensitivity and specificity. Radiolabeled assays are a robust and widely used method for direct uptake measurements and kinetic studies. Fluorometric assays provide a convenient and high-throughput alternative, although they may be less specific. Mass spectrometry offers the highest specificity and the ability to simultaneously measure levocarnitine and its metabolites, making it ideal for detailed metabolic studies. By following the detailed protocols and considering the data presented, researchers can effectively quantify levocarnitine uptake in various cellular models.
References
- 1. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Traffic in Cells. Link With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and pathophysiological roles of carnitine/organic cation transporters (OCTNs: SLC22A4, SLC22A5 and Slc22a21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 7. Rethinking the regulation of l-carnitine transport in skeletal muscle cells. Focus on “Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioisotopic Assay of L-carnitine (CN) [protocols.io]
- 11. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-carnitine uptake in differentiating human cultured muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass spectrometry imaging-based metabolomics to visualize the spatially resolved reprogramming of carnitine metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Levocarnitine in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
- 19. CN106841443A - A kind of method for determining Levocarnitine Injection determined content and impurity and application thereof - Google Patents [patents.google.com]
Measuring Levocarnitine Chloride Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active isomer of carnitine, is a crucial nutrient for cellular energy metabolism. It plays a vital role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2][3] The uptake of levocarnitine into cells is a mediated process, primarily facilitated by the organic cation/carnitine transporter novel 2 (OCTN2), a member of the solute carrier family 22 (SLC22A5).[3][4][5][6][7] Dysregulation of levocarnitine transport is associated with various pathological conditions, including primary carnitine deficiency, cardiomyopathy, and skeletal muscle weakness.[5][7] Therefore, accurate measurement of levocarnitine uptake in cells is essential for studying its physiological roles, understanding disease mechanisms, and for the development of therapeutic interventions.
This document provides detailed application notes and protocols for three common techniques used to measure levocarnitine chloride uptake in cells: Radiolabeled Substrate Uptake Assays, Fluorometric-Based Assays, and Mass Spectrometry-Based Analysis.
Key Transporters Involved in Levocarnitine Uptake
The primary transporter responsible for the high-affinity, sodium-dependent uptake of levocarnitine into most cells is OCTN2 (SLC22A5) .[3][4][5][6] In addition to OCTN2, other transporters that may contribute to levocarnitine transport, particularly in specific cell types or under certain conditions, include OCTN1 (SLC22A4) and, in rodents, Octn3 (Slc22a21).[5]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for levocarnitine's role in fatty acid oxidation and a general experimental workflow for measuring its uptake.
Caption: Levocarnitine's role in fatty acid oxidation.
Caption: General workflow for cell-based uptake assays.
Radiolabeled Substrate Uptake Assay
This is the most common and direct method for measuring levocarnitine uptake. It utilizes radiolabeled levocarnitine (e.g., [³H]L-carnitine or [¹⁴C]L-carnitine) to quantify its accumulation in cells.
Experimental Protocol
Materials:
-
Cultured cells (e.g., C2C12 myotubes, human airway epithelial cells).[7][8]
-
Cell culture medium and supplements.
-
96-well or 24-well cell culture plates.[9]
-
Radiolabeled L-carnitine (e.g., [³H]L-carnitine).
-
Unlabeled L-carnitine chloride.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).[9]
-
Ice-cold wash buffer (e.g., PBS).[9]
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Scintillation cocktail.[9]
-
Scintillation counter.[10]
Procedure:
-
Cell Seeding: Seed cells in 24- or 96-well plates and culture until they reach near confluence.[9]
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Add 0.5 mL (for 24-well) or 0.15 mL (for 96-well) of uptake buffer and pre-incubate at 37°C for 15-30 minutes.[9]
-
Initiate Uptake: To initiate the uptake, add the radiolabeled L-carnitine solution to each well at the desired final concentration. For competition or inhibition studies, co-incubate with unlabeled levocarnitine or inhibitors.[9]
-
Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 1, 5, 10, 15 minutes). Time points should be chosen to ensure initial linear uptake rates.[11]
-
Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.[9]
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.[9]
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9][10]
-
Protein Assay: Determine the protein concentration in each well (from a parallel plate) using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
Data Analysis:
-
Calculate the uptake of radiolabeled levocarnitine in pmol/mg protein/min.
-
For kinetic analysis, perform uptake assays over a range of levocarnitine concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Quantitative Data Summary
| Cell Line | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Human Muscle Cells (High Affinity) | [³H]L-carnitine | 4.17 - 5.50 | 0.20 - 0.33 | [12] |
| Human Muscle Cells (Low Affinity) | [³H]L-carnitine | 25 - 200 | Varies with differentiation | [12] |
| Caco-2 cells | [³H]L-carnitine | 4.34 | Not specified | [4] |
Fluorometric-Based Assays
This method utilizes a coupled enzymatic reaction that results in a fluorescent product proportional to the amount of L-carnitine present. Commercial kits are available for this purpose.
Experimental Protocol (based on a commercial kit)
Materials:
-
L-Carnitine Assay Kit (e.g., Sigma-Aldrich MAK063, Abcam ab83392).[13][14]
-
Cultured cells.
-
96-well black plates with clear bottoms.[13]
-
Fluorometric microplate reader (excitation/emission ≈ 535/587 nm).[13]
-
Homogenization buffer (provided in the kit or PBS).
-
10 kDa molecular weight cut-off (MWCO) spin filter (optional for deproteinization).[13]
Procedure:
-
Cell Culture and Uptake: Follow steps 1-5 of the radiolabeled assay protocol using unlabeled this compound.
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a standard curve using the L-carnitine standard provided in the kit.[13]
-
Reaction Setup: Add the cell lysate and standards to a 96-well plate. Prepare the reaction mixture containing the carnitine converting enzyme and probe as per the kit's instructions.[13]
-
Incubation: Incubate the plate for the time specified in the kit protocol (usually 30-60 minutes) at 37°C, protected from light.[14]
-
Measurement: Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.[13]
-
Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the L-carnitine concentration in the samples. Normalize the data to protein concentration.
Quantitative Data Summary
| Assay Type | Detection Range (nmol/well) | Sample Type | Reference |
| Fluorometric | 0.2 - 1.0 | Cell/Tissue Lysates, Serum | [13] |
| Colorimetric | 2 - 10 | Cell/Tissue Lysates, Serum | [13] |
Mass Spectrometry (MS)-Based Analysis
Liquid chromatography-mass spectrometry (LC-MS) offers high specificity and sensitivity for the quantification of levocarnitine and its acyl derivatives.[15][16][17]
Experimental Protocol
Materials:
-
Cultured cells.
-
Uptake and wash buffers (as in the radiolabeled assay).
-
Extraction solvent (e.g., acetonitrile for protein precipitation).[18]
-
Internal standard (e.g., deuterated L-carnitine).
-
HPLC system coupled with a mass spectrometer (e.g., ESI-MS).[18]
-
Analytical column (e.g., C18 or HILIC).[19]
Procedure:
-
Cell Culture and Uptake: Follow steps 1-5 of the radiolabeled assay protocol using unlabeled this compound.
-
Sample Preparation:
-
After washing, lyse the cells.
-
Add ice-cold extraction solvent containing the internal standard to precipitate proteins.[18]
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant (e.g., under nitrogen) and reconstitute in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate levocarnitine from other cellular components using an appropriate HPLC method.[18]
-
Detect and quantify levocarnitine and the internal standard using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[18]
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of levocarnitine with the internal standard.
-
Calculate the concentration of levocarnitine in the samples based on the peak area ratio of the analyte to the internal standard.
-
Normalize the data to protein concentration.
-
Quantitative Data Summary
| Technique | Sample Type | Linearity Range | Limit of Detection (LOD) | Reference |
| HPLC-MS/ESI | Human Plasma | 0.4 - 12.8 mg/L | 0.4 mg/L | [18] |
| LC-MS/MS | Breast Cancer Tissue | Not specified | Not specified | [17] |
Conclusion
The choice of method for measuring levocarnitine uptake depends on the specific research question, available equipment, and the desired level of sensitivity and specificity. Radiolabeled assays are a robust and widely used method for direct uptake measurements and kinetic studies. Fluorometric assays provide a convenient and high-throughput alternative, although they may be less specific. Mass spectrometry offers the highest specificity and the ability to simultaneously measure levocarnitine and its metabolites, making it ideal for detailed metabolic studies. By following the detailed protocols and considering the data presented, researchers can effectively quantify levocarnitine uptake in various cellular models.
References
- 1. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Traffic in Cells. Link With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and pathophysiological roles of carnitine/organic cation transporters (OCTNs: SLC22A4, SLC22A5 and Slc22a21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 7. Rethinking the regulation of l-carnitine transport in skeletal muscle cells. Focus on “Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioisotopic Assay of L-carnitine (CN) [protocols.io]
- 11. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-carnitine uptake in differentiating human cultured muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass spectrometry imaging-based metabolomics to visualize the spatially resolved reprogramming of carnitine metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Levocarnitine in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
- 19. CN106841443A - A kind of method for determining Levocarnitine Injection determined content and impurity and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Levocarnitine Chloride Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active L-isomer of carnitine, plays a crucial role in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation. In the research context, Levocarnitine is investigated for its therapeutic potential in a variety of fields, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. Accurate and reproducible experimental outcomes rely on the correct preparation and handling of Levocarnitine solutions. These application notes provide detailed protocols for the preparation of Levocarnitine Chloride solutions and an overview of their stability under various storage conditions.
Data Presentation: Stability of this compound Solutions
The stability of this compound solutions is critical for ensuring the accuracy and reliability of research data. The following tables summarize the stability of these solutions under different storage conditions.
Table 1: Stability of this compound in Aqueous Solution
| Concentration (% w/v) | Solvent System | pH | Storage Temperature | Duration | Stability |
| 1-10% | Water with/without simple syrup | 2.0-2.5 | Not Specified | 90 days | Stable, no microbial growth[1] |
| 0.5–8 mg/mL | 0.9% Sodium Chloride or Lactated Ringer's | Not Specified | 25°C (Room Temperature) | 24 hours | Stable in PVC bags[2] |
| Not Specified | Parenteral Nutrition (PN) solutions | Not Specified | 4°C to 5°C | 30 days | Stable[3] |
| Not Specified | Parenteral Nutrition (PN) solutions | Not Specified | Room Temperature | 24 hours | Stable[3] |
Table 2: Recommended Storage Conditions for Levocarnitine and its Solutions
| Formulation | Storage Condition | Additional Notes |
| This compound (Solid) | Keep refrigerated (2 to 8 °C)[4][5] | Keep containers tightly closed in a dry, well-ventilated place[4][5]. |
| Prepared Aqueous Solutions | Room Temperature | Stable for up to 24 hours[2][3]. |
| Prepared Aqueous Solutions | Refrigerated (2 to 8 °C) | Recommended for longer-term storage[6]. |
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Aqueous Solution
This protocol describes the preparation of a 10% (w/v) this compound stock solution in water.
Materials:
-
This compound powder
-
Sterile, purified water
-
Sterile glassware (beaker, volumetric flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide for pH adjustment (if necessary)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder. For a 10% solution, this would be 10 g for a final volume of 100 mL.
-
Add the powder to a beaker containing approximately 80% of the final volume of sterile, purified water.
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with water.
-
Measure the pH of the solution. If necessary, adjust the pH to the desired range (e.g., 4.0-6.0) using dilute HCl or NaOH[7].
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Store the solution at the appropriate temperature as indicated in Table 2.
Protocol 2: Stability Testing of this compound Solutions via HPLC
This protocol outlines a general procedure for assessing the stability of a prepared this compound solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared this compound solution
-
HPLC system with a suitable detector (e.g., UV at 244 nm)[8][9]
-
Appropriate HPLC column (e.g., polymer-based amino column for HILIC mode)[10]
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate)[11]
-
Levocarnitine reference standard
-
Vials for HPLC analysis
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a standard solution of Levocarnitine at a known concentration.
-
Dilute the prepared this compound solution to be tested to a concentration within the linear range of the HPLC method.
-
Inject both the standard and the sample solutions into the HPLC system and record the chromatograms.
-
Determine the initial concentration of Levocarnitine in the test solution.
-
-
Storage:
-
Store aliquots of the test solution under the desired storage conditions (e.g., different temperatures, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 7, 14, 30, 60, 90 days), retrieve an aliquot of the stored solution.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
-
Calculate the concentration of Levocarnitine at each time point.
-
Determine the percentage of Levocarnitine remaining relative to the initial concentration.
-
A common stability threshold is retaining at least 90% of the initial concentration.
-
Visualizations
Experimental Workflow for Solution Preparation and Stability Testing
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Signaling Pathways Involving Levocarnitine
Levocarnitine has been shown to modulate several key signaling pathways in different cellular contexts.
Wnt/β-catenin and PKA Signaling in Neurogenesis
Research suggests that Levocarnitine can promote neurogenesis from mesenchymal stem cells by activating the Wnt/β-catenin and Protein Kinase A (PKA) signaling pathways[12][13].
Caption: Levocarnitine's role in promoting neurogenesis via PKA and Wnt/β-catenin pathways.
Bax/Bcl-2 Apoptotic Signaling Pathway in Myocardial Infarction
In the context of myocardial infarction, Levocarnitine has been demonstrated to exert cardioprotective effects by inhibiting the Bax/Bcl-2 apoptotic signaling pathway[14][15].
References
- 1. [Optimum preparation of this compound solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.ie [fishersci.ie]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Levocarnitine Oral Solution [drugfuture.com]
- 8. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 9. scirp.org [scirp.org]
- 10. shodex.com [shodex.com]
- 11. CN106841443A - A kind of method for determining Levocarnitine Injection determined content and impurity and application thereof - Google Patents [patents.google.com]
- 12. L-carnitine contributes to enhancement of neurogenesis from mesenchymal stem cells through Wnt/β-catenin and PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-carnitine contributes to enhancement of neurogenesis from mesenchymal stem cells through Wnt/β-catenin and PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-Carnitine Alleviates the Myocardial Infarction and Left Ventricular Remodeling through Bax/Bcl-2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levocarnitine Chloride Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active L-isomer of carnitine, plays a crucial role in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation. In the research context, Levocarnitine is investigated for its therapeutic potential in a variety of fields, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. Accurate and reproducible experimental outcomes rely on the correct preparation and handling of Levocarnitine solutions. These application notes provide detailed protocols for the preparation of Levocarnitine Chloride solutions and an overview of their stability under various storage conditions.
Data Presentation: Stability of this compound Solutions
The stability of this compound solutions is critical for ensuring the accuracy and reliability of research data. The following tables summarize the stability of these solutions under different storage conditions.
Table 1: Stability of this compound in Aqueous Solution
| Concentration (% w/v) | Solvent System | pH | Storage Temperature | Duration | Stability |
| 1-10% | Water with/without simple syrup | 2.0-2.5 | Not Specified | 90 days | Stable, no microbial growth[1] |
| 0.5–8 mg/mL | 0.9% Sodium Chloride or Lactated Ringer's | Not Specified | 25°C (Room Temperature) | 24 hours | Stable in PVC bags[2] |
| Not Specified | Parenteral Nutrition (PN) solutions | Not Specified | 4°C to 5°C | 30 days | Stable[3] |
| Not Specified | Parenteral Nutrition (PN) solutions | Not Specified | Room Temperature | 24 hours | Stable[3] |
Table 2: Recommended Storage Conditions for Levocarnitine and its Solutions
| Formulation | Storage Condition | Additional Notes |
| This compound (Solid) | Keep refrigerated (2 to 8 °C)[4][5] | Keep containers tightly closed in a dry, well-ventilated place[4][5]. |
| Prepared Aqueous Solutions | Room Temperature | Stable for up to 24 hours[2][3]. |
| Prepared Aqueous Solutions | Refrigerated (2 to 8 °C) | Recommended for longer-term storage[6]. |
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Aqueous Solution
This protocol describes the preparation of a 10% (w/v) this compound stock solution in water.
Materials:
-
This compound powder
-
Sterile, purified water
-
Sterile glassware (beaker, volumetric flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide for pH adjustment (if necessary)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder. For a 10% solution, this would be 10 g for a final volume of 100 mL.
-
Add the powder to a beaker containing approximately 80% of the final volume of sterile, purified water.
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with water.
-
Measure the pH of the solution. If necessary, adjust the pH to the desired range (e.g., 4.0-6.0) using dilute HCl or NaOH[7].
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Store the solution at the appropriate temperature as indicated in Table 2.
Protocol 2: Stability Testing of this compound Solutions via HPLC
This protocol outlines a general procedure for assessing the stability of a prepared this compound solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared this compound solution
-
HPLC system with a suitable detector (e.g., UV at 244 nm)[8][9]
-
Appropriate HPLC column (e.g., polymer-based amino column for HILIC mode)[10]
-
Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer like ammonium acetate)[11]
-
Levocarnitine reference standard
-
Vials for HPLC analysis
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a standard solution of Levocarnitine at a known concentration.
-
Dilute the prepared this compound solution to be tested to a concentration within the linear range of the HPLC method.
-
Inject both the standard and the sample solutions into the HPLC system and record the chromatograms.
-
Determine the initial concentration of Levocarnitine in the test solution.
-
-
Storage:
-
Store aliquots of the test solution under the desired storage conditions (e.g., different temperatures, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 7, 14, 30, 60, 90 days), retrieve an aliquot of the stored solution.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
-
Calculate the concentration of Levocarnitine at each time point.
-
Determine the percentage of Levocarnitine remaining relative to the initial concentration.
-
A common stability threshold is retaining at least 90% of the initial concentration.
-
Visualizations
Experimental Workflow for Solution Preparation and Stability Testing
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Signaling Pathways Involving Levocarnitine
Levocarnitine has been shown to modulate several key signaling pathways in different cellular contexts.
Wnt/β-catenin and PKA Signaling in Neurogenesis
Research suggests that Levocarnitine can promote neurogenesis from mesenchymal stem cells by activating the Wnt/β-catenin and Protein Kinase A (PKA) signaling pathways[12][13].
Caption: Levocarnitine's role in promoting neurogenesis via PKA and Wnt/β-catenin pathways.
Bax/Bcl-2 Apoptotic Signaling Pathway in Myocardial Infarction
In the context of myocardial infarction, Levocarnitine has been demonstrated to exert cardioprotective effects by inhibiting the Bax/Bcl-2 apoptotic signaling pathway[14][15].
References
- 1. [Optimum preparation of this compound solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.ie [fishersci.ie]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Levocarnitine Oral Solution [drugfuture.com]
- 8. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 9. scirp.org [scirp.org]
- 10. shodex.com [shodex.com]
- 11. CN106841443A - A kind of method for determining Levocarnitine Injection determined content and impurity and application thereof - Google Patents [patents.google.com]
- 12. L-carnitine contributes to enhancement of neurogenesis from mesenchymal stem cells through Wnt/β-catenin and PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-carnitine contributes to enhancement of neurogenesis from mesenchymal stem cells through Wnt/β-catenin and PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-Carnitine Alleviates the Myocardial Infarction and Left Ventricular Remodeling through Bax/Bcl-2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Levocarnitine Chloride in Studying Mitochondrial Dysfunction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[1] This dysfunction is often characterized by impaired energy production, increased oxidative stress, and altered cellular metabolism.[1][2] Levocarnitine, a naturally occurring amino acid derivative, is essential for mitochondrial energy metabolism.[3] Its primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a crucial process for ATP production.[4][5] Levocarnitine Chloride, the supplemental form, serves as a vital tool for researchers studying mitochondrial health, allowing for the investigation of metabolic pathways and the development of therapeutic strategies aimed at mitigating mitochondrial impairment.[1][6]
Mechanism of Action: Levocarnitine and the Carnitine Shuttle
Levocarnitine's central role in mitochondrial function is executed via the "carnitine shuttle." This process is critical for transporting long-chain fatty acids from the cytosol into the mitochondrial matrix, where they are oxidized to produce energy.[7][8]
The shuttle operates in three main steps:
-
Activation and Esterification : Long-chain fatty acids in the cytosol are first activated to fatty acyl-CoA. The enzyme Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to Levocarnitine, forming acylcarnitine.[6][8]
-
Translocation : The newly formed acylcarnitine is transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT).[8]
-
Conversion and β-Oxidation : Once inside the matrix, Carnitine Palmitoyltransferase II (CPT II) converts acylcarnitine back into fatty acyl-CoA and free Levocarnitine.[6] The fatty acyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production through oxidative phosphorylation.[6]
Beyond fatty acid transport, Levocarnitine also helps maintain a healthy balance of the acetyl-CoA/CoA ratio within the mitochondria and facilitates the removal of toxic acyl groups, preventing their accumulation.[1][2][8]
Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.
Applications in Mitochondrial Dysfunction Research
This compound is utilized in various experimental models to probe and counteract mitochondrial dysfunction. Its key applications include:
-
Restoring Energy Metabolism : By providing the necessary substrate for fatty acid oxidation, Levocarnitine can help restore ATP levels in cells with compromised mitochondrial function.[4][9]
-
Reducing Oxidative Stress : Levocarnitine has demonstrated antioxidant properties, enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase, and reducing the production of reactive oxygen species (ROS).[6][10][11][12]
-
Protecting Mitochondrial Integrity : Studies show Levocarnitine can preserve the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health, and prevent the opening of the mitochondrial permeability transition pore.[9][13][14]
-
Modeling Carnitine Deficiency : It is used to treat primary and secondary carnitine deficiencies, providing a direct way to study the downstream effects of impaired fatty acid metabolism on cellular health.[3][4]
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from various in vitro and in vivo studies investigating the effects of Levocarnitine.
Table 1: Summary of In Vitro Studies Using this compound
| Cell Type | Model of Dysfunction | Levocarnitine Concentration | Key Findings | Reference(s) |
| H9c2 Rat Cardiomyocytes | H₂O₂-induced oxidative stress | 50, 100, 200 µM | Attenuated loss of mitochondrial membrane potential, preserved ATP levels, and reduced ROS. | [9] |
| Human Neuronal Cells | N/A (basal function) | 100 nM - 100 µM | Significantly increased mitochondrial function compared to unexposed cells. | [15] |
| Human Osteoblast-like Cells | H₂O₂-induced oxidative stress | 5 mM | Increased mitochondrial activity and decreased ROS production. | [11] |
| Renal Tubular Cells | Perfluorooctanesulfonate (PFOS) | 10 mM | Restored mitochondrial function, sustained ATP synthesis, and reduced ROS production. | [12] |
| Human Hepatocytes (HL7702) | H₂O₂-induced oxidative stress | 0.1 - 3 mM | Protected against cytotoxicity, scavenged ROS, and promoted antioxidant enzyme activity. | [16] |
Table 2: Summary of In Vivo Studies Using this compound
| Animal Model | Model of Dysfunction | Levocarnitine Dosage | Key Findings | Reference(s) |
| Aged Rats | Natural aging process | Supplemented for 14 and 21 days | Improved antioxidant status and decreased lipid peroxidation in skeletal muscle mitochondria. | [10] |
| Sprague-Dawley Rats | 3-nitropropionic acid (3-NPA) | 100 mg/kg | Protected against neurotoxicity and significantly reduced neuronal degeneration. | [17] |
| Mice | Colistin-induced nephrotoxicity | 30 mg/kg | Prevented mitochondrial permeability transition and reduced the risk of acute kidney injury. | [13] |
Experimental Protocols
Here are detailed protocols for key experiments used to assess mitochondrial function in the context of this compound treatment.
Caption: A typical experimental workflow for in vitro studies of Levocarnitine.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. Dyes like JC-1 or Rhodamine 123 are used to measure it. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains a monomer and fluoresces green. Rhodamine 123 accumulates in mitochondria based on the membrane potential; a decrease in fluorescence indicates depolarization.[9][13]
Materials:
-
Cultured cells (e.g., H9c2 cardiomyocytes)
-
96-well clear-bottom black plates
-
This compound solution
-
Agent to induce dysfunction (e.g., H₂O₂, Colistin)
-
JC-1 Staining Kit or Rhodamine 123
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 50-200 µM).[9] Incubate for a specified period (e.g., 1 hour).[9] A vehicle control group should be included.
-
Induction of Dysfunction: Add the inducing agent (e.g., H₂O₂) to the wells (except for the negative control) and incubate for the required time to induce mitochondrial damage.
-
Staining:
-
Washing: Remove the staining solution and wash the cells gently with PBS two or three times.
-
Measurement: Add PBS to each well and measure the fluorescence. For JC-1, read fluorescence at ~590 nm (red aggregates) and ~525 nm (green monomers). For Rhodamine 123, use an excitation/emission of ~488/527 nm.[13][19]
-
Analysis: Calculate the ratio of red to green fluorescence for JC-1. A decrease in this ratio indicates mitochondrial depolarization. For Rhodamine 123, a decrease in fluorescence intensity indicates a loss of ΔΨm.
Protocol 2: Measurement of Intracellular ATP Levels
Principle: Cellular ATP concentration is a direct measure of energy metabolism. Luciferase-based assays are commonly used, where the light produced in a reaction catalyzed by luciferase is directly proportional to the ATP concentration. Instruments like the Seahorse XF Analyzer can also provide real-time measurements of ATP production rates from both mitochondria and glycolysis.[12][20]
Materials:
-
Treated cells from the experimental workflow
-
ATP Bioluminescence Assay Kit (containing luciferase/luciferin reagent)
-
Opaque 96-well plates
-
Luminometer or microplate reader with luminescence capability
Procedure:
-
Cell Preparation: Following treatment and induction of dysfunction as described in the general workflow, prepare cells for lysis.
-
Lysis: Add the ATP-releasing or lysis buffer provided in the kit to each well. This disrupts the cell membrane to release intracellular ATP.
-
Reagent Addition: Add the luciferase/luciferin substrate solution to each well.
-
Incubation: Incubate the plate in the dark for approximately 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Analysis: Create a standard curve using known ATP concentrations. Use this curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to cell number or protein concentration to account for differences in cell density.[18]
Protocol 3: Quantification of Reactive Oxygen Species (ROS)
Principle: Mitochondrial dysfunction often leads to an overproduction of ROS. Cell-permeable fluorescent probes, such as DCFDA (2',7'-dichlorofluorescin diacetate), are used to detect intracellular ROS. DCFDA is non-fluorescent until it is oxidized by ROS within the cell, after which it emits a green fluorescence.
Materials:
-
Treated cells from the experimental workflow
-
DCFDA or other ROS-sensitive dye (e.g., MitoSOX for mitochondrial superoxide)
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with Levocarnitine and the inducing agent as previously described.
-
Dye Loading: Remove the culture medium and wash the cells with warm PBS or HBSS.
-
Incubation: Add the ROS-sensitive dye (e.g., 10 µM DCFDA) to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
Washing: Discard the dye solution and wash the cells gently with PBS to remove any excess probe.
-
Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm for DCFDA).
-
Analysis: Compare the fluorescence intensity of the treated groups to the control groups. An increase in fluorescence indicates higher levels of intracellular ROS. Levocarnitine's protective effect would be demonstrated by a reduction in fluorescence in the co-treated group compared to the group with the damaging agent alone.[9][16]
Protocol 4: Analysis of Levocarnitine and Acylcarnitines by LC-MS/MS
Principle: To understand the metabolic impact of Levocarnitine supplementation, it is crucial to measure the levels of free carnitine and its various acylated forms (acylcarnitines) in biological samples (plasma, tissues, or cells). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[21]
Materials:
-
Biological samples (plasma, cell lysates, tissue homogenates)
-
Internal standards (isotopically labeled carnitine and acylcarnitines)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with an appropriate column (e.g., HILIC)
Procedure:
-
Sample Preparation:
-
To a small volume of sample (e.g., 10 µL of plasma or cell lysate), add the internal standard solution.[22]
-
Precipitate proteins by adding a cold solvent like acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new vial for analysis.
-
-
Chromatographic Separation: Inject the prepared sample into the LC system. Use a suitable column and mobile phase gradient to separate free carnitine from the various acylcarnitine species based on their polarity and chain length.
-
Mass Spectrometry Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive mode.
-
Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) to specifically detect and quantify each carnitine species and its corresponding internal standard.
-
-
Data Analysis:
Conclusion
This compound is an indispensable tool in the study of mitochondrial dysfunction. Its well-defined role in fatty acid metabolism allows researchers to investigate fundamental bioenergetic pathways and explore its protective effects against mitochondrial insults.[1][6] The protocols outlined here provide a robust framework for assessing key parameters of mitochondrial health—including membrane potential, ATP production, and oxidative stress—enabling a deeper understanding of cellular metabolism and the therapeutic potential of modulating mitochondrial function.
References
- 1. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 9. Levocarnitine Protects H9c2 Rat Cardiomyocytes from H2O2-induced Mitochondrial Dysfunction and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of levocarnitine on mitochondrial antioxidant systems and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Carnitine Reduces Oxidative Stress and Promotes Cells Differentiation and Bone Matrix Proteins Expression in Human Osteoblast-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Carnitine reduces reactive oxygen species/endoplasmic reticulum stress and maintains mitochondrial function during autophagy-mediated cell apoptosis in perfluorooctanesulfonate-treated renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-carnitine co-administration prevents colistin-induced mitochondrial permeability transition and reduces the risk of acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-carnitine exposure and mitochondrial function in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-carnitine and neuroprotection in the animal model of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of L-carnitine and acylcarnitines in body fluids and tissues in children and in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Current Methods for Determination of L-Carnitine and Acylcarnitines | Semantic Scholar [semanticscholar.org]
Application Note: The Use of Levocarnitine Chloride in Studying Mitochondrial Dysfunction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[1] This dysfunction is often characterized by impaired energy production, increased oxidative stress, and altered cellular metabolism.[1][2] Levocarnitine, a naturally occurring amino acid derivative, is essential for mitochondrial energy metabolism.[3] Its primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a crucial process for ATP production.[4][5] Levocarnitine Chloride, the supplemental form, serves as a vital tool for researchers studying mitochondrial health, allowing for the investigation of metabolic pathways and the development of therapeutic strategies aimed at mitigating mitochondrial impairment.[1][6]
Mechanism of Action: Levocarnitine and the Carnitine Shuttle
Levocarnitine's central role in mitochondrial function is executed via the "carnitine shuttle." This process is critical for transporting long-chain fatty acids from the cytosol into the mitochondrial matrix, where they are oxidized to produce energy.[7][8]
The shuttle operates in three main steps:
-
Activation and Esterification : Long-chain fatty acids in the cytosol are first activated to fatty acyl-CoA. The enzyme Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to Levocarnitine, forming acylcarnitine.[6][8]
-
Translocation : The newly formed acylcarnitine is transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT).[8]
-
Conversion and β-Oxidation : Once inside the matrix, Carnitine Palmitoyltransferase II (CPT II) converts acylcarnitine back into fatty acyl-CoA and free Levocarnitine.[6] The fatty acyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production through oxidative phosphorylation.[6]
Beyond fatty acid transport, Levocarnitine also helps maintain a healthy balance of the acetyl-CoA/CoA ratio within the mitochondria and facilitates the removal of toxic acyl groups, preventing their accumulation.[1][2][8]
Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.
Applications in Mitochondrial Dysfunction Research
This compound is utilized in various experimental models to probe and counteract mitochondrial dysfunction. Its key applications include:
-
Restoring Energy Metabolism : By providing the necessary substrate for fatty acid oxidation, Levocarnitine can help restore ATP levels in cells with compromised mitochondrial function.[4][9]
-
Reducing Oxidative Stress : Levocarnitine has demonstrated antioxidant properties, enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase, and reducing the production of reactive oxygen species (ROS).[6][10][11][12]
-
Protecting Mitochondrial Integrity : Studies show Levocarnitine can preserve the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health, and prevent the opening of the mitochondrial permeability transition pore.[9][13][14]
-
Modeling Carnitine Deficiency : It is used to treat primary and secondary carnitine deficiencies, providing a direct way to study the downstream effects of impaired fatty acid metabolism on cellular health.[3][4]
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from various in vitro and in vivo studies investigating the effects of Levocarnitine.
Table 1: Summary of In Vitro Studies Using this compound
| Cell Type | Model of Dysfunction | Levocarnitine Concentration | Key Findings | Reference(s) |
| H9c2 Rat Cardiomyocytes | H₂O₂-induced oxidative stress | 50, 100, 200 µM | Attenuated loss of mitochondrial membrane potential, preserved ATP levels, and reduced ROS. | [9] |
| Human Neuronal Cells | N/A (basal function) | 100 nM - 100 µM | Significantly increased mitochondrial function compared to unexposed cells. | [15] |
| Human Osteoblast-like Cells | H₂O₂-induced oxidative stress | 5 mM | Increased mitochondrial activity and decreased ROS production. | [11] |
| Renal Tubular Cells | Perfluorooctanesulfonate (PFOS) | 10 mM | Restored mitochondrial function, sustained ATP synthesis, and reduced ROS production. | [12] |
| Human Hepatocytes (HL7702) | H₂O₂-induced oxidative stress | 0.1 - 3 mM | Protected against cytotoxicity, scavenged ROS, and promoted antioxidant enzyme activity. | [16] |
Table 2: Summary of In Vivo Studies Using this compound
| Animal Model | Model of Dysfunction | Levocarnitine Dosage | Key Findings | Reference(s) |
| Aged Rats | Natural aging process | Supplemented for 14 and 21 days | Improved antioxidant status and decreased lipid peroxidation in skeletal muscle mitochondria. | [10] |
| Sprague-Dawley Rats | 3-nitropropionic acid (3-NPA) | 100 mg/kg | Protected against neurotoxicity and significantly reduced neuronal degeneration. | [17] |
| Mice | Colistin-induced nephrotoxicity | 30 mg/kg | Prevented mitochondrial permeability transition and reduced the risk of acute kidney injury. | [13] |
Experimental Protocols
Here are detailed protocols for key experiments used to assess mitochondrial function in the context of this compound treatment.
Caption: A typical experimental workflow for in vitro studies of Levocarnitine.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. Dyes like JC-1 or Rhodamine 123 are used to measure it. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains a monomer and fluoresces green. Rhodamine 123 accumulates in mitochondria based on the membrane potential; a decrease in fluorescence indicates depolarization.[9][13]
Materials:
-
Cultured cells (e.g., H9c2 cardiomyocytes)
-
96-well clear-bottom black plates
-
This compound solution
-
Agent to induce dysfunction (e.g., H₂O₂, Colistin)
-
JC-1 Staining Kit or Rhodamine 123
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 50-200 µM).[9] Incubate for a specified period (e.g., 1 hour).[9] A vehicle control group should be included.
-
Induction of Dysfunction: Add the inducing agent (e.g., H₂O₂) to the wells (except for the negative control) and incubate for the required time to induce mitochondrial damage.
-
Staining:
-
Washing: Remove the staining solution and wash the cells gently with PBS two or three times.
-
Measurement: Add PBS to each well and measure the fluorescence. For JC-1, read fluorescence at ~590 nm (red aggregates) and ~525 nm (green monomers). For Rhodamine 123, use an excitation/emission of ~488/527 nm.[13][19]
-
Analysis: Calculate the ratio of red to green fluorescence for JC-1. A decrease in this ratio indicates mitochondrial depolarization. For Rhodamine 123, a decrease in fluorescence intensity indicates a loss of ΔΨm.
Protocol 2: Measurement of Intracellular ATP Levels
Principle: Cellular ATP concentration is a direct measure of energy metabolism. Luciferase-based assays are commonly used, where the light produced in a reaction catalyzed by luciferase is directly proportional to the ATP concentration. Instruments like the Seahorse XF Analyzer can also provide real-time measurements of ATP production rates from both mitochondria and glycolysis.[12][20]
Materials:
-
Treated cells from the experimental workflow
-
ATP Bioluminescence Assay Kit (containing luciferase/luciferin reagent)
-
Opaque 96-well plates
-
Luminometer or microplate reader with luminescence capability
Procedure:
-
Cell Preparation: Following treatment and induction of dysfunction as described in the general workflow, prepare cells for lysis.
-
Lysis: Add the ATP-releasing or lysis buffer provided in the kit to each well. This disrupts the cell membrane to release intracellular ATP.
-
Reagent Addition: Add the luciferase/luciferin substrate solution to each well.
-
Incubation: Incubate the plate in the dark for approximately 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Analysis: Create a standard curve using known ATP concentrations. Use this curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to cell number or protein concentration to account for differences in cell density.[18]
Protocol 3: Quantification of Reactive Oxygen Species (ROS)
Principle: Mitochondrial dysfunction often leads to an overproduction of ROS. Cell-permeable fluorescent probes, such as DCFDA (2',7'-dichlorofluorescin diacetate), are used to detect intracellular ROS. DCFDA is non-fluorescent until it is oxidized by ROS within the cell, after which it emits a green fluorescence.
Materials:
-
Treated cells from the experimental workflow
-
DCFDA or other ROS-sensitive dye (e.g., MitoSOX for mitochondrial superoxide)
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with Levocarnitine and the inducing agent as previously described.
-
Dye Loading: Remove the culture medium and wash the cells with warm PBS or HBSS.
-
Incubation: Add the ROS-sensitive dye (e.g., 10 µM DCFDA) to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
Washing: Discard the dye solution and wash the cells gently with PBS to remove any excess probe.
-
Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm for DCFDA).
-
Analysis: Compare the fluorescence intensity of the treated groups to the control groups. An increase in fluorescence indicates higher levels of intracellular ROS. Levocarnitine's protective effect would be demonstrated by a reduction in fluorescence in the co-treated group compared to the group with the damaging agent alone.[9][16]
Protocol 4: Analysis of Levocarnitine and Acylcarnitines by LC-MS/MS
Principle: To understand the metabolic impact of Levocarnitine supplementation, it is crucial to measure the levels of free carnitine and its various acylated forms (acylcarnitines) in biological samples (plasma, tissues, or cells). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[21]
Materials:
-
Biological samples (plasma, cell lysates, tissue homogenates)
-
Internal standards (isotopically labeled carnitine and acylcarnitines)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with an appropriate column (e.g., HILIC)
Procedure:
-
Sample Preparation:
-
To a small volume of sample (e.g., 10 µL of plasma or cell lysate), add the internal standard solution.[22]
-
Precipitate proteins by adding a cold solvent like acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new vial for analysis.
-
-
Chromatographic Separation: Inject the prepared sample into the LC system. Use a suitable column and mobile phase gradient to separate free carnitine from the various acylcarnitine species based on their polarity and chain length.
-
Mass Spectrometry Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive mode.
-
Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) to specifically detect and quantify each carnitine species and its corresponding internal standard.
-
-
Data Analysis:
Conclusion
This compound is an indispensable tool in the study of mitochondrial dysfunction. Its well-defined role in fatty acid metabolism allows researchers to investigate fundamental bioenergetic pathways and explore its protective effects against mitochondrial insults.[1][6] The protocols outlined here provide a robust framework for assessing key parameters of mitochondrial health—including membrane potential, ATP production, and oxidative stress—enabling a deeper understanding of cellular metabolism and the therapeutic potential of modulating mitochondrial function.
References
- 1. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 9. Levocarnitine Protects H9c2 Rat Cardiomyocytes from H2O2-induced Mitochondrial Dysfunction and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of levocarnitine on mitochondrial antioxidant systems and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Carnitine Reduces Oxidative Stress and Promotes Cells Differentiation and Bone Matrix Proteins Expression in Human Osteoblast-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Carnitine reduces reactive oxygen species/endoplasmic reticulum stress and maintains mitochondrial function during autophagy-mediated cell apoptosis in perfluorooctanesulfonate-treated renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-carnitine co-administration prevents colistin-induced mitochondrial permeability transition and reduces the risk of acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-carnitine exposure and mitochondrial function in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-carnitine and neuroprotection in the animal model of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of L-carnitine and acylcarnitines in body fluids and tissues in children and in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Current Methods for Determination of L-Carnitine and Acylcarnitines | Semantic Scholar [semanticscholar.org]
Levocarnitine Chloride: A Therapeutic Agent in Animal Models of Disease - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active form of carnitine, is an essential endogenous compound crucial for fatty acid metabolism and energy production.[1] It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a vital process for cellular energy supply.[1] Beyond its metabolic role, Levocarnitine exhibits significant cytoprotective properties, including antioxidant and anti-inflammatory effects. These characteristics have prompted extensive research into its therapeutic potential in various disease states. This document provides a comprehensive overview of the application of Levocarnitine Chloride in preclinical animal models of diabetic nephropathy, myocardial ischemia-reperfusion injury, and neurodegenerative diseases, offering detailed experimental protocols and summarizing key quantitative findings.
I. Levocarnitine in Diabetic Nephropathy
Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. Studies in animal models, particularly streptozotocin (B1681764) (STZ)-induced diabetic rats, have demonstrated the renoprotective effects of Levocarnitine.[2][3]
Quantitative Data Summary
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| Sprague Dawley Rats (STZ-induced) | 50 or 200 mg/kg/day (intravenously) | 12 weeks | Significantly decreased glomerulosclerosis, preserved podocyte numbers, reduced macrophage infiltration, and improved urinary protein excretion and renal dysfunction. | [3] |
| Sprague Dawley Rats (STZ-induced) | 200 mg/kg/day (oral) | Not specified | Rebalanced the TGF-β1/SMAD pathway, leading to inhibition of renal fibrosis. | [2] |
| Wistar Rats (STZ-induced) | 50 mg/kg/day (intraperitoneal) | 5 days | Improved renal function and hemodynamics with recovery of redox imbalance in a model of contrast-induced nephropathy in diabetic rats. | [4] |
| Wistar Rats (STZ-induced) | 500 mg/kg | Not specified | Exerted an anti-oxidative effect by preventing the increase in pancreatic TBARS and GPx activity. | [5] |
Experimental Protocols
1. Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)
-
Materials: Streptozotocin (STZ), citrate (B86180) buffer (0.1 M, pH 4.5), saline solution.
-
Procedure:
-
Fast male Sprague Dawley or Wistar rats (200-250 g) overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer at a concentration of 65 mg/mL.
-
Administer a single intraperitoneal injection of STZ at a dose of 65 mg/kg body weight.[3][4]
-
Administer 5% glucose solution to the rats for the next 24 hours to prevent initial drug-induced hypoglycemic shock.
-
Monitor blood glucose levels 72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
Maintain the diabetic rats for 8-12 weeks to allow for the development of diabetic nephropathy, characterized by proteinuria and glomerular lesions.
-
2. Assessment of Renal Function
-
Serum Creatinine (B1669602) and Blood Urea Nitrogen (BUN):
-
Collect blood samples from the retro-orbital plexus or tail vein.
-
Separate serum by centrifugation.
-
Measure creatinine and BUN levels using commercially available kits following the manufacturer's instructions.
-
-
Urinary Protein Excretion:
-
House rats in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Determine the protein concentration in the urine using a standard method like the Bradford or Lowry assay.
-
3. Western Blot Analysis of TGF-β1 and Smad Proteins
-
Procedure:
-
Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against TGF-β1, Smad2/3, and phospho-Smad2/3.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.
-
Signaling Pathway
II. Levocarnitine in Myocardial Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a major contributor to the morbidity and mortality associated with coronary artery disease. Levocarnitine has been shown to protect the heart against I/R injury in animal models.[1][6]
Quantitative Data Summary
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley Rats | 150 mg/kg/day (intraperitoneal) | 1 month before I/R | Significantly reduced MDA, CK, and LDH levels; increased SOD expression; activated the Nrf2/HO-1 signaling pathway. | [6] |
| Rats | Pretreatment | 30 min ligation, 24 h reperfusion | Reduced elevated Bax expression, increased Bcl-2 expression, and reduced myocardial fibrosis. | [1] |
Experimental Protocols
1. Induction of Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
-
Materials: Anesthesia (e.g., isoflurane), ventilator, surgical instruments, 6-0 silk suture.
-
Procedure:
-
Anesthetize a male Sprague-Dawley rat and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Induce ischemia for a period of 30-45 minutes, confirmed by the appearance of a pale color in the myocardial tissue.
-
Release the ligature to allow for reperfusion for a period of 2 to 24 hours.[1]
-
2. Assessment of Myocardial Injury
-
Serum Cardiac Enzymes: Measure the levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH) in the serum using commercially available kits.
-
Infarct Size Measurement:
-
Excise the heart and slice it into transverse sections.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted area will remain pale.
-
Quantify the infarct size as a percentage of the total left ventricular area.
-
3. RT-PCR for Nrf2 and HO-1 Expression
-
Procedure:
-
Isolate total RNA from heart tissue using a TRIzol-based method.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Signaling Pathway
III. Levocarnitine in Neurodegenerative Diseases
Levocarnitine has shown promise as a neuroprotective agent in animal models of neurodegenerative disorders, primarily through its ability to mitigate oxidative stress and mitochondrial dysfunction.[7][8][9]
Quantitative Data Summary
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| Swiss Albino Mice (AlCl3-induced) | Not specified | 2 weeks | Significantly lowered MDA, AOPP, GSH, and NO levels in various brain regions; improved spatial learning. | [8] |
| N171-82Q Transgenic Mice (Huntington's) | Not specified (intraperitoneal) | Not specified | Improved survival by 14.9%, ameliorated motor activity, reduced neuronal loss, and decreased the number of neuronal intranuclear aggregates. | [9] |
| Sprague-Dawley Rats (3-NPA-induced) | 100 mg/kg (pretreatment) | Single dose | Reduced mortality and significantly reduced neuronal degeneration. | [7] |
Experimental Protocols
1. Induction of Neurodegeneration in Mice using Aluminum Chloride (AlCl3)
-
Materials: Aluminum Chloride (AlCl3), saline solution.
-
Procedure:
-
Administer AlCl3 (50 mg/kg body weight) orally or intraperitoneally to male Swiss albino mice daily for 2-4 weeks.[8]
-
A control group should receive an equivalent volume of saline.
-
2. Assessment of Oxidative Stress in Brain Tissue
-
Procedure:
-
Euthanize the mice and dissect different brain regions (e.g., hippocampus, cortex, cerebellum).
-
Homogenize the brain tissue in appropriate buffers.
-
Measure the levels of malondialdehyde (MDA), reduced glutathione (B108866) (GSH), and nitric oxide (NO) using commercially available assay kits.
-
3. Behavioral Testing for Cognitive Function
-
Morris Water Maze:
-
Train mice to find a hidden platform in a circular pool of water.
-
Record the escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed).
-
-
Y-maze:
-
Allow mice to freely explore a Y-shaped maze.
-
Record the sequence of arm entries to assess spontaneous alternation behavior, a measure of spatial working memory.
-
Experimental Workflow
IV. Levocarnitine and Mitochondrial β-Oxidation
A primary mechanism of Levocarnitine's therapeutic action is its role in mitochondrial fatty acid β-oxidation. In conditions like non-alcoholic fatty liver disease (NAFLD), enhancing β-oxidation can alleviate lipid accumulation and cellular stress.
Experimental Protocol
Mitochondrial β-Oxidation Assay in Liver Tissue
-
Materials: Radiolabeled fatty acid (e.g., [1-14C]palmitate), liver tissue homogenate, scintillation counter.
-
Procedure:
-
Isolate mitochondria from fresh liver tissue by differential centrifugation.
-
Incubate the isolated mitochondria with a reaction mixture containing [1-14C]palmitate.
-
Measure the production of 14CO2 or acid-soluble metabolites as an indicator of β-oxidation activity using a scintillation counter.
-
Logical Relationship
Conclusion
This compound has demonstrated significant therapeutic potential in a range of animal models of disease. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as TGF-β1/Smad and Nrf2/HO-1, and the enhancement of mitochondrial function. The protocols and data presented here provide a valuable resource for researchers and drug development professionals investigating the therapeutic applications of Levocarnitine and similar compounds. Further research is warranted to translate these promising preclinical findings into effective clinical therapies.
References
- 1. Potential protective effects of L-carnitine against myocardial ischemia/reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study on the influence of L carnitine and/or fenofibrate against streptozotocin induced diabetic nephropathy: role of TGF-β1/Smad Signaling Pathway. [aijpms.journals.ekb.eg]
- 3. e-century.us [e-century.us]
- 4. biorxiv.org [biorxiv.org]
- 5. Effect of L-carnitine on diabetogenic action of streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-carnitine and neuroprotection in the animal model of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levocarnitine Improves AlCl3-Induced Spatial Working Memory Impairment in Swiss albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocarnitine Chloride: A Therapeutic Agent in Animal Models of Disease - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocarnitine, the biologically active form of carnitine, is an essential endogenous compound crucial for fatty acid metabolism and energy production.[1] It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a vital process for cellular energy supply.[1] Beyond its metabolic role, Levocarnitine exhibits significant cytoprotective properties, including antioxidant and anti-inflammatory effects. These characteristics have prompted extensive research into its therapeutic potential in various disease states. This document provides a comprehensive overview of the application of Levocarnitine Chloride in preclinical animal models of diabetic nephropathy, myocardial ischemia-reperfusion injury, and neurodegenerative diseases, offering detailed experimental protocols and summarizing key quantitative findings.
I. Levocarnitine in Diabetic Nephropathy
Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. Studies in animal models, particularly streptozotocin (STZ)-induced diabetic rats, have demonstrated the renoprotective effects of Levocarnitine.[2][3]
Quantitative Data Summary
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| Sprague Dawley Rats (STZ-induced) | 50 or 200 mg/kg/day (intravenously) | 12 weeks | Significantly decreased glomerulosclerosis, preserved podocyte numbers, reduced macrophage infiltration, and improved urinary protein excretion and renal dysfunction. | [3] |
| Sprague Dawley Rats (STZ-induced) | 200 mg/kg/day (oral) | Not specified | Rebalanced the TGF-β1/SMAD pathway, leading to inhibition of renal fibrosis. | [2] |
| Wistar Rats (STZ-induced) | 50 mg/kg/day (intraperitoneal) | 5 days | Improved renal function and hemodynamics with recovery of redox imbalance in a model of contrast-induced nephropathy in diabetic rats. | [4] |
| Wistar Rats (STZ-induced) | 500 mg/kg | Not specified | Exerted an anti-oxidative effect by preventing the increase in pancreatic TBARS and GPx activity. | [5] |
Experimental Protocols
1. Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)
-
Materials: Streptozotocin (STZ), citrate buffer (0.1 M, pH 4.5), saline solution.
-
Procedure:
-
Fast male Sprague Dawley or Wistar rats (200-250 g) overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer at a concentration of 65 mg/mL.
-
Administer a single intraperitoneal injection of STZ at a dose of 65 mg/kg body weight.[3][4]
-
Administer 5% glucose solution to the rats for the next 24 hours to prevent initial drug-induced hypoglycemic shock.
-
Monitor blood glucose levels 72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
Maintain the diabetic rats for 8-12 weeks to allow for the development of diabetic nephropathy, characterized by proteinuria and glomerular lesions.
-
2. Assessment of Renal Function
-
Serum Creatinine and Blood Urea Nitrogen (BUN):
-
Collect blood samples from the retro-orbital plexus or tail vein.
-
Separate serum by centrifugation.
-
Measure creatinine and BUN levels using commercially available kits following the manufacturer's instructions.
-
-
Urinary Protein Excretion:
-
House rats in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Determine the protein concentration in the urine using a standard method like the Bradford or Lowry assay.
-
3. Western Blot Analysis of TGF-β1 and Smad Proteins
-
Procedure:
-
Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against TGF-β1, Smad2/3, and phospho-Smad2/3.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.
-
Signaling Pathway
II. Levocarnitine in Myocardial Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a major contributor to the morbidity and mortality associated with coronary artery disease. Levocarnitine has been shown to protect the heart against I/R injury in animal models.[1][6]
Quantitative Data Summary
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley Rats | 150 mg/kg/day (intraperitoneal) | 1 month before I/R | Significantly reduced MDA, CK, and LDH levels; increased SOD expression; activated the Nrf2/HO-1 signaling pathway. | [6] |
| Rats | Pretreatment | 30 min ligation, 24 h reperfusion | Reduced elevated Bax expression, increased Bcl-2 expression, and reduced myocardial fibrosis. | [1] |
Experimental Protocols
1. Induction of Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
-
Materials: Anesthesia (e.g., isoflurane), ventilator, surgical instruments, 6-0 silk suture.
-
Procedure:
-
Anesthetize a male Sprague-Dawley rat and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Induce ischemia for a period of 30-45 minutes, confirmed by the appearance of a pale color in the myocardial tissue.
-
Release the ligature to allow for reperfusion for a period of 2 to 24 hours.[1]
-
2. Assessment of Myocardial Injury
-
Serum Cardiac Enzymes: Measure the levels of creatine kinase (CK) and lactate dehydrogenase (LDH) in the serum using commercially available kits.
-
Infarct Size Measurement:
-
Excise the heart and slice it into transverse sections.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted area will remain pale.
-
Quantify the infarct size as a percentage of the total left ventricular area.
-
3. RT-PCR for Nrf2 and HO-1 Expression
-
Procedure:
-
Isolate total RNA from heart tissue using a TRIzol-based method.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Signaling Pathway
III. Levocarnitine in Neurodegenerative Diseases
Levocarnitine has shown promise as a neuroprotective agent in animal models of neurodegenerative disorders, primarily through its ability to mitigate oxidative stress and mitochondrial dysfunction.[7][8][9]
Quantitative Data Summary
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| Swiss Albino Mice (AlCl3-induced) | Not specified | 2 weeks | Significantly lowered MDA, AOPP, GSH, and NO levels in various brain regions; improved spatial learning. | [8] |
| N171-82Q Transgenic Mice (Huntington's) | Not specified (intraperitoneal) | Not specified | Improved survival by 14.9%, ameliorated motor activity, reduced neuronal loss, and decreased the number of neuronal intranuclear aggregates. | [9] |
| Sprague-Dawley Rats (3-NPA-induced) | 100 mg/kg (pretreatment) | Single dose | Reduced mortality and significantly reduced neuronal degeneration. | [7] |
Experimental Protocols
1. Induction of Neurodegeneration in Mice using Aluminum Chloride (AlCl3)
-
Materials: Aluminum Chloride (AlCl3), saline solution.
-
Procedure:
-
Administer AlCl3 (50 mg/kg body weight) orally or intraperitoneally to male Swiss albino mice daily for 2-4 weeks.[8]
-
A control group should receive an equivalent volume of saline.
-
2. Assessment of Oxidative Stress in Brain Tissue
-
Procedure:
-
Euthanize the mice and dissect different brain regions (e.g., hippocampus, cortex, cerebellum).
-
Homogenize the brain tissue in appropriate buffers.
-
Measure the levels of malondialdehyde (MDA), reduced glutathione (GSH), and nitric oxide (NO) using commercially available assay kits.
-
3. Behavioral Testing for Cognitive Function
-
Morris Water Maze:
-
Train mice to find a hidden platform in a circular pool of water.
-
Record the escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed).
-
-
Y-maze:
-
Allow mice to freely explore a Y-shaped maze.
-
Record the sequence of arm entries to assess spontaneous alternation behavior, a measure of spatial working memory.
-
Experimental Workflow
IV. Levocarnitine and Mitochondrial β-Oxidation
A primary mechanism of Levocarnitine's therapeutic action is its role in mitochondrial fatty acid β-oxidation. In conditions like non-alcoholic fatty liver disease (NAFLD), enhancing β-oxidation can alleviate lipid accumulation and cellular stress.
Experimental Protocol
Mitochondrial β-Oxidation Assay in Liver Tissue
-
Materials: Radiolabeled fatty acid (e.g., [1-14C]palmitate), liver tissue homogenate, scintillation counter.
-
Procedure:
-
Isolate mitochondria from fresh liver tissue by differential centrifugation.
-
Incubate the isolated mitochondria with a reaction mixture containing [1-14C]palmitate.
-
Measure the production of 14CO2 or acid-soluble metabolites as an indicator of β-oxidation activity using a scintillation counter.
-
Logical Relationship
Conclusion
This compound has demonstrated significant therapeutic potential in a range of animal models of disease. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as TGF-β1/Smad and Nrf2/HO-1, and the enhancement of mitochondrial function. The protocols and data presented here provide a valuable resource for researchers and drug development professionals investigating the therapeutic applications of Levocarnitine and similar compounds. Further research is warranted to translate these promising preclinical findings into effective clinical therapies.
References
- 1. Potential protective effects of L-carnitine against myocardial ischemia/reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study on the influence of L carnitine and/or fenofibrate against streptozotocin induced diabetic nephropathy: role of TGF-β1/Smad Signaling Pathway. [aijpms.journals.ekb.eg]
- 3. e-century.us [e-century.us]
- 4. biorxiv.org [biorxiv.org]
- 5. Effect of L-carnitine on diabetogenic action of streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-carnitine and neuroprotection in the animal model of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levocarnitine Improves AlCl3-Induced Spatial Working Memory Impairment in Swiss albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of Levocarnitine Chloride in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Levocarnitine Chloride in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound is generally considered to be highly soluble in water. However, the exact solubility can be influenced by factors such as pH, temperature, and the composition of the buffer. Published data indicates a solubility of approximately 5.33 mg/mL in water and around 10 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2.[1] It is important to note that the dissolution rate may vary.
Q2: I'm observing poor solubility or precipitation of this compound in my buffer. What are the potential causes?
Several factors can contribute to poor solubility or precipitation of this compound:
-
pH of the Buffer: The solubility of this compound can be pH-dependent. Extreme pH values may affect the ionization state of the molecule and reduce its solubility.
-
Buffer Composition: Certain ions or additives in your buffer could potentially interact with this compound, leading to the formation of less soluble complexes.
-
Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit in the specific buffer system you are using.
-
Temperature: While heating can aid dissolution, temperature fluctuations can also cause precipitation if the solution becomes supersaturated upon cooling.
-
Purity of this compound: Impurities in the compound could affect its solubility characteristics.
Q3: Are there any recommended buffers for dissolving this compound?
Based on available information, Phosphate Buffered Saline (PBS) and citrate (B86180) buffers are suitable for dissolving this compound. A pharmaceutical formulation for injectable Levocarnitine utilizes a citrate buffer with a pH of 6.2, indicating good compatibility and stability in this system.[2]
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle heating can be used to aid the dissolution of this compound. However, it is crucial to avoid excessive temperatures or prolonged heating, as this could potentially degrade the compound. It is recommended to warm the solution slightly and monitor for dissolution.
Q5: Is sonication a suitable method for dissolving this compound?
Yes, sonication can be an effective method to facilitate the dissolution of this compound, especially if you are observing clumping or slow dissolution. Use a bath sonicator to provide gentle and uniform energy to the solution.
Troubleshooting Guide
Issue: this compound is not dissolving completely in my buffer.
This workflow outlines the steps to troubleshoot poor solubility of this compound.
Caption: Troubleshooting workflow for poor this compound solubility.
Data Summary
| Compound | Buffer/Solvent | pH | Approximate Solubility |
| This compound | Water | - | 5.33 mg/mL |
| L-Carnitine | PBS | 7.2 | ~10 mg/mL[1] |
| Levocarnitine | Citrate Buffer | 6.2 | Soluble (used in formulation)[2] |
Experimental Protocols
Protocol for Dissolving this compound in Phosphate Buffered Saline (PBS)
-
Prepare 1x PBS Buffer:
-
Weigh this compound:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
-
Dissolution:
-
Add the weighed this compound to the prepared PBS buffer.
-
Stir the solution at room temperature using a magnetic stirrer until the powder is completely dissolved. For concentrations approaching the solubility limit, this may take some time.
-
-
Troubleshooting Dissolution:
-
If the compound does not dissolve completely, gently warm the solution to 37°C while stirring.
-
Alternatively, place the solution in a sonicator bath for 5-10 minute intervals until the solid is fully dissolved.
-
-
Final Preparation:
-
Once dissolved, allow the solution to return to room temperature.
-
If necessary, filter the solution through a 0.22 µm filter for sterilization and to remove any potential micro-particulates.
-
Signaling Pathway
Levocarnitine plays a critical role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation. This process is often referred to as the "carnitine shuttle".
Caption: The carnitine shuttle pathway for fatty acid transport and metabolism.
References
Troubleshooting poor solubility of Levocarnitine Chloride in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Levocarnitine Chloride in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound is generally considered to be highly soluble in water. However, the exact solubility can be influenced by factors such as pH, temperature, and the composition of the buffer. Published data indicates a solubility of approximately 5.33 mg/mL in water and around 10 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2.[1] It is important to note that the dissolution rate may vary.
Q2: I'm observing poor solubility or precipitation of this compound in my buffer. What are the potential causes?
Several factors can contribute to poor solubility or precipitation of this compound:
-
pH of the Buffer: The solubility of this compound can be pH-dependent. Extreme pH values may affect the ionization state of the molecule and reduce its solubility.
-
Buffer Composition: Certain ions or additives in your buffer could potentially interact with this compound, leading to the formation of less soluble complexes.
-
Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit in the specific buffer system you are using.
-
Temperature: While heating can aid dissolution, temperature fluctuations can also cause precipitation if the solution becomes supersaturated upon cooling.
-
Purity of this compound: Impurities in the compound could affect its solubility characteristics.
Q3: Are there any recommended buffers for dissolving this compound?
Based on available information, Phosphate Buffered Saline (PBS) and citrate buffers are suitable for dissolving this compound. A pharmaceutical formulation for injectable Levocarnitine utilizes a citrate buffer with a pH of 6.2, indicating good compatibility and stability in this system.[2]
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle heating can be used to aid the dissolution of this compound. However, it is crucial to avoid excessive temperatures or prolonged heating, as this could potentially degrade the compound. It is recommended to warm the solution slightly and monitor for dissolution.
Q5: Is sonication a suitable method for dissolving this compound?
Yes, sonication can be an effective method to facilitate the dissolution of this compound, especially if you are observing clumping or slow dissolution. Use a bath sonicator to provide gentle and uniform energy to the solution.
Troubleshooting Guide
Issue: this compound is not dissolving completely in my buffer.
This workflow outlines the steps to troubleshoot poor solubility of this compound.
Caption: Troubleshooting workflow for poor this compound solubility.
Data Summary
| Compound | Buffer/Solvent | pH | Approximate Solubility |
| This compound | Water | - | 5.33 mg/mL |
| L-Carnitine | PBS | 7.2 | ~10 mg/mL[1] |
| Levocarnitine | Citrate Buffer | 6.2 | Soluble (used in formulation)[2] |
Experimental Protocols
Protocol for Dissolving this compound in Phosphate Buffered Saline (PBS)
-
Prepare 1x PBS Buffer:
-
Weigh this compound:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
-
Dissolution:
-
Add the weighed this compound to the prepared PBS buffer.
-
Stir the solution at room temperature using a magnetic stirrer until the powder is completely dissolved. For concentrations approaching the solubility limit, this may take some time.
-
-
Troubleshooting Dissolution:
-
If the compound does not dissolve completely, gently warm the solution to 37°C while stirring.
-
Alternatively, place the solution in a sonicator bath for 5-10 minute intervals until the solid is fully dissolved.
-
-
Final Preparation:
-
Once dissolved, allow the solution to return to room temperature.
-
If necessary, filter the solution through a 0.22 µm filter for sterilization and to remove any potential micro-particulates.
-
Signaling Pathway
Levocarnitine plays a critical role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation. This process is often referred to as the "carnitine shuttle".
Caption: The carnitine shuttle pathway for fatty acid transport and metabolism.
References
Technical Support Center: Enhancing Levocarnitine Chloride Bioavailability in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies focused on improving the bioavailability of Levocarnitine Chloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in animal models?
The oral bioavailability of this compound is generally low and dose-dependent. In animal models such as rats, as well as in humans, the absorption of pharmacological or supplemental doses of L-carnitine (B1674952) is significantly less efficient than the absorption of smaller amounts found in a normal diet.[1][2][3] For oral doses ranging from 1-6g, the absolute bioavailability is typically between 5% and 18%.[1][2][3] In contrast, dietary L-carnitine can have a bioavailability as high as 75%.[1][2][3]
Q2: Why am I observing low and variable plasma concentrations of Levocarnitine after oral administration in my rat study?
Several factors can contribute to low and variable plasma concentrations of Levocarnitine:
-
Saturable Absorption: The intestinal absorption of L-carnitine is a carrier-mediated process that becomes saturated at high doses.[4] This means that increasing the oral dose does not proportionally increase the amount absorbed.
-
Gut Microbiota Metabolism: A significant portion of unabsorbed L-carnitine is degraded by microorganisms in the large intestine.[5][6] This can lead to the formation of metabolites such as trimethylamine (B31210) (TMA), which is then converted to trimethylamine-N-oxide (TMAO) in the liver.[7][8] High microbial populations can have an antagonistic relationship with carnitine bioavailability.[9][10]
-
Hydrophilicity: Levocarnitine is a highly water-soluble compound, which limits its ability to diffuse freely across the lipid bilayer of the intestinal epithelium.[11][12]
Q3: What alternative administration routes can I consider to bypass the issues with oral bioavailability?
Intravenous (IV) administration is a common method to achieve 100% bioavailability and is often used as a reference in pharmacokinetic studies.[13] Another promising alternative is intradermal delivery. One study in rats demonstrated a 2.8-fold increase in absolute bioavailability using a Functional MicroArray (FMA) intradermal delivery system compared to oral administration.[14][15]
Q4: Are there any formulation strategies that can enhance the oral bioavailability of Levocarnitine?
Yes, several formulation strategies are being explored to improve the oral bioavailability of Levocarnitine:
-
Nanoparticle-based Delivery Systems:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating L-carnitine in SLNs can act as a hydrophobic carrier to improve its diffusion across the intestinal membrane.[12] Studies in laying hens have shown that LC-SLNs were more effective than plain L-carnitine in reducing egg yolk and serum cholesterol, which may be attributed to increased bioavailability.[16]
-
Nanostructured Lipid Carriers (NLCs): These are a newer generation of lipid nanoparticles that can also be used to encapsulate L-carnitine.[11]
-
Nanoemulsions: These lipid-based nanoparticles can efficiently encapsulate L-carnitine and have shown promising results in preclinical studies.[11]
-
-
Permeation Enhancers: Excipients that increase the permeability of the intestinal membrane can be co-administered with Levocarnitine. Acyl carnitines are one class of such enhancers.[7][17]
Q5: What is the primary mechanism of Levocarnitine uptake into cells?
The cellular uptake of L-carnitine is primarily mediated by the organic cation/carnitine transporter 2 (OCTN2), a sodium-ion dependent, high-affinity carnitine transporter.[4][18] This transporter is crucial for moving L-carnitine from the bloodstream into tissues with high energy demands, such as skeletal and cardiac muscle.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or Low Levocarnitine Plasma Levels in Oral Dosing Studies
| Potential Cause | Troubleshooting Steps |
| Saturated Intestinal Transport | 1. Dose Reduction: Consider lowering the administered dose to a range where absorption is more linear. 2. Fractionated Dosing: Administer the total daily dose in several smaller, spaced-out doses instead of a single large bolus. |
| Gut Microbiota Degradation | 1. Antibiotic Co-administration: In terminal studies, consider using broad-spectrum antibiotics to reduce the gut microbial load and assess its impact on Levocarnitine absorption. Note: This is for mechanistic understanding and not a general strategy. 2. Dietary Control: Standardize the diet of the study animals, as diet can influence the composition of the gut microbiota. |
| Formulation Issues | 1. Solubility: Ensure this compound is fully dissolved in the vehicle before administration. 2. Vehicle Effects: The vehicle used for oral gavage can influence absorption. Ensure consistency across all study groups. |
| Improper Gavage Technique | 1. Verify Placement: Ensure the gavage needle is correctly placed in the stomach and not the esophagus or trachea. 2. Volume and Speed: Administer a consistent volume at a controlled speed to avoid regurgitation. |
Issue 2: Difficulties with HPLC Analysis of Levocarnitine in Plasma Samples
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Resolution | 1. Mobile Phase pH: Ensure the pH of the mobile phase is stable and appropriate for Levocarnitine, which is an ionic compound. Small pH changes can significantly shift retention times.[5] 2. Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities. Consider using a guard column.[19] |
| Baseline Noise or Drift | 1. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the system.[19] 2. Temperature Fluctuation: Use a column oven to maintain a stable temperature, as fluctuations can cause baseline drift.[19] 3. Contaminated Detector Cell: Flush the detector flow cell with a strong organic solvent.[19] |
| Low Analyte Recovery | 1. Sample Preparation: Optimize the protein precipitation step. Ensure the correct ratio of precipitating solvent to plasma is used and that centrifugation is adequate. 2. Elution in Solid Phase Extraction (SPE): If using SPE, ensure the elution solvent is strong enough to fully recover the Levocarnitine from the cartridge.[5] |
Quantitative Data Summary
Table 1: Bioavailability of Levocarnitine with Different Administration Routes and Formulations
| Formulation/Route | Animal Model | Dose | Absolute Bioavailability (%) | Reference |
| Oral Solution | Human | 2 g | 16% | [20] |
| Oral Solution | Human | 6 g | 5% | [20] |
| Oral Tablets/Solution | Human | 1-6 g | 5-18% | [1][2][3] |
| Intradermal (FMA) | Rat | 750 mg gel patch | 2.8-fold higher than oral | [14][15] |
| Solid Lipid Nanoparticles | Laying Hens | N/A | Increased efficacy suggests higher bioavailability | [16] |
Experimental Protocols
Protocol 1: Oral Gavage Administration and Pharmacokinetic Blood Sampling in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with continued access to water.
-
Formulation Preparation: Prepare a solution of this compound in sterile water or saline at the desired concentration.
-
Oral Administration (Gavage):
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert a ball-tipped gavage needle gently into the esophagus and advance it into the stomach.
-
Administer the Levocarnitine solution slowly at a volume of 5-10 mL/kg.
-
Carefully remove the needle and monitor the animal for any signs of distress.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at the following time points: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until HPLC analysis.
-
Protocol 2: HPLC Analysis of Levocarnitine in Rat Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) (or 0.6 M perchloric acid) to precipitate the proteins.[14]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC System and Conditions (Example):
-
Quantification:
-
Prepare a standard curve of Levocarnitine in blank plasma.
-
Quantify the Levocarnitine concentration in the unknown samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling and Transport Pathways
Caption: Cellular uptake and mitochondrial transport of Levocarnitine.
Experimental and Logical Workflows
Caption: Workflow for improving Levocarnitine bioavailability.
References
- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Carnitine on Dietary Fiber and Gut Bacteria Metabolism and Their Mutual Interaction in Monogastrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protective effect of l-carnitine-loaded solid lipid nanoparticles against H2O2-induced genotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced bioavailability of L-carnitine after painless intradermal delivery vs. oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The effects of L-carnitine-loaded solid lipid nanoparticles on performance, antioxidant parameters, and expression of genes associated with cholesterol metabolism in laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rethinking the regulation of l-carnitine transport in skeletal muscle cells. Focus on “Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes” - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. Pharmacokinetics of intravenous and oral bolus doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Levocarnitine Chloride Bioavailability in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies focused on improving the bioavailability of Levocarnitine Chloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in animal models?
The oral bioavailability of this compound is generally low and dose-dependent. In animal models such as rats, as well as in humans, the absorption of pharmacological or supplemental doses of L-carnitine is significantly less efficient than the absorption of smaller amounts found in a normal diet.[1][2][3] For oral doses ranging from 1-6g, the absolute bioavailability is typically between 5% and 18%.[1][2][3] In contrast, dietary L-carnitine can have a bioavailability as high as 75%.[1][2][3]
Q2: Why am I observing low and variable plasma concentrations of Levocarnitine after oral administration in my rat study?
Several factors can contribute to low and variable plasma concentrations of Levocarnitine:
-
Saturable Absorption: The intestinal absorption of L-carnitine is a carrier-mediated process that becomes saturated at high doses.[4] This means that increasing the oral dose does not proportionally increase the amount absorbed.
-
Gut Microbiota Metabolism: A significant portion of unabsorbed L-carnitine is degraded by microorganisms in the large intestine.[5][6] This can lead to the formation of metabolites such as trimethylamine (TMA), which is then converted to trimethylamine-N-oxide (TMAO) in the liver.[7][8] High microbial populations can have an antagonistic relationship with carnitine bioavailability.[9][10]
-
Hydrophilicity: Levocarnitine is a highly water-soluble compound, which limits its ability to diffuse freely across the lipid bilayer of the intestinal epithelium.[11][12]
Q3: What alternative administration routes can I consider to bypass the issues with oral bioavailability?
Intravenous (IV) administration is a common method to achieve 100% bioavailability and is often used as a reference in pharmacokinetic studies.[13] Another promising alternative is intradermal delivery. One study in rats demonstrated a 2.8-fold increase in absolute bioavailability using a Functional MicroArray (FMA) intradermal delivery system compared to oral administration.[14][15]
Q4: Are there any formulation strategies that can enhance the oral bioavailability of Levocarnitine?
Yes, several formulation strategies are being explored to improve the oral bioavailability of Levocarnitine:
-
Nanoparticle-based Delivery Systems:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating L-carnitine in SLNs can act as a hydrophobic carrier to improve its diffusion across the intestinal membrane.[12] Studies in laying hens have shown that LC-SLNs were more effective than plain L-carnitine in reducing egg yolk and serum cholesterol, which may be attributed to increased bioavailability.[16]
-
Nanostructured Lipid Carriers (NLCs): These are a newer generation of lipid nanoparticles that can also be used to encapsulate L-carnitine.[11]
-
Nanoemulsions: These lipid-based nanoparticles can efficiently encapsulate L-carnitine and have shown promising results in preclinical studies.[11]
-
-
Permeation Enhancers: Excipients that increase the permeability of the intestinal membrane can be co-administered with Levocarnitine. Acyl carnitines are one class of such enhancers.[7][17]
Q5: What is the primary mechanism of Levocarnitine uptake into cells?
The cellular uptake of L-carnitine is primarily mediated by the organic cation/carnitine transporter 2 (OCTN2), a sodium-ion dependent, high-affinity carnitine transporter.[4][18] This transporter is crucial for moving L-carnitine from the bloodstream into tissues with high energy demands, such as skeletal and cardiac muscle.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or Low Levocarnitine Plasma Levels in Oral Dosing Studies
| Potential Cause | Troubleshooting Steps |
| Saturated Intestinal Transport | 1. Dose Reduction: Consider lowering the administered dose to a range where absorption is more linear. 2. Fractionated Dosing: Administer the total daily dose in several smaller, spaced-out doses instead of a single large bolus. |
| Gut Microbiota Degradation | 1. Antibiotic Co-administration: In terminal studies, consider using broad-spectrum antibiotics to reduce the gut microbial load and assess its impact on Levocarnitine absorption. Note: This is for mechanistic understanding and not a general strategy. 2. Dietary Control: Standardize the diet of the study animals, as diet can influence the composition of the gut microbiota. |
| Formulation Issues | 1. Solubility: Ensure this compound is fully dissolved in the vehicle before administration. 2. Vehicle Effects: The vehicle used for oral gavage can influence absorption. Ensure consistency across all study groups. |
| Improper Gavage Technique | 1. Verify Placement: Ensure the gavage needle is correctly placed in the stomach and not the esophagus or trachea. 2. Volume and Speed: Administer a consistent volume at a controlled speed to avoid regurgitation. |
Issue 2: Difficulties with HPLC Analysis of Levocarnitine in Plasma Samples
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Resolution | 1. Mobile Phase pH: Ensure the pH of the mobile phase is stable and appropriate for Levocarnitine, which is an ionic compound. Small pH changes can significantly shift retention times.[5] 2. Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities. Consider using a guard column.[19] |
| Baseline Noise or Drift | 1. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the system.[19] 2. Temperature Fluctuation: Use a column oven to maintain a stable temperature, as fluctuations can cause baseline drift.[19] 3. Contaminated Detector Cell: Flush the detector flow cell with a strong organic solvent.[19] |
| Low Analyte Recovery | 1. Sample Preparation: Optimize the protein precipitation step. Ensure the correct ratio of precipitating solvent to plasma is used and that centrifugation is adequate. 2. Elution in Solid Phase Extraction (SPE): If using SPE, ensure the elution solvent is strong enough to fully recover the Levocarnitine from the cartridge.[5] |
Quantitative Data Summary
Table 1: Bioavailability of Levocarnitine with Different Administration Routes and Formulations
| Formulation/Route | Animal Model | Dose | Absolute Bioavailability (%) | Reference |
| Oral Solution | Human | 2 g | 16% | [20] |
| Oral Solution | Human | 6 g | 5% | [20] |
| Oral Tablets/Solution | Human | 1-6 g | 5-18% | [1][2][3] |
| Intradermal (FMA) | Rat | 750 mg gel patch | 2.8-fold higher than oral | [14][15] |
| Solid Lipid Nanoparticles | Laying Hens | N/A | Increased efficacy suggests higher bioavailability | [16] |
Experimental Protocols
Protocol 1: Oral Gavage Administration and Pharmacokinetic Blood Sampling in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with continued access to water.
-
Formulation Preparation: Prepare a solution of this compound in sterile water or saline at the desired concentration.
-
Oral Administration (Gavage):
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert a ball-tipped gavage needle gently into the esophagus and advance it into the stomach.
-
Administer the Levocarnitine solution slowly at a volume of 5-10 mL/kg.
-
Carefully remove the needle and monitor the animal for any signs of distress.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at the following time points: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until HPLC analysis.
-
Protocol 2: HPLC Analysis of Levocarnitine in Rat Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or 0.6 M perchloric acid) to precipitate the proteins.[14]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC System and Conditions (Example):
-
Quantification:
-
Prepare a standard curve of Levocarnitine in blank plasma.
-
Quantify the Levocarnitine concentration in the unknown samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling and Transport Pathways
Caption: Cellular uptake and mitochondrial transport of Levocarnitine.
Experimental and Logical Workflows
Caption: Workflow for improving Levocarnitine bioavailability.
References
- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Carnitine on Dietary Fiber and Gut Bacteria Metabolism and Their Mutual Interaction in Monogastrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protective effect of l-carnitine-loaded solid lipid nanoparticles against H2O2-induced genotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced bioavailability of L-carnitine after painless intradermal delivery vs. oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The effects of L-carnitine-loaded solid lipid nanoparticles on performance, antioxidant parameters, and expression of genes associated with cholesterol metabolism in laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rethinking the regulation of l-carnitine transport in skeletal muscle cells. Focus on “Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes” - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. Pharmacokinetics of intravenous and oral bolus doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocarnitine Chloride Stability and Storage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability and storage of Levocarnitine Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability challenges for this compound are its hygroscopic nature, susceptibility to degradation under acidic and basic conditions, and the potential for formation of impurities with improper storage.[1][2] It is crucial to store it in a cool, dry place, protected from moisture and light.
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored in tightly sealed containers in a refrigerator at 2°C to 8°C.[3] It should be kept in a dry and well-ventilated area, away from strong oxidizing agents.
Q3: Is this compound sensitive to light?
A3: While this compound shows significant degradation under hydrolytic and thermal stress, photolytic studies have shown that it is relatively stable when exposed to UV light for a short duration.[4] However, as a general good practice, it is always recommended to protect it from light.
Q4: What are the known impurities of this compound?
A4: The primary known impurity and degradation product is Crotonobetaine, also referred to as Impurity A.[5] Other potential process-related impurities may also be present. It is essential to use a validated stability-indicating analytical method to separate and quantify these impurities.
Q5: Can this compound be autoclaved?
A5: Yes, studies have shown that an autoclaved this compound solution is as stable as a non-autoclaved one, indicating good thermal stability in solution for sterilization purposes.[1]
Troubleshooting Guide
Issue: Unexpected Degradation of this compound in an Aqueous Solution
Possible Cause 1: Improper pH of the solution. this compound is highly susceptible to degradation in both acidic and basic conditions.[4]
-
Troubleshooting Step: Measure the pH of your solution. For optimal stability in aqueous solutions, maintain a pH between 2.0 and 2.5.[1] If necessary, use a suitable buffer to stabilize the pH.
Possible Cause 2: Elevated storage temperature. Higher temperatures can accelerate the degradation of this compound.
-
Troubleshooting Step: Ensure that your this compound solutions are stored at the recommended refrigerated temperature (2°C to 8°C). If your experiment requires incubation at a higher temperature, minimize the duration to reduce degradation.
Issue: Inconsistent Results in Stability Studies
Possible Cause 1: Hygroscopicity affecting initial sample weight. this compound is highly hygroscopic, and absorption of atmospheric moisture can lead to inaccurate initial sample weights, causing variability in concentration calculations.[2]
-
Troubleshooting Step: Handle solid this compound in a controlled environment with low humidity, such as a glove box. Use a desiccator for storage. Always weigh the sample immediately after opening a new container.
Possible Cause 2: Inadequate analytical method. The analytical method used may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products, leading to an overestimation of the remaining this compound.
-
Troubleshooting Step: Utilize a validated stability-indicating HPLC method. A recommended method is provided in the "Experimental Protocols" section below. Ensure your method can effectively separate this compound from Impurity A and other potential degradants.
Quantitative Data
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Parameters | % Recovery of this compound | Degradation Products Observed |
| Acid Hydrolysis | 1 M HCl at 70°C for 12 hours | 24.0% ± 0.81 | Impurity A and other unknown impurities |
| Base Hydrolysis | 1 M NaOH at 70°C for 12 hours | 17.35% ± 1.72 | Unknown impurities |
| Oxidation | 3% H₂O₂ at room temperature for 4 hours | 100.17% ± 1.28 | No significant degradation |
| Thermal Degradation | 70°C for 12 hours | 93.09% ± 1.93 | No significant degradation |
| Photolytic Degradation | UV light (254 nm) for 4 hours | 99.50% ± 0.63 | No significant degradation |
Data adapted from a forced degradation study.[4]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a validated method for the determination of this compound in the presence of its degradation products.[4][5]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.05 M phosphate (B84403) buffer (pH = 3) : Ethanol (99:1), containing 0.56 mg/mL of sodium 1-heptanesulfonate
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Sample Solution Preparation: Dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Identify and quantify the this compound peak based on the retention time and peak area of the standard. Degradation products, such as Impurity A, will have different retention times.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the steps to perform a forced degradation study to investigate the stability of this compound under various stress conditions.[4]
1. Acid Hydrolysis:
-
Dissolve a known amount of this compound in 1 M Hydrochloric Acid.
-
Heat the solution at 70°C for 12 hours.
-
Cool the solution to room temperature and neutralize it with 1 M Sodium Hydroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve a known amount of this compound in 1 M Sodium Hydroxide.
-
Heat the solution at 70°C for 12 hours.
-
Cool the solution to room temperature and neutralize it with 1 M Hydrochloric Acid.
-
Dilute the sample with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve a known amount of this compound in a 3% Hydrogen Peroxide solution.
-
Keep the solution at room temperature for 4 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Dissolve a known amount of this compound in purified water.
-
Heat the solution at 70°C for 12 hours.
-
Cool the solution to room temperature.
-
Dilute the sample with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Dissolve a known amount of this compound in purified water.
-
Expose the solution to UV light at 254 nm for 4 hours.
-
Dilute the sample with the mobile phase for HPLC analysis.
Visualizations
Caption: Key factors influencing this compound stability.
Caption: Workflow for conducting forced degradation studies.
References
- 1. [Optimum preparation of this compound solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Levocarnitine Chloride Stability and Storage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability and storage of Levocarnitine Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability challenges for this compound are its hygroscopic nature, susceptibility to degradation under acidic and basic conditions, and the potential for formation of impurities with improper storage.[1][2] It is crucial to store it in a cool, dry place, protected from moisture and light.
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored in tightly sealed containers in a refrigerator at 2°C to 8°C.[3] It should be kept in a dry and well-ventilated area, away from strong oxidizing agents.
Q3: Is this compound sensitive to light?
A3: While this compound shows significant degradation under hydrolytic and thermal stress, photolytic studies have shown that it is relatively stable when exposed to UV light for a short duration.[4] However, as a general good practice, it is always recommended to protect it from light.
Q4: What are the known impurities of this compound?
A4: The primary known impurity and degradation product is Crotonobetaine, also referred to as Impurity A.[5] Other potential process-related impurities may also be present. It is essential to use a validated stability-indicating analytical method to separate and quantify these impurities.
Q5: Can this compound be autoclaved?
A5: Yes, studies have shown that an autoclaved this compound solution is as stable as a non-autoclaved one, indicating good thermal stability in solution for sterilization purposes.[1]
Troubleshooting Guide
Issue: Unexpected Degradation of this compound in an Aqueous Solution
Possible Cause 1: Improper pH of the solution. this compound is highly susceptible to degradation in both acidic and basic conditions.[4]
-
Troubleshooting Step: Measure the pH of your solution. For optimal stability in aqueous solutions, maintain a pH between 2.0 and 2.5.[1] If necessary, use a suitable buffer to stabilize the pH.
Possible Cause 2: Elevated storage temperature. Higher temperatures can accelerate the degradation of this compound.
-
Troubleshooting Step: Ensure that your this compound solutions are stored at the recommended refrigerated temperature (2°C to 8°C). If your experiment requires incubation at a higher temperature, minimize the duration to reduce degradation.
Issue: Inconsistent Results in Stability Studies
Possible Cause 1: Hygroscopicity affecting initial sample weight. this compound is highly hygroscopic, and absorption of atmospheric moisture can lead to inaccurate initial sample weights, causing variability in concentration calculations.[2]
-
Troubleshooting Step: Handle solid this compound in a controlled environment with low humidity, such as a glove box. Use a desiccator for storage. Always weigh the sample immediately after opening a new container.
Possible Cause 2: Inadequate analytical method. The analytical method used may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products, leading to an overestimation of the remaining this compound.
-
Troubleshooting Step: Utilize a validated stability-indicating HPLC method. A recommended method is provided in the "Experimental Protocols" section below. Ensure your method can effectively separate this compound from Impurity A and other potential degradants.
Quantitative Data
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Parameters | % Recovery of this compound | Degradation Products Observed |
| Acid Hydrolysis | 1 M HCl at 70°C for 12 hours | 24.0% ± 0.81 | Impurity A and other unknown impurities |
| Base Hydrolysis | 1 M NaOH at 70°C for 12 hours | 17.35% ± 1.72 | Unknown impurities |
| Oxidation | 3% H₂O₂ at room temperature for 4 hours | 100.17% ± 1.28 | No significant degradation |
| Thermal Degradation | 70°C for 12 hours | 93.09% ± 1.93 | No significant degradation |
| Photolytic Degradation | UV light (254 nm) for 4 hours | 99.50% ± 0.63 | No significant degradation |
Data adapted from a forced degradation study.[4]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a validated method for the determination of this compound in the presence of its degradation products.[4][5]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.05 M phosphate buffer (pH = 3) : Ethanol (99:1), containing 0.56 mg/mL of sodium 1-heptanesulfonate
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Sample Solution Preparation: Dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Identify and quantify the this compound peak based on the retention time and peak area of the standard. Degradation products, such as Impurity A, will have different retention times.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the steps to perform a forced degradation study to investigate the stability of this compound under various stress conditions.[4]
1. Acid Hydrolysis:
-
Dissolve a known amount of this compound in 1 M Hydrochloric Acid.
-
Heat the solution at 70°C for 12 hours.
-
Cool the solution to room temperature and neutralize it with 1 M Sodium Hydroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve a known amount of this compound in 1 M Sodium Hydroxide.
-
Heat the solution at 70°C for 12 hours.
-
Cool the solution to room temperature and neutralize it with 1 M Hydrochloric Acid.
-
Dilute the sample with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve a known amount of this compound in a 3% Hydrogen Peroxide solution.
-
Keep the solution at room temperature for 4 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Dissolve a known amount of this compound in purified water.
-
Heat the solution at 70°C for 12 hours.
-
Cool the solution to room temperature.
-
Dilute the sample with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Dissolve a known amount of this compound in purified water.
-
Expose the solution to UV light at 254 nm for 4 hours.
-
Dilute the sample with the mobile phase for HPLC analysis.
Visualizations
Caption: Key factors influencing this compound stability.
Caption: Workflow for conducting forced degradation studies.
References
- 1. [Optimum preparation of this compound solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Levocarnitine Chloride Metabolite Detection
Welcome to the technical support center for the refinement of methods for detecting Levocarnitine Chloride and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common analytical methods for the detection and quantification of levocarnitine and its acylcarnitine metabolites?
A1: The most prevalent and robust method for analyzing levocarnitine and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for distinguishing between various acylcarnitine species that may be present in low concentrations in biological matrices.[1] While older methods like radioisotopic exchange-high-performance liquid chromatography (RIE-HPLC) and gas chromatography-mass spectrometry (GC-MS) exist, LC-MS/MS is generally preferred due to its ability to analyze a broad spectrum of metabolites in a single run without the need for complex derivatization in some cases.[5][6]
Q2: My LC-MS/MS analysis is showing poor sensitivity for certain acylcarnitines. What could be the cause and how can I improve it?
A2: Poor sensitivity in LC-MS/MS analysis of acylcarnitines can stem from several factors:
-
Suboptimal Ionization: Acylcarnitines are analyzed in positive electrospray ionization (ESI) mode.[1] Inefficient ionization can lead to weak signals. Derivatization, such as butylation, can increase the ionization efficiency, especially for dicarboxylic species.[1][3]
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids) can co-elute with the analytes and suppress their ionization, a phenomenon known as ion suppression.[7] To mitigate this, ensure efficient sample preparation, including protein precipitation and lipid removal.[8] A thorough sample cleanup is crucial.
-
Low Abundance: Some acylcarnitine species are naturally present at very low concentrations.[1] In such cases, optimizing the MS parameters, including collision energy and monitoring specific multiple reaction monitoring (MRM) transitions, can enhance signal intensity.[2][9]
Q3: I am having trouble separating isomeric and isobaric acylcarnitines. What strategies can I employ?
A3: Distinguishing between isomeric (same molecular formula, different structure) and isobaric (same mass, different elemental composition) acylcarnitines is a significant challenge.[1][5] Direct infusion ESI-MS/MS cannot differentiate between these species.[1] The following chromatographic strategies are recommended:
-
Chromatographic Separation: Implementing a robust liquid chromatography method is essential. Mixed-mode chromatography has been shown to effectively resolve clinically relevant isobaric and isomeric acylcarnitine species without the need for ion-pairing reagents.[5]
-
Optimized Gradient Elution: A carefully designed gradient elution program using a suitable mobile phase composition can improve the separation of closely related compounds.[1]
-
Method Validation: A clinically validated method with proven separation capabilities for key isomers should be adopted.[5]
Q4: What are the best practices for sample preparation of biological matrices (plasma, urine, tissues) for acylcarnitine analysis?
A4: Proper sample preparation is critical for accurate and reproducible results. Here are some best practices:
-
Protein Precipitation: For plasma and serum samples, protein precipitation is a necessary first step. This is typically achieved by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
Lipid Removal: In infant and toddler formulas, which are high in lipids, an organic solvent extraction with a solvent like chloroform (B151607) is used to remove the lipid fraction.[8]
-
Derivatization: As mentioned, derivatization (e.g., butylation) can improve chromatographic properties and MS sensitivity.[3][4] However, underivatized methods are also available.[5]
-
Internal Standards: The use of labeled internal standards is crucial for accurate quantification to compensate for matrix effects and variations in sample processing.[10]
Q5: I am observing unexpected peaks and contamination in my chromatograms. What are the potential sources and how can I prevent them?
A5: Contamination can be a significant issue in sensitive MS-based analyses. Potential sources include:
-
Labware: Microtiter plates, pipette tips, and collection cards can be sources of contamination.[9] It is essential to use high-quality, clean labware.
-
Reagents: Solvents and other reagents should be of high purity (e.g., LC-MS grade).
-
Sample Collection and Storage: Improper storage of biological samples can lead to degradation or the introduction of contaminants.[9]
To prevent contamination, it is advisable to run blank samples (matrix without the analyte) to identify any background signals.[9]
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of Acylcarnitines in Plasma
This protocol is a summary of a method described for the quantification of 56 acylcarnitine species.[1]
-
Sample Preparation:
-
To 20 µL of plasma, add an internal standard solution.
-
Precipitate proteins with acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water.[1]
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[1]
-
Gradient Elution: A linear gradient from 100% A to 5% A, followed by a wash with 100% B and re-equilibration.[1]
-
-
Mass Spectrometry Conditions:
Protocol 2: HPLC Method for D-Carnitine in Levocarnitine
This protocol outlines a method for determining the D-carnitine impurity in levocarnitine samples.[11][12]
-
Sample and Standard Preparation:
-
Chromatographic Conditions:
Data Presentation
| Parameter | Method 1: LC-MS/MS for Acylcarnitines[2] | Method 2: HPLC for D-Carnitine[11][12] |
| Analytes | 1136 acylcarnitines (C0-C26) | D-Carnitine in Levocarnitine |
| Matrices | Human plasma and urine, mouse tissues | Levocarnitine Tablets |
| Run Time | 10 minutes | 65 minutes |
| Detection Limit | < 0.7 fmol | Not explicitly stated, but LOQ is precise |
| Linearity (r²) | > 0.992 | 0.996 |
| Accuracy (RE) | < 20% | Within LOQ - 160% range |
| Precision (CV) | < 15% | Not explicitly stated |
Visualizations
Caption: Experimental workflow for acylcarnitine analysis by LC-MS/MS.
Caption: Levocarnitine's role in fatty acid transport into the mitochondria.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metbio.net [metbio.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 12. scirp.org [scirp.org]
Technical Support Center: Levocarnitine Chloride Metabolite Detection
Welcome to the technical support center for the refinement of methods for detecting Levocarnitine Chloride and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common analytical methods for the detection and quantification of levocarnitine and its acylcarnitine metabolites?
A1: The most prevalent and robust method for analyzing levocarnitine and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for distinguishing between various acylcarnitine species that may be present in low concentrations in biological matrices.[1] While older methods like radioisotopic exchange-high-performance liquid chromatography (RIE-HPLC) and gas chromatography-mass spectrometry (GC-MS) exist, LC-MS/MS is generally preferred due to its ability to analyze a broad spectrum of metabolites in a single run without the need for complex derivatization in some cases.[5][6]
Q2: My LC-MS/MS analysis is showing poor sensitivity for certain acylcarnitines. What could be the cause and how can I improve it?
A2: Poor sensitivity in LC-MS/MS analysis of acylcarnitines can stem from several factors:
-
Suboptimal Ionization: Acylcarnitines are analyzed in positive electrospray ionization (ESI) mode.[1] Inefficient ionization can lead to weak signals. Derivatization, such as butylation, can increase the ionization efficiency, especially for dicarboxylic species.[1][3]
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids) can co-elute with the analytes and suppress their ionization, a phenomenon known as ion suppression.[7] To mitigate this, ensure efficient sample preparation, including protein precipitation and lipid removal.[8] A thorough sample cleanup is crucial.
-
Low Abundance: Some acylcarnitine species are naturally present at very low concentrations.[1] In such cases, optimizing the MS parameters, including collision energy and monitoring specific multiple reaction monitoring (MRM) transitions, can enhance signal intensity.[2][9]
Q3: I am having trouble separating isomeric and isobaric acylcarnitines. What strategies can I employ?
A3: Distinguishing between isomeric (same molecular formula, different structure) and isobaric (same mass, different elemental composition) acylcarnitines is a significant challenge.[1][5] Direct infusion ESI-MS/MS cannot differentiate between these species.[1] The following chromatographic strategies are recommended:
-
Chromatographic Separation: Implementing a robust liquid chromatography method is essential. Mixed-mode chromatography has been shown to effectively resolve clinically relevant isobaric and isomeric acylcarnitine species without the need for ion-pairing reagents.[5]
-
Optimized Gradient Elution: A carefully designed gradient elution program using a suitable mobile phase composition can improve the separation of closely related compounds.[1]
-
Method Validation: A clinically validated method with proven separation capabilities for key isomers should be adopted.[5]
Q4: What are the best practices for sample preparation of biological matrices (plasma, urine, tissues) for acylcarnitine analysis?
A4: Proper sample preparation is critical for accurate and reproducible results. Here are some best practices:
-
Protein Precipitation: For plasma and serum samples, protein precipitation is a necessary first step. This is typically achieved by adding a cold organic solvent like acetonitrile or methanol.
-
Lipid Removal: In infant and toddler formulas, which are high in lipids, an organic solvent extraction with a solvent like chloroform is used to remove the lipid fraction.[8]
-
Derivatization: As mentioned, derivatization (e.g., butylation) can improve chromatographic properties and MS sensitivity.[3][4] However, underivatized methods are also available.[5]
-
Internal Standards: The use of labeled internal standards is crucial for accurate quantification to compensate for matrix effects and variations in sample processing.[10]
Q5: I am observing unexpected peaks and contamination in my chromatograms. What are the potential sources and how can I prevent them?
A5: Contamination can be a significant issue in sensitive MS-based analyses. Potential sources include:
-
Labware: Microtiter plates, pipette tips, and collection cards can be sources of contamination.[9] It is essential to use high-quality, clean labware.
-
Reagents: Solvents and other reagents should be of high purity (e.g., LC-MS grade).
-
Sample Collection and Storage: Improper storage of biological samples can lead to degradation or the introduction of contaminants.[9]
To prevent contamination, it is advisable to run blank samples (matrix without the analyte) to identify any background signals.[9]
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of Acylcarnitines in Plasma
This protocol is a summary of a method described for the quantification of 56 acylcarnitine species.[1]
-
Sample Preparation:
-
To 20 µL of plasma, add an internal standard solution.
-
Precipitate proteins with acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[1]
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[1]
-
Gradient Elution: A linear gradient from 100% A to 5% A, followed by a wash with 100% B and re-equilibration.[1]
-
-
Mass Spectrometry Conditions:
Protocol 2: HPLC Method for D-Carnitine in Levocarnitine
This protocol outlines a method for determining the D-carnitine impurity in levocarnitine samples.[11][12]
-
Sample and Standard Preparation:
-
Chromatographic Conditions:
Data Presentation
| Parameter | Method 1: LC-MS/MS for Acylcarnitines[2] | Method 2: HPLC for D-Carnitine[11][12] |
| Analytes | 1136 acylcarnitines (C0-C26) | D-Carnitine in Levocarnitine |
| Matrices | Human plasma and urine, mouse tissues | Levocarnitine Tablets |
| Run Time | 10 minutes | 65 minutes |
| Detection Limit | < 0.7 fmol | Not explicitly stated, but LOQ is precise |
| Linearity (r²) | > 0.992 | 0.996 |
| Accuracy (RE) | < 20% | Within LOQ - 160% range |
| Precision (CV) | < 15% | Not explicitly stated |
Visualizations
Caption: Experimental workflow for acylcarnitine analysis by LC-MS/MS.
Caption: Levocarnitine's role in fatty acid transport into the mitochondria.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metbio.net [metbio.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 12. scirp.org [scirp.org]
Technical Support Center: Overcoming Interference in Levocarnitine Chloride Analytical Assays
Welcome to the technical support center for Levocarnitine Chloride analytical assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of interference in your experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during the analysis of this compound by HPLC, LC-MS/MS, and enzymatic assays.
Issue 1: Poor Peak Shape, Tailing, or Broadening in HPLC Assays
Question: My Levocarnitine peak is showing significant tailing and broadening in my HPLC-UV analysis. What are the potential causes and how can I fix this?
Answer:
Poor peak shape in HPLC is a common issue that can compromise the accuracy and precision of your quantification. The primary causes often relate to interactions between the analyte and the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the positively charged quaternary amine of Levocarnitine, leading to peak tailing.
-
Solution 1: Use an End-Capped Column: Employ a column that has been thoroughly end-capped to minimize the number of accessible free silanols.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, reducing unwanted interactions.[1][2]
-
Solution 3: Add an Ion-Pairing Agent: Incorporating an ion-pairing agent like sodium 1-heptanesulfonate into the mobile phase can mask the charge on Levocarnitine, improving peak shape.
-
-
Inappropriate Mobile Phase Composition: The organic modifier and buffer strength can significantly impact peak shape.
-
Solution: Optimize Mobile Phase: Systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) and the buffer concentration to find the optimal conditions for symmetrical peaks.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce Injection Volume or Sample Concentration: Dilute your sample or inject a smaller volume to ensure you are operating within the linear range of the column.
-
Issue 2: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Assays
Question: I am observing significant ion suppression for Levocarnitine when analyzing plasma samples, leading to low sensitivity and poor reproducibility. How can I mitigate these matrix effects?
Answer:
Ion suppression is a frequent challenge in LC-MS/MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[3] Phospholipids (B1166683) are a common cause of ion suppression in plasma samples.
Troubleshooting Workflow for Matrix Effects:
Caption: Troubleshooting workflow for ion suppression in LC-MS/MS.
Detailed Solutions:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A weak cation exchange SPE cartridge can be used to retain Levocarnitine while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition Levocarnitine into a solvent that is immiscible with the sample matrix, leaving many interferences behind.
-
-
Optimize Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, separating them chromatographically from the Levocarnitine peak is essential.
-
Modify Gradient Elution: Adjusting the mobile phase gradient can alter the elution times of Levocarnitine and co-eluting interferences.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a HILIC column) can provide a different selectivity and resolve the interference.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., D3-Levocarnitine) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression, allowing for an accurate analyte/IS ratio and reliable quantification.
-
Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of both Levocarnitine and the interfering matrix components. This is only feasible if the Levocarnitine concentration is high enough to remain detectable after dilution.
Issue 3: High Background or False Positives in Enzymatic Assays
Question: My enzymatic assay for L-Carnitine is showing a high background signal in my sample blanks. What could be causing this and how do I resolve it?
Answer:
Enzymatic assays for L-Carnitine typically involve a series of coupled reactions that ultimately produce a detectable signal (e.g., colorimetric or fluorometric). High background can arise from interfering substances in the sample or from the reagents themselves.
Potential Causes and Solutions:
-
Endogenous Interfering Substances: Some biological samples may contain enzymes or metabolites that can participate in the coupled reactions, leading to a false positive signal. Acyl-CoA or free Coenzyme A in samples can generate background readings.
-
Solution 1: Sample Blank Correction: For each sample, prepare a corresponding blank that contains all reagents except the primary enzyme (Carnitine Acetyltransferase). Subtract the signal from the sample blank from the signal of the corresponding sample.[4]
-
Solution 2: Deproteinization: If interfering enzymes are present in the sample, they can be removed by deproteinization using a 10 kDa molecular weight cut-off (MWCO) spin filter.[4]
-
-
Reagent Contamination or Instability: Contamination of reagents with the product of the enzymatic reaction or degradation of reagents can lead to a high background.
-
Solution: Prepare Fresh Reagents: Always prepare fresh reagents and standards before each experiment. Ensure that the assay buffer is at room temperature before use.[4]
-
Logical Flow for Troubleshooting Enzymatic Assay Background:
Caption: Troubleshooting high background in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Can the presence of D-Carnitine interfere with the analysis of L-Carnitine?
A1: Yes, the presence of the D-enantiomer can be a significant interference, particularly in non-chiral separation methods. D-Carnitine can hinder the absorption and transportation of L-Carnitine.[2] For accurate quantification of L-Carnitine, especially when assessing purity, a chiral separation method is required. This can be achieved using a chiral HPLC column or by derivatizing the carnitine enantiomers with a chiral reagent before separation on a standard reversed-phase column.
Q2: How does hemolysis affect the quantification of Levocarnitine in plasma samples?
A2: Hemolysis, the rupture of red blood cells, can release intracellular components into the plasma, potentially interfering with the assay. Studies have shown an association between carnitine levels and hemolysis.[5] The release of enzymes from red blood cells could interfere with enzymatic assays. For LC-MS/MS, the release of a high concentration of endogenous compounds can exacerbate matrix effects. It is recommended to use samples with minimal hemolysis for accurate Levocarnitine quantification. If hemolyzed samples must be used, the use of a stable isotope-labeled internal standard is crucial to compensate for potential matrix effects.
Q3: What is the best way to prepare a plasma sample for Levocarnitine analysis by LC-MS/MS to minimize interference?
A3: A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust method for preparing plasma samples. Protein precipitation with a solvent like acetonitrile will remove the bulk of proteins.[3] The subsequent use of a weak cation exchange SPE cartridge will allow for the selective retention of Levocarnitine and its separation from phospholipids and other interfering matrix components.
Data Presentation
The following tables summarize the expected qualitative impact of common interferences and the effectiveness of various troubleshooting strategies.
Table 1: Impact of Interferences on this compound Assays
| Interference Source | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| D-Carnitine | Co-elution, overestimation of L-Carnitine | Co-elution (if not chromatographically resolved), isobaric interference | Potential for cross-reactivity depending on enzyme specificity |
| Phospholipids | Minimal direct interference | High risk of ion suppression | Minimal direct interference |
| Salts/Buffers | Can affect peak shape and retention | Can cause ion suppression and contaminate the ion source | Can alter enzyme activity if at high concentrations |
| Hemolysis | Potential for interfering peaks | Increased matrix effects | Release of interfering enzymes and metabolites |
| Co-eluting Drugs/Metabolites | Potential for co-eluting peaks | Can cause ion suppression or enhancement | Potential for enzyme inhibition or activation |
Table 2: Effectiveness of Troubleshooting Strategies for Mitigating Interference
| Troubleshooting Strategy | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Chiral Separation | Highly Effective (for D/L isomer resolution) | Highly Effective (for D/L isomer resolution) | Not Applicable |
| Solid-Phase Extraction (SPE) | Effective (for sample cleanup) | Highly Effective (for removing phospholipids and salts) | Effective (for removing small molecule interferences) |
| Liquid-Liquid Extraction (LLE) | Moderately Effective | Moderately to Highly Effective (depending on solvent system) | Moderately Effective |
| Stable Isotope-Labeled IS | Not Applicable | Highly Effective (for compensating for matrix effects) | Not Applicable |
| Sample Blank Correction | Not Applicable | Not Applicable | Highly Effective (for correcting for endogenous interferences) |
| Deproteinization | May be necessary for some samples | Often used as a first step | Highly Effective (for removing interfering enzymes) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Levocarnitine from Human Plasma
This protocol describes a general procedure for the extraction of Levocarnitine from plasma using a weak cation exchange SPE cartridge, suitable for subsequent LC-MS/MS analysis.
Materials:
-
Weak Cation Exchange SPE Cartridges (e.g., WCX, 100 mg, 3 mL)
-
Human Plasma (K2-EDTA)
-
Internal Standard (D3-Levocarnitine) working solution
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
2% Formic Acid in Water
-
5% Ammonium (B1175870) Hydroxide (B78521) in Methanol
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the D3-Levocarnitine internal standard working solution.
-
Add 300 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove weakly bound interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the Levocarnitine and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Enzymatic Assay for L-Carnitine with Background Correction
This protocol is based on a coupled enzyme assay principle where the product of the reaction of L-Carnitine is used to generate a colorimetric or fluorometric signal.
Materials:
-
L-Carnitine Assay Kit (containing assay buffer, probe, converting enzyme, and development mix)
-
L-Carnitine Standard
-
Samples (e.g., deproteinized cell lysates or plasma)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of L-Carnitine standards in the assay buffer according to the kit manufacturer's instructions (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
Bring the final volume of each standard to 50 µL with assay buffer.
-
-
Sample Preparation:
-
Prepare samples as required (e.g., homogenization, deproteinization).
-
For each sample to be tested, prepare two wells:
-
Sample Well: Add 50 µL of the sample.
-
Sample Blank Well: Add 50 µL of the sample.
-
-
-
Reaction Mix Preparation and Incubation:
-
Prepare a "Master Mix" containing the assay buffer, probe, and development mix.
-
Prepare a "Blank Master Mix" identical to the Master Mix but without the Carnitine Converting Enzyme.
-
To the "Sample Wells" and standard curve wells, add 50 µL of the Master Mix.
-
To the "Sample Blank Wells," add 50 µL of the Blank Master Mix.
-
Mix and incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) of all wells.
-
-
Calculation:
-
For each sample, subtract the reading from its corresponding "Sample Blank Well" to get the corrected sample reading.
-
Subtract the reading of the 0 nmol standard (reagent blank) from all other standard readings.
-
Plot the standard curve of corrected standard readings versus the amount of L-Carnitine.
-
Determine the amount of L-Carnitine in the samples from the standard curve using the corrected sample readings.
-
References
- 1. scirp.org [scirp.org]
- 2. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 3. Determination of Levocarnitine in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in Levocarnitine Chloride Analytical Assays
Welcome to the technical support center for Levocarnitine Chloride analytical assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of interference in your experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during the analysis of this compound by HPLC, LC-MS/MS, and enzymatic assays.
Issue 1: Poor Peak Shape, Tailing, or Broadening in HPLC Assays
Question: My Levocarnitine peak is showing significant tailing and broadening in my HPLC-UV analysis. What are the potential causes and how can I fix this?
Answer:
Poor peak shape in HPLC is a common issue that can compromise the accuracy and precision of your quantification. The primary causes often relate to interactions between the analyte and the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the positively charged quaternary amine of Levocarnitine, leading to peak tailing.
-
Solution 1: Use an End-Capped Column: Employ a column that has been thoroughly end-capped to minimize the number of accessible free silanols.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, reducing unwanted interactions.[1][2]
-
Solution 3: Add an Ion-Pairing Agent: Incorporating an ion-pairing agent like sodium 1-heptanesulfonate into the mobile phase can mask the charge on Levocarnitine, improving peak shape.
-
-
Inappropriate Mobile Phase Composition: The organic modifier and buffer strength can significantly impact peak shape.
-
Solution: Optimize Mobile Phase: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) and the buffer concentration to find the optimal conditions for symmetrical peaks.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce Injection Volume or Sample Concentration: Dilute your sample or inject a smaller volume to ensure you are operating within the linear range of the column.
-
Issue 2: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Assays
Question: I am observing significant ion suppression for Levocarnitine when analyzing plasma samples, leading to low sensitivity and poor reproducibility. How can I mitigate these matrix effects?
Answer:
Ion suppression is a frequent challenge in LC-MS/MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[3] Phospholipids are a common cause of ion suppression in plasma samples.
Troubleshooting Workflow for Matrix Effects:
Caption: Troubleshooting workflow for ion suppression in LC-MS/MS.
Detailed Solutions:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A weak cation exchange SPE cartridge can be used to retain Levocarnitine while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition Levocarnitine into a solvent that is immiscible with the sample matrix, leaving many interferences behind.
-
-
Optimize Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, separating them chromatographically from the Levocarnitine peak is essential.
-
Modify Gradient Elution: Adjusting the mobile phase gradient can alter the elution times of Levocarnitine and co-eluting interferences.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a HILIC column) can provide a different selectivity and resolve the interference.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., D3-Levocarnitine) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression, allowing for an accurate analyte/IS ratio and reliable quantification.
-
Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of both Levocarnitine and the interfering matrix components. This is only feasible if the Levocarnitine concentration is high enough to remain detectable after dilution.
Issue 3: High Background or False Positives in Enzymatic Assays
Question: My enzymatic assay for L-Carnitine is showing a high background signal in my sample blanks. What could be causing this and how do I resolve it?
Answer:
Enzymatic assays for L-Carnitine typically involve a series of coupled reactions that ultimately produce a detectable signal (e.g., colorimetric or fluorometric). High background can arise from interfering substances in the sample or from the reagents themselves.
Potential Causes and Solutions:
-
Endogenous Interfering Substances: Some biological samples may contain enzymes or metabolites that can participate in the coupled reactions, leading to a false positive signal. Acyl-CoA or free Coenzyme A in samples can generate background readings.
-
Solution 1: Sample Blank Correction: For each sample, prepare a corresponding blank that contains all reagents except the primary enzyme (Carnitine Acetyltransferase). Subtract the signal from the sample blank from the signal of the corresponding sample.[4]
-
Solution 2: Deproteinization: If interfering enzymes are present in the sample, they can be removed by deproteinization using a 10 kDa molecular weight cut-off (MWCO) spin filter.[4]
-
-
Reagent Contamination or Instability: Contamination of reagents with the product of the enzymatic reaction or degradation of reagents can lead to a high background.
-
Solution: Prepare Fresh Reagents: Always prepare fresh reagents and standards before each experiment. Ensure that the assay buffer is at room temperature before use.[4]
-
Logical Flow for Troubleshooting Enzymatic Assay Background:
Caption: Troubleshooting high background in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Can the presence of D-Carnitine interfere with the analysis of L-Carnitine?
A1: Yes, the presence of the D-enantiomer can be a significant interference, particularly in non-chiral separation methods. D-Carnitine can hinder the absorption and transportation of L-Carnitine.[2] For accurate quantification of L-Carnitine, especially when assessing purity, a chiral separation method is required. This can be achieved using a chiral HPLC column or by derivatizing the carnitine enantiomers with a chiral reagent before separation on a standard reversed-phase column.
Q2: How does hemolysis affect the quantification of Levocarnitine in plasma samples?
A2: Hemolysis, the rupture of red blood cells, can release intracellular components into the plasma, potentially interfering with the assay. Studies have shown an association between carnitine levels and hemolysis.[5] The release of enzymes from red blood cells could interfere with enzymatic assays. For LC-MS/MS, the release of a high concentration of endogenous compounds can exacerbate matrix effects. It is recommended to use samples with minimal hemolysis for accurate Levocarnitine quantification. If hemolyzed samples must be used, the use of a stable isotope-labeled internal standard is crucial to compensate for potential matrix effects.
Q3: What is the best way to prepare a plasma sample for Levocarnitine analysis by LC-MS/MS to minimize interference?
A3: A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust method for preparing plasma samples. Protein precipitation with a solvent like acetonitrile will remove the bulk of proteins.[3] The subsequent use of a weak cation exchange SPE cartridge will allow for the selective retention of Levocarnitine and its separation from phospholipids and other interfering matrix components.
Data Presentation
The following tables summarize the expected qualitative impact of common interferences and the effectiveness of various troubleshooting strategies.
Table 1: Impact of Interferences on this compound Assays
| Interference Source | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| D-Carnitine | Co-elution, overestimation of L-Carnitine | Co-elution (if not chromatographically resolved), isobaric interference | Potential for cross-reactivity depending on enzyme specificity |
| Phospholipids | Minimal direct interference | High risk of ion suppression | Minimal direct interference |
| Salts/Buffers | Can affect peak shape and retention | Can cause ion suppression and contaminate the ion source | Can alter enzyme activity if at high concentrations |
| Hemolysis | Potential for interfering peaks | Increased matrix effects | Release of interfering enzymes and metabolites |
| Co-eluting Drugs/Metabolites | Potential for co-eluting peaks | Can cause ion suppression or enhancement | Potential for enzyme inhibition or activation |
Table 2: Effectiveness of Troubleshooting Strategies for Mitigating Interference
| Troubleshooting Strategy | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Chiral Separation | Highly Effective (for D/L isomer resolution) | Highly Effective (for D/L isomer resolution) | Not Applicable |
| Solid-Phase Extraction (SPE) | Effective (for sample cleanup) | Highly Effective (for removing phospholipids and salts) | Effective (for removing small molecule interferences) |
| Liquid-Liquid Extraction (LLE) | Moderately Effective | Moderately to Highly Effective (depending on solvent system) | Moderately Effective |
| Stable Isotope-Labeled IS | Not Applicable | Highly Effective (for compensating for matrix effects) | Not Applicable |
| Sample Blank Correction | Not Applicable | Not Applicable | Highly Effective (for correcting for endogenous interferences) |
| Deproteinization | May be necessary for some samples | Often used as a first step | Highly Effective (for removing interfering enzymes) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Levocarnitine from Human Plasma
This protocol describes a general procedure for the extraction of Levocarnitine from plasma using a weak cation exchange SPE cartridge, suitable for subsequent LC-MS/MS analysis.
Materials:
-
Weak Cation Exchange SPE Cartridges (e.g., WCX, 100 mg, 3 mL)
-
Human Plasma (K2-EDTA)
-
Internal Standard (D3-Levocarnitine) working solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2% Formic Acid in Water
-
5% Ammonium Hydroxide in Methanol
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the D3-Levocarnitine internal standard working solution.
-
Add 300 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove weakly bound interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the Levocarnitine and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Enzymatic Assay for L-Carnitine with Background Correction
This protocol is based on a coupled enzyme assay principle where the product of the reaction of L-Carnitine is used to generate a colorimetric or fluorometric signal.
Materials:
-
L-Carnitine Assay Kit (containing assay buffer, probe, converting enzyme, and development mix)
-
L-Carnitine Standard
-
Samples (e.g., deproteinized cell lysates or plasma)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of L-Carnitine standards in the assay buffer according to the kit manufacturer's instructions (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
Bring the final volume of each standard to 50 µL with assay buffer.
-
-
Sample Preparation:
-
Prepare samples as required (e.g., homogenization, deproteinization).
-
For each sample to be tested, prepare two wells:
-
Sample Well: Add 50 µL of the sample.
-
Sample Blank Well: Add 50 µL of the sample.
-
-
-
Reaction Mix Preparation and Incubation:
-
Prepare a "Master Mix" containing the assay buffer, probe, and development mix.
-
Prepare a "Blank Master Mix" identical to the Master Mix but without the Carnitine Converting Enzyme.
-
To the "Sample Wells" and standard curve wells, add 50 µL of the Master Mix.
-
To the "Sample Blank Wells," add 50 µL of the Blank Master Mix.
-
Mix and incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) of all wells.
-
-
Calculation:
-
For each sample, subtract the reading from its corresponding "Sample Blank Well" to get the corrected sample reading.
-
Subtract the reading of the 0 nmol standard (reagent blank) from all other standard readings.
-
Plot the standard curve of corrected standard readings versus the amount of L-Carnitine.
-
Determine the amount of L-Carnitine in the samples from the standard curve using the corrected sample readings.
-
References
- 1. scirp.org [scirp.org]
- 2. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 3. Determination of Levocarnitine in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Levocarnitine Chloride Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Levocarnitine Chloride treatment in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound treatment. | Suboptimal concentration of this compound. | Titrate this compound to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations can range from 0.2 mM to 5 mM depending on the cell type and desired effect.[1][2][3] |
| Poor cellular uptake of Levocarnitine. | Ensure the presence of appropriate transporters (e.g., OCTN2) in your cell line.[4] The uptake of L-carnitine can be time and temperature-dependent.[5] | |
| Insufficient duration of treatment. | Increase the incubation time with this compound. Effects may be more pronounced after 48 to 72 hours of treatment.[1] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage number, seeding density, and media composition. Changes in serum concentration can affect experimental outcomes. |
| Degradation of this compound in media. | Prepare fresh this compound solutions for each experiment. Although stable for extended periods when properly stored, repeated freeze-thaw cycles or prolonged incubation at 37°C can lead to degradation.[6] | |
| Observed cytotoxicity at higher concentrations. | Off-target effects or cellular stress. | Reduce the concentration of this compound and/or the duration of treatment. Perform a dose-response curve to identify the therapeutic window. |
| Contamination of the cell culture. | Regularly check for microbial contamination. Use proper aseptic techniques. | |
| Difficulty in assessing the direct impact on fatty acid oxidation. | Insensitive assay method. | Utilize a more sensitive method for measuring fatty acid oxidation, such as radiolabeled substrate assays or high-resolution respirometry.[7][8] |
| Presence of alternative energy sources. | Culture cells in a medium with reduced glucose to increase reliance on fatty acid metabolism.[9] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound in cell culture?
This compound, also known as L-carnitine, plays a crucial role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[10][11][12][13] This process is essential for cells that rely heavily on fatty acids for energy, such as cardiomyocytes and skeletal muscle cells.[11] Levocarnitine also helps to remove toxic acyl-CoA compounds from the mitochondria.[10][14]
2. How do I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a crystalline solid.[15] For cell culture use, prepare a sterile stock solution by dissolving it in a suitable solvent like water or PBS. The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[15] It is recommended to filter-sterilize the stock solution and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles. While aqueous solutions can be stored, it is best to prepare them fresh.[15]
3. What is a typical working concentration of this compound for cell culture?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. Published studies have used a wide range of concentrations, from 0.2 mM to 5 mM.[1][3] For instance, a study on C2C12 myoblasts used 500 µmol/L (0.5 mM),[2] while research on bovine embryos tested concentrations up to 3.030 mM.[16] It is crucial to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell line.
4. How can I measure the efficacy of this compound treatment in my cell culture model?
The efficacy of this compound can be assessed through various methods:
-
Fatty Acid Oxidation (FAO) Assays: These assays directly measure the rate of fatty acid metabolism. Common methods include using radiolabeled fatty acids (e.g., 14C-palmitate) and measuring the production of 14CO2 or acid-soluble metabolites, or using high-resolution respirometry to measure oxygen consumption.[7][8][17][18]
-
Cell Viability and Proliferation Assays: Assays such as MTT or trypan blue exclusion can determine the effect of this compound on cell survival and growth.
-
Measurement of Intracellular L-carnitine Levels: Specialized assay kits are available to quantify the intracellular concentration of L-carnitine.[19]
-
Analysis of Downstream Signaling Pathways: Western blotting or other techniques can be used to assess the activation or inhibition of signaling molecules affected by this compound, such as those involved in metabolism and cell survival.
5. Can this compound have effects other than enhancing fatty acid oxidation?
Yes, research suggests that this compound possesses antioxidant properties and can protect cells from oxidative stress.[10][11][13] It has been shown to reduce the production of reactive oxygen species (ROS) and protect against cell death induced by oxidative damage.[2] Additionally, it may influence signaling pathways involved in cell proliferation, such as the PI3K/FOXO-1 pathway.[3]
Experimental Protocols
Protocol 1: Assessment of Fatty Acid Oxidation using Radiolabeled Palmitate
This protocol provides a method for measuring the rate of fatty acid oxidation (FAO) in cultured cells by quantifying the production of radiolabeled CO2 from [1-14C] palmitate.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 24-well plates)
-
DMEM (or other suitable base medium)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Palmitate
-
[1-14C] Palmitate
-
L-Carnitine solution
-
Perchloric acid (PCA)
-
Whatman filter paper discs
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Palmitate-BSA Conjugate:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Prepare a 100 mM palmitate stock solution in ethanol.
-
Warm the BSA solution to 37°C. While stirring, slowly add the palmitate stock solution to the BSA solution to achieve a final desired molar ratio (e.g., 5:1 palmitate to BSA).
-
Add [1-14C] palmitate to the conjugate to achieve a final specific activity (e.g., 0.5 µCi/ml).
-
-
Cell Treatment:
-
Seed cells in a 24-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-treat cells with this compound at the desired concentration for the specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
FAO Assay:
-
Prepare the assay medium by adding the [1-14C] palmitate-BSA conjugate to the base medium. The final concentration of palmitate is typically around 100 µM.
-
Wash the cells once with warm PBS.
-
Add 500 µL of the assay medium to each well.
-
Place a Whatman filter paper disc soaked in 1N NaOH in the cap of a corresponding microcentrifuge tube (this will trap the 14CO2).
-
Seal the plate with a gas-tight sealing mat.
-
Incubate the plate at 37°C for the desired time (e.g., 2-4 hours).
-
-
Stopping the Reaction and CO2 Trapping:
-
To stop the reaction, inject a strong acid like perchloric acid (e.g., 100 µL of 7% PCA) into each well without opening the seal.
-
Continue the incubation for another 1-2 hours at 37°C to allow for the complete trapping of the released 14CO2 onto the filter paper.
-
-
Measurement:
-
Carefully remove the filter paper discs and place them in scintillation vials containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration in each well.
-
Protocol 2: L-Carnitine Uptake Assay
This protocol describes a method to measure the uptake of L-carnitine into cultured cells using radiolabeled [3H]L-carnitine.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 24-well plates)
-
[3H]L-Carnitine
-
Unlabeled L-Carnitine
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow to near confluency.
-
-
Uptake Experiment:
-
Prepare the uptake solution by adding [3H]L-carnitine to the transport buffer at the desired final concentration (e.g., 10 µM). For competition experiments, also include varying concentrations of unlabeled L-carnitine.
-
Aspirate the culture medium from the wells and wash the cells twice with warm transport buffer.
-
Add 500 µL of the uptake solution to each well.
-
Incubate the plate at 37°C for a specific time course (e.g., 5, 15, 30, 60 minutes). To determine non-specific binding, perform a parallel experiment at 4°C.
-
-
Stopping the Uptake:
-
To stop the uptake, aspirate the uptake solution and quickly wash the cells three times with ice-cold transport buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
-
Data Analysis:
-
Calculate the rate of L-carnitine uptake (e.g., in pmol/mg protein/min).
-
Specific uptake is calculated by subtracting the uptake at 4°C from the uptake at 37°C.
-
Visualizations
Signaling Pathway: Levocarnitine's Role in Fatty Acid Transport and β-Oxidation
Caption: Levocarnitine facilitates the transport of fatty acids into the mitochondria for energy production.
Experimental Workflow: Measuring Fatty Acid Oxidation
Caption: Workflow for assessing the impact of Levocarnitine on fatty acid oxidation in cell culture.
Logical Relationship: Troubleshooting Low Efficacy
Caption: A troubleshooting guide for addressing low efficacy of Levocarnitine treatment in experiments.
References
- 1. L-Carnitine: An Antioxidant Remedy for the Survival of Cardiomyocytes under Hyperglycemic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-carnitine cause to increase cell proliferation of C-Kit+ hematopoietic progenitor cells via decreasing the PI3K and FOXO-1 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines [mdpi.com]
- 6. [Optimum preparation of this compound solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Supplementation of culture medium with L-carnitine improves development and cryotolerance of bovine embryos produced in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioassaysys.com [bioassaysys.com]
Technical Support Center: Enhancing Levocarnitine Chloride Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Levocarnitine Chloride treatment in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound treatment. | Suboptimal concentration of this compound. | Titrate this compound to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations can range from 0.2 mM to 5 mM depending on the cell type and desired effect.[1][2][3] |
| Poor cellular uptake of Levocarnitine. | Ensure the presence of appropriate transporters (e.g., OCTN2) in your cell line.[4] The uptake of L-carnitine can be time and temperature-dependent.[5] | |
| Insufficient duration of treatment. | Increase the incubation time with this compound. Effects may be more pronounced after 48 to 72 hours of treatment.[1] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage number, seeding density, and media composition. Changes in serum concentration can affect experimental outcomes. |
| Degradation of this compound in media. | Prepare fresh this compound solutions for each experiment. Although stable for extended periods when properly stored, repeated freeze-thaw cycles or prolonged incubation at 37°C can lead to degradation.[6] | |
| Observed cytotoxicity at higher concentrations. | Off-target effects or cellular stress. | Reduce the concentration of this compound and/or the duration of treatment. Perform a dose-response curve to identify the therapeutic window. |
| Contamination of the cell culture. | Regularly check for microbial contamination. Use proper aseptic techniques. | |
| Difficulty in assessing the direct impact on fatty acid oxidation. | Insensitive assay method. | Utilize a more sensitive method for measuring fatty acid oxidation, such as radiolabeled substrate assays or high-resolution respirometry.[7][8] |
| Presence of alternative energy sources. | Culture cells in a medium with reduced glucose to increase reliance on fatty acid metabolism.[9] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound in cell culture?
This compound, also known as L-carnitine, plays a crucial role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[10][11][12][13] This process is essential for cells that rely heavily on fatty acids for energy, such as cardiomyocytes and skeletal muscle cells.[11] Levocarnitine also helps to remove toxic acyl-CoA compounds from the mitochondria.[10][14]
2. How do I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a crystalline solid.[15] For cell culture use, prepare a sterile stock solution by dissolving it in a suitable solvent like water or PBS. The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[15] It is recommended to filter-sterilize the stock solution and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles. While aqueous solutions can be stored, it is best to prepare them fresh.[15]
3. What is a typical working concentration of this compound for cell culture?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. Published studies have used a wide range of concentrations, from 0.2 mM to 5 mM.[1][3] For instance, a study on C2C12 myoblasts used 500 µmol/L (0.5 mM),[2] while research on bovine embryos tested concentrations up to 3.030 mM.[16] It is crucial to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell line.
4. How can I measure the efficacy of this compound treatment in my cell culture model?
The efficacy of this compound can be assessed through various methods:
-
Fatty Acid Oxidation (FAO) Assays: These assays directly measure the rate of fatty acid metabolism. Common methods include using radiolabeled fatty acids (e.g., 14C-palmitate) and measuring the production of 14CO2 or acid-soluble metabolites, or using high-resolution respirometry to measure oxygen consumption.[7][8][17][18]
-
Cell Viability and Proliferation Assays: Assays such as MTT or trypan blue exclusion can determine the effect of this compound on cell survival and growth.
-
Measurement of Intracellular L-carnitine Levels: Specialized assay kits are available to quantify the intracellular concentration of L-carnitine.[19]
-
Analysis of Downstream Signaling Pathways: Western blotting or other techniques can be used to assess the activation or inhibition of signaling molecules affected by this compound, such as those involved in metabolism and cell survival.
5. Can this compound have effects other than enhancing fatty acid oxidation?
Yes, research suggests that this compound possesses antioxidant properties and can protect cells from oxidative stress.[10][11][13] It has been shown to reduce the production of reactive oxygen species (ROS) and protect against cell death induced by oxidative damage.[2] Additionally, it may influence signaling pathways involved in cell proliferation, such as the PI3K/FOXO-1 pathway.[3]
Experimental Protocols
Protocol 1: Assessment of Fatty Acid Oxidation using Radiolabeled Palmitate
This protocol provides a method for measuring the rate of fatty acid oxidation (FAO) in cultured cells by quantifying the production of radiolabeled CO2 from [1-14C] palmitate.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 24-well plates)
-
DMEM (or other suitable base medium)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Palmitate
-
[1-14C] Palmitate
-
L-Carnitine solution
-
Perchloric acid (PCA)
-
Whatman filter paper discs
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Palmitate-BSA Conjugate:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Prepare a 100 mM palmitate stock solution in ethanol.
-
Warm the BSA solution to 37°C. While stirring, slowly add the palmitate stock solution to the BSA solution to achieve a final desired molar ratio (e.g., 5:1 palmitate to BSA).
-
Add [1-14C] palmitate to the conjugate to achieve a final specific activity (e.g., 0.5 µCi/ml).
-
-
Cell Treatment:
-
Seed cells in a 24-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-treat cells with this compound at the desired concentration for the specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
FAO Assay:
-
Prepare the assay medium by adding the [1-14C] palmitate-BSA conjugate to the base medium. The final concentration of palmitate is typically around 100 µM.
-
Wash the cells once with warm PBS.
-
Add 500 µL of the assay medium to each well.
-
Place a Whatman filter paper disc soaked in 1N NaOH in the cap of a corresponding microcentrifuge tube (this will trap the 14CO2).
-
Seal the plate with a gas-tight sealing mat.
-
Incubate the plate at 37°C for the desired time (e.g., 2-4 hours).
-
-
Stopping the Reaction and CO2 Trapping:
-
To stop the reaction, inject a strong acid like perchloric acid (e.g., 100 µL of 7% PCA) into each well without opening the seal.
-
Continue the incubation for another 1-2 hours at 37°C to allow for the complete trapping of the released 14CO2 onto the filter paper.
-
-
Measurement:
-
Carefully remove the filter paper discs and place them in scintillation vials containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration in each well.
-
Protocol 2: L-Carnitine Uptake Assay
This protocol describes a method to measure the uptake of L-carnitine into cultured cells using radiolabeled [3H]L-carnitine.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 24-well plates)
-
[3H]L-Carnitine
-
Unlabeled L-Carnitine
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow to near confluency.
-
-
Uptake Experiment:
-
Prepare the uptake solution by adding [3H]L-carnitine to the transport buffer at the desired final concentration (e.g., 10 µM). For competition experiments, also include varying concentrations of unlabeled L-carnitine.
-
Aspirate the culture medium from the wells and wash the cells twice with warm transport buffer.
-
Add 500 µL of the uptake solution to each well.
-
Incubate the plate at 37°C for a specific time course (e.g., 5, 15, 30, 60 minutes). To determine non-specific binding, perform a parallel experiment at 4°C.
-
-
Stopping the Uptake:
-
To stop the uptake, aspirate the uptake solution and quickly wash the cells three times with ice-cold transport buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
-
Data Analysis:
-
Calculate the rate of L-carnitine uptake (e.g., in pmol/mg protein/min).
-
Specific uptake is calculated by subtracting the uptake at 4°C from the uptake at 37°C.
-
Visualizations
Signaling Pathway: Levocarnitine's Role in Fatty Acid Transport and β-Oxidation
Caption: Levocarnitine facilitates the transport of fatty acids into the mitochondria for energy production.
Experimental Workflow: Measuring Fatty Acid Oxidation
Caption: Workflow for assessing the impact of Levocarnitine on fatty acid oxidation in cell culture.
Logical Relationship: Troubleshooting Low Efficacy
Caption: A troubleshooting guide for addressing low efficacy of Levocarnitine treatment in experiments.
References
- 1. L-Carnitine: An Antioxidant Remedy for the Survival of Cardiomyocytes under Hyperglycemic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-carnitine cause to increase cell proliferation of C-Kit+ hematopoietic progenitor cells via decreasing the PI3K and FOXO-1 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines [mdpi.com]
- 6. [Optimum preparation of this compound solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Supplementation of culture medium with L-carnitine improves development and cryotolerance of bovine embryos produced in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioassaysys.com [bioassaysys.com]
Addressing variability in experimental results with Levocarnitine Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols to address variability in experimental results involving Levocarnitine Chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the hydrochloride salt of Levocarnitine (L-carnitine), a naturally occurring amino acid derivative essential for energy metabolism.[1][2] Its primary function is to transport long-chain fatty acids across the inner mitochondrial membrane, enabling them to undergo β-oxidation for energy (ATP) production.[2][3][4] This process is crucial in high-energy-demand tissues like skeletal and cardiac muscles.[1][2] Levocarnitine also helps remove toxic acyl groups from mitochondria and possesses antioxidant properties.[1][2]
Q2: Why is the stability of this compound a concern in experiments?
A2: this compound is known to be highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This moisture absorption can impair its stability, affect its flow properties in solid dosage forms, and lead to inconsistencies in weighing and solution concentration.[6] Proper storage in tight containers is crucial.[7] However, when dissolved in aqueous solutions, it can be stable for extended periods; one study showed stability for at least 90 days in a 1-10% (w/v) solution.[5]
Q3: What are the common impurities found in this compound reagents?
A3: Impurities in this compound can arise during synthesis and formulation. These are critical to monitor as they can interfere with experimental results.[8][9][10] Common impurities include D-carnitine, Levocarnitine Related Impurity A (crotonoylbetaine), and others that are monitored during quality control (QC) applications.[7][8][10] Using high-purity, pharmacopeial-grade this compound with a detailed Certificate of Analysis (COA) is essential for reproducible research.[10]
Q4: Can I use D,L-carnitine (B1674952) as a substitute for Levocarnitine (L-carnitine)?
A4: No. Only the L-isomer of carnitine (Levocarnitine) is biologically active in lipid metabolism.[3] The D,L-carnitine form is not a suitable substitute as the D-isomer can interfere with the function of Levocarnitine.[11]
Troubleshooting Guide
Q5: My in-vitro cell culture experiments show high variability in response to this compound treatment. What are the potential causes?
A5: High variability in cell culture experiments can stem from several factors related to the compound, the protocol, and the cells themselves.
-
Reagent Inconsistency:
-
Hygroscopicity: Have you accounted for the hygroscopic nature of the powder?[6] Inconsistent water absorption between batches can lead to errors in concentration. Always store it in a desiccator and weigh it quickly.
-
Purity and Impurities: Are you using the same batch and supplier? Different batches may have varying impurity profiles that could affect cellular response.[10]
-
Solution Stability: Are you preparing fresh stock solutions? While generally stable, the stability in your specific cell culture medium at 37°C should be considered.[5] A study found Levocarnitine Injection USP is stable for up to 24 hours at room temperature when mixed in PVC bags with Sodium Chloride 0.9% or Lactated Ringer's.[12][13]
-
-
Protocol Deviations:
-
Dosing and Timing: Ensure precise and consistent timing of treatment application and endpoint measurements.
-
Cell Health: Are the cells healthy and in the same growth phase across experiments? Cellular metabolism, and thus response to a metabolic modulator like Levocarnitine, can vary with cell density and health.
-
-
Biological Factors:
-
Metabolic State: The baseline metabolic state of your cells (e.g., glucose availability in the media) can influence the effect of Levocarnitine.
-
Q6: I am observing inconsistent peak retention times and areas in my HPLC analysis of this compound. How can I troubleshoot this?
A6: Inconsistent HPLC results are often related to the mobile phase, column conditions, or sample preparation.
-
Mobile Phase Issues:
-
pH Instability: The pH of the mobile phase is critical for consistent ionization and retention of Levocarnitine.[14][15] Ensure the buffer is correctly prepared and its pH is stable throughout the run. One validated method uses a 0.05 M phosphate (B84403) buffer at pH 3.[14]
-
Inadequate Mixing/Degassing: Ensure the mobile phase components are thoroughly mixed and degassed to prevent bubbles that cause pressure fluctuations.[16]
-
-
Column and System Issues:
-
Column Temperature: Maintaining a stable column temperature is important for reproducible retention times.[14][16] A validated method specifies a column temperature of 50°C.[14]
-
Column Equilibration: Is the column fully equilibrated with the mobile phase before each run? Insufficient equilibration can cause drifting retention times.
-
-
Sample Preparation:
-
Inconsistent Dilution: Given its hygroscopic nature, initial weighing errors can propagate through dilutions.
-
Sample Matrix Effects: If analyzing biological samples, matrix components can interfere. Ensure your sample cleanup protocol is robust.
-
Data Presentation
Table 1: Stability of Levocarnitine Under Forced Degradation Data synthesized from a stability-indicating RP-HPLC method development study.
| Stress Condition | Parameters | Duration | Recovery of Levocarnitine | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant Degradation | Degradation products observed.[14] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Significant Degradation | Degradation products observed.[14] |
| Oxidative | 3% H₂O₂ | 24 hours | 100.17% ± 1.28 | No significant degradation.[14] |
| Photolytic | UV Light | 24 hours | 99.50% ± 0.63 | No significant degradation.[14] |
| Thermal | 80°C | 24 hours | 93.09% ± 1.93 | Minor degradation.[14] |
Table 2: Example Parameters for a Validated RP-HPLC Method This table provides a sample set of conditions for the quantification of Levocarnitine.
| Parameter | Specification |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[15] |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 3.2) : Methanol (B129727) (95:5 v/v)[15] |
| Flow Rate | 0.9 mL/min[15] |
| Detection | UV at 225 nm[14][15] |
| Column Temperature | 50°C[14] |
| Injection Volume | 25 µL[17] |
| Linearity Range | 70 - 1120 µg/mL[15] |
| Retention Time | Approx. 7.7 minutes[15] |
Experimental Protocols
Protocol: Quantification of this compound in a Tablet Formulation by RP-HPLC
This protocol is adapted from validated methods for the determination of Levocarnitine in pharmaceutical dosage forms.[14][15]
1. Materials and Reagents:
-
Levocarnitine Reference Standard (USP grade)
-
Levocarnitine Tablets
-
Potassium Phosphate Monobasic
-
Phosphoric Acid
-
HPLC-grade Methanol
-
HPLC-grade Water
2. Equipment:
-
HPLC system with UV detector
-
C18 analytical column
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Mobile Phase (0.05M Phosphate Buffer, pH 3.2):
-
Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.05M solution.
-
Adjust the pH to 3.2 using phosphoric acid.
-
Mix this buffer with HPLC-grade methanol in a 95:5 (v/v) ratio.
-
Filter through a 0.45 µm membrane filter and degas by sonicating for 15 minutes.[15]
-
-
Standard Stock Solution (e.g., 700 µg/mL):
-
Sample Solution:
-
Weigh and finely powder a number of Levocarnitine tablets.
-
Transfer a quantity of the powder equivalent to 500 mg of Levocarnitine to a suitable volumetric flask.[15]
-
Add diluent (water or mobile phase), sonicate to dissolve, and dilute to a final nominal concentration within the linearity range of the assay (e.g., by serial dilution).
-
Filter the final solution through a 0.45 µm syringe filter before injection.[7]
-
4. Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2 .
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
5. Analysis:
-
Inject replicate samples of the standard solution to check for system suitability (e.g., relative standard deviation of peak areas < 2.0%).[14]
-
Inject the sample solutions.
-
Calculate the concentration of Levocarnitine in the samples by comparing the peak area with that of the standard solution.
Visualizations
Caption: The Carnitine Shuttle mechanism for fatty acid transport.
Caption: Standard experimental workflow for HPLC analysis.
Caption: Logic diagram for troubleshooting experimental variability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Optimum preparation of this compound solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. Levocarnitine Related Impurity A - CAS - 6538-82-5 (Chloride) | Axios Research [axios-research.com]
- 9. Levocarnitine EP Impurity C Chloride - CAS - 6490-20-6 | Axios Research [axios-research.com]
- 10. Levocarnitine Impurities | SynZeal [synzeal.com]
- 11. Levocarnitine (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. publications.ashp.org [publications.ashp.org]
- 14. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sarpublication.com [sarpublication.com]
- 16. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 17. scirp.org [scirp.org]
Addressing variability in experimental results with Levocarnitine Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols to address variability in experimental results involving Levocarnitine Chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the hydrochloride salt of Levocarnitine (L-carnitine), a naturally occurring amino acid derivative essential for energy metabolism.[1][2] Its primary function is to transport long-chain fatty acids across the inner mitochondrial membrane, enabling them to undergo β-oxidation for energy (ATP) production.[2][3][4] This process is crucial in high-energy-demand tissues like skeletal and cardiac muscles.[1][2] Levocarnitine also helps remove toxic acyl groups from mitochondria and possesses antioxidant properties.[1][2]
Q2: Why is the stability of this compound a concern in experiments?
A2: this compound is known to be highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This moisture absorption can impair its stability, affect its flow properties in solid dosage forms, and lead to inconsistencies in weighing and solution concentration.[6] Proper storage in tight containers is crucial.[7] However, when dissolved in aqueous solutions, it can be stable for extended periods; one study showed stability for at least 90 days in a 1-10% (w/v) solution.[5]
Q3: What are the common impurities found in this compound reagents?
A3: Impurities in this compound can arise during synthesis and formulation. These are critical to monitor as they can interfere with experimental results.[8][9][10] Common impurities include D-carnitine, Levocarnitine Related Impurity A (crotonoylbetaine), and others that are monitored during quality control (QC) applications.[7][8][10] Using high-purity, pharmacopeial-grade this compound with a detailed Certificate of Analysis (COA) is essential for reproducible research.[10]
Q4: Can I use D,L-carnitine as a substitute for Levocarnitine (L-carnitine)?
A4: No. Only the L-isomer of carnitine (Levocarnitine) is biologically active in lipid metabolism.[3] The D,L-carnitine form is not a suitable substitute as the D-isomer can interfere with the function of Levocarnitine.[11]
Troubleshooting Guide
Q5: My in-vitro cell culture experiments show high variability in response to this compound treatment. What are the potential causes?
A5: High variability in cell culture experiments can stem from several factors related to the compound, the protocol, and the cells themselves.
-
Reagent Inconsistency:
-
Hygroscopicity: Have you accounted for the hygroscopic nature of the powder?[6] Inconsistent water absorption between batches can lead to errors in concentration. Always store it in a desiccator and weigh it quickly.
-
Purity and Impurities: Are you using the same batch and supplier? Different batches may have varying impurity profiles that could affect cellular response.[10]
-
Solution Stability: Are you preparing fresh stock solutions? While generally stable, the stability in your specific cell culture medium at 37°C should be considered.[5] A study found Levocarnitine Injection USP is stable for up to 24 hours at room temperature when mixed in PVC bags with Sodium Chloride 0.9% or Lactated Ringer's.[12][13]
-
-
Protocol Deviations:
-
Dosing and Timing: Ensure precise and consistent timing of treatment application and endpoint measurements.
-
Cell Health: Are the cells healthy and in the same growth phase across experiments? Cellular metabolism, and thus response to a metabolic modulator like Levocarnitine, can vary with cell density and health.
-
-
Biological Factors:
-
Metabolic State: The baseline metabolic state of your cells (e.g., glucose availability in the media) can influence the effect of Levocarnitine.
-
Q6: I am observing inconsistent peak retention times and areas in my HPLC analysis of this compound. How can I troubleshoot this?
A6: Inconsistent HPLC results are often related to the mobile phase, column conditions, or sample preparation.
-
Mobile Phase Issues:
-
pH Instability: The pH of the mobile phase is critical for consistent ionization and retention of Levocarnitine.[14][15] Ensure the buffer is correctly prepared and its pH is stable throughout the run. One validated method uses a 0.05 M phosphate buffer at pH 3.[14]
-
Inadequate Mixing/Degassing: Ensure the mobile phase components are thoroughly mixed and degassed to prevent bubbles that cause pressure fluctuations.[16]
-
-
Column and System Issues:
-
Column Temperature: Maintaining a stable column temperature is important for reproducible retention times.[14][16] A validated method specifies a column temperature of 50°C.[14]
-
Column Equilibration: Is the column fully equilibrated with the mobile phase before each run? Insufficient equilibration can cause drifting retention times.
-
-
Sample Preparation:
-
Inconsistent Dilution: Given its hygroscopic nature, initial weighing errors can propagate through dilutions.
-
Sample Matrix Effects: If analyzing biological samples, matrix components can interfere. Ensure your sample cleanup protocol is robust.
-
Data Presentation
Table 1: Stability of Levocarnitine Under Forced Degradation Data synthesized from a stability-indicating RP-HPLC method development study.
| Stress Condition | Parameters | Duration | Recovery of Levocarnitine | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant Degradation | Degradation products observed.[14] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Significant Degradation | Degradation products observed.[14] |
| Oxidative | 3% H₂O₂ | 24 hours | 100.17% ± 1.28 | No significant degradation.[14] |
| Photolytic | UV Light | 24 hours | 99.50% ± 0.63 | No significant degradation.[14] |
| Thermal | 80°C | 24 hours | 93.09% ± 1.93 | Minor degradation.[14] |
Table 2: Example Parameters for a Validated RP-HPLC Method This table provides a sample set of conditions for the quantification of Levocarnitine.
| Parameter | Specification |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[15] |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 3.2) : Methanol (95:5 v/v)[15] |
| Flow Rate | 0.9 mL/min[15] |
| Detection | UV at 225 nm[14][15] |
| Column Temperature | 50°C[14] |
| Injection Volume | 25 µL[17] |
| Linearity Range | 70 - 1120 µg/mL[15] |
| Retention Time | Approx. 7.7 minutes[15] |
Experimental Protocols
Protocol: Quantification of this compound in a Tablet Formulation by RP-HPLC
This protocol is adapted from validated methods for the determination of Levocarnitine in pharmaceutical dosage forms.[14][15]
1. Materials and Reagents:
-
Levocarnitine Reference Standard (USP grade)
-
Levocarnitine Tablets
-
Potassium Phosphate Monobasic
-
Phosphoric Acid
-
HPLC-grade Methanol
-
HPLC-grade Water
2. Equipment:
-
HPLC system with UV detector
-
C18 analytical column
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Mobile Phase (0.05M Phosphate Buffer, pH 3.2):
-
Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.05M solution.
-
Adjust the pH to 3.2 using phosphoric acid.
-
Mix this buffer with HPLC-grade methanol in a 95:5 (v/v) ratio.
-
Filter through a 0.45 µm membrane filter and degas by sonicating for 15 minutes.[15]
-
-
Standard Stock Solution (e.g., 700 µg/mL):
-
Sample Solution:
-
Weigh and finely powder a number of Levocarnitine tablets.
-
Transfer a quantity of the powder equivalent to 500 mg of Levocarnitine to a suitable volumetric flask.[15]
-
Add diluent (water or mobile phase), sonicate to dissolve, and dilute to a final nominal concentration within the linearity range of the assay (e.g., by serial dilution).
-
Filter the final solution through a 0.45 µm syringe filter before injection.[7]
-
4. Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2 .
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
5. Analysis:
-
Inject replicate samples of the standard solution to check for system suitability (e.g., relative standard deviation of peak areas < 2.0%).[14]
-
Inject the sample solutions.
-
Calculate the concentration of Levocarnitine in the samples by comparing the peak area with that of the standard solution.
Visualizations
Caption: The Carnitine Shuttle mechanism for fatty acid transport.
Caption: Standard experimental workflow for HPLC analysis.
Caption: Logic diagram for troubleshooting experimental variability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Optimum preparation of this compound solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. Levocarnitine Related Impurity A - CAS - 6538-82-5 (Chloride) | Axios Research [axios-research.com]
- 9. Levocarnitine EP Impurity C Chloride - CAS - 6490-20-6 | Axios Research [axios-research.com]
- 10. Levocarnitine Impurities | SynZeal [synzeal.com]
- 11. Levocarnitine (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. publications.ashp.org [publications.ashp.org]
- 14. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sarpublication.com [sarpublication.com]
- 16. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 17. scirp.org [scirp.org]
Strategies to minimize off-target effects of Levocarnitine Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Levocarnitine Chloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound's primary on-target effect is its essential role in cellular energy metabolism. It acts as a carrier molecule, facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1] This process is crucial in tissues with high energy demands, such as skeletal and cardiac muscle.[2]
Known off-target effects can be multifactorial. A significant off-target pathway involves the gut microbiota, which can metabolize unabsorbed levocarnitine into trimethylamine (B31210) (TMA). TMA is then absorbed and converted in the liver to trimethylamine-N-oxide (TMAO), a metabolite that has been associated with an increased risk of atherosclerosis.[3] Other potential off-target effects may involve the modulation of inflammatory signaling pathways and gene expression.[4][5]
Q2: How can I minimize the formation of Trimethylamine-N-oxide (TMAO) in my in vivo experiments?
A2: Minimizing TMAO formation in animal studies is crucial for isolating the direct effects of levocarnitine. Here are several strategies:
-
Route of Administration: Parenteral administration (e.g., intravenous or intraperitoneal injection) can bypass gut microbiota metabolism, thereby significantly reducing TMAO formation compared to oral administration.[6]
-
Dose Optimization: Use the lowest effective dose of this compound to reduce the amount of unabsorbed compound available for microbial metabolism.
-
Gut Microbiota Modulation: Co-administration of antibiotics can inhibit the gut bacteria responsible for TMA production. However, this can have confounding effects on the overall physiology of the animal model.
-
Dietary Control: The composition of the animal's diet can influence the gut microbiome. Utilizing a standardized diet across all experimental groups is essential.
Q3: What are the potential off-target signaling pathways I should be aware of when using this compound?
A3: Beyond its primary metabolic role, this compound has been reported to influence several signaling pathways, which could be considered off-target effects depending on the experimental context. These include:
-
Inflammatory Pathways: Levocarnitine has been shown to modulate inflammatory responses by affecting signaling molecules such as NF-κB, and the production of cytokines like TNF-α and IL-6.[2] Acylcarnitines, which can accumulate under certain metabolic conditions, may also activate proinflammatory signaling.[4]
-
PPAR Signaling: Levocarnitine can influence the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1]
-
Apoptosis Pathways: Studies have shown that levocarnitine can modulate apoptosis through both mitochondria-dependent and death receptor-dependent pathways, for instance by affecting the expression of Bcl-2 and caspases.[1][4]
-
MAPK/ERK Pathway: Levocarnitine has been implicated in the activation of the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.
Q4: Are there any known drug interactions with this compound that could manifest as off-target effects in my experiments?
A4: Yes, several drugs can interact with levocarnitine, potentially leading to confounding results. For example, certain anticonvulsants like valproic acid can induce a secondary carnitine deficiency.[7] It is crucial to review the existing literature for any known interactions between this compound and other compounds used in your experimental setup.
Troubleshooting Guides
Issue 1: High variability in experimental results between subjects or replicates.
-
Possible Cause: Inconsistent dosing, diet, or underlying differences in gut microbiota composition (for in vivo studies).
-
Troubleshooting Steps:
-
Standardize Administration: Ensure precise and consistent administration of this compound for all subjects.
-
Control Diet: For animal studies, use a standardized chow for all cohorts to minimize variations in nutrient intake that could affect metabolism and gut flora.
-
Acclimatization: Allow for a sufficient acclimatization period for animals before starting the experiment.
-
Consider Genetics: Be aware of potential strain or genetic differences in animal models that might affect drug metabolism.
-
Randomization: Properly randomize subjects into control and treatment groups to minimize bias.[8]
-
Issue 2: Unexpected cellular responses or toxicity in in vitro experiments.
-
Possible Cause: Levocarnitine concentration is too high, leading to off-target effects or cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. Start with a wide range of concentrations and narrow down to the lowest effective concentration with minimal toxicity.
-
Cell Viability Assay: Always include a cell viability assay (e.g., MTT, trypan blue exclusion) to assess the cytotoxic effects of the concentrations used.
-
Control for Osmolarity: High concentrations of this compound can alter the osmolarity of the culture medium. Ensure that your vehicle control has a comparable osmolarity.
-
Purity of Compound: Verify the purity of your this compound stock to rule out contaminants as the source of toxicity.
-
Issue 3: Difficulty in replicating published findings.
-
Possible Cause: Subtle differences in experimental protocols, reagents, or cell lines.
-
Troubleshooting Steps:
-
Detailed Protocol Review: Carefully compare your experimental protocol with the published method, paying close attention to details such as cell passage number, serum concentration in the media, and incubation times.
-
Reagent Validation: Ensure that all reagents, including the this compound itself, are of high quality and have been validated.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure you are working with the correct cells.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Levocarnitine on Cell Viability
| Cell Line | Levocarnitine Concentration | Incubation Time | Cell Viability (%) | Reference |
| HL7702 (human liver) | 3 mM | 24 h | ~100% | [3] |
| HL7702 (human liver) | 5 mM | 24 h | Significantly decreased | [3] |
| CD44+ CSCs (breast cancer) | 2.5 mM | 24 h | Significantly increased proliferation | [8] |
| CD44+ CSCs (breast cancer) | 5 mM | 24 h | Significantly increased proliferation | [8] |
| CD44+ CSCs (breast cancer) | 10 mM | 24 h | No significant change | [8] |
Table 2: Effects of Levocarnitine Supplementation on Inflammatory Markers
| Population | Levocarnitine Dose | Duration | Marker | Result | Reference |
| Coronary Artery Disease Patients | 1000 mg/day | - | CRP | Significantly reduced | [2] |
| Coronary Artery Disease Patients | 1000 mg/day | - | IL-6 | Significantly reduced | [2] |
| Coronary Artery Disease Patients | 1000 mg/day | - | TNF-α | Reduced (p=0.07) | [2] |
| Meta-analysis of RCTs | Various | Various | CRP | Significantly reduced | [9] |
| Meta-analysis of RCTs | Various | Various | IL-6 | Significantly reduced | [9] |
| Meta-analysis of RCTs | Various | Various | TNF-α | Significantly reduced | [9] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration in Cell Culture
This protocol provides a framework for determining the optimal, non-toxic concentration of this compound for in vitro experiments.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- This compound stock solution (e.g., 1 M in sterile water)
- 96-well cell culture plates
- MTT reagent (or other cell viability assay kit)
- Plate reader
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
- Preparation of Levocarnitine Dilutions: Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Include a vehicle control (medium only).
- Treatment: Remove the old medium from the cells and add 100 µL of the prepared Levocarnitine dilutions or vehicle control to the respective wells.
- Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment (MTT Assay):
- Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Quantification of Levocarnitine and TMAO in Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of Levocarnitine and its metabolite TMAO in plasma samples.
1. Materials:
- Plasma samples
- Acetonitrile (B52724)
- Formic acid
- Internal standards (e.g., deuterated Levocarnitine and TMAO)
- LC-MS/MS system with a HILIC column
2. Sample Preparation:
- Thaw plasma samples on ice.
- To 20 µL of plasma, add 100 µL of acetonitrile containing the internal standards.[10]
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 5 minutes at 4°C.[10]
- Transfer the supernatant to a new tube and dilute as needed for analysis.
3. LC-MS/MS Analysis:
- Chromatographic Separation: Use a HILIC column with a gradient elution of mobile phase A (e.g., ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile).
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ions for Levocarnitine, TMAO, and their respective internal standards.
- Quantification: Generate a standard curve using known concentrations of Levocarnitine and TMAO. Quantify the analytes in the plasma samples by comparing their peak area ratios to the internal standards against the standard curve.
Visualizations
Caption: Levocarnitine's role in fatty acid transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome [mdpi.com]
- 7. mdpoison.com [mdpoison.com]
- 8. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-carnitine attenuates H2O2-induced neuron apoptosis via inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
Strategies to minimize off-target effects of Levocarnitine Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Levocarnitine Chloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound's primary on-target effect is its essential role in cellular energy metabolism. It acts as a carrier molecule, facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1] This process is crucial in tissues with high energy demands, such as skeletal and cardiac muscle.[2]
Known off-target effects can be multifactorial. A significant off-target pathway involves the gut microbiota, which can metabolize unabsorbed levocarnitine into trimethylamine (TMA). TMA is then absorbed and converted in the liver to trimethylamine-N-oxide (TMAO), a metabolite that has been associated with an increased risk of atherosclerosis.[3] Other potential off-target effects may involve the modulation of inflammatory signaling pathways and gene expression.[4][5]
Q2: How can I minimize the formation of Trimethylamine-N-oxide (TMAO) in my in vivo experiments?
A2: Minimizing TMAO formation in animal studies is crucial for isolating the direct effects of levocarnitine. Here are several strategies:
-
Route of Administration: Parenteral administration (e.g., intravenous or intraperitoneal injection) can bypass gut microbiota metabolism, thereby significantly reducing TMAO formation compared to oral administration.[6]
-
Dose Optimization: Use the lowest effective dose of this compound to reduce the amount of unabsorbed compound available for microbial metabolism.
-
Gut Microbiota Modulation: Co-administration of antibiotics can inhibit the gut bacteria responsible for TMA production. However, this can have confounding effects on the overall physiology of the animal model.
-
Dietary Control: The composition of the animal's diet can influence the gut microbiome. Utilizing a standardized diet across all experimental groups is essential.
Q3: What are the potential off-target signaling pathways I should be aware of when using this compound?
A3: Beyond its primary metabolic role, this compound has been reported to influence several signaling pathways, which could be considered off-target effects depending on the experimental context. These include:
-
Inflammatory Pathways: Levocarnitine has been shown to modulate inflammatory responses by affecting signaling molecules such as NF-κB, and the production of cytokines like TNF-α and IL-6.[2] Acylcarnitines, which can accumulate under certain metabolic conditions, may also activate proinflammatory signaling.[4]
-
PPAR Signaling: Levocarnitine can influence the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1]
-
Apoptosis Pathways: Studies have shown that levocarnitine can modulate apoptosis through both mitochondria-dependent and death receptor-dependent pathways, for instance by affecting the expression of Bcl-2 and caspases.[1][4]
-
MAPK/ERK Pathway: Levocarnitine has been implicated in the activation of the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.
Q4: Are there any known drug interactions with this compound that could manifest as off-target effects in my experiments?
A4: Yes, several drugs can interact with levocarnitine, potentially leading to confounding results. For example, certain anticonvulsants like valproic acid can induce a secondary carnitine deficiency.[7] It is crucial to review the existing literature for any known interactions between this compound and other compounds used in your experimental setup.
Troubleshooting Guides
Issue 1: High variability in experimental results between subjects or replicates.
-
Possible Cause: Inconsistent dosing, diet, or underlying differences in gut microbiota composition (for in vivo studies).
-
Troubleshooting Steps:
-
Standardize Administration: Ensure precise and consistent administration of this compound for all subjects.
-
Control Diet: For animal studies, use a standardized chow for all cohorts to minimize variations in nutrient intake that could affect metabolism and gut flora.
-
Acclimatization: Allow for a sufficient acclimatization period for animals before starting the experiment.
-
Consider Genetics: Be aware of potential strain or genetic differences in animal models that might affect drug metabolism.
-
Randomization: Properly randomize subjects into control and treatment groups to minimize bias.[8]
-
Issue 2: Unexpected cellular responses or toxicity in in vitro experiments.
-
Possible Cause: Levocarnitine concentration is too high, leading to off-target effects or cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. Start with a wide range of concentrations and narrow down to the lowest effective concentration with minimal toxicity.
-
Cell Viability Assay: Always include a cell viability assay (e.g., MTT, trypan blue exclusion) to assess the cytotoxic effects of the concentrations used.
-
Control for Osmolarity: High concentrations of this compound can alter the osmolarity of the culture medium. Ensure that your vehicle control has a comparable osmolarity.
-
Purity of Compound: Verify the purity of your this compound stock to rule out contaminants as the source of toxicity.
-
Issue 3: Difficulty in replicating published findings.
-
Possible Cause: Subtle differences in experimental protocols, reagents, or cell lines.
-
Troubleshooting Steps:
-
Detailed Protocol Review: Carefully compare your experimental protocol with the published method, paying close attention to details such as cell passage number, serum concentration in the media, and incubation times.
-
Reagent Validation: Ensure that all reagents, including the this compound itself, are of high quality and have been validated.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure you are working with the correct cells.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Levocarnitine on Cell Viability
| Cell Line | Levocarnitine Concentration | Incubation Time | Cell Viability (%) | Reference |
| HL7702 (human liver) | 3 mM | 24 h | ~100% | [3] |
| HL7702 (human liver) | 5 mM | 24 h | Significantly decreased | [3] |
| CD44+ CSCs (breast cancer) | 2.5 mM | 24 h | Significantly increased proliferation | [8] |
| CD44+ CSCs (breast cancer) | 5 mM | 24 h | Significantly increased proliferation | [8] |
| CD44+ CSCs (breast cancer) | 10 mM | 24 h | No significant change | [8] |
Table 2: Effects of Levocarnitine Supplementation on Inflammatory Markers
| Population | Levocarnitine Dose | Duration | Marker | Result | Reference |
| Coronary Artery Disease Patients | 1000 mg/day | - | CRP | Significantly reduced | [2] |
| Coronary Artery Disease Patients | 1000 mg/day | - | IL-6 | Significantly reduced | [2] |
| Coronary Artery Disease Patients | 1000 mg/day | - | TNF-α | Reduced (p=0.07) | [2] |
| Meta-analysis of RCTs | Various | Various | CRP | Significantly reduced | [9] |
| Meta-analysis of RCTs | Various | Various | IL-6 | Significantly reduced | [9] |
| Meta-analysis of RCTs | Various | Various | TNF-α | Significantly reduced | [9] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration in Cell Culture
This protocol provides a framework for determining the optimal, non-toxic concentration of this compound for in vitro experiments.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- This compound stock solution (e.g., 1 M in sterile water)
- 96-well cell culture plates
- MTT reagent (or other cell viability assay kit)
- Plate reader
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
- Preparation of Levocarnitine Dilutions: Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Include a vehicle control (medium only).
- Treatment: Remove the old medium from the cells and add 100 µL of the prepared Levocarnitine dilutions or vehicle control to the respective wells.
- Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment (MTT Assay):
- Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Quantification of Levocarnitine and TMAO in Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of Levocarnitine and its metabolite TMAO in plasma samples.
1. Materials:
- Plasma samples
- Acetonitrile
- Formic acid
- Internal standards (e.g., deuterated Levocarnitine and TMAO)
- LC-MS/MS system with a HILIC column
2. Sample Preparation:
- Thaw plasma samples on ice.
- To 20 µL of plasma, add 100 µL of acetonitrile containing the internal standards.[10]
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 5 minutes at 4°C.[10]
- Transfer the supernatant to a new tube and dilute as needed for analysis.
3. LC-MS/MS Analysis:
- Chromatographic Separation: Use a HILIC column with a gradient elution of mobile phase A (e.g., ammonium acetate in water) and mobile phase B (e.g., acetonitrile).
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ions for Levocarnitine, TMAO, and their respective internal standards.
- Quantification: Generate a standard curve using known concentrations of Levocarnitine and TMAO. Quantify the analytes in the plasma samples by comparing their peak area ratios to the internal standards against the standard curve.
Visualizations
Caption: Levocarnitine's role in fatty acid transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome [mdpi.com]
- 7. mdpoison.com [mdpoison.com]
- 8. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-carnitine attenuates H2O2-induced neuron apoptosis via inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
Adjusting Levocarnitine Chloride experimental protocols for different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levocarnitine Chloride in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound's primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process in energy production.[1][2][3] It acts as a carrier molecule, shuttling these fatty acids across the inner mitochondrial membrane.[1][2] This function is crucial for cellular energy metabolism, particularly in cells with high energy demands. Additionally, Levocarnitine exhibits antioxidant properties and can modulate inflammatory responses.
Q2: Does this compound affect cancer and normal cells differently?
A2: Yes, studies suggest that this compound can have differential effects on cancerous versus non-cancerous cells. For instance, it has been shown to induce apoptosis and reduce proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (Hepa1c1c7), and colorectal (HT-29, HCT 116) cancer cells.[4][5][6] In contrast, at similar concentrations, it has been observed to have no toxic effects on normal cell lines such as the colon cell line CCD 841 CoN and the liver cell line NCTC 1469.[5][6]
Q3: What are the key signaling pathways modulated by this compound in cancer cells?
A3: this compound has been demonstrated to modulate several key signaling pathways in cancer cells. In breast cancer stem cells (MDA-MB-231), it has been shown to decrease the phosphorylation of JAK2 and STAT3, key components of the JAK/STAT signaling pathway, and also down-regulates the Leptin receptor.[4] Furthermore, it can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This is evidenced by the upregulation of proteins like Fas, TNF-alpha, and caspases-8, -9, and -3, and the downregulation of the anti-apoptotic protein Bcl-2 in liver cancer cells (Hepa1c1c7).[6]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Sub-optimal concentration of this compound.
-
Solution: The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the EC50 or optimal working concentration for your specific cell line. Concentrations ranging from 0.5 mM to 10 mM have been used in various studies.[4]
-
-
Possible Cause 2: Interference with assay reagents.
-
Solution: Levocarnitine is a metabolite and could potentially influence cellular metabolism in ways that affect the readout of metabolic assays like MTT. Consider using a non-metabolic endpoint for viability, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release), to confirm your findings.
-
-
Possible Cause 3: Instability of this compound in culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment. While it is stable in solution, prolonged incubation at 37°C in complex culture media could lead to degradation.[7]
-
Problem 2: Difficulty in detecting apoptosis after this compound treatment.
-
Possible Cause 1: Inappropriate time point for analysis.
-
Solution: Apoptosis is a dynamic process. The peak of apoptosis may occur at different times depending on the cell line and the concentration of this compound used. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting apoptosis.
-
-
Possible Cause 2: Insufficient sensitivity of the apoptosis assay.
-
Solution: Early apoptotic events, such as phosphatidylserine (B164497) externalization, can be detected with Annexin V staining. If you are not observing changes with a DNA fragmentation assay, consider using a more sensitive and earlier marker of apoptosis. For confirmation, you can also measure the activation of key apoptotic proteins like caspase-3.[4]
-
-
Possible Cause 3: Cell line resistance to this compound-induced apoptosis.
-
Solution: Not all cell lines will be sensitive to this compound. If you do not observe apoptosis after thorough dose-response and time-course experiments, your cell line may be resistant. Consider investigating the expression levels of key proteins in the fatty acid metabolism and apoptosis pathways to understand the potential mechanism of resistance.
-
Problem 3: Variability in Western blot results for signaling pathway analysis.
-
Possible Cause 1: Transient protein phosphorylation.
-
Solution: Phosphorylation events can be transient. If you are examining the phosphorylation status of proteins like JAK2 or STAT3, it is important to perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h) to capture the peak of activation or inhibition.
-
-
Possible Cause 2: Low abundance of target proteins.
-
Solution: Ensure you are loading a sufficient amount of total protein on your gel. You may need to enrich your sample for the protein of interest through immunoprecipitation. Always use positive and negative controls to validate your antibody's specificity and the experimental conditions.
-
Quantitative Data Summary
Table 1: Effects of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | MTT | 2.5 mM | 24 h | Significant decrease in proliferation | [4] |
| MDA-MB-231 (Breast Cancer) | MTT | 5 mM | 24 h | Significant decrease in proliferation | [4] |
| Hepa1c1c7 (Mouse Liver Cancer) | MTT | Not specified | Not specified | Increased number of dead cells | [6] |
| HT-29 (Colorectal Cancer) | Viability Assay | 0-10 mM | 72 h | Reduced cell viability | [5] |
| HCT 116 (Colorectal Cancer) | Viability Assay | 0-10 mM | 72 h | Reduced cell viability | [5] |
| HepG2 (Human Liver Cancer) | MTS | 1.25-10 mM | 24-48 h | Dose-dependent inhibition of proliferation | [8] |
| SMMC-7721 (Human Liver Cancer) | Not specified | 10 mM | 12 h | Increased lysine-acetylated protein accumulation | [8] |
| PC-3, DU-145, LNCaP, 22Rv1 (Prostate Cancer) | Proliferation Assay | Not specified | Not specified | Reduced cell proliferation |
Table 2: Effects of this compound on Apoptosis in Cancer Cells
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Annexin V/PI | 2.5 mM | 24 h | ~16% early apoptosis | [4] |
| MDA-MB-231 (Breast Cancer) | Caspase-3 Activity | 2.5 mM | 24 h | 9.4-fold increase | [4] |
| MDA-MB-231 (Breast Cancer) | Caspase-3 Activity | 5 mM | 24 h | 12.7-fold increase | [4] |
| Hepa1c1c7 (Mouse Liver Cancer) | Not specified | Not specified | Not specified | Upregulation of Caspase-3, -8, -9 | [6] |
| PC-3, DU-145, LNCaP, 22Rv1 (Prostate Cancer) | Apoptosis Assay | Not specified | Not specified | Induction of apoptosis |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time period.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Analysis of Signaling Pathways by Western Blotting
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
References
- 1. Levocarnitine does not impair chemotherapy cytotoxicity against Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-carnitine in a certain concentration increases expression of cell surface marker CD34 and apoptosis in the rat bone marrow CD34+ hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells [mdpi.com]
- 5. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Optimum preparation of this compound solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
- 8. Acetyl-L-Carnitine downregulates invasion (CXCR4/CXCL12, MMP-9) and angiogenesis (VEGF, CXCL8) pathways in prostate cancer cells: rationale for prevention and interception strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Levocarnitine Chloride experimental protocols for different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levocarnitine Chloride in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound's primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process in energy production.[1][2][3] It acts as a carrier molecule, shuttling these fatty acids across the inner mitochondrial membrane.[1][2] This function is crucial for cellular energy metabolism, particularly in cells with high energy demands. Additionally, Levocarnitine exhibits antioxidant properties and can modulate inflammatory responses.
Q2: Does this compound affect cancer and normal cells differently?
A2: Yes, studies suggest that this compound can have differential effects on cancerous versus non-cancerous cells. For instance, it has been shown to induce apoptosis and reduce proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (Hepa1c1c7), and colorectal (HT-29, HCT 116) cancer cells.[4][5][6] In contrast, at similar concentrations, it has been observed to have no toxic effects on normal cell lines such as the colon cell line CCD 841 CoN and the liver cell line NCTC 1469.[5][6]
Q3: What are the key signaling pathways modulated by this compound in cancer cells?
A3: this compound has been demonstrated to modulate several key signaling pathways in cancer cells. In breast cancer stem cells (MDA-MB-231), it has been shown to decrease the phosphorylation of JAK2 and STAT3, key components of the JAK/STAT signaling pathway, and also down-regulates the Leptin receptor.[4] Furthermore, it can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This is evidenced by the upregulation of proteins like Fas, TNF-alpha, and caspases-8, -9, and -3, and the downregulation of the anti-apoptotic protein Bcl-2 in liver cancer cells (Hepa1c1c7).[6]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Sub-optimal concentration of this compound.
-
Solution: The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the EC50 or optimal working concentration for your specific cell line. Concentrations ranging from 0.5 mM to 10 mM have been used in various studies.[4]
-
-
Possible Cause 2: Interference with assay reagents.
-
Solution: Levocarnitine is a metabolite and could potentially influence cellular metabolism in ways that affect the readout of metabolic assays like MTT. Consider using a non-metabolic endpoint for viability, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release), to confirm your findings.
-
-
Possible Cause 3: Instability of this compound in culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment. While it is stable in solution, prolonged incubation at 37°C in complex culture media could lead to degradation.[7]
-
Problem 2: Difficulty in detecting apoptosis after this compound treatment.
-
Possible Cause 1: Inappropriate time point for analysis.
-
Solution: Apoptosis is a dynamic process. The peak of apoptosis may occur at different times depending on the cell line and the concentration of this compound used. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting apoptosis.
-
-
Possible Cause 2: Insufficient sensitivity of the apoptosis assay.
-
Solution: Early apoptotic events, such as phosphatidylserine externalization, can be detected with Annexin V staining. If you are not observing changes with a DNA fragmentation assay, consider using a more sensitive and earlier marker of apoptosis. For confirmation, you can also measure the activation of key apoptotic proteins like caspase-3.[4]
-
-
Possible Cause 3: Cell line resistance to this compound-induced apoptosis.
-
Solution: Not all cell lines will be sensitive to this compound. If you do not observe apoptosis after thorough dose-response and time-course experiments, your cell line may be resistant. Consider investigating the expression levels of key proteins in the fatty acid metabolism and apoptosis pathways to understand the potential mechanism of resistance.
-
Problem 3: Variability in Western blot results for signaling pathway analysis.
-
Possible Cause 1: Transient protein phosphorylation.
-
Solution: Phosphorylation events can be transient. If you are examining the phosphorylation status of proteins like JAK2 or STAT3, it is important to perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h) to capture the peak of activation or inhibition.
-
-
Possible Cause 2: Low abundance of target proteins.
-
Solution: Ensure you are loading a sufficient amount of total protein on your gel. You may need to enrich your sample for the protein of interest through immunoprecipitation. Always use positive and negative controls to validate your antibody's specificity and the experimental conditions.
-
Quantitative Data Summary
Table 1: Effects of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | MTT | 2.5 mM | 24 h | Significant decrease in proliferation | [4] |
| MDA-MB-231 (Breast Cancer) | MTT | 5 mM | 24 h | Significant decrease in proliferation | [4] |
| Hepa1c1c7 (Mouse Liver Cancer) | MTT | Not specified | Not specified | Increased number of dead cells | [6] |
| HT-29 (Colorectal Cancer) | Viability Assay | 0-10 mM | 72 h | Reduced cell viability | [5] |
| HCT 116 (Colorectal Cancer) | Viability Assay | 0-10 mM | 72 h | Reduced cell viability | [5] |
| HepG2 (Human Liver Cancer) | MTS | 1.25-10 mM | 24-48 h | Dose-dependent inhibition of proliferation | [8] |
| SMMC-7721 (Human Liver Cancer) | Not specified | 10 mM | 12 h | Increased lysine-acetylated protein accumulation | [8] |
| PC-3, DU-145, LNCaP, 22Rv1 (Prostate Cancer) | Proliferation Assay | Not specified | Not specified | Reduced cell proliferation |
Table 2: Effects of this compound on Apoptosis in Cancer Cells
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Annexin V/PI | 2.5 mM | 24 h | ~16% early apoptosis | [4] |
| MDA-MB-231 (Breast Cancer) | Caspase-3 Activity | 2.5 mM | 24 h | 9.4-fold increase | [4] |
| MDA-MB-231 (Breast Cancer) | Caspase-3 Activity | 5 mM | 24 h | 12.7-fold increase | [4] |
| Hepa1c1c7 (Mouse Liver Cancer) | Not specified | Not specified | Not specified | Upregulation of Caspase-3, -8, -9 | [6] |
| PC-3, DU-145, LNCaP, 22Rv1 (Prostate Cancer) | Apoptosis Assay | Not specified | Not specified | Induction of apoptosis |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time period.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Analysis of Signaling Pathways by Western Blotting
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
References
- 1. Levocarnitine does not impair chemotherapy cytotoxicity against Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-carnitine in a certain concentration increases expression of cell surface marker CD34 and apoptosis in the rat bone marrow CD34+ hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells [mdpi.com]
- 5. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Optimum preparation of this compound solution in the hospital pharmacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
- 8. Acetyl-L-Carnitine downregulates invasion (CXCR4/CXCL12, MMP-9) and angiogenesis (VEGF, CXCL8) pathways in prostate cancer cells: rationale for prevention and interception strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Levocarnitine Chloride and Acetyl-L-carnitine for Researchers and Drug Development Professionals
An objective guide to the distinct and overlapping roles of two critical metabolic compounds, supported by experimental data.
Levocarnitine and its acetylated ester, Acetyl-L-carnitine, are endogenous compounds pivotal to cellular energy metabolism. While structurally similar, their distinct biochemical properties, pharmacokinetic profiles, and mechanisms of action dictate their specific therapeutic applications. This guide provides a comprehensive comparison of Levocarnitine Chloride and Acetyl-L-carnitine, presenting key experimental data, detailed methodologies, and visual representations of their metabolic pathways to inform research and drug development.
Physicochemical and Pharmacokinetic Profile
This compound and Acetyl-L-carnitine exhibit key differences in their chemical properties and how they are processed by the body. Acetyl-L-carnitine's acetyl group enhances its ability to cross the blood-brain barrier, a feature that underpins its specific neurological applications.[1][2]
| Property | This compound | Acetyl-L-carnitine Hydrochloride |
| Molecular Formula | C₇H₁₆ClNO₃[3][4] | C₉H₁₈ClNO₄[5] |
| Molecular Weight | 197.66 g/mol [3][4] | 239.69 g/mol [5] |
| Solubility | Very soluble in water, ethanol, and methanol.[6][7] | Very soluble in water and alcohol.[8] |
| pKa (Strongest Acidic) | 4.2[4] | 4.09 |
A comparative pharmacokinetic study in healthy volunteers following a single oral 2.0 g dose of liquid Levocarnitine revealed the following plasma and urine concentration profiles:
| Parameter | Levocarnitine | Acetyl-L-carnitine |
| Cmax (μmol/L) | 84.7 ± 25.2 | 12.9 ± 5.5 |
| Tmax (h) | 3.4 ± 0.46 | Not explicitly stated for ALC |
| AUC₀-∞ (μmol·h/L) | 2676.4 ± 708.3 | 166.2 ± 77.4 |
| Half-life (h) | 60.3 ± 15.0 | 35.9 ± 28.9 |
| 24h Accumulated Urinary Excretion (μmol) | 613.5 ± 161.7 | 368.3 ± 134.8 |
Mechanism of Action: A Tale of Two Pathways
The primary distinction in the mechanism of action between Levocarnitine and Acetyl-L-carnitine lies in their principal sites of activity and their subsequent metabolic roles.
Levocarnitine: The Fatty Acid Chaperone
Levocarnitine is fundamental to cellular energy production through its role in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[9][10][11] This process, often termed the "carnitine shuttle," is essential for generating ATP from fat.[9][10][11] Levocarnitine also plays a role in modulating the intramitochondrial acetyl-CoA/CoA ratio and removing toxic acyl groups from the mitochondria.[9]
Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.
Acetyl-L-carnitine: The Neuroprotector
Acetyl-L-carnitine shares the metabolic functions of Levocarnitine but also possesses distinct neuroprotective properties. Its ability to cross the blood-brain barrier allows it to act directly within the central nervous system.[1] Acetyl-L-carnitine provides acetyl groups for the synthesis of the neurotransmitter acetylcholine (B1216132) and can serve as an alternative energy substrate for neurons.[12] Furthermore, it has been shown to exert neuroprotection by reducing oxidative stress and inflammation.[12][13][14][15][16] Experimental evidence suggests that Acetyl-L-carnitine can suppress the TLR4/NFκB signaling pathway, a key regulator of inflammation, and restore autophagic processes in response to neuroinflammatory insults.[13]
Caption: Acetyl-L-carnitine's modulation of neuroinflammatory and oxidative stress pathways.
Comparative Efficacy: Experimental Evidence
Head-to-head studies have demonstrated the differential effects of Levocarnitine and Acetyl-L-carnitine, particularly in the context of neurological function and oxidative stress.
In a study involving aged rats, both Levocarnitine and Acetyl-L-carnitine, administered at 0.15% in drinking water for 4 weeks, were effective in elevating carnitine levels in both plasma and brain, and both similarly increased ambulatory activity. However, only Acetyl-L-carnitine was found to decrease markers of oxidative damage in the brain, including lipid peroxidation (malondialdehyde, MDA), oxidized nucleotides (oxo8dG/oxo8G), and nitrotyrosine.
| Biomarker | Levocarnitine Treatment | Acetyl-L-carnitine Treatment |
| Plasma Carnitine Levels | Increased | Increased |
| Brain Carnitine Levels | Increased | Increased |
| Ambulatory Activity | Increased | Increased |
| Brain Lipid Peroxidation (MDA) | No significant change | Decreased |
| Brain Oxidized Nucleotides (oxo8dG/oxo8G) | No significant change | Decreased |
| Brain Nitrotyrosine | No significant change | Decreased |
Experimental Protocols
Determination of Levocarnitine and Acetyl-L-carnitine in Human Plasma by HPLC
Objective: To quantify the concentrations of Levocarnitine and Acetyl-L-carnitine in human plasma samples.
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile). The supernatant is then collected for derivatization.
-
Derivatization: Due to the polar nature and lack of a strong chromophore, Levocarnitine and Acetyl-L-carnitine are derivatized prior to HPLC analysis to enhance their detection. A common method involves pre-column derivatization with a fluorescent tag, such as 1-aminoanthracene (B165094), in the presence of a catalyst like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[17][18]
-
HPLC Separation: The derivatized analytes are separated on a reversed-phase C18 column using an isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[17][18]
-
Detection: A fluorimetric detector is used for quantification, with excitation and emission wavelengths set appropriately for the chosen fluorescent tag (e.g., 248 nm excitation and 418 nm emission for 1-aminoanthracene derivatives).[17][18]
-
Quantification: Calibration curves are generated using dialyzed plasma spiked with known concentrations of Levocarnitine and Acetyl-L-carnitine standards.
Caption: A generalized workflow for the HPLC-based quantification of carnitines in plasma.
Measurement of Oxidative Stress Biomarkers
Objective: To assess the levels of malondialdehyde (MDA) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) in biological samples as indicators of lipid peroxidation and oxidative DNA damage, respectively.
Methodology for MDA (TBARS Assay):
-
Sample Preparation: Tissue homogenates or plasma samples are mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Reaction: The mixture is heated to induce the reaction between MDA present in the sample and TBA, forming a colored MDA-TBA adduct.
-
Detection: The absorbance of the resulting pink-colored solution is measured spectrophotometrically at a specific wavelength (typically around 532 nm).
-
Quantification: MDA concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of an MDA standard.
Methodology for 8-oxodG (ELISA):
-
Sample Preparation: DNA is extracted from tissue or cell samples. For urine samples, direct analysis is often possible.
-
ELISA Procedure: A competitive enzyme-linked immunosorbent assay (ELISA) is commonly used. The sample is added to a microplate pre-coated with an 8-oxodG conjugate.
-
Competition: A specific antibody against 8-oxodG is added. The 8-oxodG in the sample competes with the coated 8-oxodG for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 8-oxodG in the sample.
-
Quantification: The concentration is calculated based on a standard curve generated with known amounts of 8-oxodG.
Conclusion
This compound and Acetyl-L-carnitine, while related, are not interchangeable. Levocarnitine's primary utility lies in its essential role in systemic fatty acid metabolism, making it a cornerstone for treating primary and secondary carnitine deficiencies. In contrast, Acetyl-L-carnitine's ability to cross the blood-brain barrier and its demonstrated neuroprotective effects, including the mitigation of oxidative stress and inflammation, position it as a promising therapeutic agent for a range of neurological disorders. For researchers and drug development professionals, a clear understanding of these differences, supported by the presented experimental data, is crucial for the rational design of future studies and the development of targeted therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound L-Acetylcarnitine (FDB021904) - FooDB [foodb.ca]
- 3. This compound | C7H16ClNO3 | CID 656657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Levacecarnine hydrochloride | C9H18ClNO4 | CID 2733928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-carnitine | 541-15-1 [chemicalbook.com]
- 7. Different properties of L-carnitine_Chemicalbook [chemicalbook.com]
- 8. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetyl-L-carnitine confers neuroprotection against lipopolysaccharide (LPS) -induced neuroinflammation by targeting TLR4/NFκB, autophagy, inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Ischemic Neuroprotection by Acetyl-L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.unipd.it [research.unipd.it]
- 18. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Levocarnitine Chloride and Acetyl-L-carnitine for Researchers and Drug Development Professionals
An objective guide to the distinct and overlapping roles of two critical metabolic compounds, supported by experimental data.
Levocarnitine and its acetylated ester, Acetyl-L-carnitine, are endogenous compounds pivotal to cellular energy metabolism. While structurally similar, their distinct biochemical properties, pharmacokinetic profiles, and mechanisms of action dictate their specific therapeutic applications. This guide provides a comprehensive comparison of Levocarnitine Chloride and Acetyl-L-carnitine, presenting key experimental data, detailed methodologies, and visual representations of their metabolic pathways to inform research and drug development.
Physicochemical and Pharmacokinetic Profile
This compound and Acetyl-L-carnitine exhibit key differences in their chemical properties and how they are processed by the body. Acetyl-L-carnitine's acetyl group enhances its ability to cross the blood-brain barrier, a feature that underpins its specific neurological applications.[1][2]
| Property | This compound | Acetyl-L-carnitine Hydrochloride |
| Molecular Formula | C₇H₁₆ClNO₃[3][4] | C₉H₁₈ClNO₄[5] |
| Molecular Weight | 197.66 g/mol [3][4] | 239.69 g/mol [5] |
| Solubility | Very soluble in water, ethanol, and methanol.[6][7] | Very soluble in water and alcohol.[8] |
| pKa (Strongest Acidic) | 4.2[4] | 4.09 |
A comparative pharmacokinetic study in healthy volunteers following a single oral 2.0 g dose of liquid Levocarnitine revealed the following plasma and urine concentration profiles:
| Parameter | Levocarnitine | Acetyl-L-carnitine |
| Cmax (μmol/L) | 84.7 ± 25.2 | 12.9 ± 5.5 |
| Tmax (h) | 3.4 ± 0.46 | Not explicitly stated for ALC |
| AUC₀-∞ (μmol·h/L) | 2676.4 ± 708.3 | 166.2 ± 77.4 |
| Half-life (h) | 60.3 ± 15.0 | 35.9 ± 28.9 |
| 24h Accumulated Urinary Excretion (μmol) | 613.5 ± 161.7 | 368.3 ± 134.8 |
Mechanism of Action: A Tale of Two Pathways
The primary distinction in the mechanism of action between Levocarnitine and Acetyl-L-carnitine lies in their principal sites of activity and their subsequent metabolic roles.
Levocarnitine: The Fatty Acid Chaperone
Levocarnitine is fundamental to cellular energy production through its role in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[9][10][11] This process, often termed the "carnitine shuttle," is essential for generating ATP from fat.[9][10][11] Levocarnitine also plays a role in modulating the intramitochondrial acetyl-CoA/CoA ratio and removing toxic acyl groups from the mitochondria.[9]
Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.
Acetyl-L-carnitine: The Neuroprotector
Acetyl-L-carnitine shares the metabolic functions of Levocarnitine but also possesses distinct neuroprotective properties. Its ability to cross the blood-brain barrier allows it to act directly within the central nervous system.[1] Acetyl-L-carnitine provides acetyl groups for the synthesis of the neurotransmitter acetylcholine and can serve as an alternative energy substrate for neurons.[12] Furthermore, it has been shown to exert neuroprotection by reducing oxidative stress and inflammation.[12][13][14][15][16] Experimental evidence suggests that Acetyl-L-carnitine can suppress the TLR4/NFκB signaling pathway, a key regulator of inflammation, and restore autophagic processes in response to neuroinflammatory insults.[13]
Caption: Acetyl-L-carnitine's modulation of neuroinflammatory and oxidative stress pathways.
Comparative Efficacy: Experimental Evidence
Head-to-head studies have demonstrated the differential effects of Levocarnitine and Acetyl-L-carnitine, particularly in the context of neurological function and oxidative stress.
In a study involving aged rats, both Levocarnitine and Acetyl-L-carnitine, administered at 0.15% in drinking water for 4 weeks, were effective in elevating carnitine levels in both plasma and brain, and both similarly increased ambulatory activity. However, only Acetyl-L-carnitine was found to decrease markers of oxidative damage in the brain, including lipid peroxidation (malondialdehyde, MDA), oxidized nucleotides (oxo8dG/oxo8G), and nitrotyrosine.
| Biomarker | Levocarnitine Treatment | Acetyl-L-carnitine Treatment |
| Plasma Carnitine Levels | Increased | Increased |
| Brain Carnitine Levels | Increased | Increased |
| Ambulatory Activity | Increased | Increased |
| Brain Lipid Peroxidation (MDA) | No significant change | Decreased |
| Brain Oxidized Nucleotides (oxo8dG/oxo8G) | No significant change | Decreased |
| Brain Nitrotyrosine | No significant change | Decreased |
Experimental Protocols
Determination of Levocarnitine and Acetyl-L-carnitine in Human Plasma by HPLC
Objective: To quantify the concentrations of Levocarnitine and Acetyl-L-carnitine in human plasma samples.
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile). The supernatant is then collected for derivatization.
-
Derivatization: Due to the polar nature and lack of a strong chromophore, Levocarnitine and Acetyl-L-carnitine are derivatized prior to HPLC analysis to enhance their detection. A common method involves pre-column derivatization with a fluorescent tag, such as 1-aminoanthracene, in the presence of a catalyst like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[17][18]
-
HPLC Separation: The derivatized analytes are separated on a reversed-phase C18 column using an isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[17][18]
-
Detection: A fluorimetric detector is used for quantification, with excitation and emission wavelengths set appropriately for the chosen fluorescent tag (e.g., 248 nm excitation and 418 nm emission for 1-aminoanthracene derivatives).[17][18]
-
Quantification: Calibration curves are generated using dialyzed plasma spiked with known concentrations of Levocarnitine and Acetyl-L-carnitine standards.
Caption: A generalized workflow for the HPLC-based quantification of carnitines in plasma.
Measurement of Oxidative Stress Biomarkers
Objective: To assess the levels of malondialdehyde (MDA) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) in biological samples as indicators of lipid peroxidation and oxidative DNA damage, respectively.
Methodology for MDA (TBARS Assay):
-
Sample Preparation: Tissue homogenates or plasma samples are mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Reaction: The mixture is heated to induce the reaction between MDA present in the sample and TBA, forming a colored MDA-TBA adduct.
-
Detection: The absorbance of the resulting pink-colored solution is measured spectrophotometrically at a specific wavelength (typically around 532 nm).
-
Quantification: MDA concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of an MDA standard.
Methodology for 8-oxodG (ELISA):
-
Sample Preparation: DNA is extracted from tissue or cell samples. For urine samples, direct analysis is often possible.
-
ELISA Procedure: A competitive enzyme-linked immunosorbent assay (ELISA) is commonly used. The sample is added to a microplate pre-coated with an 8-oxodG conjugate.
-
Competition: A specific antibody against 8-oxodG is added. The 8-oxodG in the sample competes with the coated 8-oxodG for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 8-oxodG in the sample.
-
Quantification: The concentration is calculated based on a standard curve generated with known amounts of 8-oxodG.
Conclusion
This compound and Acetyl-L-carnitine, while related, are not interchangeable. Levocarnitine's primary utility lies in its essential role in systemic fatty acid metabolism, making it a cornerstone for treating primary and secondary carnitine deficiencies. In contrast, Acetyl-L-carnitine's ability to cross the blood-brain barrier and its demonstrated neuroprotective effects, including the mitigation of oxidative stress and inflammation, position it as a promising therapeutic agent for a range of neurological disorders. For researchers and drug development professionals, a clear understanding of these differences, supported by the presented experimental data, is crucial for the rational design of future studies and the development of targeted therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound L-Acetylcarnitine (FDB021904) - FooDB [foodb.ca]
- 3. This compound | C7H16ClNO3 | CID 656657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Levacecarnine hydrochloride | C9H18ClNO4 | CID 2733928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-carnitine | 541-15-1 [chemicalbook.com]
- 7. Different properties of L-carnitine_Chemicalbook [chemicalbook.com]
- 8. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetyl-L-carnitine confers neuroprotection against lipopolysaccharide (LPS) -induced neuroinflammation by targeting TLR4/NFκB, autophagy, inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Ischemic Neuroprotection by Acetyl-L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.unipd.it [research.unipd.it]
- 18. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Levocarnitine Chloride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Levocarnitine Chloride is paramount for quality control and formulation development. This guide provides a comparative analysis of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific applications. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Titrimetry, and Enzymatic Spectrophotometry.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the different methods used to quantify this compound, providing a clear basis for comparison.
| Analytical Method | Principle | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Titrimetry | Acid-base titration where Levocarnitine acts as a weak base.[1] | Not typically defined by a range. | Lower accuracy, susceptible to interference.[1] | Lower precision.[1] | High | High | Simple, low cost, minimal equipment.[1] | Low specificity and accuracy, not suitable for complex matrices.[1] |
| HPLC-UV | Chromatographic separation on a stationary phase with UV detection.[1][2] | 84.74–3389.50 µg/mL (r² = 0.9997)[3] | 100.83%–101.54%[3] | < 2.0%[3] | 0.217 µg/mL[4] | 1.103 µg/mL[4] | High resolution, sensitivity, and reproducibility.[1] | Requires expensive instrumentation and skilled personnel.[1] |
| HPLC with Fluorescence Detection | Pre-column derivatization to form a fluorescent compound, followed by HPLC separation. | 0.02 to 100 ng per injection | Satisfactory with <15% intra- and interday coefficiency of variations. | < 15% | ~1 pg per injection | 0.076 mg/L | Very high sensitivity and selectivity. | Requires derivatization step, which can add complexity.[1] |
| Enzymatic Spectrophotometry | Enzymatic reaction specific to L-carnitine, leading to a measurable change in absorbance.[5][6] | 5.6 to 112 µM[7] | 95.4-108.0%[5] | 0.30-3.63%[5] | 13.2 µmol/l[6] | 1.90 µmol/L[5] | High specificity due to enzymatic reaction. | Can be more complex and costly than simple spectrophotometry. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods found in the literature.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely regarded as the gold standard for the quantitative analysis of levocarnitine in pharmaceutical preparations due to its high resolution and sensitivity.[1]
a. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of 0.05M phosphate (B84403) buffer (pH adjusted to 3.2 with phosphoric acid) and methanol (B129727) in a ratio of 95:5 (v/v).[4]
-
Flow Rate: 0.9 mL/minute.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[8]
b. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 70-1120 µg/ml).[4]
c. Sample Preparation:
-
For tablet formulations, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
d. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Titrimetric Method
This classical method is suitable for routine quality control in settings with limited resources due to its simplicity.[1]
a. Reagents and Equipment:
-
0.1 N Perchloric acid (HClO₄) in glacial acetic acid.
-
Crystal violet indicator solution.
-
Glacial acetic acid.
-
Formic acid.[9]
-
Burette, beaker, and magnetic stirrer.
b. Procedure:
-
Accurately weigh about 100 mg of the this compound sample.[9]
-
Dissolve the sample in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.[9]
-
Add 2 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes to an emerald green endpoint.[9]
-
Perform a blank determination under the same conditions.
-
Calculate the percentage of this compound in the sample.
Enzymatic Spectrophotometry
This method offers high specificity for L-carnitine.
a. Principle: L-carnitine is acetylated to acetyl-L-carnitine by acetyl-coenzyme A (acetyl-CoA) in a reaction catalyzed by carnitine acetyltransferase (CAT). The consumption of acetyl-CoA is coupled to a series of reactions that ultimately lead to a change in NADH concentration, which is measured spectrophotometrically at 340 nm.[7]
b. Reagents and Equipment:
-
L-carnitine dehydrogenase.
-
NAD+ containing buffer.[5]
-
Spectrophotometer capable of measuring at 340 nm.[5]
-
Water bath set to 37°C.[5]
c. Procedure:
-
Prepare a series of L-carnitine standard solutions of different concentrations.[5]
-
In separate test tubes, add the NAD+-containing buffer and the L-carnitine standard solutions or the sample solution.[5]
-
Initiate the reaction by adding L-carnitine dehydrogenase to each tube. Prepare a control tube with distilled water instead of the enzyme.[5]
-
Incubate the tubes in a water bath at 37°C for a defined period.[5]
-
Measure the absorbance of the solutions at 340 nm.[5]
-
Subtract the absorbance of the control tube from the absorbance of the experimental tubes.
-
Create a standard curve by plotting the net absorbance against the L-carnitine concentration.
-
Determine the L-carnitine content of the sample from the standard curve.[5]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: HPLC Method Development Signaling Pathway.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. CN103499547A - Method for determination of L-carnitine by enzymatic spectrophotometry - Google Patents [patents.google.com]
- 6. Automation of a spectrophotometric method for measuring L -carnitine in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scirp.org [scirp.org]
- 9. drugfuture.com [drugfuture.com]
A Comparative Guide to Analytical Methods for Levocarnitine Chloride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Levocarnitine Chloride is paramount for quality control and formulation development. This guide provides a comparative analysis of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific applications. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Titrimetry, and Enzymatic Spectrophotometry.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the different methods used to quantify this compound, providing a clear basis for comparison.
| Analytical Method | Principle | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Titrimetry | Acid-base titration where Levocarnitine acts as a weak base.[1] | Not typically defined by a range. | Lower accuracy, susceptible to interference.[1] | Lower precision.[1] | High | High | Simple, low cost, minimal equipment.[1] | Low specificity and accuracy, not suitable for complex matrices.[1] |
| HPLC-UV | Chromatographic separation on a stationary phase with UV detection.[1][2] | 84.74–3389.50 µg/mL (r² = 0.9997)[3] | 100.83%–101.54%[3] | < 2.0%[3] | 0.217 µg/mL[4] | 1.103 µg/mL[4] | High resolution, sensitivity, and reproducibility.[1] | Requires expensive instrumentation and skilled personnel.[1] |
| HPLC with Fluorescence Detection | Pre-column derivatization to form a fluorescent compound, followed by HPLC separation. | 0.02 to 100 ng per injection | Satisfactory with <15% intra- and interday coefficiency of variations. | < 15% | ~1 pg per injection | 0.076 mg/L | Very high sensitivity and selectivity. | Requires derivatization step, which can add complexity.[1] |
| Enzymatic Spectrophotometry | Enzymatic reaction specific to L-carnitine, leading to a measurable change in absorbance.[5][6] | 5.6 to 112 µM[7] | 95.4-108.0%[5] | 0.30-3.63%[5] | 13.2 µmol/l[6] | 1.90 µmol/L[5] | High specificity due to enzymatic reaction. | Can be more complex and costly than simple spectrophotometry. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods found in the literature.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely regarded as the gold standard for the quantitative analysis of levocarnitine in pharmaceutical preparations due to its high resolution and sensitivity.[1]
a. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of 0.05M phosphate buffer (pH adjusted to 3.2 with phosphoric acid) and methanol in a ratio of 95:5 (v/v).[4]
-
Flow Rate: 0.9 mL/minute.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[8]
b. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 70-1120 µg/ml).[4]
c. Sample Preparation:
-
For tablet formulations, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
d. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Titrimetric Method
This classical method is suitable for routine quality control in settings with limited resources due to its simplicity.[1]
a. Reagents and Equipment:
-
0.1 N Perchloric acid (HClO₄) in glacial acetic acid.
-
Crystal violet indicator solution.
-
Glacial acetic acid.
-
Formic acid.[9]
-
Burette, beaker, and magnetic stirrer.
b. Procedure:
-
Accurately weigh about 100 mg of the this compound sample.[9]
-
Dissolve the sample in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.[9]
-
Add 2 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes to an emerald green endpoint.[9]
-
Perform a blank determination under the same conditions.
-
Calculate the percentage of this compound in the sample.
Enzymatic Spectrophotometry
This method offers high specificity for L-carnitine.
a. Principle: L-carnitine is acetylated to acetyl-L-carnitine by acetyl-coenzyme A (acetyl-CoA) in a reaction catalyzed by carnitine acetyltransferase (CAT). The consumption of acetyl-CoA is coupled to a series of reactions that ultimately lead to a change in NADH concentration, which is measured spectrophotometrically at 340 nm.[7]
b. Reagents and Equipment:
-
L-carnitine dehydrogenase.
-
NAD+ containing buffer.[5]
-
Spectrophotometer capable of measuring at 340 nm.[5]
-
Water bath set to 37°C.[5]
c. Procedure:
-
Prepare a series of L-carnitine standard solutions of different concentrations.[5]
-
In separate test tubes, add the NAD+-containing buffer and the L-carnitine standard solutions or the sample solution.[5]
-
Initiate the reaction by adding L-carnitine dehydrogenase to each tube. Prepare a control tube with distilled water instead of the enzyme.[5]
-
Incubate the tubes in a water bath at 37°C for a defined period.[5]
-
Measure the absorbance of the solutions at 340 nm.[5]
-
Subtract the absorbance of the control tube from the absorbance of the experimental tubes.
-
Create a standard curve by plotting the net absorbance against the L-carnitine concentration.
-
Determine the L-carnitine content of the sample from the standard curve.[5]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: HPLC Method Development Signaling Pathway.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. CN103499547A - Method for determination of L-carnitine by enzymatic spectrophotometry - Google Patents [patents.google.com]
- 6. Automation of a spectrophotometric method for measuring L -carnitine in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scirp.org [scirp.org]
- 9. drugfuture.com [drugfuture.com]
Replicating Foundational Levocarnitine Chloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key findings from foundational studies on Levocarnitine Chloride, offering insights into its pivotal role in cellular metabolism. The following sections detail the established mechanism of action, compare its efficacy with alternatives, and provide experimental protocols to facilitate the replication of these landmark findings.
Foundational Role of Levocarnitine in Fatty Acid Metabolism
Foundational research by scientists like Bremer and Fritz in the 1960s was instrumental in elucidating the essential function of Levocarnitine in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2][3][4][5] This process, often referred to as the "carnitine shuttle," is critical for tissues that heavily rely on fatty acid oxidation for their energy needs, such as cardiac and skeletal muscle.
The mechanism involves a series of enzymatic steps:
-
Activation of Fatty Acids: Long-chain fatty acids in the cytoplasm are first activated to their coenzyme A (CoA) esters, forming long-chain fatty acyl-CoAs.
-
Formation of Acylcarnitine: Carnitine Palmitoyltransferase I (CPT I), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to Levocarnitine, forming acylcarnitine.[6][7] This is the rate-limiting step in long-chain fatty acid oxidation.
-
Translocation across the Inner Mitochondrial Membrane: Acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[6][7]
-
Regeneration of Acyl-CoA: Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II) facilitates the transfer of the acyl group from acylcarnitine back to CoA, regenerating long-chain acyl-CoA and freeing Levocarnitine.[6][7] The regenerated Levocarnitine is then transported back to the cytoplasm to continue the cycle.
-
β-Oxidation: The long-chain acyl-CoA in the mitochondrial matrix can then undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.[6]
This fundamental process underscores the importance of Levocarnitine in cellular energy homeostasis.
Comparative Analysis of Levocarnitine and its Derivatives
Levocarnitine has several derivatives, with Acetyl-L-carnitine (ALC) and Propionyl-L-carnitine (PLC) being the most studied. While all share the core carnitine structure, their attached acyl groups confer different pharmacokinetic and pharmacodynamic properties.
A comparative study on the pharmacokinetics of these compounds after a single oral administration of Levocarnitine revealed that Levocarnitine itself achieves a higher maximum plasma concentration and has a longer elimination half-life compared to ALC and PLC.[8][9]
| Parameter | Levocarnitine | Acetyl-L-carnitine (ALC) | Propionyl-L-carnitine (PLC) |
| Maximum Plasma Concentration (Cmax) | 84.7 ± 25.2 µmol/L | 12.9 ± 5.5 µmol/L | 5.08 ± 3.08 µmol/L |
| Time to Cmax (Tmax) | 3.4 ± 0.46 h | - | - |
| Elimination Half-life | 60.3 ± 15.0 h | 35.9 ± 28.9 h | 25.7 ± 30.3 h |
| Area Under the Curve (AUC0-∞) | 2676.4 ± 708.3 µmol·L-1·h | 166.2 ± 77.4 µmol·L-1·h | 155.6 ± 264.2 µmol·L-1·h |
| 24h Accumulated Urinary Excretion | 613.5 ± 161.7 µmol | 368.3 ± 134.8 µmol | 61.3 ± 37.8 µmol |
| Table 1: Pharmacokinetic comparison of Levocarnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine after a single oral dose of 2.0 g Levocarnitine in healthy volunteers.[8][9] |
Another study comparing the effects of Levocarnitine and ALC in aged rats found that while both increased ambulatory activity and elevated carnitine levels in the blood and brain, ALC was more effective in decreasing oxidative damage in the brain.[10][11] This suggests that the acetyl group of ALC may have additional neuroprotective benefits beyond the general effects of carnitine.
Levocarnitine in Primary Carnitine Deficiency: A Clinical Perspective
Primary carnitine deficiency is a rare genetic disorder where the body cannot properly transport carnitine into cells, leading to impaired fatty acid oxidation.[12] This can result in a range of symptoms, including cardiomyopathy, muscle weakness, and hypoglycemia.[12][13]
Oral Levocarnitine supplementation is the standard and effective treatment for primary carnitine deficiency.[12][14][15] Clinical studies and long-term follow-up have demonstrated that Levocarnitine therapy can significantly improve clinical outcomes.
A 10-year follow-up study of patients with primary carnitine deficiency in the Faroe Islands reported the following outcomes with Levocarnitine supplementation:
| Outcome | Result |
| Effect of Treatment | 70.5% of patients reported a positive effect. |
| Symptom Improvement | Significant reduction in fatigue and low stamina. |
| Cardiac Complications | No signs of cardiac complications related to the deficiency were observed. |
| Mean Levocarnitine Dosage | 66.3 mg/kg/day |
| Mean Free Plasma Carnitine Level (on treatment) | 18.7 µmol/L |
| Table 2: Key outcomes from a 10-year follow-up study of patients with primary carnitine deficiency treated with Levocarnitine.[16] |
The typical therapeutic dose for primary carnitine deficiency is 100-200 mg/kg/day of oral Levocarnitine.[12][17] This treatment aims to restore plasma carnitine levels to the normal range and improve metabolic function and muscle strength.
Alternative Approaches: Medium-Chain Triglyceride (MCT) Supplementation
In fatty acid oxidation disorders, an alternative or complementary therapeutic strategy involves the use of medium-chain triglycerides (MCTs). Unlike long-chain fatty acids, medium-chain fatty acids (MCFAs) can enter the mitochondria and be oxidized for energy without the need for the carnitine shuttle.[18][19] This makes MCT supplementation a valuable approach for bypassing the metabolic block in conditions where carnitine transport or utilization is impaired.
However, it is important to note that the independence of MCFA oxidation from carnitine is tissue-specific, with the liver and kidney being the primary sites where this occurs.[18][19] Heart and skeletal muscle still appear to require carnitine for the oxidative metabolism of MCFAs.[18]
While Levocarnitine directly addresses the deficiency in the carnitine shuttle, MCT supplementation provides an alternative fuel source. There is a lack of head-to-head clinical trials directly comparing the efficacy of Levocarnitine versus MCT supplementation as a primary treatment for primary carnitine deficiency. The choice of therapy often depends on the specific underlying metabolic defect.
Experimental Protocols
To facilitate the replication of these foundational findings, detailed methodologies for key experiments are provided below.
In Vitro Carnitine Palmitoyltransferase I (CPT I) Activity Assay
This assay measures the activity of the rate-limiting enzyme in the carnitine shuttle.
Materials:
-
Tissue homogenate (e.g., from liver or muscle)
-
Assay Buffer: 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/ml BSA, 50 mM Tris·HCl, pH 7.4
-
Trypsin solution (0.05% w/vol)
-
Radiolabeled palmitoyl-CoA (e.g., [1-14C]palmitoyl-CoA)
-
Scintillation fluid and counter
Procedure:
-
Prepare tissue homogenates by incubating minced tissue in the trypsin solution on ice, followed by homogenization.
-
Determine the protein concentration of the homogenate.
-
In an assay well, combine a specific amount of protein (e.g., 120 µg) with the assay buffer.
-
Initiate the reaction by adding radiolabeled palmitoyl-CoA and L-carnitine.
-
Incubate for a defined period (e.g., 10 minutes) at a controlled temperature.
-
Stop the reaction (e.g., by adding a strong acid).
-
Extract the resulting radiolabeled acylcarnitine.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the CPT I activity, typically expressed as nmol of product formed per minute per mg of protein.
For a more detailed protocol on measuring CPT-1 mediated respiration, refer to Divakaruni et al. (2018).[20]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the carnitine shuttle and the experimental workflow for a CPT I activity assay.
Caption: The Carnitine Shuttle Pathway.
Caption: CPT I Activity Assay Workflow.
References
- 1. LONG-CHAIN CARNITINE ACYLTRANSFERASE AND THE ROLE OF ACYLCARNITINE DERIVATIVES IN THE CATALYTIC INCREASE OF FATTY ACID OXIDATION INDUCED BY CARNITINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine in intermediary metabolism. The metabolism of fatty acid esters of carnitine by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine as a fatty acid carrier in intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CARNITINE AND ITS ROLE IN FATTY ACID METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine--metabolism and functions [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. utppublishing.com [utppublishing.com]
- 9. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Primary Carnitine Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Primary systemic carnitine deficiency: Phenotypic variability, diagnostic challenges, and long-term outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaanews.org [oaanews.org]
- 15. cambridge.org [cambridge.org]
- 16. Patients with primary carnitine deficiency treated with L‐carnitine are alive and doing well—A 10‐year follow‐up in the Faroe Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Foundational Levocarnitine Chloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key findings from foundational studies on Levocarnitine Chloride, offering insights into its pivotal role in cellular metabolism. The following sections detail the established mechanism of action, compare its efficacy with alternatives, and provide experimental protocols to facilitate the replication of these landmark findings.
Foundational Role of Levocarnitine in Fatty Acid Metabolism
Foundational research by scientists like Bremer and Fritz in the 1960s was instrumental in elucidating the essential function of Levocarnitine in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2][3][4][5] This process, often referred to as the "carnitine shuttle," is critical for tissues that heavily rely on fatty acid oxidation for their energy needs, such as cardiac and skeletal muscle.
The mechanism involves a series of enzymatic steps:
-
Activation of Fatty Acids: Long-chain fatty acids in the cytoplasm are first activated to their coenzyme A (CoA) esters, forming long-chain fatty acyl-CoAs.
-
Formation of Acylcarnitine: Carnitine Palmitoyltransferase I (CPT I), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to Levocarnitine, forming acylcarnitine.[6][7] This is the rate-limiting step in long-chain fatty acid oxidation.
-
Translocation across the Inner Mitochondrial Membrane: Acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[6][7]
-
Regeneration of Acyl-CoA: Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II) facilitates the transfer of the acyl group from acylcarnitine back to CoA, regenerating long-chain acyl-CoA and freeing Levocarnitine.[6][7] The regenerated Levocarnitine is then transported back to the cytoplasm to continue the cycle.
-
β-Oxidation: The long-chain acyl-CoA in the mitochondrial matrix can then undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.[6]
This fundamental process underscores the importance of Levocarnitine in cellular energy homeostasis.
Comparative Analysis of Levocarnitine and its Derivatives
Levocarnitine has several derivatives, with Acetyl-L-carnitine (ALC) and Propionyl-L-carnitine (PLC) being the most studied. While all share the core carnitine structure, their attached acyl groups confer different pharmacokinetic and pharmacodynamic properties.
A comparative study on the pharmacokinetics of these compounds after a single oral administration of Levocarnitine revealed that Levocarnitine itself achieves a higher maximum plasma concentration and has a longer elimination half-life compared to ALC and PLC.[8][9]
| Parameter | Levocarnitine | Acetyl-L-carnitine (ALC) | Propionyl-L-carnitine (PLC) |
| Maximum Plasma Concentration (Cmax) | 84.7 ± 25.2 µmol/L | 12.9 ± 5.5 µmol/L | 5.08 ± 3.08 µmol/L |
| Time to Cmax (Tmax) | 3.4 ± 0.46 h | - | - |
| Elimination Half-life | 60.3 ± 15.0 h | 35.9 ± 28.9 h | 25.7 ± 30.3 h |
| Area Under the Curve (AUC0-∞) | 2676.4 ± 708.3 µmol·L-1·h | 166.2 ± 77.4 µmol·L-1·h | 155.6 ± 264.2 µmol·L-1·h |
| 24h Accumulated Urinary Excretion | 613.5 ± 161.7 µmol | 368.3 ± 134.8 µmol | 61.3 ± 37.8 µmol |
| Table 1: Pharmacokinetic comparison of Levocarnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine after a single oral dose of 2.0 g Levocarnitine in healthy volunteers.[8][9] |
Another study comparing the effects of Levocarnitine and ALC in aged rats found that while both increased ambulatory activity and elevated carnitine levels in the blood and brain, ALC was more effective in decreasing oxidative damage in the brain.[10][11] This suggests that the acetyl group of ALC may have additional neuroprotective benefits beyond the general effects of carnitine.
Levocarnitine in Primary Carnitine Deficiency: A Clinical Perspective
Primary carnitine deficiency is a rare genetic disorder where the body cannot properly transport carnitine into cells, leading to impaired fatty acid oxidation.[12] This can result in a range of symptoms, including cardiomyopathy, muscle weakness, and hypoglycemia.[12][13]
Oral Levocarnitine supplementation is the standard and effective treatment for primary carnitine deficiency.[12][14][15] Clinical studies and long-term follow-up have demonstrated that Levocarnitine therapy can significantly improve clinical outcomes.
A 10-year follow-up study of patients with primary carnitine deficiency in the Faroe Islands reported the following outcomes with Levocarnitine supplementation:
| Outcome | Result |
| Effect of Treatment | 70.5% of patients reported a positive effect. |
| Symptom Improvement | Significant reduction in fatigue and low stamina. |
| Cardiac Complications | No signs of cardiac complications related to the deficiency were observed. |
| Mean Levocarnitine Dosage | 66.3 mg/kg/day |
| Mean Free Plasma Carnitine Level (on treatment) | 18.7 µmol/L |
| Table 2: Key outcomes from a 10-year follow-up study of patients with primary carnitine deficiency treated with Levocarnitine.[16] |
The typical therapeutic dose for primary carnitine deficiency is 100-200 mg/kg/day of oral Levocarnitine.[12][17] This treatment aims to restore plasma carnitine levels to the normal range and improve metabolic function and muscle strength.
Alternative Approaches: Medium-Chain Triglyceride (MCT) Supplementation
In fatty acid oxidation disorders, an alternative or complementary therapeutic strategy involves the use of medium-chain triglycerides (MCTs). Unlike long-chain fatty acids, medium-chain fatty acids (MCFAs) can enter the mitochondria and be oxidized for energy without the need for the carnitine shuttle.[18][19] This makes MCT supplementation a valuable approach for bypassing the metabolic block in conditions where carnitine transport or utilization is impaired.
However, it is important to note that the independence of MCFA oxidation from carnitine is tissue-specific, with the liver and kidney being the primary sites where this occurs.[18][19] Heart and skeletal muscle still appear to require carnitine for the oxidative metabolism of MCFAs.[18]
While Levocarnitine directly addresses the deficiency in the carnitine shuttle, MCT supplementation provides an alternative fuel source. There is a lack of head-to-head clinical trials directly comparing the efficacy of Levocarnitine versus MCT supplementation as a primary treatment for primary carnitine deficiency. The choice of therapy often depends on the specific underlying metabolic defect.
Experimental Protocols
To facilitate the replication of these foundational findings, detailed methodologies for key experiments are provided below.
In Vitro Carnitine Palmitoyltransferase I (CPT I) Activity Assay
This assay measures the activity of the rate-limiting enzyme in the carnitine shuttle.
Materials:
-
Tissue homogenate (e.g., from liver or muscle)
-
Assay Buffer: 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/ml BSA, 50 mM Tris·HCl, pH 7.4
-
Trypsin solution (0.05% w/vol)
-
Radiolabeled palmitoyl-CoA (e.g., [1-14C]palmitoyl-CoA)
-
L-carnitine
-
Scintillation fluid and counter
Procedure:
-
Prepare tissue homogenates by incubating minced tissue in the trypsin solution on ice, followed by homogenization.
-
Determine the protein concentration of the homogenate.
-
In an assay well, combine a specific amount of protein (e.g., 120 µg) with the assay buffer.
-
Initiate the reaction by adding radiolabeled palmitoyl-CoA and L-carnitine.
-
Incubate for a defined period (e.g., 10 minutes) at a controlled temperature.
-
Stop the reaction (e.g., by adding a strong acid).
-
Extract the resulting radiolabeled acylcarnitine.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the CPT I activity, typically expressed as nmol of product formed per minute per mg of protein.
For a more detailed protocol on measuring CPT-1 mediated respiration, refer to Divakaruni et al. (2018).[20]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the carnitine shuttle and the experimental workflow for a CPT I activity assay.
Caption: The Carnitine Shuttle Pathway.
Caption: CPT I Activity Assay Workflow.
References
- 1. LONG-CHAIN CARNITINE ACYLTRANSFERASE AND THE ROLE OF ACYLCARNITINE DERIVATIVES IN THE CATALYTIC INCREASE OF FATTY ACID OXIDATION INDUCED BY CARNITINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine in intermediary metabolism. The metabolism of fatty acid esters of carnitine by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine as a fatty acid carrier in intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CARNITINE AND ITS ROLE IN FATTY ACID METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine--metabolism and functions [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. utppublishing.com [utppublishing.com]
- 9. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Primary Carnitine Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Primary systemic carnitine deficiency: Phenotypic variability, diagnostic challenges, and long-term outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaanews.org [oaanews.org]
- 15. cambridge.org [cambridge.org]
- 16. Patients with primary carnitine deficiency treated with L‐carnitine are alive and doing well—A 10‐year follow‐up in the Faroe Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Levocarnitine vs. D-Carnitine: A Comparative Guide for Researchers
An Objective Analysis of Levocarnitine and D-Carnitine (B119502) in Biological Systems, Supported by Experimental Data
In the realm of cellular metabolism and drug development, the stereoisomers of carnitine, Levocarnitine (L-carnitine) and D-carnitine, present a classic example of stereospecificity with profound biological implications. While L-carnitine is an essential endogenous molecule vital for energy production, its enantiomer, D-carnitine, not only lacks biological activity but also exhibits antagonistic and potentially toxic effects. This guide provides a comprehensive comparison of these two isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Core Functional Differences: The Biological Dichotomy of Carnitine Isomers
L-carnitine is the biologically active form of carnitine, playing a critical role in cellular energy metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1] This process, known as the carnitine shuttle, is indispensable for tissues that rely heavily on fatty acid oxidation, such as cardiac and skeletal muscle.
Conversely, D-carnitine is the biologically inactive stereoisomer.[2] Crucially, it acts as a competitive inhibitor of L-carnitine's transport and function.[2] This inhibition can lead to a depletion of L-carnitine within cells, precipitating a state of functional carnitine deficiency and impairing fatty acid metabolism.[2] The use of D-carnitine or the racemic mixture DL-carnitine is cautioned against, as it can block the beneficial effects of L-carnitine and induce symptoms akin to carnitine deficiency.[3]
Quantitative Comparison of Biological Effects
The following tables summarize quantitative data from experimental studies, highlighting the contrasting effects of L-carnitine and D-carnitine on key metabolic and cellular parameters.
Table 1: Effects on Acyl-Carnitine Concentration and Lipid Metabolism in a Low-Carnitine Nile Tilapia Model
| Parameter | Control Group | L-Carnitine Group (0.4 g/kg diet) | D-Carnitine Group (0.4 g/kg diet) |
| Acyl-Carnitine Concentration (ng/g) | 3522 | 10822 | 5482 |
| Liver Lipid Deposition (%) | 15.89 | 11.97 | 20.21 |
| Serum Triacylglycerol (mmol/l) | 3.30 | 1.99 | 4.29 |
Data extracted from Du et al., British Journal of Nutrition, 2019.[4][5]
Table 2: Impact on Gene Expression Related to Inflammation and Oxidative Stress in Nile Tilapia Liver
| Gene | L-Carnitine Group (Fold Change vs. Control) | D-Carnitine Group (Fold Change vs. Control) |
| Interleukin-1β (IL-1β) | ~1.5 | ~3.5 |
| Transforming growth factor β1 (TGF-β1) | ~1.2 | ~2.8 |
Data estimated from graphical representations in Du et al., British Journal of Nutrition, 2019.[4]
Experimental Protocols
Measurement of Acyl-Carnitine Levels in Tissues
This protocol outlines a method for the extraction and quantification of acylcarnitines from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique in metabolomics.
1. Sample Preparation and Extraction:
-
Excise and weigh frozen target tissues (e.g., 5 mg).
-
Add 1 mL of an 80/20 methanol/water solution.
-
Homogenize the tissue using a bead-based homogenizer (e.g., FastPrep) for 60 seconds at 4.5 m/s.[6]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant to a new tube.
-
Add an isotopically labeled internal acylcarnitine standard to the supernatant for accurate quantification.[6]
2. Derivatization (Optional but Recommended for Improved Sensitivity):
-
Acylcarnitines can be derivatized to enhance their signal intensity in the mass spectrometer. A common method involves derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH).[6]
3. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the acylcarnitines using a reversed-phase column. The elution of different acylcarnitine species is typically dependent on the length of their carbon chain.[6]
-
Detect and quantify the individual acylcarnitine species using the mass spectrometer in multiple reaction monitoring (MRM) mode.
Carnitine Palmitoyltransferase I (CPT-I) Activity Assay
CPT-I is the rate-limiting enzyme in the carnitine shuttle. Its activity can be measured to assess the functional impact of L-carnitine and its inhibitors. This protocol is adapted for use in cultured cells.
1. Cell Culture and Preparation:
-
Culture cells (e.g., fibroblasts) to near confluence in a T-25 flask.[7]
-
Harvest the cells and prepare a cell homogenate or isolate mitochondria.
2. Assay Reaction:
-
The CPT-I activity is measured by monitoring the formation of radiolabeled palmitoylcarnitine (B157527) from radiolabeled palmitoyl-CoA.
-
The reaction mixture typically contains:
-
Cell homogenate or isolated mitochondria
-
[³H]Palmitoyl-CoA (substrate)
-
L-carnitine
-
A suitable buffer system (e.g., Tris-HCl)
-
3. Incubation and Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
4. Separation and Quantification:
-
Separate the radiolabeled palmitoylcarnitine product from the unreacted [³H]Palmitoyl-CoA substrate. This can be achieved by solvent extraction or chromatography.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
The CPT-I activity is expressed as nmol of palmitoylcarnitine formed per minute per mg of protein.
Signaling Pathways and Mechanisms of Action
The Carnitine Shuttle and the Impact of D-Carnitine
The following diagram illustrates the critical role of L-carnitine in fatty acid transport into the mitochondria and how D-carnitine disrupts this process.
L-Carnitine, D-Carnitine, and Cellular Signaling
L-carnitine's influence extends beyond simple fatty acid transport. It has been shown to modulate key signaling pathways involved in cellular energy homeostasis, such as the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by L-carnitine can enhance fatty acid oxidation and improve insulin (B600854) sensitivity.[8][9] Conversely, D-carnitine's inhibitory actions can disrupt these signaling cascades by inducing a state of cellular energy stress due to impaired fatty acid metabolism.
Conclusion
The stark contrast in the biological activities of Levocarnitine and D-carnitine underscores the critical importance of stereochemistry in pharmacology and therapeutics. L-carnitine is a vital nutrient that supports energy metabolism and cellular health, with therapeutic potential in various conditions. In contrast, D-carnitine acts as an antagonist, impeding the crucial functions of its L-isomer and potentially leading to adverse health effects. For researchers and drug development professionals, a clear understanding of these differences is paramount to avoid the detrimental consequences of D-carnitine and to harness the full therapeutic potential of Levocarnitine. The use of purified L-carnitine is essential in all research and clinical applications to ensure safety and efficacy.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 7. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 8. Carnitine Supplementation Attenuates Sunitinib-Induced Inhibition of AMP-Activated Protein Kinase Downstream Signals in Cardiac Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Carnitine Protects against Carboplatin-Mediated Renal Injury: AMPK- and PPARα-Dependent Inactivation of NFAT3 | PLOS One [journals.plos.org]
Levocarnitine vs. D-Carnitine: A Comparative Guide for Researchers
An Objective Analysis of Levocarnitine and D-Carnitine in Biological Systems, Supported by Experimental Data
In the realm of cellular metabolism and drug development, the stereoisomers of carnitine, Levocarnitine (L-carnitine) and D-carnitine, present a classic example of stereospecificity with profound biological implications. While L-carnitine is an essential endogenous molecule vital for energy production, its enantiomer, D-carnitine, not only lacks biological activity but also exhibits antagonistic and potentially toxic effects. This guide provides a comprehensive comparison of these two isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Core Functional Differences: The Biological Dichotomy of Carnitine Isomers
L-carnitine is the biologically active form of carnitine, playing a critical role in cellular energy metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1] This process, known as the carnitine shuttle, is indispensable for tissues that rely heavily on fatty acid oxidation, such as cardiac and skeletal muscle.
Conversely, D-carnitine is the biologically inactive stereoisomer.[2] Crucially, it acts as a competitive inhibitor of L-carnitine's transport and function.[2] This inhibition can lead to a depletion of L-carnitine within cells, precipitating a state of functional carnitine deficiency and impairing fatty acid metabolism.[2] The use of D-carnitine or the racemic mixture DL-carnitine is cautioned against, as it can block the beneficial effects of L-carnitine and induce symptoms akin to carnitine deficiency.[3]
Quantitative Comparison of Biological Effects
The following tables summarize quantitative data from experimental studies, highlighting the contrasting effects of L-carnitine and D-carnitine on key metabolic and cellular parameters.
Table 1: Effects on Acyl-Carnitine Concentration and Lipid Metabolism in a Low-Carnitine Nile Tilapia Model
| Parameter | Control Group | L-Carnitine Group (0.4 g/kg diet) | D-Carnitine Group (0.4 g/kg diet) |
| Acyl-Carnitine Concentration (ng/g) | 3522 | 10822 | 5482 |
| Liver Lipid Deposition (%) | 15.89 | 11.97 | 20.21 |
| Serum Triacylglycerol (mmol/l) | 3.30 | 1.99 | 4.29 |
Data extracted from Du et al., British Journal of Nutrition, 2019.[4][5]
Table 2: Impact on Gene Expression Related to Inflammation and Oxidative Stress in Nile Tilapia Liver
| Gene | L-Carnitine Group (Fold Change vs. Control) | D-Carnitine Group (Fold Change vs. Control) |
| Interleukin-1β (IL-1β) | ~1.5 | ~3.5 |
| Transforming growth factor β1 (TGF-β1) | ~1.2 | ~2.8 |
Data estimated from graphical representations in Du et al., British Journal of Nutrition, 2019.[4]
Experimental Protocols
Measurement of Acyl-Carnitine Levels in Tissues
This protocol outlines a method for the extraction and quantification of acylcarnitines from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique in metabolomics.
1. Sample Preparation and Extraction:
-
Excise and weigh frozen target tissues (e.g., 5 mg).
-
Add 1 mL of an 80/20 methanol/water solution.
-
Homogenize the tissue using a bead-based homogenizer (e.g., FastPrep) for 60 seconds at 4.5 m/s.[6]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant to a new tube.
-
Add an isotopically labeled internal acylcarnitine standard to the supernatant for accurate quantification.[6]
2. Derivatization (Optional but Recommended for Improved Sensitivity):
-
Acylcarnitines can be derivatized to enhance their signal intensity in the mass spectrometer. A common method involves derivatization with 3-nitrophenylhydrazine (3NPH).[6]
3. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the acylcarnitines using a reversed-phase column. The elution of different acylcarnitine species is typically dependent on the length of their carbon chain.[6]
-
Detect and quantify the individual acylcarnitine species using the mass spectrometer in multiple reaction monitoring (MRM) mode.
Carnitine Palmitoyltransferase I (CPT-I) Activity Assay
CPT-I is the rate-limiting enzyme in the carnitine shuttle. Its activity can be measured to assess the functional impact of L-carnitine and its inhibitors. This protocol is adapted for use in cultured cells.
1. Cell Culture and Preparation:
-
Culture cells (e.g., fibroblasts) to near confluence in a T-25 flask.[7]
-
Harvest the cells and prepare a cell homogenate or isolate mitochondria.
2. Assay Reaction:
-
The CPT-I activity is measured by monitoring the formation of radiolabeled palmitoylcarnitine from radiolabeled palmitoyl-CoA.
-
The reaction mixture typically contains:
-
Cell homogenate or isolated mitochondria
-
[³H]Palmitoyl-CoA (substrate)
-
L-carnitine
-
A suitable buffer system (e.g., Tris-HCl)
-
3. Incubation and Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
4. Separation and Quantification:
-
Separate the radiolabeled palmitoylcarnitine product from the unreacted [³H]Palmitoyl-CoA substrate. This can be achieved by solvent extraction or chromatography.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
The CPT-I activity is expressed as nmol of palmitoylcarnitine formed per minute per mg of protein.
Signaling Pathways and Mechanisms of Action
The Carnitine Shuttle and the Impact of D-Carnitine
The following diagram illustrates the critical role of L-carnitine in fatty acid transport into the mitochondria and how D-carnitine disrupts this process.
L-Carnitine, D-Carnitine, and Cellular Signaling
L-carnitine's influence extends beyond simple fatty acid transport. It has been shown to modulate key signaling pathways involved in cellular energy homeostasis, such as the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by L-carnitine can enhance fatty acid oxidation and improve insulin sensitivity.[8][9] Conversely, D-carnitine's inhibitory actions can disrupt these signaling cascades by inducing a state of cellular energy stress due to impaired fatty acid metabolism.
Conclusion
The stark contrast in the biological activities of Levocarnitine and D-carnitine underscores the critical importance of stereochemistry in pharmacology and therapeutics. L-carnitine is a vital nutrient that supports energy metabolism and cellular health, with therapeutic potential in various conditions. In contrast, D-carnitine acts as an antagonist, impeding the crucial functions of its L-isomer and potentially leading to adverse health effects. For researchers and drug development professionals, a clear understanding of these differences is paramount to avoid the detrimental consequences of D-carnitine and to harness the full therapeutic potential of Levocarnitine. The use of purified L-carnitine is essential in all research and clinical applications to ensure safety and efficacy.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 7. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 8. Carnitine Supplementation Attenuates Sunitinib-Induced Inhibition of AMP-Activated Protein Kinase Downstream Signals in Cardiac Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Carnitine Protects against Carboplatin-Mediated Renal Injury: AMPK- and PPARα-Dependent Inactivation of NFAT3 | PLOS One [journals.plos.org]
Independent Verification of Levocarnitine Chloride's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Levocarnitine Chloride against other alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this compound for potential therapeutic applications in neurological disorders.
I. Comparative Analysis of Neuroprotective Efficacy
This compound, also commonly referred to as L-carnitine (B1674952), has demonstrated neuroprotective effects across a range of preclinical models. Its mechanisms of action are multifaceted, primarily involving the modulation of mitochondrial function, reduction of oxidative stress, and regulation of key signaling pathways. This section compares the efficacy of Levocarnitine with Acetyl-L-carnitine (ALCAR) and Astaxanthin, two other compounds with recognized neuroprotective properties.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, offering a comparative look at the neuroprotective effects of Levocarnitine and its alternatives.
Table 1: In Vitro Neuroprotection Against Oxygen-Glucose Deprivation (OGD)
| Compound | Model | Concentration | Outcome Measure | Result | Citation |
| Levocarnitine | Rat Primary Cortical Neurons | 100 µM | Cell Viability (MTT Assay) | Increased to 35.86% from 23.24% in OGD group | [1] |
| 100 µM | Cell Death (PI/AO Staining) | Decreased to 55.80% from 85.51% in OGD group | [2] | ||
| 100 µM | LDH Release | Decreased cytotoxicity | [1] | ||
| Acetyl-L-carnitine | PC12 Cells | 50-400 µM | Cell Viability (MTT Assay) | Dose-dependent increase in viability post-OGD | [3] |
| 50 µM | Neuronal Death (NMDA-induced) | Significantly reduced | [4] | ||
| Astaxanthin | SH-SY5Y Cells | Not Specified | Cytotoxicity (OGD-induced) | Protective effect by modulating oxidative stress | [5] |
Table 2: In Vivo Neuroprotection in Animal Models
| Compound | Model | Dosing Regimen | Outcome Measure | Result | Citation |
| Levocarnitine | Rat Cerebral Ischemia-Reperfusion | Not Specified | Neurological Deficit Score | Markedly lowered | [6] |
| Cerebral Infarct Volume | Markedly lowered | [6] | |||
| Acetyl-L-carnitine | Rat Middle Cerebral Artery Occlusion | Not Specified (Pre-treatment) | Infarct Size | Decreased | [3] |
| Astaxanthin | Mouse Traumatic Brain Injury | 100 mg/kg (intraperitoneal) | Neurological Severity Score | Significantly lower at 1, 3, and 7 days post-TBI | [7] |
| Apoptosis (TUNEL-positive cells) | Markedly reduced | [7] |
Table 3: Effects on Biomarkers of Oxidative Stress and Apoptosis
| Compound | Model | Effect on Oxidative Stress Markers | Effect on Apoptosis Markers | Citation |
| Levocarnitine | Rat Cerebral Ischemia-Reperfusion | ↑ SOD, ↓ MDA | ↑ Bcl-2, ↓ Cleaved Caspase-3 | [6] |
| Rat Brain (Thiamethoxam-induced toxicity) | ↑ GSH, ↓ TBARS | ↓ Caspase-3 expression | [8][9] | |
| Acetyl-L-carnitine | Old Rat Brain | ↓ MDA, ↓ oxo8dG/oxo8G, ↓ nitrotyrosine | Not specified | [10][11] |
| Astaxanthin | Mouse Traumatic Brain Injury | ↑ SOD1 (not significant) | ↓ Cleaved Caspase-3 | [7] |
| In Vitro (various) | Quenches singlet oxygen, scavenges radicals, inhibits lipid peroxidation | ↓ Caspase 3, ↓ Bax | [6][12] |
II. Key Signaling Pathways in Levocarnitine-Mediated Neuroprotection
Levocarnitine exerts its neuroprotective effects through the modulation of critical intracellular signaling pathways. Two prominent pathways identified in the literature are the Nrf2/ARE and the PTEN/Akt/mTOR pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Levocarnitine has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.
Caption: Levocarnitine activates the Nrf2/ARE pathway.
PTEN/Akt/mTOR Signaling Pathway
The PTEN/Akt/mTOR pathway is crucial for cell survival, growth, and proliferation. Levocarnitine has been observed to regulate this pathway, promoting neuronal survival and plasticity.
Caption: Levocarnitine promotes neuronal survival via PTEN/Akt/mTOR.
III. Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative analysis.
In Vitro Oxygen-Glucose Deprivation (OGD) Model
Objective: To simulate ischemic conditions in a cell culture environment to assess the neuroprotective effects of a compound.
Protocol:
-
Cell Culture: Primary rat cortical neurons are cultured in appropriate media and conditions until mature.
-
OGD Induction: The culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2 hours).
-
Treatment: this compound or the comparative compound is added to the culture medium at various concentrations before, during, or after the OGD period.
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
-
Cell Death: Assessed by lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or by staining with fluorescent dyes like Propidium Iodide (PI) and Acridine Orange (AO) to differentiate between live, apoptotic, and necrotic cells.
-
Apoptosis: Detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which identifies DNA fragmentation characteristic of apoptosis.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia in an animal model to evaluate the neuroprotective efficacy of a compound in vivo.
Protocol:
-
Animal Model: Typically, adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
-
Treatment: this compound or the comparative compound is administered (e.g., intraperitoneally, intravenously, or orally) at a predetermined dose and time relative to the MCAO procedure (pre-treatment, during occlusion, or at reperfusion).
-
Reperfusion: After a specific occlusion period (e.g., 90 minutes), the monofilament is withdrawn to allow for reperfusion.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Behavioral tests (e.g., Bederson's scale, corner test) are performed at various time points post-MCAO to assess motor and sensory deficits.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is then quantified using image analysis software.
-
Histological and Molecular Analysis: Brain tissue can be further processed for immunohistochemistry to assess markers of apoptosis (e.g., Caspase-3), inflammation, and oxidative stress. Western blotting or RT-PCR can be used to measure the expression of proteins and genes in the signaling pathways of interest.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for neuroprotection studies.
IV. Conclusion
The compiled data indicates that this compound exhibits significant neuroprotective properties in both in vitro and in vivo models of neurological damage. Its efficacy is comparable to other known neuroprotective agents such as Acetyl-L-carnitine and Astaxanthin, although the specific contexts and mechanisms of action may differ. The primary neuroprotective mechanisms of Levocarnitine appear to be linked to its ability to mitigate oxidative stress through the activation of the Nrf2/ARE pathway and to promote cell survival by modulating the PTEN/Akt/mTOR signaling cascade. This guide provides a foundational overview for researchers and professionals in the field of drug development to further explore the therapeutic potential of this compound in neurodegenerative diseases and acute brain injury. Further head-to-head comparative studies with a broader range of neuroprotective agents are warranted to fully elucidate its relative efficacy and optimal therapeutic window.
References
- 1. Neuroprotective effects of L-carnitine against oxygen-glucose deprivation in rat primary cortical neurons [e-cep.org]
- 2. Neuroprotective effects of L-carnitine against oxygen-glucose deprivation in rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Putative Role of Astaxanthin in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential [frontiersin.org]
- 6. On the Neuroprotective Role of Astaxanthin: New Perspectives? [mdpi.com]
- 7. Astaxanthin provides neuroprotection in an experimental model of traumatic brain injury via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective role of l-carnitine on oxidative stress, neurotransmitter perturbations, astrogliosis, and apoptosis induced by thiamethoxam in the brains of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protective role of L-carnitine on oxidative stress, neurotransmitter perturbations, astrogliosis, and apoptosis induced by thiamethoxam in the brains of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 12. Neuroprotective mechanisms of astaxanthin: a potential therapeutic role in preserving cognitive function in age and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Levocarnitine Chloride's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Levocarnitine Chloride against other alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this compound for potential therapeutic applications in neurological disorders.
I. Comparative Analysis of Neuroprotective Efficacy
This compound, also commonly referred to as L-carnitine, has demonstrated neuroprotective effects across a range of preclinical models. Its mechanisms of action are multifaceted, primarily involving the modulation of mitochondrial function, reduction of oxidative stress, and regulation of key signaling pathways. This section compares the efficacy of Levocarnitine with Acetyl-L-carnitine (ALCAR) and Astaxanthin, two other compounds with recognized neuroprotective properties.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, offering a comparative look at the neuroprotective effects of Levocarnitine and its alternatives.
Table 1: In Vitro Neuroprotection Against Oxygen-Glucose Deprivation (OGD)
| Compound | Model | Concentration | Outcome Measure | Result | Citation |
| Levocarnitine | Rat Primary Cortical Neurons | 100 µM | Cell Viability (MTT Assay) | Increased to 35.86% from 23.24% in OGD group | [1] |
| 100 µM | Cell Death (PI/AO Staining) | Decreased to 55.80% from 85.51% in OGD group | [2] | ||
| 100 µM | LDH Release | Decreased cytotoxicity | [1] | ||
| Acetyl-L-carnitine | PC12 Cells | 50-400 µM | Cell Viability (MTT Assay) | Dose-dependent increase in viability post-OGD | [3] |
| 50 µM | Neuronal Death (NMDA-induced) | Significantly reduced | [4] | ||
| Astaxanthin | SH-SY5Y Cells | Not Specified | Cytotoxicity (OGD-induced) | Protective effect by modulating oxidative stress | [5] |
Table 2: In Vivo Neuroprotection in Animal Models
| Compound | Model | Dosing Regimen | Outcome Measure | Result | Citation |
| Levocarnitine | Rat Cerebral Ischemia-Reperfusion | Not Specified | Neurological Deficit Score | Markedly lowered | [6] |
| Cerebral Infarct Volume | Markedly lowered | [6] | |||
| Acetyl-L-carnitine | Rat Middle Cerebral Artery Occlusion | Not Specified (Pre-treatment) | Infarct Size | Decreased | [3] |
| Astaxanthin | Mouse Traumatic Brain Injury | 100 mg/kg (intraperitoneal) | Neurological Severity Score | Significantly lower at 1, 3, and 7 days post-TBI | [7] |
| Apoptosis (TUNEL-positive cells) | Markedly reduced | [7] |
Table 3: Effects on Biomarkers of Oxidative Stress and Apoptosis
| Compound | Model | Effect on Oxidative Stress Markers | Effect on Apoptosis Markers | Citation |
| Levocarnitine | Rat Cerebral Ischemia-Reperfusion | ↑ SOD, ↓ MDA | ↑ Bcl-2, ↓ Cleaved Caspase-3 | [6] |
| Rat Brain (Thiamethoxam-induced toxicity) | ↑ GSH, ↓ TBARS | ↓ Caspase-3 expression | [8][9] | |
| Acetyl-L-carnitine | Old Rat Brain | ↓ MDA, ↓ oxo8dG/oxo8G, ↓ nitrotyrosine | Not specified | [10][11] |
| Astaxanthin | Mouse Traumatic Brain Injury | ↑ SOD1 (not significant) | ↓ Cleaved Caspase-3 | [7] |
| In Vitro (various) | Quenches singlet oxygen, scavenges radicals, inhibits lipid peroxidation | ↓ Caspase 3, ↓ Bax | [6][12] |
II. Key Signaling Pathways in Levocarnitine-Mediated Neuroprotection
Levocarnitine exerts its neuroprotective effects through the modulation of critical intracellular signaling pathways. Two prominent pathways identified in the literature are the Nrf2/ARE and the PTEN/Akt/mTOR pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Levocarnitine has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.
Caption: Levocarnitine activates the Nrf2/ARE pathway.
PTEN/Akt/mTOR Signaling Pathway
The PTEN/Akt/mTOR pathway is crucial for cell survival, growth, and proliferation. Levocarnitine has been observed to regulate this pathway, promoting neuronal survival and plasticity.
Caption: Levocarnitine promotes neuronal survival via PTEN/Akt/mTOR.
III. Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative analysis.
In Vitro Oxygen-Glucose Deprivation (OGD) Model
Objective: To simulate ischemic conditions in a cell culture environment to assess the neuroprotective effects of a compound.
Protocol:
-
Cell Culture: Primary rat cortical neurons are cultured in appropriate media and conditions until mature.
-
OGD Induction: The culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2 hours).
-
Treatment: this compound or the comparative compound is added to the culture medium at various concentrations before, during, or after the OGD period.
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
-
Cell Death: Assessed by lactate dehydrogenase (LDH) release assay, which measures membrane integrity, or by staining with fluorescent dyes like Propidium Iodide (PI) and Acridine Orange (AO) to differentiate between live, apoptotic, and necrotic cells.
-
Apoptosis: Detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which identifies DNA fragmentation characteristic of apoptosis.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia in an animal model to evaluate the neuroprotective efficacy of a compound in vivo.
Protocol:
-
Animal Model: Typically, adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
-
Treatment: this compound or the comparative compound is administered (e.g., intraperitoneally, intravenously, or orally) at a predetermined dose and time relative to the MCAO procedure (pre-treatment, during occlusion, or at reperfusion).
-
Reperfusion: After a specific occlusion period (e.g., 90 minutes), the monofilament is withdrawn to allow for reperfusion.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Behavioral tests (e.g., Bederson's scale, corner test) are performed at various time points post-MCAO to assess motor and sensory deficits.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is then quantified using image analysis software.
-
Histological and Molecular Analysis: Brain tissue can be further processed for immunohistochemistry to assess markers of apoptosis (e.g., Caspase-3), inflammation, and oxidative stress. Western blotting or RT-PCR can be used to measure the expression of proteins and genes in the signaling pathways of interest.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for neuroprotection studies.
IV. Conclusion
The compiled data indicates that this compound exhibits significant neuroprotective properties in both in vitro and in vivo models of neurological damage. Its efficacy is comparable to other known neuroprotective agents such as Acetyl-L-carnitine and Astaxanthin, although the specific contexts and mechanisms of action may differ. The primary neuroprotective mechanisms of Levocarnitine appear to be linked to its ability to mitigate oxidative stress through the activation of the Nrf2/ARE pathway and to promote cell survival by modulating the PTEN/Akt/mTOR signaling cascade. This guide provides a foundational overview for researchers and professionals in the field of drug development to further explore the therapeutic potential of this compound in neurodegenerative diseases and acute brain injury. Further head-to-head comparative studies with a broader range of neuroprotective agents are warranted to fully elucidate its relative efficacy and optimal therapeutic window.
References
- 1. Neuroprotective effects of L-carnitine against oxygen-glucose deprivation in rat primary cortical neurons [e-cep.org]
- 2. Neuroprotective effects of L-carnitine against oxygen-glucose deprivation in rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Putative Role of Astaxanthin in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential [frontiersin.org]
- 6. On the Neuroprotective Role of Astaxanthin: New Perspectives? [mdpi.com]
- 7. Astaxanthin provides neuroprotection in an experimental model of traumatic brain injury via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective role of l-carnitine on oxidative stress, neurotransmitter perturbations, astrogliosis, and apoptosis induced by thiamethoxam in the brains of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protective role of L-carnitine on oxidative stress, neurotransmitter perturbations, astrogliosis, and apoptosis induced by thiamethoxam in the brains of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 12. Neuroprotective mechanisms of astaxanthin: a potential therapeutic role in preserving cognitive function in age and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Levocarnitine Chloride's impact on different disease models
For Immediate Release
This publication provides a comprehensive comparative analysis of Levocarnitine Chloride's efficacy across three distinct preclinical disease models: Myocardial Ischemia/Reperfusion Injury, Aluminum-Induced Neurotoxicity, and High-Fructose Diet-Induced Metabolic Syndrome. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and therapeutic development.
Abstract
Levocarnitine, a naturally occurring amino acid derivative, plays a critical role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] Its therapeutic potential has been investigated in a variety of diseases characterized by metabolic dysregulation and oxidative stress. This guide synthesizes experimental findings to provide a comparative perspective on the impact of this compound in models of cardiovascular disease, neurodegeneration, and metabolic disorders.
Myocardial Ischemia/Reperfusion (I/R) Injury Model
Myocardial ischemia/reperfusion (I/R) injury is a significant cause of damage following events like myocardial infarction.[2] Experimental models of I/R injury are crucial for developing cardioprotective strategies.
Experimental Protocol
Objective: To evaluate the cardioprotective effects of this compound in a rat model of myocardial I/R injury.
Animal Model: Male Sprague-Dawley rats.[3]
Disease Induction: The rats are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a period of 30 minutes to induce ischemia.[4][5] Following this, the ligature is removed to allow for reperfusion, typically for 24 hours.[5]
Treatment Groups:
-
Sham Group: Undergoes the surgical procedure without LAD ligation.
-
I/R Group: Subjected to LAD ligation and reperfusion, receiving saline as a control.
-
Levocarnitine Group: Receives this compound (e.g., 150 mg/kg, intraperitoneally) daily for a predefined period (e.g., 1 month) before I/R injury induction.[3]
Evaluation Methods:
-
Cardiac Function: Assessed by echocardiography to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).[6]
-
Biochemical Markers: Serum levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH) are measured as indicators of myocardial damage.[2]
-
Oxidative Stress Markers: Myocardial tissue levels of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) are quantified.[2]
-
Apoptosis Markers: Expression of Bax and Bcl-2 proteins in myocardial tissue is determined by Western blot.[6]
-
Histopathology: Heart tissue is examined for infarct size and structural changes.
Quantitative Data Summary
| Parameter | I/R Group (Control) | Levocarnitine + I/R Group | Percentage Change with Levocarnitine |
| Cardiac Injury Markers | |||
| Serum CK (U/L) | Significantly Increased | Significantly Decreased vs. I/R | ↓ |
| Serum LDH (U/L) | Significantly Increased | Significantly Decreased vs. I/R | ↓ |
| Oxidative Stress Markers | |||
| Myocardial MDA (nmol/mg protein) | Significantly Increased | Significantly Decreased vs. I/R | ↓ |
| Myocardial SOD (U/mg protein) | Significantly Decreased | Significantly Increased vs. I/R | ↑ |
| Apoptosis Markers | |||
| Myocardial Bax Expression | Significantly Increased | Significantly Decreased vs. I/R | ↓ |
| Myocardial Bcl-2 Expression | Significantly Decreased | Significantly Increased vs. I/R | ↑ |
| Cardiac Function | |||
| LVEF (%) | Significantly Decreased | Tendency for Improvement | ↑ |
| LVFS (%) | Significantly Decreased | Tendency for Improvement | ↑ |
Note: The table represents a qualitative summary of typical findings from preclinical studies.[2][6] Specific values can vary based on the exact experimental setup.
Signaling Pathways
This compound exerts its cardioprotective effects through multiple signaling pathways. A key mechanism involves the activation of the Nrf2/HO-1 signaling pathway , which plays a crucial role in the antioxidant defense system.[1][2] Levocarnitine upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), leading to a reduction in oxidative stress.[2] Additionally, Levocarnitine has been shown to activate the PI3K/Akt signaling pathway , which is involved in cell survival and inhibition of apoptosis.[7]
Aluminum-Induced Neurotoxicity Model
Aluminum is a known neurotoxin that can induce oxidative stress and is used to model aspects of neurodegenerative diseases.[8]
Experimental Protocol
Objective: To investigate the neuroprotective effects of this compound against aluminum-induced oxidative stress and memory impairment.
Animal Model: Male Swiss albino mice.[8]
Disease Induction: Aluminum chloride (AlCl₃) is administered orally (e.g., 50 mg/kg body weight) daily for a specified period (e.g., 6 weeks).[8][9]
Treatment Groups:
-
Control Group: Receives saline.
-
AlCl₃ Group: Receives AlCl₃.
-
Levocarnitine + AlCl₃ Group: Receives both Levocarnitine (e.g., 50 mg/kg, orally) and AlCl₃.[8]
-
Astaxanthin + AlCl₃ Group (Alternative): Receives the antioxidant Astaxanthin (e.g., 20 mg/kg, orally) along with AlCl₃ for comparison.[8]
Evaluation Methods:
-
Behavioral Tests: Spatial working memory is assessed using the Radial Arm Maze (RAM) test.[8]
-
Oxidative Stress Markers: Levels of MDA, glutathione (B108866) (GSH), advanced oxidation of protein products (AOPP), and nitric oxide (NO) are measured in different brain regions (prefrontal cortex, striatum, hippocampus, etc.).[8]
Quantitative Data Summary
| Parameter (in Brain Tissue) | AlCl₃ Group (Control) | Levocarnitine + AlCl₃ Group | Astaxanthin + AlCl₃ Group (Alternative) |
| Behavioral Outcome | |||
| Spatial Working Memory | Significantly Impaired | Significantly Improved | Significantly Improved |
| Oxidative Stress Markers | |||
| MDA | Significantly Increased | Significantly Decreased | Significantly Decreased |
| GSH | Significantly Increased (indicative of oxidative stress response) | Significantly Decreased | Significantly Decreased |
| AOPP | Significantly Increased | Significantly Decreased | Significantly Decreased |
| NO | Significantly Increased | Significantly Decreased | Significantly Decreased |
Note: This table summarizes findings from a study directly comparing Levocarnitine and Astaxanthin.[8] The increase in GSH in the AlCl₃ group can be interpreted as a compensatory response to oxidative stress, which is normalized by the antioxidant treatments.
Logical Relationship Diagram
The primary mechanism of Levocarnitine in this model is its antioxidant activity, which counteracts the oxidative stress induced by aluminum.
High-Fructose Diet-Induced Metabolic Syndrome Model
A high-fructose diet in rodents is a well-established model for inducing metabolic syndrome, characterized by insulin (B600854) resistance, dyslipidemia, and oxidative stress.[10]
Experimental Protocol
Objective: To assess the therapeutic potential of this compound in a rat model of high-fructose diet-induced metabolic syndrome.
Animal Model: Male Wistar rats.[11]
Disease Induction: Rats are fed a high-fructose diet (e.g., 60 g/100 g of diet) for a period of 60 days.[11]
Treatment Groups:
-
Control Diet Group: Receives a standard starch-based diet.
-
High-Fructose Diet Group: Receives the high-fructose diet.
-
Levocarnitine + High-Fructose Diet Group: Receives the high-fructose diet along with Levocarnitine (e.g., 300 mg/kg/day, intraperitoneally).[11]
Evaluation Methods:
-
Metabolic Parameters: Blood glucose, insulin, and triglyceride levels are measured. Insulin resistance is calculated using the HOMA-IR index.
-
Oxidative Stress Markers: Lipid peroxidation products and antioxidant enzyme activities are assessed in relevant tissues (e.g., liver, kidney).[11]
-
Inflammatory Markers: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be measured.
Quantitative Data Summary
| Parameter | High-Fructose Diet Group (Control) | Levocarnitine + High-Fructose Diet Group | Percentage Change with Levocarnitine |
| Metabolic Parameters | |||
| Blood Glucose | Increased | Normalized | ↓ |
| Serum Insulin | Increased | Normalized | ↓ |
| HOMA-IR | Increased | Normalized | ↓ |
| Serum Triglycerides | Increased | Normalized | ↓ |
| Oxidative Stress (Kidney) | |||
| Lipid Peroxidation | Increased | Decreased | ↓ |
| Antioxidant Status | Diminished | Restored | ↑ |
| Inflammation | |||
| Serum TNF-α | Increased | Decreased | ↓ |
| Serum IL-6 | Increased | Decreased | ↓ |
Note: This table provides a qualitative summary of typical results observed in studies using this model.[11][12]
Signaling Pathway Diagram
Levocarnitine's beneficial effects in metabolic syndrome are linked to the improvement of insulin signaling and the reduction of inflammation and oxidative stress. By enhancing fatty acid oxidation, Levocarnitine can reduce the accumulation of lipid intermediates that contribute to insulin resistance.
Conclusion
This comparative guide demonstrates the multifaceted therapeutic potential of this compound across different disease models. Its core mechanism of action, centered on enhancing mitochondrial function and reducing oxidative stress, translates into beneficial effects in cardiovascular, neurodegenerative, and metabolic disorders. The provided experimental protocols and quantitative data offer a foundation for researchers to design and interpret future studies. Further investigation into the specific signaling pathways and comparative efficacy against other therapeutic agents will continue to delineate the clinical utility of this compound.
References
- 1. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscimonit.com [medscimonit.com]
- 3. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Postconditioning, Preconditioning and Perfusion of L-carnitine During Whole Period of Ischemia/ Reperfusion on Cardiac Hemodynamic Functions and Myocardial Infarction Size in Isolated Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential protective effects of L-carnitine against myocardial ischemia/reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Carnitine Alleviates the Myocardial Infarction and Left Ventricular Remodeling through Bax/Bcl-2 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Carnitine Attenuates Cardiac Dysfunction by Ischemic Insults Through Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levocarnitine Improves AlCl3-Induced Spatial Working Memory Impairment in Swiss albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of L-Carnitine on Skeletal Muscle Lipids and Oxidative Stress in Rats Fed High-Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renoprotective action of L-carnitine in fructose-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bvmj.bu.edu.eg [bvmj.bu.edu.eg]
Comparative study of Levocarnitine Chloride's impact on different disease models
For Immediate Release
This publication provides a comprehensive comparative analysis of Levocarnitine Chloride's efficacy across three distinct preclinical disease models: Myocardial Ischemia/Reperfusion Injury, Aluminum-Induced Neurotoxicity, and High-Fructose Diet-Induced Metabolic Syndrome. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and therapeutic development.
Abstract
Levocarnitine, a naturally occurring amino acid derivative, plays a critical role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] Its therapeutic potential has been investigated in a variety of diseases characterized by metabolic dysregulation and oxidative stress. This guide synthesizes experimental findings to provide a comparative perspective on the impact of this compound in models of cardiovascular disease, neurodegeneration, and metabolic disorders.
Myocardial Ischemia/Reperfusion (I/R) Injury Model
Myocardial ischemia/reperfusion (I/R) injury is a significant cause of damage following events like myocardial infarction.[2] Experimental models of I/R injury are crucial for developing cardioprotective strategies.
Experimental Protocol
Objective: To evaluate the cardioprotective effects of this compound in a rat model of myocardial I/R injury.
Animal Model: Male Sprague-Dawley rats.[3]
Disease Induction: The rats are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a period of 30 minutes to induce ischemia.[4][5] Following this, the ligature is removed to allow for reperfusion, typically for 24 hours.[5]
Treatment Groups:
-
Sham Group: Undergoes the surgical procedure without LAD ligation.
-
I/R Group: Subjected to LAD ligation and reperfusion, receiving saline as a control.
-
Levocarnitine Group: Receives this compound (e.g., 150 mg/kg, intraperitoneally) daily for a predefined period (e.g., 1 month) before I/R injury induction.[3]
Evaluation Methods:
-
Cardiac Function: Assessed by echocardiography to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).[6]
-
Biochemical Markers: Serum levels of creatine kinase (CK) and lactate dehydrogenase (LDH) are measured as indicators of myocardial damage.[2]
-
Oxidative Stress Markers: Myocardial tissue levels of malondialdehyde (MDA) and superoxide dismutase (SOD) are quantified.[2]
-
Apoptosis Markers: Expression of Bax and Bcl-2 proteins in myocardial tissue is determined by Western blot.[6]
-
Histopathology: Heart tissue is examined for infarct size and structural changes.
Quantitative Data Summary
| Parameter | I/R Group (Control) | Levocarnitine + I/R Group | Percentage Change with Levocarnitine |
| Cardiac Injury Markers | |||
| Serum CK (U/L) | Significantly Increased | Significantly Decreased vs. I/R | ↓ |
| Serum LDH (U/L) | Significantly Increased | Significantly Decreased vs. I/R | ↓ |
| Oxidative Stress Markers | |||
| Myocardial MDA (nmol/mg protein) | Significantly Increased | Significantly Decreased vs. I/R | ↓ |
| Myocardial SOD (U/mg protein) | Significantly Decreased | Significantly Increased vs. I/R | ↑ |
| Apoptosis Markers | |||
| Myocardial Bax Expression | Significantly Increased | Significantly Decreased vs. I/R | ↓ |
| Myocardial Bcl-2 Expression | Significantly Decreased | Significantly Increased vs. I/R | ↑ |
| Cardiac Function | |||
| LVEF (%) | Significantly Decreased | Tendency for Improvement | ↑ |
| LVFS (%) | Significantly Decreased | Tendency for Improvement | ↑ |
Note: The table represents a qualitative summary of typical findings from preclinical studies.[2][6] Specific values can vary based on the exact experimental setup.
Signaling Pathways
This compound exerts its cardioprotective effects through multiple signaling pathways. A key mechanism involves the activation of the Nrf2/HO-1 signaling pathway , which plays a crucial role in the antioxidant defense system.[1][2] Levocarnitine upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), leading to a reduction in oxidative stress.[2] Additionally, Levocarnitine has been shown to activate the PI3K/Akt signaling pathway , which is involved in cell survival and inhibition of apoptosis.[7]
Aluminum-Induced Neurotoxicity Model
Aluminum is a known neurotoxin that can induce oxidative stress and is used to model aspects of neurodegenerative diseases.[8]
Experimental Protocol
Objective: To investigate the neuroprotective effects of this compound against aluminum-induced oxidative stress and memory impairment.
Animal Model: Male Swiss albino mice.[8]
Disease Induction: Aluminum chloride (AlCl₃) is administered orally (e.g., 50 mg/kg body weight) daily for a specified period (e.g., 6 weeks).[8][9]
Treatment Groups:
-
Control Group: Receives saline.
-
AlCl₃ Group: Receives AlCl₃.
-
Levocarnitine + AlCl₃ Group: Receives both Levocarnitine (e.g., 50 mg/kg, orally) and AlCl₃.[8]
-
Astaxanthin + AlCl₃ Group (Alternative): Receives the antioxidant Astaxanthin (e.g., 20 mg/kg, orally) along with AlCl₃ for comparison.[8]
Evaluation Methods:
-
Behavioral Tests: Spatial working memory is assessed using the Radial Arm Maze (RAM) test.[8]
-
Oxidative Stress Markers: Levels of MDA, glutathione (GSH), advanced oxidation of protein products (AOPP), and nitric oxide (NO) are measured in different brain regions (prefrontal cortex, striatum, hippocampus, etc.).[8]
Quantitative Data Summary
| Parameter (in Brain Tissue) | AlCl₃ Group (Control) | Levocarnitine + AlCl₃ Group | Astaxanthin + AlCl₃ Group (Alternative) |
| Behavioral Outcome | |||
| Spatial Working Memory | Significantly Impaired | Significantly Improved | Significantly Improved |
| Oxidative Stress Markers | |||
| MDA | Significantly Increased | Significantly Decreased | Significantly Decreased |
| GSH | Significantly Increased (indicative of oxidative stress response) | Significantly Decreased | Significantly Decreased |
| AOPP | Significantly Increased | Significantly Decreased | Significantly Decreased |
| NO | Significantly Increased | Significantly Decreased | Significantly Decreased |
Note: This table summarizes findings from a study directly comparing Levocarnitine and Astaxanthin.[8] The increase in GSH in the AlCl₃ group can be interpreted as a compensatory response to oxidative stress, which is normalized by the antioxidant treatments.
Logical Relationship Diagram
The primary mechanism of Levocarnitine in this model is its antioxidant activity, which counteracts the oxidative stress induced by aluminum.
High-Fructose Diet-Induced Metabolic Syndrome Model
A high-fructose diet in rodents is a well-established model for inducing metabolic syndrome, characterized by insulin resistance, dyslipidemia, and oxidative stress.[10]
Experimental Protocol
Objective: To assess the therapeutic potential of this compound in a rat model of high-fructose diet-induced metabolic syndrome.
Animal Model: Male Wistar rats.[11]
Disease Induction: Rats are fed a high-fructose diet (e.g., 60 g/100 g of diet) for a period of 60 days.[11]
Treatment Groups:
-
Control Diet Group: Receives a standard starch-based diet.
-
High-Fructose Diet Group: Receives the high-fructose diet.
-
Levocarnitine + High-Fructose Diet Group: Receives the high-fructose diet along with Levocarnitine (e.g., 300 mg/kg/day, intraperitoneally).[11]
Evaluation Methods:
-
Metabolic Parameters: Blood glucose, insulin, and triglyceride levels are measured. Insulin resistance is calculated using the HOMA-IR index.
-
Oxidative Stress Markers: Lipid peroxidation products and antioxidant enzyme activities are assessed in relevant tissues (e.g., liver, kidney).[11]
-
Inflammatory Markers: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be measured.
Quantitative Data Summary
| Parameter | High-Fructose Diet Group (Control) | Levocarnitine + High-Fructose Diet Group | Percentage Change with Levocarnitine |
| Metabolic Parameters | |||
| Blood Glucose | Increased | Normalized | ↓ |
| Serum Insulin | Increased | Normalized | ↓ |
| HOMA-IR | Increased | Normalized | ↓ |
| Serum Triglycerides | Increased | Normalized | ↓ |
| Oxidative Stress (Kidney) | |||
| Lipid Peroxidation | Increased | Decreased | ↓ |
| Antioxidant Status | Diminished | Restored | ↑ |
| Inflammation | |||
| Serum TNF-α | Increased | Decreased | ↓ |
| Serum IL-6 | Increased | Decreased | ↓ |
Note: This table provides a qualitative summary of typical results observed in studies using this model.[11][12]
Signaling Pathway Diagram
Levocarnitine's beneficial effects in metabolic syndrome are linked to the improvement of insulin signaling and the reduction of inflammation and oxidative stress. By enhancing fatty acid oxidation, Levocarnitine can reduce the accumulation of lipid intermediates that contribute to insulin resistance.
Conclusion
This comparative guide demonstrates the multifaceted therapeutic potential of this compound across different disease models. Its core mechanism of action, centered on enhancing mitochondrial function and reducing oxidative stress, translates into beneficial effects in cardiovascular, neurodegenerative, and metabolic disorders. The provided experimental protocols and quantitative data offer a foundation for researchers to design and interpret future studies. Further investigation into the specific signaling pathways and comparative efficacy against other therapeutic agents will continue to delineate the clinical utility of this compound.
References
- 1. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscimonit.com [medscimonit.com]
- 3. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Postconditioning, Preconditioning and Perfusion of L-carnitine During Whole Period of Ischemia/ Reperfusion on Cardiac Hemodynamic Functions and Myocardial Infarction Size in Isolated Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential protective effects of L-carnitine against myocardial ischemia/reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Carnitine Alleviates the Myocardial Infarction and Left Ventricular Remodeling through Bax/Bcl-2 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Carnitine Attenuates Cardiac Dysfunction by Ischemic Insults Through Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levocarnitine Improves AlCl3-Induced Spatial Working Memory Impairment in Swiss albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of L-Carnitine on Skeletal Muscle Lipids and Oxidative Stress in Rats Fed High-Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renoprotective action of L-carnitine in fructose-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bvmj.bu.edu.eg [bvmj.bu.edu.eg]
Assessing the Reproducibility of Levocarnitine Chloride Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Levocarnitine chloride, a synthetic form of the naturally occurring amino acid derivative L-carnitine, plays a crucial role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondria for subsequent beta-oxidation and energy production.[1][2][3][4] This fundamental role has led to extensive research into its therapeutic potential for a variety of conditions, including cardiovascular diseases, fatigue, and sepsis. However, the reproducibility of these research findings can vary across studies. This guide provides an objective comparison of the performance of this compound across different clinical and preclinical studies, with a focus on experimental data and methodologies to aid in the assessment of its reproducibility.
Quantitative Data Summary
The following tables summarize quantitative data from various clinical trials investigating the efficacy of this compound in different therapeutic areas.
Cardiovascular Disease
Table 1: Effects of Levocarnitine on Cardiac Function and Clinical Outcomes in Patients with Acute Myocardial Infarction (AMI)
| Study | Levocarnitine Dose | Treatment Duration | Key Outcomes | Results (Levocarnitine vs. Placebo/Control) |
| Singh RB et al. (1996)[5][6] | 2 g/day (oral) | 28 days | Infarct size (QRS-score) | 7.4 ± 1.2 vs. 10.7 ± 2.0 |
| Angina pectoris | 17.6% vs. 36.0% | |||
| Total cardiac events | 15.6% vs. 26.0% | |||
| CEDIM 2 Trial (2006)[7][8] | 9 g/day (IV for 5 days), then 6 g/day (oral) | 6 months | Composite of death and heart failure | 9.2% vs. 10.5% (p=0.27) |
| 5-day mortality | HR = 0.61 (95% CI 0.37–0.98, p=0.041) |
Table 2: Effects of Levocarnitine on Cardiac Function in Patients with Chronic Heart Failure (CHF)
| Study | Levocarnitine Dose | Treatment Duration | Key Outcomes | Results (Levocarnitine vs. Placebo/Control) |
| Meta-analysis (Song et al., 2017)[9] | 1.5 - 6 g/day | 7 days - 3 years | Left Ventricular Ejection Fraction (LVEF) | WMD: 4.14% (p=0.01) |
| Left Ventricular End-Systolic Dimension (LVESD) | WMD: -4.06 mm (p<0.01) | |||
| Left Ventricular End-Diastolic Dimension (LVEDD) | WMD: -4.79 mm (p<0.01) | |||
| Brain Natriuretic Peptide (BNP) | WMD: -124.60 pg/ml (p=0.01) | |||
| NCT05602194[10] | Not specified | Not specified | Prevention of chemotherapy-induced liver toxicity | Ongoing clinical trial |
Chemotherapy-Induced Fatigue
Table 3: Effects of Levocarnitine on Fatigue in Cancer Patients
| Study | Levocarnitine Dose | Treatment Duration | Key Outcomes | Results (Levocarnitine vs. Placebo/Control) |
| Graziano F et al. (2002)[11][12] | 4 g/day (oral) | 7 days | Fatigue amelioration (based on FACT-F score) | 90% of patients showed improvement |
| Mean FACT-F score | Baseline: 19.7 (±6.4) vs. Post-treatment: 34.9 (±5.4) (p<0.001) | |||
| Cruciani RA et al. (Phase III Trial)[13][14] | 2 g/day (oral) | 4 weeks | Change in Brief Fatigue Inventory (BFI) score | Levocarnitine: -0.96 vs. Placebo: -1.11 (p=0.57) |
Sepsis
Table 4: Effects of Levocarnitine on Organ Failure in Patients with Septic Shock
| Study | Levocarnitine Dose | Treatment Duration | Key Outcomes | Results (Levocarnitine vs. Placebo) |
| RACE Trial (2018)[15][16][17][18][19] | Low (6g), Medium (12g), High (18g) (IV) | 12 hours | Change in Sequential Organ Failure Assessment (SOFA) score at 48h (High Dose) | -1.97 (fitted mean) vs. -1.63 (fitted mean) |
| 28-day mortality (High Dose) | 43.3% vs. 45.9% |
Peripheral Artery Disease
Table 5: Effects of Levocarnitine on Walking Distance in Patients with Peripheral Artery Disease
| Study | Levocarnitine Dose | Treatment Duration | Key Outcomes | Results (Levocarnitine vs. Placebo) |
| Brevetti G et al. (1988)[20][21] | 2 g twice daily (oral) | 3 weeks | Absolute walking distance | 306 ± 122 m vs. 174 ± 63 m (p<0.01) |
| Hiatt WR (2004)[22] | 2 g twice daily (oral) | Not specified | Treadmill performance | Improved |
Experimental Protocols
Clinical Trial: Assessment of Cardiac Function in Acute Myocardial Infarction
-
Study Design: Randomized, double-blind, placebo-controlled trial.[5][6]
-
Patient Population: Patients with suspected acute myocardial infarction.[5][6]
-
Intervention: Oral Levocarnitine (e.g., 2 g/day ) or placebo for a specified duration (e.g., 28 days).[5][6]
-
Outcome Measures:
-
Infarct Size: Assessed by cardiac enzymes (e.g., creatinine (B1669602) kinase-MB) and electrocardiogram (QRS-score).[5][6]
-
Clinical Outcomes: Incidence of angina pectoris, heart failure (NYHA classification), arrhythmias, and total cardiac events (cardiac deaths and nonfatal infarction).[5][6]
-
-
Methodology:
-
Patients meeting inclusion criteria are randomized to receive either Levocarnitine or placebo.
-
Baseline cardiac function and enzyme levels are recorded.
-
The intervention is administered for the study duration.
-
Cardiac enzymes and ECG are monitored at specified intervals.
-
Clinical outcomes are recorded throughout the study and at the end of the treatment period.
-
Data from the Levocarnitine and placebo groups are statistically compared.
-
In Vitro Assay: Fatty Acid Oxidation
-
Objective: To measure the rate of fatty acid oxidation in a cell line.[23][24][25][26][27]
-
Materials:
-
Methodology: [23][24][25][26][27]
-
Seed cells in a 96-well plate and culture until they reach the desired confluency or differentiation state.
-
Prepare the assay medium containing the radiolabeled fatty acid substrate and L-Carnitine.
-
Wash the cells to remove the culture medium.
-
Add the assay medium to the cells and incubate for a specific period (e.g., 2-3 hours).
-
During incubation, the cells will take up and oxidize the radiolabeled fatty acid.
-
After incubation, collect the cell lysate and/or the culture medium.
-
Measure the amount of radiolabeled CO2 produced (a product of oxidation) or other metabolic intermediates using a scintillation counter.
-
The rate of fatty acid oxidation is calculated based on the amount of radiolabeled product formed per unit of time and protein concentration.
-
Signaling Pathways and Experimental Workflows
Levocarnitine's Role in Fatty Acid Metabolism
Levocarnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. This process, known as the carnitine shuttle, is a critical step in cellular energy production from fats.[1][2][3][4]
Clinical Trial Workflow for Assessing Levocarnitine in Sepsis
The following diagram illustrates a typical workflow for a clinical trial evaluating the effect of Levocarnitine on organ failure in patients with septic shock, using the Sequential Organ Failure Assessment (SOFA) score as a primary endpoint.[15][16][17][18][19]
Levocarnitine's Anti-Inflammatory and Anti-Apoptotic Signaling
Research suggests that Levocarnitine may also exert anti-inflammatory and anti-apoptotic effects, potentially through the modulation of signaling pathways like NF-κB and Bax/Bcl-2.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. A randomised, double-blind, placebo-controlled trial of L-carnitine in suspected acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomised, double-blind, placebo-controlled trial of L-carnitine in suspected acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. karger.com [karger.com]
- 9. Efficacy and Safety of L-Carnitine Treatment for Chronic Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CLINICAL TRIAL / NCT05602194 - UChicago Medicine [uchicagomedicine.org]
- 11. Potential role of levocarnitine supplementation for the treatment of chemotherapy-induced fatigue in non-anaemic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. L-Carnitine Supplementation for the Management of Fatigue in Patients With Cancer: An Eastern Cooperative Oncology Group Phase III, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchwithrowan.com [researchwithrowan.com]
- 17. An Adaptive, Phase II, Dose-Finding Clinical Trial Design to Evaluate l-Carnitine in the Treatment of Septic Shock Based on Efficacy and Predictive Probability of Subsequent Phase III Success - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Administration of Carnitine in sEpsis (RACE) Trial - University of Mississippi Medical Center [umc.edu]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. Increases in walking distance in patients with peripheral vascular disease treated with L-carnitine: a double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fatty acid oxidation assay [protocols.io]
- 26. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. abcam.com [abcam.com]
Assessing the Reproducibility of Levocarnitine Chloride Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Levocarnitine chloride, a synthetic form of the naturally occurring amino acid derivative L-carnitine, plays a crucial role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondria for subsequent beta-oxidation and energy production.[1][2][3][4] This fundamental role has led to extensive research into its therapeutic potential for a variety of conditions, including cardiovascular diseases, fatigue, and sepsis. However, the reproducibility of these research findings can vary across studies. This guide provides an objective comparison of the performance of this compound across different clinical and preclinical studies, with a focus on experimental data and methodologies to aid in the assessment of its reproducibility.
Quantitative Data Summary
The following tables summarize quantitative data from various clinical trials investigating the efficacy of this compound in different therapeutic areas.
Cardiovascular Disease
Table 1: Effects of Levocarnitine on Cardiac Function and Clinical Outcomes in Patients with Acute Myocardial Infarction (AMI)
| Study | Levocarnitine Dose | Treatment Duration | Key Outcomes | Results (Levocarnitine vs. Placebo/Control) |
| Singh RB et al. (1996)[5][6] | 2 g/day (oral) | 28 days | Infarct size (QRS-score) | 7.4 ± 1.2 vs. 10.7 ± 2.0 |
| Angina pectoris | 17.6% vs. 36.0% | |||
| Total cardiac events | 15.6% vs. 26.0% | |||
| CEDIM 2 Trial (2006)[7][8] | 9 g/day (IV for 5 days), then 6 g/day (oral) | 6 months | Composite of death and heart failure | 9.2% vs. 10.5% (p=0.27) |
| 5-day mortality | HR = 0.61 (95% CI 0.37–0.98, p=0.041) |
Table 2: Effects of Levocarnitine on Cardiac Function in Patients with Chronic Heart Failure (CHF)
| Study | Levocarnitine Dose | Treatment Duration | Key Outcomes | Results (Levocarnitine vs. Placebo/Control) |
| Meta-analysis (Song et al., 2017)[9] | 1.5 - 6 g/day | 7 days - 3 years | Left Ventricular Ejection Fraction (LVEF) | WMD: 4.14% (p=0.01) |
| Left Ventricular End-Systolic Dimension (LVESD) | WMD: -4.06 mm (p<0.01) | |||
| Left Ventricular End-Diastolic Dimension (LVEDD) | WMD: -4.79 mm (p<0.01) | |||
| Brain Natriuretic Peptide (BNP) | WMD: -124.60 pg/ml (p=0.01) | |||
| NCT05602194[10] | Not specified | Not specified | Prevention of chemotherapy-induced liver toxicity | Ongoing clinical trial |
Chemotherapy-Induced Fatigue
Table 3: Effects of Levocarnitine on Fatigue in Cancer Patients
| Study | Levocarnitine Dose | Treatment Duration | Key Outcomes | Results (Levocarnitine vs. Placebo/Control) |
| Graziano F et al. (2002)[11][12] | 4 g/day (oral) | 7 days | Fatigue amelioration (based on FACT-F score) | 90% of patients showed improvement |
| Mean FACT-F score | Baseline: 19.7 (±6.4) vs. Post-treatment: 34.9 (±5.4) (p<0.001) | |||
| Cruciani RA et al. (Phase III Trial)[13][14] | 2 g/day (oral) | 4 weeks | Change in Brief Fatigue Inventory (BFI) score | Levocarnitine: -0.96 vs. Placebo: -1.11 (p=0.57) |
Sepsis
Table 4: Effects of Levocarnitine on Organ Failure in Patients with Septic Shock
| Study | Levocarnitine Dose | Treatment Duration | Key Outcomes | Results (Levocarnitine vs. Placebo) |
| RACE Trial (2018)[15][16][17][18][19] | Low (6g), Medium (12g), High (18g) (IV) | 12 hours | Change in Sequential Organ Failure Assessment (SOFA) score at 48h (High Dose) | -1.97 (fitted mean) vs. -1.63 (fitted mean) |
| 28-day mortality (High Dose) | 43.3% vs. 45.9% |
Peripheral Artery Disease
Table 5: Effects of Levocarnitine on Walking Distance in Patients with Peripheral Artery Disease
| Study | Levocarnitine Dose | Treatment Duration | Key Outcomes | Results (Levocarnitine vs. Placebo) |
| Brevetti G et al. (1988)[20][21] | 2 g twice daily (oral) | 3 weeks | Absolute walking distance | 306 ± 122 m vs. 174 ± 63 m (p<0.01) |
| Hiatt WR (2004)[22] | 2 g twice daily (oral) | Not specified | Treadmill performance | Improved |
Experimental Protocols
Clinical Trial: Assessment of Cardiac Function in Acute Myocardial Infarction
-
Study Design: Randomized, double-blind, placebo-controlled trial.[5][6]
-
Patient Population: Patients with suspected acute myocardial infarction.[5][6]
-
Intervention: Oral Levocarnitine (e.g., 2 g/day ) or placebo for a specified duration (e.g., 28 days).[5][6]
-
Outcome Measures:
-
Methodology:
-
Patients meeting inclusion criteria are randomized to receive either Levocarnitine or placebo.
-
Baseline cardiac function and enzyme levels are recorded.
-
The intervention is administered for the study duration.
-
Cardiac enzymes and ECG are monitored at specified intervals.
-
Clinical outcomes are recorded throughout the study and at the end of the treatment period.
-
Data from the Levocarnitine and placebo groups are statistically compared.
-
In Vitro Assay: Fatty Acid Oxidation
-
Objective: To measure the rate of fatty acid oxidation in a cell line.[23][24][25][26][27]
-
Materials:
-
Methodology: [23][24][25][26][27]
-
Seed cells in a 96-well plate and culture until they reach the desired confluency or differentiation state.
-
Prepare the assay medium containing the radiolabeled fatty acid substrate and L-Carnitine.
-
Wash the cells to remove the culture medium.
-
Add the assay medium to the cells and incubate for a specific period (e.g., 2-3 hours).
-
During incubation, the cells will take up and oxidize the radiolabeled fatty acid.
-
After incubation, collect the cell lysate and/or the culture medium.
-
Measure the amount of radiolabeled CO2 produced (a product of oxidation) or other metabolic intermediates using a scintillation counter.
-
The rate of fatty acid oxidation is calculated based on the amount of radiolabeled product formed per unit of time and protein concentration.
-
Signaling Pathways and Experimental Workflows
Levocarnitine's Role in Fatty Acid Metabolism
Levocarnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. This process, known as the carnitine shuttle, is a critical step in cellular energy production from fats.[1][2][3][4]
Clinical Trial Workflow for Assessing Levocarnitine in Sepsis
The following diagram illustrates a typical workflow for a clinical trial evaluating the effect of Levocarnitine on organ failure in patients with septic shock, using the Sequential Organ Failure Assessment (SOFA) score as a primary endpoint.[15][16][17][18][19]
Levocarnitine's Anti-Inflammatory and Anti-Apoptotic Signaling
Research suggests that Levocarnitine may also exert anti-inflammatory and anti-apoptotic effects, potentially through the modulation of signaling pathways like NF-κB and Bax/Bcl-2.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Levocarnitine? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. A randomised, double-blind, placebo-controlled trial of L-carnitine in suspected acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomised, double-blind, placebo-controlled trial of L-carnitine in suspected acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. karger.com [karger.com]
- 9. Efficacy and Safety of L-Carnitine Treatment for Chronic Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CLINICAL TRIAL / NCT05602194 - UChicago Medicine [uchicagomedicine.org]
- 11. Potential role of levocarnitine supplementation for the treatment of chemotherapy-induced fatigue in non-anaemic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. L-Carnitine Supplementation for the Management of Fatigue in Patients With Cancer: An Eastern Cooperative Oncology Group Phase III, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchwithrowan.com [researchwithrowan.com]
- 17. An Adaptive, Phase II, Dose-Finding Clinical Trial Design to Evaluate l-Carnitine in the Treatment of Septic Shock Based on Efficacy and Predictive Probability of Subsequent Phase III Success - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Administration of Carnitine in sEpsis (RACE) Trial - University of Mississippi Medical Center [umc.edu]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. Increases in walking distance in patients with peripheral vascular disease treated with L-carnitine: a double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fatty acid oxidation assay [protocols.io]
- 26. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. abcam.com [abcam.com]
A Head-to-Head Comparison: Levocarnitine Chloride vs. Propionyl-L-carnitine for Cardiovascular Health
For researchers, scientists, and drug development professionals, the nuanced differences between therapeutic agents are of paramount importance. This guide provides an objective, data-driven comparison of Levocarnitine Chloride and Propionyl-L-carnitine (B1674954), two carnitine derivatives with distinct pharmacological profiles and clinical applications, particularly in the realm of cardiovascular disease.
This comparison synthesizes findings from clinical trials and experimental studies to elucidate their respective efficacy, pharmacokinetic properties, and mechanisms of action. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying biological processes.
Efficacy in Cardiovascular Conditions
Both Levocarnitine and Propionyl-L-carnitine have demonstrated therapeutic benefits in cardiovascular diseases; however, their efficacy can vary depending on the specific condition and patient population.
Peripheral Arterial Disease (PAD)
A key area of differentiation lies in their effectiveness in treating intermittent claudication, a hallmark symptom of PAD. A direct head-to-head, double-blind, cross-over study provides compelling evidence of Propionyl-L-carnitine's superiority in this indication.
| Parameter | Levocarnitine (500 mg i.v.) | Propionyl-L-carnitine (600 mg i.v.) | p-value |
| Change in Maximal Walking Distance | Increase observed | Statistically greater increase than Levocarnitine | < 0.05 |
Table 1: Comparison of the effect of a single intravenous dose of Levocarnitine and Propionyl-L-carnitine on maximal walking distance in patients with peripheral vascular disease. Data from a double-blind, cross-over study.[1]
Heart Failure
Both compounds have been investigated for their potential to improve cardiac function and exercise capacity in patients with heart failure.
Levocarnitine has been shown in a randomized multicenter trial to attenuate left ventricular dilatation and prevent ventricular remodeling when administered early after an acute myocardial infarction.[2] Treatment with Levocarnitine (9 g/day intravenously for 5 days, followed by 6 g/day orally for 12 months) showed a trend towards a reduction in the combined incidence of death and congestive heart failure.[2]
Propionyl-L-carnitine has been studied for its effects on exercise capacity in chronic heart failure. Phase-2 studies have indicated that long-term oral treatment improves maximum exercise duration and oxygen consumption.[2] However, a large multicenter trial on 537 patients with heart failure did not show an overall improvement in exercise capacity, though a benefit was observed in a subgroup of patients with preserved cardiac function.[2][3]
Pharmacokinetic Profile
Following oral administration of L-carnitine, the plasma concentrations of L-carnitine are significantly higher than its esters, including Propionyl-L-carnitine.
| Parameter | Levocarnitine | Propionyl-L-carnitine (as an ester of Levocarnitine) |
| Cmax (μmol/L) | 84.7 ± 25.2 | 5.08 ± 3.08 |
| Tmax (h) | 3.4 ± 0.46 | - |
| AUC (μmol·h/L) | 2676.4 ± 708.3 | 155.6 ± 264.2 |
| Half-life (h) | 60.3 ± 15.0 | 25.7 ± 30.3 |
Table 2: Pharmacokinetic parameters of Levocarnitine and its ester, Propionyl-L-carnitine, after a single oral administration of 2.0 g of liquid Levocarnitine in healthy volunteers. [4][5]
A study on intravenous administration of Propionyl-L-carnitine hydrochloride in healthy male subjects found a mean half-life of 1.09 ± 0.15 hours for a 1 g dose.[6][7]
Mechanisms of Action
The distinct therapeutic effects of this compound and Propionyl-L-carnitine stem from their unique mechanisms of action at the cellular level.
This compound: Facilitating Fatty Acid Oxidation
Levocarnitine's primary role is to transport long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[2] This process is crucial for tissues with high energy demands, such as the heart and skeletal muscles.
Propionyl-L-carnitine: Anaplerotic Effect on the Krebs Cycle
In addition to its role in fatty acid metabolism, Propionyl-L-carnitine has a unique anaplerotic effect. The propionyl moiety of the molecule can be converted to succinyl-CoA, an intermediate of the Krebs cycle.[2][8] This replenishment of Krebs cycle intermediates can enhance energy production, particularly in ischemic conditions.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies of key experiments.
Treadmill Exercise Testing for Peripheral Arterial Disease
The efficacy of both Levocarnitine and Propionyl-L-carnitine in PAD is often assessed using a standardized treadmill test.
This protocol involves a gradual increase in workload, allowing for the determination of both the initial claudication distance (the distance at which pain begins) and the maximal walking distance.[9][10]
Assessment of Left Ventricular Function
Evaluating the impact of these compounds on cardiac function in heart failure patients often involves non-invasive imaging techniques to measure left ventricular ejection fraction (LVEF) and volumes.
The biplane method of disks (modified Simpson's rule) is a commonly used and recommended two-dimensional echocardiographic method for assessing LVEF.[11][12]
Conclusion
References
- 1. Superiority of L-propionylcarnitine vs L-carnitine in improving walking capacity in patients with peripheral vascular disease: an acute, intravenous, double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on propionyl-L-carnitine in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics of propionyl-l-carnitine in humans: evidence for saturable tubular reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of propionyl-L-carnitine in humans: evidence for saturable tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Left ventricular global systolic function assessment by echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Invasive Assessment of Left Ventricle Ejection Fraction: Where Do We Stand? [mdpi.com]
A Head-to-Head Comparison: Levocarnitine Chloride vs. Propionyl-L-carnitine for Cardiovascular Health
For researchers, scientists, and drug development professionals, the nuanced differences between therapeutic agents are of paramount importance. This guide provides an objective, data-driven comparison of Levocarnitine Chloride and Propionyl-L-carnitine, two carnitine derivatives with distinct pharmacological profiles and clinical applications, particularly in the realm of cardiovascular disease.
This comparison synthesizes findings from clinical trials and experimental studies to elucidate their respective efficacy, pharmacokinetic properties, and mechanisms of action. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying biological processes.
Efficacy in Cardiovascular Conditions
Both Levocarnitine and Propionyl-L-carnitine have demonstrated therapeutic benefits in cardiovascular diseases; however, their efficacy can vary depending on the specific condition and patient population.
Peripheral Arterial Disease (PAD)
A key area of differentiation lies in their effectiveness in treating intermittent claudication, a hallmark symptom of PAD. A direct head-to-head, double-blind, cross-over study provides compelling evidence of Propionyl-L-carnitine's superiority in this indication.
| Parameter | Levocarnitine (500 mg i.v.) | Propionyl-L-carnitine (600 mg i.v.) | p-value |
| Change in Maximal Walking Distance | Increase observed | Statistically greater increase than Levocarnitine | < 0.05 |
Table 1: Comparison of the effect of a single intravenous dose of Levocarnitine and Propionyl-L-carnitine on maximal walking distance in patients with peripheral vascular disease. Data from a double-blind, cross-over study.[1]
Heart Failure
Both compounds have been investigated for their potential to improve cardiac function and exercise capacity in patients with heart failure.
Levocarnitine has been shown in a randomized multicenter trial to attenuate left ventricular dilatation and prevent ventricular remodeling when administered early after an acute myocardial infarction.[2] Treatment with Levocarnitine (9 g/day intravenously for 5 days, followed by 6 g/day orally for 12 months) showed a trend towards a reduction in the combined incidence of death and congestive heart failure.[2]
Propionyl-L-carnitine has been studied for its effects on exercise capacity in chronic heart failure. Phase-2 studies have indicated that long-term oral treatment improves maximum exercise duration and oxygen consumption.[2] However, a large multicenter trial on 537 patients with heart failure did not show an overall improvement in exercise capacity, though a benefit was observed in a subgroup of patients with preserved cardiac function.[2][3]
Pharmacokinetic Profile
Following oral administration of L-carnitine, the plasma concentrations of L-carnitine are significantly higher than its esters, including Propionyl-L-carnitine.
| Parameter | Levocarnitine | Propionyl-L-carnitine (as an ester of Levocarnitine) |
| Cmax (μmol/L) | 84.7 ± 25.2 | 5.08 ± 3.08 |
| Tmax (h) | 3.4 ± 0.46 | - |
| AUC (μmol·h/L) | 2676.4 ± 708.3 | 155.6 ± 264.2 |
| Half-life (h) | 60.3 ± 15.0 | 25.7 ± 30.3 |
Table 2: Pharmacokinetic parameters of Levocarnitine and its ester, Propionyl-L-carnitine, after a single oral administration of 2.0 g of liquid Levocarnitine in healthy volunteers. [4][5]
A study on intravenous administration of Propionyl-L-carnitine hydrochloride in healthy male subjects found a mean half-life of 1.09 ± 0.15 hours for a 1 g dose.[6][7]
Mechanisms of Action
The distinct therapeutic effects of this compound and Propionyl-L-carnitine stem from their unique mechanisms of action at the cellular level.
This compound: Facilitating Fatty Acid Oxidation
Levocarnitine's primary role is to transport long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[2] This process is crucial for tissues with high energy demands, such as the heart and skeletal muscles.
Propionyl-L-carnitine: Anaplerotic Effect on the Krebs Cycle
In addition to its role in fatty acid metabolism, Propionyl-L-carnitine has a unique anaplerotic effect. The propionyl moiety of the molecule can be converted to succinyl-CoA, an intermediate of the Krebs cycle.[2][8] This replenishment of Krebs cycle intermediates can enhance energy production, particularly in ischemic conditions.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies of key experiments.
Treadmill Exercise Testing for Peripheral Arterial Disease
The efficacy of both Levocarnitine and Propionyl-L-carnitine in PAD is often assessed using a standardized treadmill test.
This protocol involves a gradual increase in workload, allowing for the determination of both the initial claudication distance (the distance at which pain begins) and the maximal walking distance.[9][10]
Assessment of Left Ventricular Function
Evaluating the impact of these compounds on cardiac function in heart failure patients often involves non-invasive imaging techniques to measure left ventricular ejection fraction (LVEF) and volumes.
The biplane method of disks (modified Simpson's rule) is a commonly used and recommended two-dimensional echocardiographic method for assessing LVEF.[11][12]
Conclusion
References
- 1. Superiority of L-propionylcarnitine vs L-carnitine in improving walking capacity in patients with peripheral vascular disease: an acute, intravenous, double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on propionyl-L-carnitine in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics of propionyl-l-carnitine in humans: evidence for saturable tubular reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of propionyl-L-carnitine in humans: evidence for saturable tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Left ventricular global systolic function assessment by echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Invasive Assessment of Left Ventricle Ejection Fraction: Where Do We Stand? [mdpi.com]
Safety Operating Guide
Proper Disposal of Levocarnitine Chloride: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Levocarnitine Chloride, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, while not classified as a hazardous waste under all regulations, requires careful management and disposal.[1][2] The primary principle is to prevent its release into the environment and to ensure the safety of all personnel.[1][3] Disposal procedures must always comply with local, state, and federal regulations.[3][4]
Key Disposal and Safety Information
The following table summarizes crucial information for the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [2][5] |
| Accidental Spill (Solid) | Use dry clean-up procedures to avoid generating dust. Collect residue in a sealed container for disposal. | [4] |
| Accidental Spill (Liquid/Solution) | Absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal. | [6] |
| Container Management | Store in original, tightly sealed containers in a cool, dry, well-ventilated area. Check for leaks regularly. Polyethylene (B3416737) or polypropylene (B1209903) containers are suitable. | [4] |
| Prohibited Disposal Methods | Do not empty into drains or allow it to enter surface or ground water.[1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
-
Characterization of Waste:
-
Although not always listed as a hazardous waste, it is crucial to treat this compound as a chemical substance requiring controlled disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department to determine if it is classified as a hazardous or non-hazardous pharmaceutical waste under local regulations.
-
-
Segregation and Collection:
-
Collect all waste this compound, including expired material, unused solutions, and contaminated labware (e.g., vials, pipette tips), in a dedicated and clearly labeled waste container.
-
The container should be made of a compatible material such as polyethylene or polypropylene.[4]
-
Label the container as "Hazardous Waste" or with another designation as required by your institution and local regulations.[7]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Recommended Disposal Method:
-
Documentation:
-
Retain all documentation related to the disposal, including waste manifests, for the period required by your institution and regulatory agencies (typically at least three years).[7]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance tailored to your location and facilities.
References
Proper Disposal of Levocarnitine Chloride: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Levocarnitine Chloride, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, while not classified as a hazardous waste under all regulations, requires careful management and disposal.[1][2] The primary principle is to prevent its release into the environment and to ensure the safety of all personnel.[1][3] Disposal procedures must always comply with local, state, and federal regulations.[3][4]
Key Disposal and Safety Information
The following table summarizes crucial information for the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [2][5] |
| Accidental Spill (Solid) | Use dry clean-up procedures to avoid generating dust. Collect residue in a sealed container for disposal. | [4] |
| Accidental Spill (Liquid/Solution) | Absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal. | [6] |
| Container Management | Store in original, tightly sealed containers in a cool, dry, well-ventilated area. Check for leaks regularly. Polyethylene or polypropylene containers are suitable. | [4] |
| Prohibited Disposal Methods | Do not empty into drains or allow it to enter surface or ground water.[1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
-
Characterization of Waste:
-
Although not always listed as a hazardous waste, it is crucial to treat this compound as a chemical substance requiring controlled disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department to determine if it is classified as a hazardous or non-hazardous pharmaceutical waste under local regulations.
-
-
Segregation and Collection:
-
Collect all waste this compound, including expired material, unused solutions, and contaminated labware (e.g., vials, pipette tips), in a dedicated and clearly labeled waste container.
-
The container should be made of a compatible material such as polyethylene or polypropylene.[4]
-
Label the container as "Hazardous Waste" or with another designation as required by your institution and local regulations.[7]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Recommended Disposal Method:
-
Documentation:
-
Retain all documentation related to the disposal, including waste manifests, for the period required by your institution and regulatory agencies (typically at least three years).[7]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance tailored to your location and facilities.
References
Essential Safety and Logistics for Handling Levocarnitine Chloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for Levocarnitine Chloride, including personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Hand Protection | Wear compatible chemical-resistant gloves.[1] Due to a lack of specific testing, no single glove material recommendation can be made; it is advisable to consult the glove manufacturer's compatibility data. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin exposure.[1][4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][3] For large spills, or in situations where dust may be generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][5] |
Occupational Exposure Limits
The following table outlines the occupational exposure limits for nuisance dusts, which can be applied to this compound in the absence of a substance-specific limit.
| Jurisdiction | Exposure Limit (Time-Weighted Average - 8 hours) |
| Safe Work Australia | 10 mg/m³ for inhalable dust.[6] |
| New Zealand WES | 10 mg/m³ for total dust; 3 mg/m³ for respirable dust.[6] |
| US - Wyoming | 5 mg/m³ for respirable fraction of particulates not otherwise regulated (PNOR).[7] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area to minimize inhalation of dust.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep containers tightly closed when not in use and store in a cool, dry place.[2]
-
Ground all equipment containing the material to prevent static discharge.[5]
Spill Management:
-
Minor Spills: For small spills, immediately sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[7] Personnel involved in the cleanup should wear appropriate PPE, including respiratory protection.[7]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek medical attention.[2]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Do not empty into drains.[2]
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. L-Carnitine Chloride | CAS No: 6645-46-1 [aquigenbio.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. redox.com [redox.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling Levocarnitine Chloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for Levocarnitine Chloride, including personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Hand Protection | Wear compatible chemical-resistant gloves.[1] Due to a lack of specific testing, no single glove material recommendation can be made; it is advisable to consult the glove manufacturer's compatibility data. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin exposure.[1][4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][3] For large spills, or in situations where dust may be generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][5] |
Occupational Exposure Limits
The following table outlines the occupational exposure limits for nuisance dusts, which can be applied to this compound in the absence of a substance-specific limit.
| Jurisdiction | Exposure Limit (Time-Weighted Average - 8 hours) |
| Safe Work Australia | 10 mg/m³ for inhalable dust.[6] |
| New Zealand WES | 10 mg/m³ for total dust; 3 mg/m³ for respirable dust.[6] |
| US - Wyoming | 5 mg/m³ for respirable fraction of particulates not otherwise regulated (PNOR).[7] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area to minimize inhalation of dust.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep containers tightly closed when not in use and store in a cool, dry place.[2]
-
Ground all equipment containing the material to prevent static discharge.[5]
Spill Management:
-
Minor Spills: For small spills, immediately sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[7] Personnel involved in the cleanup should wear appropriate PPE, including respiratory protection.[7]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek medical attention.[2]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Do not empty into drains.[2]
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. L-Carnitine Chloride | CAS No: 6645-46-1 [aquigenbio.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. redox.com [redox.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
